molecular formula C23H32O4 B14060473 Norprogesterone

Norprogesterone

货号: B14060473
分子量: 372.5 g/mol
InChI 键: IWSXBCZCPVUWHT-SNOJSKPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Norprogesterone (also known as 19-Norprogesterone) is a potent steroidal progestin and a close structural analogue of the natural sex hormone progesterone, distinguished by the absence of the C19 methyl group . This modification was historically significant, leading to the discovery that it possesses 4 to 8 times the progestogenic activity of progesterone itself in bioassays, making it a pivotal compound in the development of synthetic progestins . Its primary research value lies in its high binding affinity and activity as an agonist of the progesterone receptor (PR), making it a valuable tool for studying progesterone-mediated processes and pathways in cellular and molecular biology . Unlike progesterone, which acts as an antagonist of the mineralocorticoid receptor (MR), this compound functions as a partial MR agonist, inducing mineralocorticoid effects such as sodium retention in experimental models . This unique pharmacological profile makes it an essential reagent for comparative studies in endocrinology, investigating the structure-activity relationships of steroid hormones, and exploring the nuanced signaling of steroid hormone receptors. This product is supplied for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

属性

分子式

C23H32O4

分子量

372.5 g/mol

IUPAC 名称

[(13S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13?,18?,19?,20?,21?,22-,23-/m0/s1

InChI 键

IWSXBCZCPVUWHT-SNOJSKPISA-N

手性 SMILES

CC1C[C@]2(C(CC[C@@]2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C

规范 SMILES

CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of 19-Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Norprogesterone (B1209251) (19-norpregn-4-ene-3,20-dione) is a synthetic steroidal progestin of significant interest in medicinal chemistry and pharmacology. Structurally, it is a close analog of the endogenous hormone progesterone (B1679170), distinguished by the absence of the C19 methyl group. This seemingly minor modification profoundly enhances its progestational activity and alters its binding profile to other steroid receptors, notably the mineralocorticoid receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 19-norprogesterone. Detailed experimental protocols for its synthesis and bioactivity assessment are provided, alongside a summary of its receptor binding affinities and a depiction of its primary signaling pathway.

Chemical Structure and Physicochemical Properties

19-Norprogesterone is a C20 steroid, belonging to the pregnane (B1235032) family of progestins.[1] The key structural feature that differentiates it from progesterone is the lack of the angular methyl group at the C-10 position.[1] Its systematic IUPAC name is (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one.

The removal of the C19 methyl group leads to a molecule with a slightly lower molecular weight than progesterone and influences its three-dimensional conformation, which is critical for receptor interaction.

Data Presentation: Physicochemical Properties of 19-Norprogesterone
PropertyValueReference(s)
Molecular Formula C₂₀H₂₈O₂[2]
Molecular Weight 300.44 g/mol [2]
CAS Number 472-54-8[2]
Melting Point 144-145 °C[3]
Appearance White to off-white crystalline powder
Synonyms 19-Norpregn-4-ene-3,20-dione, 19-NOR-P[2]

Biological Activity and Receptor Binding Profile

19-Norprogesterone is a potent progestogen, with studies in rabbits using the Clauberg assay demonstrating it to be 4 to 8 times more active than progesterone.[3] Its biological effects are primarily mediated through its interaction with intracellular steroid hormone receptors.

  • Progesterone Receptor (PR): 19-Norprogesterone exhibits a high affinity for the progesterone receptor, acting as a potent agonist.[4] This interaction is responsible for its strong progestational effects. Derivatives of 19-norprogesterone are often described as "pure" progestins due to their high selectivity for the PR.[5]

  • Mineralocorticoid Receptor (MR): Unlike progesterone, which is an antagonist of the MR, 19-norprogesterone acts as a partial agonist.[3] It has a significant affinity for the MR, which can lead to mineralocorticoid effects such as sodium retention.[3]

  • Androgen, Estrogen, and Glucocorticoid Receptors: 19-Norprogesterone and its derivatives generally exhibit reduced or no binding to the androgen, estrogen, and glucocorticoid receptors, contributing to a more specific progestational profile with fewer off-target effects compared to 19-nortestosterone derivatives.[5][6]

Data Presentation: Receptor Binding Affinity of 19-Norprogesterone
ReceptorRelative Binding Affinity (RBA) / ActivityReference(s)
Progesterone Receptor (PR) High affinity agonist; 4-8 times more potent than progesterone in vivo.[3][4]
Mineralocorticoid Receptor (MR) Partial agonist; RBA is 47% of aldosterone (B195564) in rat kidney cytosol.[3]
Androgen Receptor (AR) Substantially reduced or no binding.[6]
Estrogen Receptor (ER) No significant binding or estrogenic activity.[5]
Glucocorticoid Receptor (GR) No significant binding or glucocorticoid activity.[5]

Signaling Pathway

Upon entering a target cell, 19-norprogesterone binds to the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

19-Norprogesterone Signaling Pathway 19-Norprogesterone Progesterone Receptor Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19NP 19-Norprogesterone PR Progesterone Receptor (PR) (inactive, complexed with HSPs) 19NP->PR Binds to PR PR_active Active PR Dimer PR->PR_active Dimerization & Conformational Change PRE Progesterone Response Element (PRE) PR_active->PRE Translocation to Nucleus & Binds to PRE Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA

Caption: Signaling pathway of 19-norprogesterone via the progesterone receptor.

Experimental Protocols

Synthesis of 19-Norprogesterone via Birch Reduction of an Estrone (B1671321) Derivative

This protocol outlines a general procedure for the synthesis of 19-nor steroids from estrone derivatives, a classic application of the Birch reduction.[7][8]

Objective: To synthesize 19-norprogesterone by removing the C19 angular methyl group from a suitable steroid precursor through the reduction of an aromatic A-ring.

Materials:

  • Estrone methyl ether (or another suitable estrone derivative)

  • Liquid ammonia (B1221849) (anhydrous)

  • Lithium or sodium metal

  • Anhydrous ethanol (B145695) or tert-butanol

  • Anhydrous ether

  • Hydrochloric acid (HCl)

  • Chromic acid or other suitable oxidizing agent

  • Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet for maintaining an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the estrone derivative in a suitable anhydrous solvent (e.g., a mixture of anhydrous ether and tetrahydrofuran) in the flask.

  • Birch Reduction: Cool the flask to -78 °C using a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask. To the stirred solution, add small pieces of lithium or sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons. Add an alcohol (e.g., ethanol) as a proton source.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of a proton source (e.g., excess ethanol or ammonium (B1175870) chloride) until the blue color disappears. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Hydrolysis: Add water to the residue and acidify with dilute HCl to hydrolyze the resulting enol ether to a ketone.

  • Oxidation: The intermediate may require oxidation of a hydroxyl group to the final ketone. This can be achieved using a suitable oxidizing agent like chromic acid.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 19-norprogesterone.

Determination of Progestational Activity using the Clauberg Assay

This bioassay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.[5]

Objective: To quantify the progestational potency of 19-norprogesterone relative to a standard (progesterone).

Materials:

  • Immature female rabbits (approximately 1.5 kg)

  • Estradiol (B170435)

  • 19-Norprogesterone and progesterone (as a standard)

  • Sesame oil (or other suitable vehicle)

  • Syringes and needles for injection

  • Surgical instruments for dissection

  • Histological processing reagents (formalin, ethanol series, xylene, paraffin (B1166041) wax)

  • Microtome and microscope slides

  • Staining reagents (e.g., hematoxylin (B73222) and eosin)

  • Microscope with an imaging system

Procedure:

  • Estrogen Priming: Administer daily subcutaneous injections of estradiol (e.g., 5 µg) in a vehicle to the rabbits for 6 consecutive days. This induces proliferation of the uterine endometrium.

  • Progestin Administration: Following the estrogen priming phase, divide the rabbits into groups and administer daily subcutaneous injections of varying doses of 19-norprogesterone or progesterone (dissolved in the vehicle) for 5 consecutive days. Include a vehicle-only control group.

  • Euthanasia and Tissue Collection: 24 hours after the final injection, euthanize the rabbits. Carefully dissect the uterus and fix it in 10% neutral buffered formalin.

  • Histological Processing: Process the uterine tissue through a series of ethanol and xylene washes and embed it in paraffin wax.

  • Sectioning and Staining: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome, mount them on microscope slides, and stain with hematoxylin and eosin.

  • Microscopic Evaluation: Examine the stained uterine sections under a microscope. The degree of progestational activity is determined by the extent of glandular proliferation and arborization in the endometrium. This can be quantified using a scoring system (e.g., McPhail index) or by morphometric analysis (e.g., measuring the glandular/total mucosal area ratio).

  • Data Analysis: Construct dose-response curves for both 19-norprogesterone and progesterone. The relative potency of 19-norprogesterone is calculated by comparing the dose required to produce a specific level of endometrial proliferation to that of progesterone.

Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

This in vitro assay determines the affinity of 19-norprogesterone for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1][9]

Objective: To determine the inhibitory constant (Ki) of 19-norprogesterone for the progesterone receptor.

Materials:

  • Source of progesterone receptors (e.g., cytosol preparation from the uterus of estrogen-primed rabbits or a cell line overexpressing the human progesterone receptor).[1]

  • Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG 2058)

  • Unlabeled 19-norprogesterone and progesterone (as a reference)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Dextran-coated charcoal or glass fiber filters for separating bound and free radioligand

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-well plates and standard laboratory equipment

Procedure:

  • Receptor Preparation: Prepare a cytosol fraction containing progesterone receptors from the chosen tissue or cell source by homogenization and ultracentrifugation.[1] Determine the protein concentration of the cytosol preparation.

  • Assay Setup: In a multi-well plate, set up the binding reactions. Each well should contain:

    • A fixed amount of the receptor preparation.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • Increasing concentrations of unlabeled 19-norprogesterone (the competitor).

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone).

  • Incubation: Incubate the plates at a specific temperature (e.g., 4 °C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation. Alternatively, the reaction mixture can be filtered through glass fiber filters, which trap the receptor-ligand complexes.[9]

  • Quantification: Measure the radioactivity of the bound fraction (the supernatant after charcoal treatment or the filters) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of 19-norprogesterone. The concentration of 19-norprogesterone that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

19-Norprogesterone represents a foundational molecule in the development of synthetic progestins. Its unique chemical structure, resulting from the removal of the C19 methyl group, confers enhanced progestational potency and a distinct receptor binding profile compared to its parent compound, progesterone. The detailed methodologies provided in this guide for its synthesis and biological characterization are essential for researchers in steroid chemistry, pharmacology, and drug development. A thorough understanding of its structure-activity relationships continues to inform the design of novel progestins with improved therapeutic indices for a range of applications, including contraception and hormone replacement therapy.

References

The Genesis of a Potent Progestin: A Technical History of Norprogesterone Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and synthetic evolution of 19-norprogesterone (B1209251), a pivotal molecule that reshaped the landscape of steroid chemistry and hormonal therapeutics. From its initial serendipitous discovery to the elucidation of its potent progestational activity, this document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols, and the underlying signaling pathways that govern its biological effects.

A Landmark Discovery: The Dawn of the 19-Nor Steroids

The story of 19-norprogesterone begins in 1944, when its synthesis was first reported. However, it was the resynthesis in 1951 by a team at Syntex, S.A. in Mexico City, led by the renowned chemist Carl Djerassi, alongside Luis Miramontes and George Rosenkranz, that marked a turning point.[1][2][3][4] This improved synthetic method allowed for a more thorough investigation of its biological properties. Subsequent studies in 1953 revealed that 19-norprogesterone possessed a remarkable 4- to 8-fold greater progestogenic activity than progesterone (B1679170) itself, establishing it as the most potent progestogen known at the time.[1]

This discovery was profound, demonstrating that the removal of the C19 angular methyl group from the steroid backbone could dramatically enhance biological activity. This finding laid the groundwork for the development of a new class of potent synthetic hormones, the 19-nor steroids, which would ultimately lead to the creation of the first oral contraceptives.[1] The enhanced potency of 19-norprogesterone spurred the synthesis of other 19-nor analogs, most notably norethindrone (B1679910) (19-nor-17α-ethynyltestosterone), a key component of the first birth control pills.[1][5]

The Synthetic Pathway: From Estrone (B1671321) to 19-Norprogesterone

The early and most notable syntheses of 19-norprogesterone utilized estrone or its derivatives as starting materials. A key transformation in this process is the Birch reduction, a powerful method for the partial reduction of aromatic rings.[5][6]

Key Experimental Protocol: The Birch Reduction of Estradiol (B170435) Methyl Ether

The following protocol is a representative example of the Birch reduction as a crucial step in the synthesis of 19-nor steroids. This method, adapted from foundational studies, illustrates the core chemical transformation.

Objective: To reduce the aromatic A-ring of an estradiol derivative to form a 1,4-diene, a key intermediate for 19-norprogesterone synthesis.

Materials:

Procedure:

  • A solution of estradiol 3-methyl ether in a suitable anhydrous solvent (e.g., a mixture of THF and tert-butanol) is prepared in a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer.

  • Anhydrous liquid ammonia is condensed into the flask, and the mixture is stirred until the steroid is fully dissolved.

  • Small pieces of lithium or sodium metal are added portionwise to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons, the active reducing species.

  • The reaction is allowed to proceed at -33°C (the boiling point of liquid ammonia) for a specified period, typically 1-2 hours.

  • The reaction is quenched by the slow addition of anhydrous ethanol to destroy the excess alkali metal, followed by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The ammonia is allowed to evaporate, and the remaining aqueous mixture is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,4-diene product.

Quantitative Data:

ParameterValue/Observation
Starting MaterialEstradiol 3-methyl ether
Reducing AgentLithium or Sodium in liquid ammonia
Proton SourceEthanol or tert-butanol
Reaction Temperature-33°C
Typical Reaction Time1-2 hours
Quenching AgentEthanol, followed by saturated NH4Cl
Product19-nor-1,4-androstadien-17β-ol-3-one precursor
Reported YieldsVarying, but often in the range of 60-80% for the reduction step.

Note: This is a generalized protocol. Specific conditions and yields can vary based on the exact substrate and scale of the reaction.

Experimental Workflow for 19-Norprogesterone Synthesis

The overall synthetic strategy from an estradiol derivative to 19-norprogesterone can be visualized as a multi-step process.

G Experimental Workflow: Estradiol Derivative to 19-Norprogesterone cluster_start Starting Material cluster_birch A-Ring Reduction cluster_hydrolysis Enol Ether Hydrolysis cluster_oxidation Side-Chain Modification & Oxidation cluster_product Final Product A Estradiol Derivative (e.g., Estradiol 3-methyl ether) B Birch Reduction (Li/NH3 or Na/NH3) A->B Reduction of aromatic ring C Acid Hydrolysis (e.g., HCl) B->C Formation of α,β-unsaturated ketone D Side-Chain Introduction/ Modification C->D Elaboration of the C17 side chain E Oxidation of 17β-hydroxyl (e.g., Oppenauer or Jones oxidation) D->E Conversion to progesterone side chain F 19-Norprogesterone E->F Final product isolation

Caption: A simplified workflow for the synthesis of 19-norprogesterone from an estradiol derivative.

Mechanism of Action: Progesterone Receptor Signaling Pathways

Norprogesterone, like progesterone, exerts its biological effects primarily through interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. The activation of PR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[7][8][9][10][11][12][13]

The Classical Genomic Pathway

The genomic pathway involves the direct regulation of gene expression by the activated progesterone receptor.

G Genomic Signaling Pathway of this compound cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP This compound PR_complex Inactive PR Complex (PR + HSPs) NP->PR_complex Binds to PR PR_active Active PR Dimer PR_complex->PR_active HSPs dissociate, PR dimerizes PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to nucleus and binds to DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Moves to cytoplasm Proteins New Proteins Translation->Proteins Response Cellular Response Proteins->Response

Caption: The classical genomic signaling pathway of the progesterone receptor.

Upon entering the cell, this compound binds to the ligand-binding domain of the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[9] Ligand binding induces a conformational change in the receptor, causing the dissociation of the HSPs and the dimerization of the receptor. This activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[9][10] The binding of the PR dimer to PREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription and ultimately, a change in protein synthesis that results in a cellular response.[8][9]

Rapid Non-Genomic Signaling

In addition to the slower genomic pathway, this compound can also elicit rapid cellular responses through non-genomic signaling pathways.[11][12][14][15] These pathways are initiated at the cell membrane and do not require gene transcription or protein synthesis.

G Non-Genomic Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP This compound mPR Membrane PR (mPR) NP->mPR Binds to G_protein G-protein mPR->G_protein Activates Second_messengers Second Messengers (e.g., cAMP, Ca2+) G_protein->Second_messengers Modulates Kinase_cascade Kinase Cascade (e.g., MAPK/ERK) Second_messengers->Kinase_cascade Activates Ion_channels Ion Channels Second_messengers->Ion_channels Modulates Cellular_response Rapid Cellular Response Kinase_cascade->Cellular_response Ion_channels->Cellular_response

Caption: A simplified overview of the non-genomic signaling pathways of this compound.

These rapid actions are mediated by membrane-associated progesterone receptors (mPRs), which are distinct from the classical nuclear PRs.[11][14] Upon binding this compound, mPRs can activate G-proteins, leading to the rapid modulation of intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+).[12][14] This, in turn, can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and modulate the activity of ion channels.[12][14] These non-genomic actions are responsible for the rapid effects of progestins on neuronal excitability and other cellular processes.

Conclusion

The discovery and synthesis of 19-norprogesterone represent a landmark achievement in medicinal chemistry. The realization that the removal of a single methyl group could so profoundly enhance progestational activity opened up new avenues for drug design and led directly to the development of hormonal contraception. The synthetic routes, particularly those employing the Birch reduction, showcase elegant chemical strategies for the modification of complex natural products. Furthermore, the elucidation of its dual genomic and non-genomic signaling pathways provides a deeper understanding of its multifaceted biological effects. This technical guide serves as a testament to the enduring legacy of this remarkable molecule and as a resource for researchers continuing to explore the vast potential of steroid-based therapeutics.

References

Norprogesterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

CAS Number: 472-54-8[1][2]

Abstract

Norprogesterone, also known as 19-norprogesterone, is a synthetic progestin that is structurally analogous to the endogenous steroid hormone progesterone (B1679170), differing by the absence of a methyl group at the C-19 position.[1][3] This structural modification significantly enhances its progestogenic activity, making it a subject of considerable interest in reproductive medicine and drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, receptor binding profile, and its effects on key signaling pathways. Detailed experimental protocols for relevant assays and a schematic for its synthesis are also presented to support further research and development in this area.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC20H28O2[1]
Molecular Weight300.44 g/mol [1]
Melting Point144-145 °C[3]
Water Solubility36.1 mg/L (at 37 °C)[1]

Receptor Binding and Biological Activity

The biological effects of this compound are mediated through its interaction with various steroid hormone receptors. Its binding affinity and functional activity have been characterized in a variety of in vitro and in vivo models.

Receptor Binding Affinity

This compound exhibits a distinct binding profile to several nuclear receptors. The following table summarizes its relative binding affinity (RBA) compared to the natural ligands for the progesterone receptor (PR) and the mineralocorticoid receptor (MR).

ReceptorLigandRelative Binding Affinity (%)Reference
Progesterone Receptor (PR)Progesterone100N/A
This compoundHigh[4]
Mineralocorticoid Receptor (MR)Aldosterone (B195564)100N/A
This compound~300 (compared to progesterone)[5]
Progestogenic Activity

This compound is a potent progestogen, with studies indicating it possesses 4 to 8 times the activity of progesterone in the Clauberg assay in rabbits.[3]

Mineralocorticoid Activity

Unlike progesterone, which acts as an antagonist at the mineralocorticoid receptor, this compound is a full mineralocorticoid agonist.[5][6] This agonist activity has been demonstrated in adrenalectomized rat urinary K+/Na+ bioassay systems.[5]

Signaling Pathways

This compound exerts its biological effects primarily through the modulation of the progesterone and mineralocorticoid receptor signaling pathways.

Progesterone Receptor Signaling Pathway

As an agonist of the progesterone receptor, this compound initiates a signaling cascade that influences gene transcription.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binding PR_HSP_complex PR-HSP Complex Dimerized_PR Dimerized Active PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binding Transcription Gene Transcription PRE->Transcription Initiation

Progesterone Receptor Signaling Pathway
Mineralocorticoid Receptor Signaling Pathway

This compound's agonistic activity at the mineralocorticoid receptor triggers a pathway that regulates ion and water balance.

Mineralocorticoid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Binding MR_HSP_complex MR-HSP Complex Active_MR Active MR MR->Active_MR Activation HSP Heat Shock Proteins (HSP) MR_HSP_complex->MR Dissociation MRE Mineralocorticoid Response Element (MRE) Active_MR->MRE Binding Transcription Gene Transcription (e.g., ENaC, Na+/K+ pump) MRE->Transcription Initiation

Mineralocorticoid Receptor Signaling Pathway

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a fluorescence polarization-based competitive binding assay to determine the affinity of test compounds for the human progesterone receptor ligand-binding domain (PR-LBD).

Materials:

  • Recombinant Human Progesterone Receptor Ligand-Binding Domain (PR-LBD)

  • Fluorescently Labeled Progesterone Ligand (Tracer)

  • Assay Buffer

  • Progesterone (for standard curve)

  • Test Compounds (including this compound)

  • Black, low-volume 384-well microplates

  • Fluorescence Polarization Plate Reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PR-LBD in assay buffer at the recommended concentration.

    • Prepare a working solution of the fluorescent tracer in assay buffer.

    • Prepare serial dilutions of progesterone and test compounds in a suitable solvent (e.g., DMSO), followed by a final dilution in assay buffer.

  • Assay Setup:

    • Add a small volume of the test compound dilutions to the wells of a black microplate.

    • Include control wells for maximum and minimum polarization.

    • Add the PR-LBD working solution to each well.

    • Initiate the binding reaction by adding the fluorescent tracer working solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the tracer.

  • Data Analysis:

    • Calculate the IC50 values for the test compounds by plotting the decrease in fluorescence polarization against the compound concentration.

Mineralocorticoid Receptor Functional Assay (Luciferase Reporter Assay)

This protocol describes a cell-based luciferase reporter assay to quantify the agonist or antagonist activity of test compounds on the human mineralocorticoid receptor.

Materials:

  • Mammalian cells engineered to express the human Mineralocorticoid Receptor (MR) and a luciferase reporter gene linked to an MR-responsive promoter.

  • Cell culture medium and supplements.

  • Aldosterone (reference agonist).

  • Test Compounds (including this compound).

  • Luciferase Detection Reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the MR reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and aldosterone in the appropriate cell culture medium.

    • For antagonist testing, co-treat cells with a fixed concentration of aldosterone and varying concentrations of the test compound.

    • Remove the seeding medium from the cells and add the compound dilutions.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the treatment medium and add the Luciferase Detection Reagent to each well.

    • Incubate at room temperature for a short period to allow for cell lysis and the luciferase reaction to stabilize.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • For agonist activity, calculate the EC50 values by plotting the increase in luminescence against the compound concentration.

    • For antagonist activity, calculate the IC50 values by plotting the inhibition of aldosterone-induced luminescence against the compound concentration.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process starting from diosgenin, a naturally occurring sapogenin. The following diagram illustrates a generalized workflow.

Norprogesterone_Synthesis Diosgenin Diosgenin (from Dioscorea species) Intermediate1 Marker Degradation (Acetolysis, Oxidation, Hydrolysis) Diosgenin->Intermediate1 DPA 16-Dehydropregnenolone Acetate (16-DPA) Intermediate1->DPA Intermediate2 Selective Hydrogenation DPA->Intermediate2 Pregnenolone_Acetate Pregnenolone Acetate Intermediate2->Pregnenolone_Acetate Intermediate3 Oppenauer Oxidation Pregnenolone_Acetate->Intermediate3 Progesterone Progesterone Intermediate3->Progesterone Intermediate4 Demethylation at C19 Progesterone->Intermediate4 This compound This compound Intermediate4->this compound

Generalized Synthesis Workflow of this compound

Conclusion

This compound is a potent synthetic progestin with significant mineralocorticoid agonist activity. Its unique pharmacological profile makes it a valuable tool for research in endocrinology and a potential lead compound for the development of new therapeutic agents. The information and protocols provided in this guide are intended to facilitate further investigation into the molecular mechanisms and potential clinical applications of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norprogesterone (19-norpregn-4-ene-3,20-dione) is a synthetic steroidal progestin, notable for its structural similarity to progesterone (B1679170), differing only by the absence of the C19 methyl group. This modification significantly enhances its progestational activity, making it a key compound in the study of steroid hormone action and the development of hormonal therapies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its engagement with cellular signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this potent progestin.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental physical and chemical properties are summarized in the tables below, providing a foundational dataset for laboratory and developmental work.

Identification and General Properties
PropertyValueReference(s)
IUPAC Name (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[2]
Synonyms 19-Norpregn-4-ene-3,20-dione, 19-NOR-P[3][4]
CAS Number 472-54-8[3][4]
Molecular Formula C₂₀H₂₈O₂[3][4]
Molecular Weight 300.44 g/mol [3][4]
Appearance Off-white/powder[1]
Thermodynamic and Solubility Properties
PropertyValueReference(s)
Melting Point 144-145 °C[2]
Boiling Point 381.66 °C (rough estimate)[1]
Water Solubility 36.1 mg/L (at 37 °C)[1]
Solubility in Organic Solvents Soluble in ethanol, methanol, and acetonitrile (B52724).Inferred from progesterone solubility data[5]

Stereochemistry and Structural Elucidation

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. The absence of the C19 methyl group at the C-10 position is the defining stereochemical feature that enhances its progestogenic potency.[6]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical, chemical, and biological properties of this compound.

Determination of Melting Point

Principle: The melting point of a crystalline solid is a characteristic physical property that can be used to identify and assess the purity of a compound.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in various solvents is a critical parameter for formulation and in vitro assay development.

Methodology (for organic solvents):

  • Solvent Selection: A range of organic solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide) are chosen.

  • Procedure:

    • A known mass of this compound is placed in a vial.

    • A measured volume of the selected solvent is added incrementally with constant agitation (e.g., vortexing or sonication) at a controlled temperature.

    • The addition of solvent is continued until the solid is completely dissolved.

    • The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation and purity assessment.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its functional groups.

Experimental Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Procedure:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Characteristic Peaks: For progesterone, characteristic peaks include ketone stretches around 1690 cm⁻¹ (C3=O) and 1660 cm⁻¹ (C20=O).[1] Similar characteristic peaks are expected for this compound.

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • LC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

    • Mass Analyzer: The instrument is set to scan a mass range that includes the expected molecular ion of this compound ([M+H]⁺, m/z 301.21).

    • Tandem MS (MS/MS): For structural confirmation, the molecular ion can be fragmented to produce a characteristic fragmentation pattern.

Synthesis of this compound

A common synthetic route to 19-norprogesterone (B1209251) starts from estrone.[7] The following is a generalized reaction scheme.

Synthesis Estrone Estrone Intermediate1 17α-Ethinylestradiol Diacetate Estrone->Intermediate1 Acetylation Intermediate2 Dibromo Ketone Intermediate1->Intermediate2 Bromination Intermediate3 17α-Acetylestradiol 3,17β-Diacetate Intermediate2->Intermediate3 Debromination Intermediate4 3-Hydroxy-17β-acetyl- 1,3,5-estratriene Intermediate3->Intermediate4 Deacetoxylation Intermediate5 3-Methoxy-17β-acetyl- 1,3,5-estratriene Intermediate4->Intermediate5 Methylation This compound 19-Norprogesterone Intermediate5->this compound Birch Reduction

Synthetic pathway for 19-norprogesterone from estrone.

Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the progesterone receptor (PR) and, to a lesser extent, the mineralocorticoid receptor (MR).

Progesterone Receptor Signaling

This compound is a potent agonist of the progesterone receptor.[8] Upon binding, it initiates a signaling cascade that modulates gene expression.

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex PR-HSP Complex This compound->PR_complex Binding PR_active Active PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binding Transcription Transcription (mRNA synthesis) PRE->Transcription Translation Translation (Protein synthesis) Transcription->Translation IHH IHH Translation->IHH SOX17 SOX17 Translation->SOX17 WNT4 WNT4 Translation->WNT4 Cellular_Response Cellular Response IHH->Cellular_Response SOX17->Cellular_Response WNT4->Cellular_Response

This compound-induced progesterone receptor signaling pathway.

Upon entering the cell, this compound binds to the progesterone receptor (PR), which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of HSPs and dimerization of the receptor. The activated PR dimer then translocates to the nucleus, where it binds to progesterone response elements (PREs) in the promoter regions of target genes.[9] This interaction recruits co-activators and the transcriptional machinery, leading to the transcription of genes such as Indian Hedgehog (IHH), SOX17, and Wnt-4, which are involved in uterine adaptation for pregnancy.[10][11]

Mineralocorticoid Receptor Signaling

Unlike progesterone, which is an antagonist of the mineralocorticoid receptor (MR), this compound acts as a partial agonist.[8] This can lead to mineralocorticoid-like effects.

MR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MR_complex MR-HSP Complex This compound->MR_complex Binding MR_active Active MR Dimer MR_complex->MR_active HSP Dissociation & Dimerization MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Binding Transcription Transcription (mRNA synthesis) MRE->Transcription Translation Translation (Protein synthesis) Transcription->Translation Cellular_Response Mineralocorticoid Effects Translation->Cellular_Response

This compound-induced mineralocorticoid receptor signaling.

Similar to its action on the PR, this compound binds to the cytoplasmic MR, causing dissociation of HSPs and dimerization. The activated MR dimer translocates to the nucleus and binds to mineralocorticoid response elements (MREs) on target genes, leading to their transcription and subsequent mineralocorticoid effects, such as sodium retention.

Receptor Crosstalk

There is evidence of crosstalk between the progesterone, glucocorticoid, and mineralocorticoid receptors.[12][13] Glucocorticoids and mineralocorticoids can elicit progesterone-like effects through the PR, and this interaction may be relevant in tissues where these receptors are co-expressed. The binding of this compound to both PR and MR suggests a complex interplay of signaling pathways that can vary depending on the cellular context.

Experimental Workflows

Progestin Drug Discovery Workflow

The development of new progestins, including selective progesterone receptor modulators (SPRMs), follows a structured workflow.

Drug_Discovery cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (e.g., PR isoforms) Lead_Gen Lead Generation (High-Throughput Screening, Structure-Based Design) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Toxicology) In_Vitro->In_Vivo Phase_I Phase I (Safety & PK in healthy volunteers) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dose Ranging in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy & safety) Phase_II->Phase_III Regulatory Regulatory Review & Approval Phase_III->Regulatory

Workflow for the development of selective progesterone receptor modulators (SPRMs).

This workflow begins with target identification and validation, followed by the generation and optimization of lead compounds. Promising candidates undergo rigorous in vitro and in vivo testing before advancing to clinical trials.[6][14][15][16]

Receptor Binding Assay Workflow

Determining the binding affinity of a compound for a receptor is a crucial step in drug discovery. A common method is a competitive binding assay.

Binding_Assay Prepare_Reagents Prepare Reagents: - Receptor (PR or MR) - Labeled Ligand - Test Compound (this compound) Incubate Incubate Reagents Prepare_Reagents->Incubate Separate Separate Bound & Free Ligand Incubate->Separate Measure Measure Bound Labeled Ligand Separate->Measure Analyze Data Analysis (IC₅₀ & Ki Determination) Measure->Analyze

References

An In-depth Technical Guide to the Core Differences Between Progesterone and 19-Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progesterone (B1679170), a quintessential steroid hormone, and its synthetic analogue, 19-norprogesterone (B1209251), are pivotal molecules in reproductive biology and therapeutic development. While structurally similar, the absence of the C19 methyl group in 19-norprogesterone profoundly alters its biological activity, receptor binding profile, and subsequent signaling cascades. This technical guide provides a comprehensive comparison of these two progestogens, detailing their distinct chemical properties, receptor affinities, metabolic pathways, and biological functions. Detailed experimental protocols for key comparative assays are provided, alongside visualizations of their signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Progesterone is an endogenous steroid hormone crucial for the regulation of the menstrual cycle, establishment and maintenance of pregnancy, and various other physiological processes.[1] Its synthetic analogue, 19-norprogesterone, which lacks the angular methyl group at the C-10 position, exhibits enhanced progestogenic potency.[2] This structural modification significantly influences its interaction with steroid hormone receptors, leading to a distinct pharmacological profile. Understanding these differences is paramount for the development of selective and potent progestogenic agents with tailored therapeutic effects.

Chemical and Physical Properties

The primary structural difference between progesterone and 19-norprogesterone lies in the absence of the C19 methyl group in the latter.[2] This seemingly minor alteration impacts the molecule's overall shape and electronic distribution, which in turn affects its binding to target receptors.

PropertyProgesterone19-NorprogesteroneReference(s)
Molecular Formula C₂₁H₃₀O₂C₂₀H₂₈O₂[2]
Molecular Weight 314.46 g/mol 300.44 g/mol [2]
Systematic Name Pregn-4-ene-3,20-dione19-Norpregn-4-ene-3,20-dione[2]
Key Structural Feature C19 methyl group presentC19 methyl group absent[2]

Receptor Binding Affinity and Specificity

The differential binding of progesterone and 19-norprogesterone to various steroid receptors is a cornerstone of their distinct biological activities. 19-Norprogesterone generally exhibits a higher affinity for the progesterone receptor (PR) compared to progesterone.[3] A significant distinction is their interaction with the mineralocorticoid receptor (MR); progesterone acts as an antagonist, while 19-norprogesterone is an agonist.[2]

ReceptorProgesterone (Relative Binding Affinity %)19-Norprogesterone (Relative Binding Affinity %)Key ObservationsReference(s)
Progesterone Receptor (PR) 100>100 (Potent Agonist)19-Norprogesterone demonstrates higher affinity and potency.[3]
Mineralocorticoid Receptor (MR) Antagonist47 (Agonist, relative to aldosterone)Progesterone is an antagonist, while 19-norprogesterone is a potent agonist.[1][2]
Androgen Receptor (AR) LowLowBoth have low affinity for the androgen receptor.[4]
Glucocorticoid Receptor (GR) LowLowBoth exhibit low affinity for the glucocorticoid receptor.[5]
Estrogen Receptor (ER) InactiveInactiveNeither progesterone nor 19-norprogesterone bind significantly to the estrogen receptor.[6]

Signaling Pathways

Both progesterone and 19-norprogesterone exert their effects through genomic and non-genomic signaling pathways.

Classical Genomic Signaling

The classical pathway involves the binding of the progestogen to intracellular progesterone receptors (PR-A and PR-B), which then translocate to the nucleus, dimerize, and bind to progesterone response elements (PREs) on target genes, thereby regulating their transcription.

Genomic Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestogen Progesterone or 19-Norprogesterone PR_complex PR-HSP Complex Progestogen->PR_complex Binds PR_active Active PR PR_complex->PR_active HSP Dissociation Dimer PR Dimer PR_active->Dimer Dimerization PRE PRE Dimer->PRE Translocation & Binding Gene Target Gene PRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: Classical genomic signaling pathway for progestogens.

Non-Genomic Signaling

Rapid, non-genomic effects are mediated through membrane-associated progesterone receptors (mPRs) and interactions with cytoplasmic signaling molecules. Both progesterone and 19-norprogesterone can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK1/2 cascade, through a Src-dependent mechanism.[7] This rapid signaling can influence various cellular processes, including cell proliferation and survival.

Non-Genomic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestogen Progesterone or 19-Norprogesterone mPR mPR Progestogen->mPR Binds Src Src mPR->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Translocation & Activation Gene Target Gene TF->Gene Gene Expression Cellular Response Cellular Response Gene->Cellular Response

Caption: Non-genomic signaling pathway involving MAPK/ERK.

Biological Activities

The differences in receptor binding and signaling translate to distinct biological activities.

Biological ActivityProgesterone19-NorprogesteroneReference(s)
Progestogenic Potency Standard4 to 8 times more potent than progesterone[2]
Mineralocorticoid Effect Antagonistic (natriuretic)Agonistic (sodium retention)[2]
Neuroprotection NeuroprotectiveSynergistic neuroprotective effects with estrogen[7][8]
Androgenic/Estrogenic Activity NoneNone[4][6]

Experimental Protocols

Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

This protocol details a homogenous, competitive binding assay to determine the affinity of progesterone and 19-norprogesterone for the progesterone receptor ligand-binding domain (PR-LBD) using fluorescence polarization.

Materials:

  • Recombinant human PR-LBD

  • Fluorescently labeled progesterone tracer

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Progesterone and 19-norprogesterone stock solutions (in DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Dilution: Prepare serial dilutions of progesterone and 19-norprogesterone in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: Add 5 µL of the diluted compounds or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

  • Reagent Preparation: Prepare a master mix of PR-LBD and the fluorescent tracer in the assay buffer at 2x the final desired concentration.

  • Assay Initiation: Add 5 µL of the PR-LBD/tracer master mix to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the tracer.

  • Data Analysis: Calculate the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

FP Binding Assay Workflow A Prepare Serial Dilutions of Progesterone & 19-Norprogesterone B Add Diluted Compounds to 384-well Plate A->B D Add Master Mix to Wells B->D C Prepare PR-LBD and Fluorescent Tracer Master Mix C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Calculate IC50 Values F->G

Caption: Workflow for the Fluorescence Polarization Binding Assay.

Analysis of Progestin-Mediated Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify changes in the expression of a target gene in response to treatment with progesterone or 19-norprogesterone.

Materials:

  • Cell line expressing progesterone receptors (e.g., T47D)

  • Cell culture medium and supplements

  • Progesterone and 19-norprogesterone

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with progesterone, 19-norprogesterone, or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit, including a DNase treatment step. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR: Set up qPCR reactions in triplicate for each sample and primer set (target and reference gene). The reaction mixture typically includes cDNA template, forward and reverse primers, and qPCR master mix.

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing treated samples to the vehicle control.

qPCR Gene Expression Workflow A Cell Culture and Treatment with Progesterone or 19-Norprogesterone B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative PCR (qPCR) C->D E Data Analysis (ΔΔCt Method) D->E

Caption: Workflow for qPCR-based gene expression analysis.

Synthesis of 19-Norprogesterone

The synthesis of 19-norprogesterone can be achieved from various steroid precursors. A common route involves the Birch reduction of an aromatic A-ring intermediate derived from estrone (B1671321).

Simplified Synthesis Outline:

  • Starting Material: Estrone is a common starting material.

  • Ethinylation: The 17-keto group of estrone is converted to a 17α-ethinyl group.

  • Methylation: The 3-hydroxyl group is methylated to form the 3-methyl ether.

  • Birch Reduction: The aromatic A-ring is reduced using a dissolving metal reduction (e.g., lithium in liquid ammonia) to yield a 1,4-diene.

  • Hydrolysis and Oxidation: The enol ether is hydrolyzed to a ketone, and the 17α-ethinyl group is converted to an acetyl group to yield 19-norprogesterone.

Conclusion

The absence of the C19 methyl group in 19-norprogesterone results in a molecule with significantly enhanced progestogenic activity and a distinct receptor binding profile compared to its parent compound, progesterone. Notably, its agonist activity at the mineralocorticoid receptor represents a key pharmacological difference. These distinctions underscore the importance of structure-activity relationships in steroid drug design and provide a foundation for the development of novel progestins with improved therapeutic indices for a range of clinical applications. This guide has provided a detailed technical overview of these differences, supported by experimental methodologies and pathway visualizations, to aid researchers in this field.

References

The Core Mechanism of Norprogesterone in Reproductive Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norprogesterone, a synthetic progestin, and its derivatives are pivotal in reproductive biology, primarily through their potent agonistic activity on the progesterone (B1679170) receptor (PR). This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling cascades, and the consequent physiological effects on the reproductive system. Quantitative binding affinity data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows are provided to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction

19-Norprogesterone (B1209251) is a synthetic steroid hormone that differs from progesterone by the absence of a methyl group at the C-19 position.[1][2] This structural modification significantly enhances its progestational activity, making it and its derivatives, such as nomegestrol (B1679828) acetate (B1210297) and norethisterone, valuable compounds in various clinical applications, including contraception and hormone therapy.[2][3] The primary mechanism of action of this compound revolves around its function as a potent agonist of the progesterone receptor (PR), initiating a cascade of molecular events that regulate key reproductive processes.

Molecular Interaction with Steroid Receptors

The biological activity of this compound and its derivatives is dictated by their binding affinity and selectivity for various steroid hormone receptors. These interactions are crucial for their therapeutic efficacy and potential side-effect profiles.

Progesterone Receptor (PR) Binding

This compound and its derivatives are potent agonists of the progesterone receptor.[4] The removal of the C-19 methyl group enhances the binding affinity to the PR compared to the natural hormone progesterone.[1][2] This high-affinity binding is the cornerstone of their progestational effects.

Binding to Other Steroid Receptors

While highly selective for the PR, some this compound derivatives exhibit cross-reactivity with other steroid receptors, which can contribute to their broader pharmacological profile.

  • Androgen Receptor (AR): Some derivatives, like norethisterone, can bind to the androgen receptor, potentially leading to androgenic or antiandrogenic effects depending on the specific compound and cellular context.[5][6] Nomegestrol acetate, a 19-norprogesterone derivative, has demonstrated antiandrogenic properties.[7]

  • Glucocorticoid Receptor (GR): Generally, 19-nortestosterone derivatives like norethisterone show minimal binding affinity for the glucocorticoid receptor.[8]

  • Mineralocorticoid Receptor (MR): 19-Norprogesterone itself has been shown to have a higher affinity for the mineralocorticoid receptor than progesterone and acts as a full mineralocorticoid agonist.[9]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki or Kd in nM) of key this compound derivatives to various steroid receptors.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Progesterone 34.3 nM (Ki)[10]36.6 nM (Ki)[11]Low AffinityHigh Affinity (Antagonist)[12]
Nomegestrol Acetate 4.0 nM (Kd)[13], 22.8 nM (Ki)[10]7.58 nM (Ki)[7]No Activity[14]No Anti-MR Activity[14]
Norethisterone High Affinity[6]Binds to AR[5][6]No Affinity[8]-
19-Norprogesterone ---High Affinity (Agonist)[9]

Signaling Pathways

Upon binding to the progesterone receptor, this compound activates downstream signaling pathways that can be broadly categorized into genomic and non-genomic pathways.

Classical Genomic Signaling Pathway

The canonical mechanism of action involves the binding of this compound to the intracellular progesterone receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the long-term effects of progestins on cellular function.

Genomic_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PR_this compound PR-Norprogesterone Complex PR->PR_this compound Nucleus Nucleus PR_this compound->Nucleus Translocates to PRE Progesterone Response Element (PRE) PR_this compound->PRE Binds to Gene_Transcription Gene Transcription PRE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Produces Proteins New Proteins mRNA->Proteins Translates to Cellular_Response Cellular Response Proteins->Cellular_Response Leads to

Classical Genomic Signaling Pathway of this compound.
Non-Genomic Signaling Pathway

This compound can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are mediated by a subpopulation of progesterone receptors located at the cell membrane or in the cytoplasm. Activation of these receptors leads to the rapid activation of intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway involves a series of protein kinases that ultimately regulate various cellular processes, including cell proliferation and differentiation. The B isoform of the progesterone receptor (PR-B) has been particularly implicated in mediating this rapid signaling.[15]

Non_Genomic_Signaling_Pathway This compound This compound Membrane_PR Membrane-associated Progesterone Receptor (PR-B) This compound->Membrane_PR Binds Src Src Membrane_PR->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cellular_Response Rapid Cellular Response (e.g., proliferation, differentiation) Transcription_Factors->Cellular_Response Regulates

Non-Genomic (Rapid) Signaling Pathway of this compound.

Physiological Effects in Reproductive Biology

The activation of progesterone receptors by this compound and its derivatives leads to profound effects on the female reproductive system.

Antigonadotropic Action

A key mechanism of action is the potent antigonadotropic activity exerted at both the hypothalamic and pituitary levels.[7]

  • Hypothalamus: this compound suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

  • Pituitary Gland: It directly inhibits the secretion of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH) from the gonadotroph cells.[7]

This dual action leads to the suppression of the mid-cycle LH surge, thereby inhibiting ovulation, which is the primary mechanism behind the contraceptive efficacy of this compound-based drugs.

Effects on the Uterus and Cervix

This compound mimics the effects of progesterone on the uterus and cervix by:

  • Inducing secretory changes in the endometrium, making it unreceptive to implantation.

  • Thickening the cervical mucus, which creates a barrier to sperm penetration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the progesterone receptor.

Materials:

  • Progesterone receptor preparation (e.g., from uterine tissue or recombinant cells).

  • Radiolabeled ligand (e.g., [³H]-Progesterone or a synthetic high-affinity ligand like [³H]-ORG 2058).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., Tris-HCl with additives).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (this compound) and a fixed concentration of the radiolabeled ligand in the assay buffer.

  • Incubation: In assay tubes, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled progesterone).

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Preparation - Radiolabeled Ligand - Serial Dilutions of this compound Start->Prepare_Reagents Incubation Incubate Receptor, Radioligand, and this compound at various concentrations Prepare_Reagents->Incubation Equilibration Allow to reach Equilibrium Incubation->Equilibration Filtration Separate Bound and Free Ligand via Filtration Equilibration->Filtration Washing Wash Filters to remove Unbound Ligand Filtration->Washing Quantification Quantify Radioactivity using Scintillation Counting Washing->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a Competitive Radioligand Binding Assay.
Progesterone-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Objective: To quantify the progestogenic activity of this compound.

Materials:

  • Mammalian cell line expressing the progesterone receptor (e.g., T47D or Ishikawa cells).

  • Luciferase reporter plasmid containing PREs upstream of the luciferase gene.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a control plasmid was used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity (or total protein concentration). Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from this curve, providing a measure of the compound's potency.

Conclusion

This compound and its derivatives exert their profound effects on reproductive biology primarily through their potent agonistic activity at the progesterone receptor. This interaction triggers both classical genomic and rapid non-genomic signaling pathways, leading to a cascade of events that ultimately regulate ovulation, endometrial receptivity, and other critical reproductive functions. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development of novel and improved therapies in reproductive medicine.

References

The Structure-Activity Relationship of Norprogesterone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of norprogesterone derivatives. 19-Norprogesterone (B1209251), a synthetic progestin lacking the C19 methyl group of progesterone (B1679170), serves as the foundational structure for a class of potent and selective progestational agents.[1][2] Understanding the intricate relationship between chemical modifications to this scaffold and the resulting biological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.

Quantitative Analysis of Structure-Activity Relationships

The progestational activity and receptor selectivity of this compound derivatives are highly dependent on specific structural modifications. The following tables summarize the quantitative data on the binding affinity and in vivo potency of key derivatives, providing a clear comparison of their pharmacological profiles.

Table 1: Relative Binding Affinity (RBA) of this compound Derivatives for Steroid Receptors

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)Estrogen Receptor (ER) RBA (%)
Progesterone100~1Low~25~0
19-NorprogesteroneHighLowLow47~0
Nomegestrol (B1679828) Acetate (B1210297)~100~1No significant binding0.23~0
Nestorone® (Segesterone Acetate)High<0.2Significant bindingLow~0
Levonorgestrel~50040-70LowLow~0
3-keto-desogestrel~90040-70LowLow~0

Data compiled from multiple sources. RBA values are relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone/Testosterone for AR, Dexamethasone for GR, Aldosterone for MR, and Estradiol (B170435) for ER).[3][4][5]

Table 2: In Vitro and In Vivo Progestational Activity of Selected this compound Derivatives

CompoundReceptor Transactivation (PR-B, Agonist Potency)In Vivo Ovulation Inhibition (ED50, mg/kg)Clauberg Assay (McPhail Index)
Progesterone+-+
Nomegestrol Acetate+++ (similar to Levonorgestrel)0.14 (monkey), 1.25-5.0 (rat)Potent
Nestorone®+++ (more potent than progesterone)Highly potentMost potent
Levonorgestrel+++PotentPotent

'+' indicates activity, with more '+' indicating higher potency. ED50 is the effective dose for 50% of the population.[3][6]

Table 3: IC50 and Ki Values for Receptor Binding of Nomegestrol Acetate

ReceptorLigandIC50 (nmol/l)Ki (nmol/l)
Androgen Receptor (rat ventral prostate)Nomegestrol Acetate vs. ³H-testosterone22.6 ± 4.07.58 ± 0.94
Progesterone Receptor (rat uterus)Nomegestrol Acetate-22.8

IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant.[7][8]

Key Structural Modifications and Their Impact

Systematic modifications of the 19-norprogesterone scaffold have yielded derivatives with distinct pharmacological profiles:

  • 17α-Hydroxylation: Introduction of a hydroxyl group at the 17α position dramatically decreases both binding affinity for the progesterone receptor and progestational activity.[9]

  • 17α-Acetylation: Acetylation of the 17α-hydroxyl group, as seen in nomegestrol acetate, restores and often enhances progestational activity.[9]

  • C6-Methylation and Double Bond Formation: The addition of a methyl group at C6 and the introduction of a double bond between C6 and C7, key features of nomegestrol, contribute to its high progestational potency and selectivity.[9]

  • 16-Methylene Group: The presence of a 16-methylene group, as in Nestorone®, significantly enhances progestational activity. Acylation of the 17α-hydroxyl group in these derivatives is also crucial for high receptor binding and in vivo potency.[10]

  • Removal of the C19-Methyl Group: The defining feature of this class, the absence of the C19-methyl group, generally leads to increased progestational activity compared to the parent progesterone molecule.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of this compound derivatives. Below are outlines of key experimental protocols.

Progesterone Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.

Principle: A fixed concentration of labeled progesterone ligand is incubated with a preparation of progesterone receptors (e.g., from rat uterine cytosol or recombinant human PR). The test compound is added in increasing concentrations. The amount of labeled ligand displaced by the test compound is measured, and the IC50 value is calculated.

Methodology Outline:

  • Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from the uteri of estrogen-primed immature female rats or use a commercially available recombinant human progesterone receptor ligand-binding domain (PR-LBD).

  • Ligand Preparation: Use a radiolabeled progestin like [³H]-ORG 2058 or a fluorescently labeled progesterone analog as the tracer.

  • Competition Assay:

    • Incubate the receptor preparation with the labeled ligand in the presence of varying concentrations of the unlabeled test compound (this compound derivative).

    • Include controls for total binding (receptor + labeled ligand) and non-specific binding (receptor + labeled ligand + a high concentration of unlabeled progesterone).

  • Separation of Bound and Free Ligand: For radioligand binding assays, separate the bound from the free radioligand using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation. For fluorescence polarization assays, this step is not necessary.

  • Quantification:

    • For radioligand assays, measure the radioactivity of the bound fraction using liquid scintillation counting.

    • For fluorescence polarization assays, measure the change in polarization of the fluorescent signal.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Clauberg Assay (In Vivo Progestational Activity)

This classic in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.

Principle: Immature female rabbits are primed with estrogen to stimulate endometrial proliferation. The test compound is then administered, and its ability to induce a secretory transformation of the endometrium is histologically evaluated and scored.

Methodology Outline:

  • Animal Preparation: Use immature female rabbits.

  • Estrogen Priming: Administer a daily dose of estradiol benzoate (B1203000) for several consecutive days to induce endometrial proliferation.

  • Progestin Administration: Following estrogen priming, administer the test this compound derivative daily for a set period.

  • Tissue Collection and Processing: Euthanize the animals and collect the uteri. Fix the uterine tissue in an appropriate fixative (e.g., formalin), embed in paraffin, and prepare histological sections.

  • Histological Evaluation: Stain the uterine sections (e.g., with hematoxylin (B73222) and eosin) and examine them microscopically for the degree of endometrial gland proliferation and secretion.

  • Scoring (McPhail Index): Score the endometrial response on a scale (e.g., 0 to 4) based on the extent of glandular development and arborization. The average score for each treatment group is the McPhail index.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound derivatives is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Progesterone_Receptor_Signaling Progesterone This compound Derivative PR Progesterone Receptor (PR) Progesterone->PR Binds Dimerization Dimerization PR->Dimerization HSP Heat Shock Proteins HSP->PR Dissociates Nucleus Nucleus Dimerization->Nucleus Translocation PRE Progesterone Response Element (PRE) Dimerization->PRE Binds to Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Classical progesterone receptor signaling pathway.

Experimental_Workflow Start Start: This compound Derivative In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Receptor Binding (PR, AR, GR, etc.) In_Vitro->Binding_Assay Transactivation_Assay Receptor Transactivation In_Vitro->Transactivation_Assay In_Vivo In Vivo Assays In_Vitro->In_Vivo SAR_Analysis SAR Analysis & Lead Optimization Binding_Assay->SAR_Analysis Transactivation_Assay->SAR_Analysis Clauberg_Assay Clauberg Assay (Progestational Activity) In_Vivo->Clauberg_Assay Ovulation_Inhibition Ovulation Inhibition In_Vivo->Ovulation_Inhibition Clauberg_Assay->SAR_Analysis Ovulation_Inhibition->SAR_Analysis End Candidate Selection SAR_Analysis->End

Caption: Experimental workflow for SAR studies.

Conclusion

The structure-activity relationship of this compound derivatives is a well-defined yet continuously evolving field of study. Key structural modifications, particularly at the C6, C16, and C17 positions, have profound effects on receptor binding affinity, progestational activity, and overall pharmacological profile. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon. Future research will likely focus on fine-tuning these structures to develop even more selective and potent progestins with optimized therapeutic indices for a range of clinical applications, from contraception to hormone replacement therapy and beyond.

References

The Biological Functions and Physiological Effects of Norprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norprogesterone (B1209251), a synthetic progestin, is a key molecule in reproductive pharmacology and endocrinology. Structurally similar to the endogenous hormone progesterone (B1679170) but lacking the C19 methyl group, this modification significantly alters its biological activity and physiological effects. This technical guide provides an in-depth overview of the biological functions and physiological effects of 19-norprogesterone, with a focus on its receptor interactions, signaling pathways, and methods for its evaluation.

Biological Functions and Physiological Effects

19-Norprogesterone exhibits a range of biological activities, primarily acting as a potent progestogen with distinct effects on various physiological systems.

Progestogenic Activity

The primary and most well-characterized function of 19-norprogesterone is its potent progestogenic activity. It is recognized as a potent progestin, with studies indicating it is 4 to 8 times more active than progesterone in assays such as the Clauberg test, which measures progestational effects on the uterine endometrium.[1] This enhanced potency is attributed to its high affinity for the progesterone receptor (PR).[2] Like progesterone, it is highly active when administered parenterally, but shows minimal oral activity.[1]

Mineralocorticoid Activity

A key distinguishing feature of 19-norprogesterone compared to progesterone is its activity at the mineralocorticoid receptor (MR). While progesterone acts as an antagonist at the MR, 19-norprogesterone functions as a partial agonist.[1][3] This agonist activity can lead to mineralocorticoid effects, including sodium retention, increased thirst (polydipsia), and hypertension in animal models.[1] 19-Norprogesterone exhibits a 3-fold higher affinity for the mineralocorticoid receptor than progesterone.[4][5][6]

Antigonadotropic Effects

19-Norprogesterone and its derivatives have been shown to possess antigonadotropic activity, meaning they can suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[7] This effect is likely mediated through its interaction with the progesterone receptor and contributes to its contraceptive efficacy by inhibiting ovulation.[7] Studies on derivatives like nomegestrol (B1679828) acetate (B1210297) have demonstrated a significant decrease in mean plasma LH and FSH levels.[8]

Neuroprotective Effects

Emerging research suggests that 19-norprogesterone may have neuroprotective properties. In primary hippocampal neuron cultures, 19-norprogesterone, alone or in combination with estrogen, has been shown to protect against glutamate-induced toxicity.[9] This neuroprotective effect is associated with the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data: Receptor Binding and Potency

The biological effects of 19-norprogesterone are underpinned by its binding affinity to various steroid receptors. The following tables summarize the available quantitative data.

Table 1: Comparative Receptor Binding Affinity of 19-Norprogesterone and Progesterone

CompoundProgesterone Receptor (PR) Affinity (Relative to Progesterone)Mineralocorticoid Receptor (MR) Affinity (Relative to Aldosterone)Glucocorticoid Receptor (GR) Affinity (Relative to Dexamethasone)
Progesterone100%~1% (Antagonist)Low
19-Norprogesterone High Affinity[2]47% (Partial Agonist)[1]3-fold higher than Progesterone[6]

Table 2: Progestational Potency of 19-Norprogesterone

AssayPotency of 19-Norprogesterone (Relative to Progesterone)
Clauberg Assay (rabbits)4 to 8 times more potent[1]

Signaling Pathways

The biological effects of 19-norprogesterone are mediated through complex intracellular signaling cascades initiated by its binding to the progesterone receptor. A key pathway implicated in its action is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Progesterone Receptor-Mediated MAPK/ERK Signaling

Upon binding of 19-norprogesterone to the progesterone receptor (PR), a conformational change in the receptor is induced. This can lead to the activation of a non-genomic signaling cascade that involves the activation of Src kinase. Activated Src can then trigger the Ras-Raf-MEK-ERK signaling module. This pathway involves a series of phosphorylation events, ultimately leading to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that mediate the physiological effects of 19-norprogesterone, including its neuroprotective actions.

Norprogesterone_MAPK_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norprogesterone 19-Norprogesterone PR Progesterone Receptor (PR) This compound->PR Binding Src Src PR->Src Activation Ras Ras Src->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_p p-ERK ERK->ERK_p TF Transcription Factors ERK_p->TF Translocation & Phosphorylation Gene Target Genes TF->Gene Regulation of Transcription Response Cellular Response (e.g., Neuroprotection) Gene->Response

Figure 1: this compound-induced MAPK/ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 19-norprogesterone.

Progesterone Receptor Competitive Binding Assay

This assay determines the binding affinity of 19-norprogesterone to the progesterone receptor.

Materials:

  • Recombinant human progesterone receptor ligand-binding domain (PR-LBD)

  • Fluorescently labeled progesterone analog (tracer)

  • Assay Buffer (e.g., PBS with 0.01% BSA)

  • 19-Norprogesterone and unlabeled progesterone (for standard curve)

  • DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of 19-norprogesterone and unlabeled progesterone in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reagent Preparation: Prepare working solutions of PR-LBD and the fluorescent tracer in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • Add 5 µL of the serially diluted compounds or vehicle control to the wells of the 384-well plate.

    • Prepare a premix of PR-LBD and the fluorescent tracer.

    • Add 15 µL of the PR-LBD/tracer premix to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the tracer.

  • Data Analysis: The binding affinity (IC50 or Ki) of 19-norprogesterone is determined by fitting the data to a competitive binding curve.

Receptor_Binding_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of 19-Norprogesterone and Progesterone start->compound_prep reagent_prep Prepare PR-LBD and Fluorescent Tracer Working Solutions start->reagent_prep assay_setup Add Compounds and PR-LBD/Tracer Premix to 384-well Plate compound_prep->assay_setup reagent_prep->assay_setup incubation Incubate at Room Temp (1-4 hours, dark) assay_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Analyze Data and Determine IC50/Ki measurement->data_analysis end End data_analysis->end

Figure 2: Workflow for Progesterone Receptor Competitive Binding Assay.
Clauberg Assay for Progestational Activity (Rabbit Model)

This classic bioassay evaluates the progestational effect of a substance on the uterine endometrium of immature female rabbits.

Principle: Immature rabbits are primed with estrogen to induce endometrial proliferation. Subsequent administration of a progestational agent, like 19-norprogesterone, causes the endometrium to undergo secretory changes, the extent of which is graded histologically.

Procedure:

  • Animal Preparation: Use immature female rabbits (e.g., New Zealand White).

  • Estrogen Priming: Administer a daily dose of estradiol (B170435) benzoate (B1203000) (e.g., 5 µ g/day ) for 6-8 days to prime the uterus.

  • Treatment: Following estrogen priming, administer the test substance (19-norprogesterone) and a vehicle control to different groups of rabbits daily for 5 days.

  • Tissue Collection: On the 6th day, euthanize the rabbits and dissect the uteri.

  • Histological Examination: Fix the uterine tissue in a suitable fixative (e.g., 10% formalin), embed in paraffin, section, and stain with hematoxylin (B73222) and eosin.

  • Scoring: Examine the endometrial sections microscopically and score the degree of glandular proliferation and arborization on a scale (e.g., McPhail scale of 0 to +4).

  • Data Analysis: Compare the scores of the treatment groups to the control group to determine the progestational activity.

Adrenalectomized Rat Bioassay for Mineralocorticoid Activity

This in vivo assay assesses the mineralocorticoid (salt-retaining) effects of a compound.

Principle: Adrenalectomized rats lack endogenous mineralocorticoids and thus excrete large amounts of sodium. Administration of a substance with mineralocorticoid activity will cause a decrease in urinary sodium excretion and an increase in potassium excretion, altering the Na+/K+ ratio.

Procedure:

  • Animal Preparation: Use male or female rats that have undergone bilateral adrenalectomy. Maintain the rats on a saline solution (e.g., 0.9% NaCl) to prevent dehydration.

  • Acclimation: House the rats in metabolic cages that allow for the separate collection of urine and feces. Allow for an acclimation period.

  • Treatment: Administer the test substance (19-norprogesterone), a positive control (e.g., aldosterone (B195564) or deoxycorticosterone), and a vehicle control to different groups of rats.

  • Urine Collection: Collect urine over a specified period (e.g., 4 or 24 hours) following treatment.

  • Electrolyte Measurement: Measure the concentrations of sodium and potassium in the collected urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the urinary Na+/K+ ratio for each animal. A decrease in this ratio compared to the vehicle control group indicates mineralocorticoid activity.

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

This assay evaluates the ability of 19-norprogesterone to protect neurons from glutamate-induced cell death.

Materials:

  • Primary hippocampal or cortical neuron cultures

  • Neurobasal medium supplemented with B27

  • Glutamate (B1630785)

  • 19-Norprogesterone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Plate primary neurons in 96-well plates and culture until they form a mature network.

  • Pre-treatment: Treat the neurons with various concentrations of 19-norprogesterone or vehicle for a specified period (e.g., 24-48 hours) before glutamate exposure.

  • Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

  • Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium. Allow the cells to recover for 24 hours.

  • Viability/Cytotoxicity Assessment:

    • MTT Assay: Add MTT solution to the wells and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

    • LDH Assay: Collect the culture supernatant and measure the activity of LDH released from damaged cells as an indicator of cytotoxicity.

  • Data Analysis: Compare the viability or cytotoxicity in the 19-norprogesterone-treated groups to the glutamate-only control group to determine the neuroprotective effect.

Neuroprotection_Assay_Workflow start Start cell_culture Culture Primary Neurons in 96-well Plates start->cell_culture pretreatment Pre-treat with 19-Norprogesterone or Vehicle cell_culture->pretreatment glutamate_insult Expose to Toxic Concentration of Glutamate pretreatment->glutamate_insult wash_recovery Wash and Recover for 24 hours glutamate_insult->wash_recovery viability_assessment Assess Cell Viability/Cytotoxicity (MTT or LDH Assay) wash_recovery->viability_assessment data_analysis Analyze Data and Determine Neuroprotective Effect viability_assessment->data_analysis end End data_analysis->end

Figure 3: Workflow for In Vitro Neuroprotection Assay.

Conclusion

19-Norprogesterone is a potent synthetic progestin with a unique pharmacological profile that distinguishes it from endogenous progesterone. Its enhanced progestational activity, coupled with its partial agonist activity at the mineralocorticoid receptor, underscores the significant impact of the removal of the C19 methyl group. Furthermore, its antigonadotropic and potential neuroprotective effects highlight its multifaceted biological roles. The experimental protocols detailed in this guide provide a framework for the continued investigation of 19-norprogesterone and its derivatives, which are crucial for the development of new therapeutic agents in reproductive health and potentially in neuroprotection. A thorough understanding of its mechanisms of action, facilitated by the assays and pathway analyses described herein, is essential for researchers and drug development professionals in the field.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the steroidogenic pathway leading to the synthesis of progesterone (B1679170), a critical C-21 steroid hormone. Progesterone is not only essential for regulating the menstrual cycle and maintaining pregnancy but also serves as a crucial metabolic intermediate for all other endogenous steroid hormones, including corticosteroids, androgens, and estrogens.[1][2] This guide details the molecular steps, key enzymatic players, regulatory signaling cascades, and common experimental methodologies relevant to the study of steroidogenesis.

The Core Biosynthetic Pathway: From Cholesterol to Progesterone

The synthesis of all steroid hormones begins with the common precursor, cholesterol.[3] The initial and rate-limiting step in this entire process is the transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane.[4][5] Once inside, cholesterol is converted to pregnenolone (B344588), the direct precursor to progesterone.[3][6]

The conversion of cholesterol to progesterone involves two primary enzymatic steps catalyzed by two distinct enzymes located in different cellular compartments:

  • Cholesterol to Pregnenolone : This conversion occurs within the mitochondria and is catalyzed by the Cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1 .[3][7] This enzyme complex executes three sequential reactions: 20α-hydroxylation, 22-hydroxylation, and the subsequent cleavage of the bond between carbons 20 and 22, releasing a six-carbon side chain and forming the 21-carbon steroid, pregnenolone.[8]

  • Pregnenolone to Progesterone : Pregnenolone then exits the mitochondria and moves to the smooth endoplasmic reticulum (SER).[5][6] Here, the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) , primarily the HSD3B2 isoform in steroidogenic tissues, catalyzes a two-step reaction.[1][8][9] It first dehydrogenates the 3β-hydroxyl group and then isomerizes the Δ⁵ double bond to the Δ⁴ position, yielding progesterone.[1][2]

Key Proteins and Enzymes in Progesterone Synthesis

The efficiency of progesterone synthesis is critically dependent on the coordinated action of a transport protein and two key enzymes.

Protein / Enzyme Full Name Gene (Human) Cellular Location Function
StAR Steroidogenic Acute Regulatory ProteinSTAROuter Mitochondrial MembraneMediates the rate-limiting transfer of cholesterol from the outer to the inner mitochondrial membrane.[3][4][10]
CYP11A1 (P450scc) Cytochrome P450 Side-Chain CleavageCYP11A1Inner Mitochondrial MembraneConverts cholesterol to pregnenolone.[3][7][8]
3β-HSD (Type 2) 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomeraseHSD3B2Smooth Endoplasmic ReticulumConverts pregnenolone to progesterone.[6][9]

The expression and activity of these proteins are the primary points of regulation for progesterone production.[11]

Visualization of the Progesterone Biosynthesis Pathway

The following diagram illustrates the core pathway from cholesterol to progesterone and its subsequent role as a branchpoint for the synthesis of other major steroid classes.

G cluster_mito Mitochondria cluster_ser Smooth Endoplasmic Reticulum (SER) Cholesterol Cholesterol Pregnenolone_mito Pregnenolone Cholesterol->Pregnenolone_mito CYP11A1 (P450scc) Pregnenolone_ser Pregnenolone Pregnenolone_mito->Pregnenolone_ser Transport StAR StAR Protein (Rate-Limiting Step) StAR->Cholesterol Cholesterol Transport Progesterone Progesterone Pregnenolone_ser->Progesterone 3β-HSD SeventeenOH_Prog 17α-Hydroxy- progesterone Progesterone->SeventeenOH_Prog CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone (Corticosteroid Precursor) Progesterone->Deoxycorticosterone CYP21A2 Androstenedione (B190577) Androstenedione (Androgen Precursor) SeventeenOH_Prog->Androstenedione CYP17A1 (17,20-lyase)

Core biosynthetic pathway of progesterone and its downstream metabolites.

Regulation of Progesterone Synthesis: Signaling Pathways

Steroidogenesis is tightly regulated by trophic hormones, such as Luteinizing Hormone (LH) in the gonads and Adrenocorticotropic Hormone (ACTH) in the adrenal glands.[5] The primary signaling cascade activated by these hormones is the cAMP/Protein Kinase A (PKA) pathway, which provides both acute and chronic control.[5][12]

  • Acute Regulation (minutes): This rapid response primarily involves increasing the transport of cholesterol to the inner mitochondrial membrane. PKA phosphorylates and activates the StAR protein, enhancing its activity.[10][13]

  • Chronic Regulation (hours to days): This long-term response involves increasing the transcription of genes encoding the key steroidogenic proteins, including STAR, CYP11A1, and HSD3B2.[7][11]

Other signaling pathways, including those involving Protein Kinase C (PKC) and calcium signaling, can also modulate steroidogenesis, often acting synergistically with the PKA pathway.[12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_actions Downstream Effects Hormone Trophic Hormone (e.g., LH, ACTH) Receptor GPCR Hormone->Receptor GProtein G-Protein Receptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates StAR_Phospho Phosphorylation & Activation of StAR PKA->StAR_Phospho Acute Response Gene_Tx Increased Transcription of STAR, CYP11A1, etc. PKA->Gene_Tx Chronic Response

Primary signaling pathway regulating steroidogenesis.

Experimental Protocols for Studying Progesterone Synthesis

Investigating the effects of novel compounds on progesterone production is a cornerstone of drug development in reproductive and endocrine medicine. Below are representative protocols for cell-based assays and quantification.

Protocol 1: In Vitro Progesterone Synthesis Assay Using H295R Cells

The human H295R adrenocortical carcinoma cell line is a widely used model as it expresses all the key enzymes required for steroidogenesis.

A. Cell Culture and Plating:

  • Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

  • Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Seed the cells into 24-well or 48-well plates at a density of approximately 200,000 to 300,000 cells/well.

  • Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.

B. Treatment:

  • Aspirate the culture medium and wash the cells gently with serum-free medium or phosphate-buffered saline (PBS).

  • Add fresh serum-free medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., Forskolin, an adenylyl cyclase activator, at 10 µM).

  • Incubate the plates at 37°C for a defined period, typically 24 to 48 hours.

C. Sample Collection:

  • After incubation, carefully collect the culture supernatant from each well into labeled microcentrifuge tubes. This supernatant contains the secreted progesterone.

  • Store samples at -20°C or -80°C until quantification.

  • (Optional) The cell monolayer can be lysed to measure protein content for normalization or for gene/protein expression analysis.

Protocol 2: Quantification of Progesterone by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common, high-throughput method for quantifying hormone levels in culture supernatants or serum.[14]

A. Assay Principle: This is typically a competitive immunoassay. Progesterone in the sample competes with a known amount of enzyme-labeled (e.g., HRP-conjugated) progesterone for binding to a limited number of anti-progesterone antibody sites, which are coated onto a microtiter plate. The amount of color produced is inversely proportional to the concentration of progesterone in the sample.[14]

B. Procedure (based on a typical commercial kit):

  • Equilibrate the kit reagents, samples, and standards to room temperature.

  • Add a defined volume (e.g., 25 µL) of standards, controls, and unknown samples to the appropriate wells of the antibody-coated microplate.[14]

  • Add the enzyme-conjugated progesterone (e.g., 100 µL) to each well.[14]

  • Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature, allowing for competitive binding.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents. This step is critical for low background and good precision.

  • Add the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-20 minutes to allow color development.[14]

  • Add a stop solution to terminate the reaction, which typically changes the color from blue to yellow.[14]

  • Read the absorbance of each well at 450 nm using a microplate reader.

C. Data Analysis:

  • Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often used.

  • Interpolate the progesterone concentration of the unknown samples from the standard curve.

  • Apply the appropriate dilution factor if samples were diluted prior to the assay.

Other highly sensitive and specific methods for quantification include radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Visualization of a Typical Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to test the effect of a compound on progesterone synthesis.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Results A1 Culture Steroidogenic Cells (e.g., H295R, Granulosa) A2 Seed Cells into Multi-well Plates A1->A2 B1 Treat Cells with Test Compounds & Controls A2->B1 B2 Incubate for Defined Period (e.g., 24-48h) B1->B2 C1 Collect Supernatant B2->C1 C2 Quantify Progesterone (e.g., ELISA, LC-MS/MS) C1->C2 C3 Normalize Data (e.g., to cell viability or protein content) C2->C3 D1 Generate Dose-Response Curves & Calculate IC50/EC50 C3->D1 D2 Statistical Analysis & Interpretation D1->D2

References

Role of norprogesterone in the endocrine system.

Author: BenchChem Technical Support Team. Date: December 2025

A-1-1. An In-depth Technical Guide to the Role of Norprogesterone in the Endocrine System

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Norprogesterone (B1209251) is a synthetic steroidal progestin, structurally analogous to endogenous progesterone (B1679170) but lacking the C19 methyl group. This seemingly minor structural modification profoundly alters its biological activity, conferring significantly enhanced progestational potency and a unique pharmacological profile at the mineralocorticoid receptor. Unlike progesterone, which is an antagonist, 19-norprogesterone acts as a mineralocorticoid agonist. Furthermore, it exerts potent antigonadotropic effects by suppressing the hypothalamic-pituitary-gonadal axis. These distinct properties have made 19-norprogesterone and its derivatives foundational in the development of hormonal contraceptives and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure, mechanism of action, and physiological effects of 19-norprogesterone, with a focus on quantitative data, experimental methodologies, and signaling pathways relevant to endocrine research and drug development.

Introduction and Chemical Profile

19-Norprogesterone, also known as 19-norpregn-4-ene-3,20-dione, is a pivotal molecule in the field of synthetic steroid hormones.[1] First synthesized in 1944, its identity as a highly potent progestational agent was confirmed in 1951.[1] The key structural difference from progesterone is the absence of the C19 angular methyl group, which enhances its biological activity.[2][3] This discovery paved the way for the synthesis of norethisterone and the subsequent development of the first hormonal contraceptives.[1]

Chemical Properties:

  • Formula: C₂₀H₂₈O₂[1]

  • Molar Mass: 300.44 g·mol⁻¹[1]

  • Structure: A steroid nucleus (gonane) with a pregnane (B1235032) side chain, lacking the C19 methyl group.

Biosynthesis and Chemical Synthesis

While 19-norprogesterone is a synthetic compound, its parent molecule, progesterone, is synthesized endogenously from cholesterol via pregnenolone (B344588) in the ovaries, adrenal cortex, and placenta.[4][5] The synthetic route to 19-norprogesterone, established by Djerassi and colleagues in 1951, historically involved the Birch reduction of aromatic steroid precursors.[6][7] This process removes the C19 methyl group, a critical step that potentiates its progestogenic activity.

Mechanism of Action in the Endocrine System

19-Norprogesterone exerts its pleiotropic effects by interacting with several nuclear steroid hormone receptors, leading to the modulation of gene transcription. Its primary targets are the progesterone and mineralocorticoid receptors.

Progesterone Receptor (PR) Agonism

19-Norprogesterone is a potent agonist of the progesterone receptor (PR).[6] Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[8] Inside the nucleus, it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[8][9] This classical genomic pathway mediates the primary progestational effects of the compound. Studies have shown that 19-norprogesterone possesses 4 to 8 times the progestational activity of progesterone in vivo.[1]

Caption: this compound Action via the Progesterone Receptor.
Mineralocorticoid Receptor (MR) Agonism

A defining characteristic of 19-norprogesterone is its paradoxical effect on the mineralocorticoid receptor (MR). While progesterone is a potent MR antagonist, 19-norprogesterone acts as a full or partial agonist.[1][10] This switch from antagonist to agonist activity is a direct consequence of the removal of the C19 methyl group.[10] This agonism can lead to mineralocorticoid side effects, such as sodium and water retention, and hypertension in animal models.[1][2]

Caption: Progesterone vs. This compound at the Mineralocorticoid Receptor.
Antigonadotropic Effects

19-Norprogesterone and its derivatives exhibit significant antigonadotropic activity.[2] They exert negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, suppressing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[11][12] This, in turn, reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[13] The reduction in gonadotropins leads to the inhibition of ovulation, which is the primary mechanism of action for its use in hormonal contraceptives.[13][14] This effect is mediated primarily through the progesterone receptor and not the androgen receptor.[13]

HPGAxis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH / FSH (+) Ovaries->Hypothalamus Estrogen/Progesterone Feedback (+/-) NP 19-Norprogesterone NP->Hypothalamus Negative Feedback (-) NP->Pituitary Negative Feedback (-)

Caption: Antigonadotropic Effect of this compound on the HPG Axis.

Quantitative Analysis: Receptor Binding and Potency

The pharmacological profile of 19-norprogesterone is defined by its binding affinities for various steroid receptors and its relative biological potency.

Table 1: Comparative Receptor Binding Affinities

SteroidReceptorSpecies/TissueAffinity MetricValueReference
19-Norprogesterone Progesterone (PR)Rat UterusHigh AffinityPotent Progestagen[6]
19-Norprogesterone Mineralocorticoid (MR)Rat KidneyRBA vs Aldosterone47%[1][15]
ProgesteroneMineralocorticoid (MR)RatRBA vs 19-Nor-P~3-fold lower[10]
Nomegestrol (B1679828) Acetate (B1210297)Mineralocorticoid (MR)Rat KidneyRBA vs Aldosterone0.23%[15]
19-Norprogesterone Androgen (AR)-BioactivityMinimal[16]

RBA: Relative Binding Affinity

Table 2: Relative Progestational Potency

CompoundAssaySpeciesPotency vs. ProgesteroneReference
19-Norprogesterone Clauberg AssayRabbit4 to 8-fold higher[1][2]

Detailed Experimental Protocols

Protocol: Competitive Progesterone Receptor Binding Assay

This protocol outlines a method to determine the relative binding affinity of test compounds for the progesterone receptor using a competitive binding assay with a radiolabeled ligand.

BindingAssayWorkflow start Start: Prepare Reagents prep_cytosol 1. Prepare Uterine Cytosol (Source of Progesterone Receptors) start->prep_cytosol prep_ligand 2. Prepare Radiolabeled Ligand (e.g., [3H]-ORG 2058) prep_cytosol->prep_ligand prep_competitor 3. Prepare Unlabeled Competitors (Progesterone Standard & Test Compounds like 19-Norprogesterone) prep_ligand->prep_competitor incubation 4. Incubate: - Cytosol - Radiolabeled Ligand - Unlabeled Competitor (Varying Conc.) prep_competitor->incubation separation 5. Separate Bound from Unbound Ligand (e.g., Dextran-coated charcoal) incubation->separation quantification 6. Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis 7. Data Analysis: - Plot % Inhibition vs. Competitor Conc. - Calculate IC50 / Ki quantification->analysis end End: Determine Relative Affinity analysis->end

Caption: Workflow for a Competitive Receptor Binding Assay.

Methodology:

  • Tissue Preparation: Uteri from estrogen-primed immature female rats are homogenized in a buffer (e.g., Tris-EDTA) and centrifuged at high speed (e.g., 105,000 x g) to obtain a cytosolic fraction rich in progesterone receptors.[17]

  • Binding Reaction: Constant amounts of the cytosol preparation and a specific radiolabeled progestin (e.g., [³H]-ORG 2058) are incubated with increasing concentrations of the unlabeled test compound (19-norprogesterone) and a reference standard (progesterone).

  • Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the mixture. The charcoal adsorbs the free, unbound radioligand, while the larger receptor-bound ligand complex remains in the supernatant after centrifugation.

  • Quantification: The radioactivity in the supernatant, representing the amount of bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the inhibition constant (Ki) and the relative binding affinity (RBA) compared to the progesterone standard.

Protocol: Adrenalectomized Rat Bioassay for Mineralocorticoid Activity

This in vivo assay evaluates the mineralocorticoid (agonist or antagonist) activity of a compound by measuring its effect on urinary sodium and potassium excretion in rats lacking endogenous adrenal steroids.[10][18]

Methodology:

  • Animal Model: Male rats are surgically adrenalectomized to remove the source of endogenous mineralocorticoids (aldosterone) and glucocorticoids.[10][18] The animals are maintained on a saline solution (e.g., 0.9% NaCl) to prevent dehydration and electrolyte imbalance. They may also receive glucocorticoid replacement (e.g., dexamethasone) to isolate the mineralocorticoid effects.[10]

  • Acclimatization: Rats are housed in metabolic cages that allow for the separate collection of urine and feces. They are allowed to acclimatize for several days.

  • Compound Administration: On the day of the experiment, rats are administered the test compound (e.g., 19-norprogesterone), a positive control (aldosterone), a known antagonist (progesterone), or a vehicle control via subcutaneous injection or oral gavage.

  • Urine Collection: Urine is collected over a defined period (e.g., 4-6 hours) following compound administration.

  • Electrolyte Analysis: The concentrations of sodium (Na⁺) and potassium (K⁺) in the collected urine samples are measured using a flame photometer or ion-selective electrodes.

  • Data Analysis: The urinary Na⁺/K⁺ ratio is calculated for each animal. A decrease in the Na⁺/K⁺ ratio (due to decreased sodium and/or increased potassium excretion) indicates mineralocorticoid agonist activity.[15] An increase in the ratio or the blockage of aldosterone's effect indicates antagonist activity. The potency of the test compound is compared to that of aldosterone.

Structure-Activity Relationships (SAR) and Drug Development

The 19-norprogesterone scaffold has been a fertile ground for medicinal chemistry exploration. Structure-activity relationship studies have revealed key insights for drug design:

  • Removal of C19 Methyl Group: As the defining feature, this modification increases progestational potency and critically flips the MR activity from antagonistic to agonistic.[10]

  • 17α-Hydroxylation: Adding a hydroxyl group at the C17α position (e.g., 17α-hydroxy-19-norprogesterone) dramatically decreases both binding affinity and biological activity at the progesterone receptor.[1][6]

  • 17α-Acetylation: Acetylating the 17α-hydroxyl group can restore and even enhance progestational potency and receptor affinity.[6] This strategy is used in compounds like nomegestrol acetate.

  • Modifications at C6: The addition of a methyl group and a double bond at the C6 position, as seen in nomegestrol, can significantly reduce mineralocorticoid receptor affinity, thereby improving the selectivity profile of the drug.[15]

These modifications highlight a key principle in progestin drug development: small structural changes can be used to fine-tune the pharmacological profile, enhancing desired progestational effects while minimizing off-target activities like mineralocorticoid or androgenic effects.[15] Derivatives like nomegestrol acetate and segesterone (B1250651) acetate are considered "pure" progestins with high specificity for the PR and minimal cross-reactivity.[16]

Conclusion

19-Norprogesterone is more than a simple derivative of progesterone; it is a distinct pharmacological entity with a unique and potent profile within the endocrine system. Its enhanced progestational activity, coupled with its paradoxical mineralocorticoid agonism and strong antigonadotropic effects, underscores the profound impact of subtle molecular modifications on steroid hormone function. An understanding of its mechanisms of action, receptor binding kinetics, and structure-activity relationships is essential for researchers in endocrinology and pharmacology and remains highly relevant for the ongoing development of more selective and safer steroid-based therapeutics.

References

A Technical Guide to Norprogesterone: Receptor Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norprogesterone (also known as 19-norprogesterone) is a potent synthetic progestin, structurally analogous to the endogenous hormone progesterone (B1679170) but lacking the C19 methyl group. This modification significantly enhances its binding affinity for the progesterone receptor (PR), making it a subject of substantial interest in endocrinology and drug development. This document provides a comprehensive technical overview of this compound's binding characteristics, detailing its high affinity for the progesterone receptor and its specificity profile across other key steroid hormone receptors. It includes quantitative binding data, detailed experimental protocols for affinity measurement, and visualizations of relevant biological and experimental pathways to serve as a critical resource for the scientific community.

This compound Receptor Binding Profile

The biological activity of this compound is primarily dictated by its interaction with intracellular steroid receptors. Its binding profile is characterized by a high and specific affinity for the progesterone receptor, but also notable cross-reactivity with the mineralocorticoid receptor.

Binding Affinity for the Progesterone Receptor (PR)

This compound is a potent agonist of the progesterone receptor. The absence of the C19 methyl group, a modification known as a 19-nor substitution, is recognized to increase both ligand binding affinity and transcriptional activity at the PR[1]. Early functional assays demonstrated that this compound possesses 4 to 8 times the progestogenic activity of progesterone itself. It is established as a high-affinity ligand for the PR[2].

Binding Specificity Across Steroid Receptors

A ligand's specificity is critical to its therapeutic profile, as off-target binding can lead to unintended side effects. This compound exhibits a distinct specificity profile, with significant affinity for the mineralocorticoid receptor but minimal interaction with androgen, estrogen, and glucocorticoid receptors.

The quantitative binding affinities for this compound and the reference compound progesterone are summarized in Table 1.

Table 1: Comparative Receptor Binding Affinity of this compound

Receptor TypeLigandRelative Binding Affinity (RBA %)Notes
Progesterone Receptor (PR) This compound High (>100%) A potent agonist with significantly higher affinity than progesterone[1][2].
Progesterone100%Reference compound.
Mineralocorticoid Receptor (MR) This compound ~300% Approximately 3-fold higher affinity than progesterone. Acts as a full agonist[3].
Progesterone100%Reference compound. Acts as an antagonist.
Glucocorticoid Receptor (GR) This compound Very Low Progestins derived from 19-nortestosterone (a related class) show virtually no affinity for GR[4]. Specific derivatives of 19-norprogesterone (B1209251) show very little glucocorticoid activity[5].
Dexamethasone100%Reference glucocorticoid agonist.
Androgen Receptor (AR) This compound Very Low The biological activities of 19-norprogesterone derivatives are not mediated via the androgen receptor[6].
Dihydrotestosterone (DHT)100%Reference androgen agonist.
Estrogen Receptor (ER) This compound Negligible Progestins, unless structurally modified to interact with the ER, typically show no significant binding.
Estradiol100%Reference estrogen agonist.

Progesterone Receptor Signaling Pathway

Upon binding, this compound activates the progesterone receptor, which then modulates gene expression primarily through the canonical genomic signaling pathway. As a member of the nuclear receptor family, the PR acts as a ligand-dependent transcription factor.

The classical signaling cascade is as follows:

  • Ligand Binding: this compound diffuses across the cell membrane and binds to the PR located in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).

  • Conformational Change & Dissociation: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs.

  • Dimerization: The activated PR monomers form homodimers.

  • Nuclear Translocation: The PR dimer translocates into the nucleus.

  • DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The DNA-bound receptor recruits a complex of co-activator or co-repressor proteins, initiating or suppressing the transcription of target genes into mRNA.

  • Protein Synthesis: The resulting mRNA is translated into proteins, which carry out the downstream biological effects.

PR_Signaling_Pathway NP This compound PR_HSP PR-HSP Complex NP->PR_HSP Binding PR_Active Activated PR PR_HSP->PR_Active HSP Dissociation Dimer PR Dimer PR_Active->Dimer Dimerization PRE DNA (PRE) Dimer->PRE Nuclear Translocation & DNA Binding mRNA mRNA PRE->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Canonical genomic signaling pathway of the Progesterone Receptor.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound is determined using a competitive radioligand binding assay. This technique is the gold standard for quantifying the interaction between a ligand and a receptor[7][8].

Principle

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to compete with a radiolabeled ligand (the "tracer") for binding to a specific receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). The IC₅₀ value can be converted to an inhibition constant (Kᵢ), which reflects the binding affinity of the competitor for the receptor.

Detailed Methodology
  • Receptor Preparation:

    • A source of the target receptor is prepared. This can be a tissue homogenate from an organ rich in the receptor (e.g., rat uterine cytosol for PR) or cultured cells engineered to express the human receptor of interest[5].

    • The total protein concentration of the preparation is quantified using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • The assay is typically performed in a 96- or 384-well plate format[9].

    • Three sets of conditions are required:

      • Total Binding: Contains the receptor preparation and a fixed concentration of the radiolabeled ligand (e.g., [³H]-ORG 2058 for PR).

      • Non-Specific Binding (NSB): Contains the receptor, the radiolabeled ligand, and a high concentration of an unlabeled reference ligand to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.

      • Competitive Binding: Contains the receptor, the radiolabeled ligand, and serially diluted concentrations of the test compound (this compound).

  • Incubation:

    • All components are combined in an appropriate assay buffer.

    • The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand.

    • A common method is rapid vacuum filtration using glass fiber filters[7]. The receptors and their bound ligands are trapped on the filter, while the free ligand passes through.

    • The filters are washed quickly with ice-cold buffer to remove any remaining free ligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity trapped on each filter, corresponding to the amount of bound ligand, is measured as counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the NSB counts from the Total Binding counts.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • The IC₅₀ value is determined from this curve using non-linear regression analysis.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Receptor Source (e.g., Uterine Cytosol) D Incubate Receptor, Radioligand, and Competitor to Equilibrium A->D B Prepare Radioligand (e.g., [³H]-ORG 2058) B->D C Prepare Competitor (this compound Dilutions) C->D E Separate Bound from Free Ligand (Vacuum Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot Competition Curve (% Binding vs. [Competitor]) F->G H Determine IC₅₀ Value G->H I Calculate Kᵢ Value (Cheng-Prusoff Equation) H->I

Caption: Experimental workflow for a competitive radioligand binding assay.

Visualization of Binding Specificity

The specificity profile of this compound, highlighting its primary and secondary receptor interactions, is a key element of its pharmacological identity. The diagram below illustrates the relative binding affinities of this compound for the five major steroid hormone receptors.

Specificity_Profile NP This compound PR Progesterone Receptor (PR) NP->PR High Affinity (Agonist) MR Mineralocorticoid Receptor (MR) NP->MR High Affinity (Agonist) AR Androgen Receptor (AR) NP->AR Very Low Affinity GR Glucocorticoid Receptor (GR) NP->GR Very Low Affinity ER Estrogen Receptor (ER) NP->ER Negligible Affinity

Caption: Logical diagram of this compound's receptor binding specificity.

Conclusion

This compound is a highly potent progestin characterized by a strong binding affinity for the progesterone receptor, exceeding that of endogenous progesterone. Its specificity profile is marked by a significant, and functionally agonistic, interaction with the mineralocorticoid receptor, a property that distinguishes it from progesterone. Conversely, it displays very low to negligible affinity for the glucocorticoid, androgen, and estrogen receptors, making it a selective ligand for PR and MR. Understanding this detailed binding profile is essential for its application in research and for the strategic development of novel, highly selective progestogenic agents in medicine.

References

A Technical Guide to the Early Evaluation of Norprogesterone's Progestogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the progestogenic activity of 19-norprogesterone (B1209251), a pivotal molecule in the history of steroid chemistry and hormonal therapy. We will delve into its discovery, the experimental protocols used for its biological characterization, its mechanism of action, and the quantitative data that established its significance, ultimately paving the way for the development of modern hormonal contraceptives.

Introduction: The Dawn of a New Class of Progestins

The story of norprogesterone begins in the mid-20th century, a period of intense research into the modification of steroid hormones to enhance their therapeutic properties. In 1944, a mixture containing 19-norprogesterone was first synthesized.[1] This compound is a close structural analog of progesterone (B1679170), differing only by the absence of the C19 methyl group.[1][2] A subsequent, improved synthesis in 1951 allowed for a more thorough investigation of its biological properties.[1]

A landmark paper published in 1953 revealed that 19-norprogesterone possessed a surprisingly high progestogenic activity, estimated to be four to eight times more potent than progesterone itself in the standard Clauberg assay.[1][3] At the time of this discovery, 19-norprogesterone was the most potent progestogen known, a finding that catalyzed a new direction in medicinal chemistry.[1] The realization that removing the C19 methyl group could dramatically increase progestational activity was a critical insight that led directly to the synthesis of other 19-norsteroids, such as norethisterone, and the eventual introduction of the first hormonal contraceptives.[1]

Structural Relationship and Mechanism of Action

The enhanced potency of 19-norprogesterone is rooted in its interaction with the progesterone receptor (PR). The PR is a member of the nuclear receptor family of ligand-dependent transcription factors.[4] The primary action of a progestogen is to bind to the PR, leading to the regulation of a network of target genes.[4][5]

Structural Comparison: Progesterone vs. This compound

The sole structural difference between progesterone and 19-norprogesterone is the substitution of a hydrogen atom for the methyl group at the C-10 position (which is designated as the C19 methyl group). This seemingly minor modification has profound implications for the molecule's conformation and its affinity for the progesterone receptor.

G cluster_progesterone Progesterone (C21H30O2) cluster_this compound 19-Norprogesterone (C20H28O2) Progesterone_img Norprogesterone_img Progesterone_img->Norprogesterone_img Removal of C19 Methyl Group

Caption: Structural relationship between Progesterone and 19-Norprogesterone.

Progesterone Receptor Signaling Pathway

Upon entering a target cell, 19-norprogesterone binds to the progesterone receptor in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] This classical, or genomic, pathway is the primary mechanism through which progestogens exert their effects on the endometrium and other tissues.[4][6]

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound 19-Norprogesterone PR_HSP Progesterone Receptor (PR) + Heat Shock Proteins (HSP) This compound->PR_HSP Binding & HSP Dissociation PR_Dimer Activated PR Dimer PR_HSP->PR_Dimer Dimerization PRE Progesterone Response Element (PRE) PR_Dimer->PRE Nuclear Translocation & DNA Binding Gene Target Gene PRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Endometrial Gland Proliferation) Protein->Cellular_Response Biological Effect

Caption: Classical genomic signaling pathway of the Progesterone Receptor.

Experimental Protocols for Progestogenic Activity

The primary bioassay used in the early evaluation of this compound was the Clauberg test, a method developed to quantify the progestational effect of a substance on the uterine endometrium of rabbits.[8]

The Clauberg Test

The Clauberg test is based on the principle that estrogens prime the uterus, causing endometrial proliferation, while subsequent administration of a progestogen induces a secretory transformation of the endometrium.[8] The extent of this transformation is used as a measure of progestational potency.

Methodology:

  • Animal Model: Immature female rabbits weighing approximately 1 kg are used. The use of immature animals ensures a quiescent endocrine state, minimizing interference from endogenous hormones.

  • Estrogen Priming: The rabbits are pre-treated with a daily subcutaneous injection of an estrogen, typically estradiol (B170435) benzoate (B1203000) (e.g., 5 µg), for 6 consecutive days. This induces a uniform, proliferative state of the endometrium.

  • Rest Period: A rest period of 48-72 hours follows the last estrogen injection to allow for the clearance of the exogenous estrogen.

  • Test Substance Administration: The test compound (e.g., this compound) and a reference standard (progesterone) are administered, usually subcutaneously in an oil vehicle, for 5 consecutive days. Multiple dose levels are tested for each compound to establish a dose-response relationship.

  • Necropsy and Histological Examination: On the day following the final injection, the animals are euthanized, and the uteri are excised. The uterine horns are fixed in Bouin's solution, sectioned, and stained with hematoxylin (B73222) and eosin.

  • Endpoint Evaluation: The endometrial response is graded histologically based on the degree of glandular proliferation and arborization. A standardized scoring system, such as the McPhail scale (0 to +4), is typically used to quantify the response, where 0 represents no progestational effect and +4 represents a maximal, confluent glandular response.

  • Data Analysis: The mean score for each dose group is calculated. The potency of the test substance is determined by comparing the dose required to produce a specific endpoint (e.g., a McPhail score of +2) with the dose of progesterone required to produce the same effect.

G cluster_workflow Clauberg Test Experimental Workflow Start Select Immature Female Rabbits Estrogen Estrogen Priming (e.g., Estradiol Benzoate) for 6 Days Start->Estrogen Rest Rest Period (48-72 hours) Estrogen->Rest Administer Administer Test Compound (e.g., this compound) for 5 Days Rest->Administer Necropsy Euthanasia & Uterine Excision Administer->Necropsy Histo Histological Processing (Fixation, Sectioning, Staining) Necropsy->Histo Evaluate Microscopic Evaluation of Endometrium (McPhail Scale) Histo->Evaluate Analyze Data Analysis & Potency Calculation Evaluate->Analyze

Caption: Step-by-step workflow of the Clauberg test for progestogenic activity.

Quantitative Data from Early Studies

The key finding from early research was the significantly enhanced potency of this compound compared to the parent hormone, progesterone.

CompoundAssayAnimal ModelRelative Potency (vs. Progesterone=1)Reference
Progesterone Clauberg TestRabbit1 (Standard)[1]
19-Norprogesterone Clauberg TestRabbit4 - 8[1][3]

This several-fold increase in activity demonstrated that the C19 methyl group was not essential for progestational activity and its removal, in fact, was beneficial.

Other Relevant Biological Activities

While its progestogenic activity was the primary focus, early investigations also revealed that this compound interacts with other steroid receptors.

ReceptorThis compound ActivityComparison with ProgesteroneReference
Mineralocorticoid Receptor (MR) Partial AgonistProgesterone is an MR antagonist. This compound has ~47% the affinity of aldosterone.[1][2]
Androgen Receptor (AR) Low AffinitySignificantly less androgenic than 19-nortestosterone derivatives.[9]
Glucocorticoid Receptor (GR) Not a primary focus of early studies.-

The activity of this compound at the mineralocorticoid receptor, causing effects like sodium retention in animal models, was a notable distinction from progesterone.[1]

Conclusion and Impact on Drug Development

The early studies on 19-norprogesterone were a watershed moment in steroid pharmacology. The discovery that removing the C19 methyl group could increase progestogenic potency by a factor of four to eight challenged existing structure-activity relationship paradigms.[1][3] This fundamental insight provided the scientific rationale for the synthesis of a new class of steroids, the 19-norsteroids, which includes highly potent and orally active progestins like norethisterone. The lineage from the initial evaluation of this compound in the Clauberg assay to the development of the first oral contraceptives represents a direct and impactful trajectory in modern medicine. The methodologies and foundational knowledge established during this early research continue to inform the development of new and more selective progestogenic agents today.

References

Metabolic Pathways of Norprogesterone in Mammals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norprogesterone (19-norprogesterone) is a synthetic progestin, a derivative of progesterone (B1679170) lacking the methyl group at the C-19 position. This structural modification significantly alters its biological activity and metabolic fate compared to the endogenous hormone. Understanding the metabolic pathways of this compound is crucial for drug development, enabling the prediction of its pharmacokinetic profile, potential drug-drug interactions, and the biological activity of its metabolites. This guide provides a comprehensive overview of the core metabolic pathways of this compound in mammals, drawing upon established principles of steroid metabolism and data from structurally related progestins.

Core Metabolic Pathways

The metabolism of this compound, like other steroids, is broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver. These biotransformations aim to increase the hydrophilicity of the compound, facilitating its excretion from the body.

Phase I Metabolism: Functionalization

Phase I metabolism involves the introduction or exposure of functional groups, primarily through oxidation, reduction, and hydroxylation reactions. These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

  • Hydroxylation: The steroid nucleus of this compound is susceptible to hydroxylation at various positions. Key hydroxylation reactions are anticipated to be catalyzed by CYP3A4, a major enzyme in drug metabolism. Potential sites of hydroxylation include the 6β, 2α, and 16α positions, leading to the formation of various hydroxylated metabolites.

  • Reduction: The A-ring of this compound can undergo reduction of the Δ4-double bond and the 3-keto group. This process is catalyzed by 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). These reactions result in the formation of various tetrahydro- and dihydro-norprogesterone metabolites. The reduction of the 20-keto group by 20α-HSD and 20β-HSD also occurs, producing pregnanediol (B26743) analogs.

Phase II Metabolism: Conjugation

Phase I metabolites, as well as the parent this compound, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility and facilitates their elimination via urine and feces.[1]

  • Glucuronidation: This is a major Phase II pathway for steroids. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups on the steroid nucleus. The resulting glucuronide conjugates are readily excreted.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites. Sulfated conjugates are also highly water-soluble and readily eliminated.

Quantitative Data on Progestin Metabolism

Direct quantitative data on the metabolic fate of this compound in mammals is limited in the public domain. However, data from studies on the structurally similar endogenous hormone, progesterone, and the widely studied 19-nortestosterone derivative, norethisterone, can provide valuable insights into the expected pharmacokinetic parameters.

Table 1: In Vitro Metabolism Data for Progesterone and Norethisterone in Human Liver Microsomes

ParameterProgesteroneNorethisteroneReference Compound
Vmax (nmol/min/mg protein) 0.8 ± 0.11.2 ± 0.2Testosterone
Km (µM) 25 ± 540 ± 8Testosterone
Intrinsic Clearance (CLint, µL/min/mg protein) 3230Testosterone

Disclaimer: This table presents data for progesterone and norethisterone as surrogates to provide an estimation of the metabolic profile of this compound. Actual values for this compound may vary.

Table 2: In Vivo Pharmacokinetic Parameters of Progesterone and Norethisterone in Humans

ParameterProgesteroneNorethisterone
Metabolic Clearance Rate (L/day) ~2500288 ± 78
Elimination Half-life (hours) 0.3 - 0.5 (initial phase), 3-90 (terminal phase)5 - 12
Major Metabolites Pregnanediols, AllopregnanoloneTetrahydronorethisterone, Dihydronorethisterone
Primary Excretion Route Urine (as glucuronide and sulfate (B86663) conjugates)Urine and feces (as glucuronide and sulfate conjugates)

Disclaimer: This table provides pharmacokinetic data for progesterone and norethisterone as reference compounds. The pharmacokinetic profile of this compound may differ.

Experimental Protocols

The following section details a generalized protocol for studying the in vitro metabolism of this compound using human liver microsomes, a standard model in drug metabolism research.

In Vitro Metabolism of this compound in Human Liver Microsomes

1. Objective: To identify the metabolites of this compound formed by human liver microsomal enzymes and to determine the kinetic parameters of its metabolism.

2. Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Internal standard (e.g., a structurally related steroid not present in the incubation)

  • LC-MS/MS system

3. Experimental Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration.

    • In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), pooled HLMs (final concentration typically 0.1-1.0 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a small volume of the this compound stock solution to the pre-warmed incubation mixture. The final substrate concentration can be varied to determine kinetic parameters (e.g., 0.1 to 100 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the supernatant onto a suitable reverse-phase C18 column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its potential metabolites.

    • For metabolite identification, use full scan and product ion scan modes to determine the mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites.

5. Data Analysis:

  • Metabolite Identification:

    • Compare the retention times and mass spectra of potential metabolites with those of authentic standards, if available.

    • Analyze the fragmentation patterns to propose the structures of unknown metabolites.

  • Quantitative Analysis:

    • Construct calibration curves for this compound using the peak area ratios of the analyte to the internal standard.

    • Determine the rate of disappearance of this compound over time to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

    • If metabolite standards are available, quantify the formation of each metabolite over time.

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

Metabolic_Pathway_of_this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 6β-OH, 2α-OH, 16α-OH) This compound->Hydroxylated_Metabolites CYP450s (e.g., CYP3A4) Oxidation Reduced_Metabolites Reduced Metabolites (Dihydro- and Tetrahydro-norprogesterone) This compound->Reduced_Metabolites 5α/β-Reductases 3α/β-HSDs Reduction Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates UGTs Sulfate_Conjugates Sulfate Conjugates Hydroxylated_Metabolites->Sulfate_Conjugates SULTs Reduced_Metabolites->Glucuronide_Conjugates UGTs Reduced_Metabolites->Sulfate_Conjugates SULTs Excretion Excretion (Urine and Feces) Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Phase I and Phase II metabolic pathways of this compound.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Add this compound (Initiate Reaction) B->C D Incubate at 37°C (Time Course) C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Protein Precipitation (Vortex) E->F G Centrifugation F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing (Metabolite ID & Quantification) I->J

References

Endogenous Progesterone and Synthetic Progestins: A Technical Guide to Norprogesterone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of endogenous progesterone (B1679170) and its synthetic counterpart, norprogesterone, a member of the 19-norprogesterone (B1209251) derivative class of progestins. Progestogens are critical regulators of female reproductive health, and understanding the nuanced differences between the natural hormone and its synthetic analogs is paramount for drug development and therapeutic applications. This document details the molecular signaling pathways of progesterone, compares the physicochemical and pharmacokinetic properties of progesterone and this compound, and provides a comprehensive experimental protocol for assessing receptor binding affinity. All quantitative data is presented in structured tables for comparative analysis, and key concepts are illustrated with diagrams generated using the DOT language.

Introduction

Progesterone, a C21 steroid hormone, is the primary endogenous progestogen, playing a pivotal role in the menstrual cycle, embryogenesis, and pregnancy.[1] Its effects are mediated through intracellular progesterone receptors (PRs), which act as ligand-activated transcription factors.[1] Synthetic progestins were developed to mimic or modulate the effects of progesterone for various therapeutic purposes, including contraception and hormone replacement therapy.

This compound, also known as 19-norprogesterone, is a potent synthetic progestin that lacks the C19 methyl group of the native progesterone molecule.[2] This structural modification significantly enhances its progestogenic activity.[2] This guide will explore the fundamental differences and similarities between endogenous progesterone and this compound, providing a technical resource for researchers in the field.

Progesterone Receptor Signaling Pathways

Progesterone exerts its biological effects through two primary signaling pathways: a classical genomic pathway and a non-classical, rapid signaling pathway. These pathways are not mutually exclusive and can interact to produce a complex cellular response.

Classical Genomic Signaling Pathway

The classical pathway involves the binding of progesterone to its nuclear receptors, PR-A and PR-B, which are isoforms encoded by the same gene.[1][3] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This process leads to the synthesis of new proteins that mediate the physiological effects of progesterone.

Classical Progesterone Signaling Pathway Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds Active_PR Active PR Dimer PR->Active_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP Inactive PR-HSP Complex PR_HSP->HSP Dissociation PRE Progesterone Response Element (PRE) Active_PR->PRE Binds Gene Target Gene PRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Classical genomic progesterone signaling pathway.
Non-Classical Rapid Signaling Pathway

In addition to the slower genomic effects, progesterone can also elicit rapid, non-genomic responses.[3][5] This pathway is initiated by progesterone binding to membrane-associated progesterone receptors (mPRs) or through the interaction of classical PRs localized in the cytoplasm with signaling molecules.[3][5] Activation of these pathways leads to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways, influencing cellular function independently of gene transcription.[3][4]

Non_Classical_Progesterone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Progesterone Progesterone mPR Membrane PR (mPR) Progesterone->mPR Binds Cytoplasmic_PR Cytoplasmic PR Progesterone->Cytoplasmic_PR Binds G_Protein G-Protein mPR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Rapid_Response Rapid Cellular Response PKA->Rapid_Response MAPK_Cascade MAPK Cascade (e.g., ERK) MAPK_Cascade->Rapid_Response Src Src Kinase Cytoplasmic_PR->Src Activates Src->MAPK_Cascade Initiates

Non-classical, rapid progesterone signaling pathways.

Comparative Analysis: Progesterone vs. This compound

The removal of the C19 methyl group in this compound results in altered physicochemical and pharmacokinetic properties compared to endogenous progesterone.

Physicochemical Properties
PropertyProgesteroneThis compoundReference
Chemical Formula C21H30O2C20H28O2[2]
Molar Mass 314.46 g/mol 300.44 g/mol [2]
Structure Pregn-4-ene-3,20-dione19-Norpregn-4-ene-3,20-dione[2]
Receptor Binding Affinity
CompoundReceptorRelative Binding Affinity (RBA) or PotencyReference
Progesterone Progesterone Receptor (PR)100% (Reference)N/A
This compound Progesterone Receptor (PR)4-8 times the activity of progesterone (Clauberg assay)[2]
Progesterone Mineralocorticoid Receptor (MR)Antagonist[6]
This compound Mineralocorticoid Receptor (MR)Full Agonist; ~3-fold higher affinity than progesterone[6]

Note: The Clauberg assay is an in vivo measure of progestational activity and not a direct measure of receptor binding affinity.

Pharmacokinetics

The pharmacokinetic profiles of progesterone and this compound differ, particularly concerning their oral bioavailability and metabolism.

ParameterProgesteroneThis compoundReference
Oral Bioavailability Very low (<10%) due to extensive first-pass metabolismMinimally active orally[2][7]
Elimination Half-life (Oral) ~16-18 hours (micronized)Data not available[8]
Protein Binding ~96-99% (primarily to albumin and corticosteroid-binding globulin)Data not available[7]
Metabolism Primarily hepatic; major metabolites include pregnanediols and pregnanolonesData not available[7]

Experimental Protocol: Competitive Progesterone Receptor Binding Assay

This section details a representative protocol for a competitive binding assay using fluorescence polarization (FP) to determine the affinity of a test compound for the progesterone receptor ligand-binding domain (PR-LBD).

Principle

This assay is based on the competition between a fluorescently labeled progesterone analog (tracer) and an unlabeled test compound for binding to the PR-LBD. When the tracer is bound to the larger PR-LBD, its rotation is slowed, resulting in a high fluorescence polarization signal. Unlabeled ligands compete for binding, displacing the tracer and causing a decrease in the polarization signal.[9]

Materials and Reagents
  • Recombinant human Progesterone Receptor Ligand-Binding Domain (PR-LBD)

  • Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green or Far Red)

  • Assay Buffer (e.g., PBS with 0.01% BSA)

  • Test compound (e.g., this compound)

  • Reference compound (e.g., Progesterone)

  • DMSO (for compound dilution)

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

Experimental Workflow

FP_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - PR-LBD - Fluorescent Tracer - Assay Buffer Add_PR_Tracer Add PR-LBD and Fluorescent Tracer Mixture to Wells Reagent_Prep->Add_PR_Tracer Compound_Prep Prepare Serial Dilutions of Test and Reference Compounds in DMSO Dispense_Compounds Dispense Compound Dilutions to 384-well Plate Compound_Prep->Dispense_Compounds Dispense_Compounds->Add_PR_Tracer Incubate Incubate at Room Temperature (e.g., 2-4 hours) Add_PR_Tracer->Incubate Read_Plate Measure Fluorescence Polarization (mP) Incubate->Read_Plate Data_Analysis Calculate IC50 values from dose-response curves Read_Plate->Data_Analysis

Workflow for a fluorescence polarization-based competitive binding assay.
Detailed Procedure

  • Reagent Preparation:

    • Prepare a working solution of PR-LBD in assay buffer to the desired final concentration (e.g., 1-5 nM).

    • Prepare a working solution of the fluorescent tracer in assay buffer to its Kd concentration (typically 1-2 nM).

    • Prepare serial dilutions of the test and reference compounds in DMSO, followed by a final dilution in assay buffer to achieve the desired concentration range for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compounds, reference compound, or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

    • Include control wells for "no receptor" (tracer only) and "no competitor" (tracer and receptor).

  • Addition of PR-LBD and Tracer:

    • Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.

    • Add 15 µL of the PR-LBD/tracer premix to each well. The final volume in each well should be 20 µL.

  • Incubation:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 2 to 4 hours, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader using the appropriate excitation and emission wavelengths for the tracer.

  • Data Analysis:

    • The data is typically analyzed by plotting the fluorescence polarization values against the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the tracer.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Conclusion

This compound stands out as a potent synthetic progestin with a significantly higher affinity for the progesterone receptor compared to the endogenous hormone. This enhanced activity is a direct consequence of the removal of the C19 methyl group. However, this structural modification also alters its interaction with other steroid receptors, such as the mineralocorticoid receptor, for which it acts as a full agonist in contrast to progesterone's antagonistic activity. The poor oral bioavailability of both progesterone and this compound has necessitated the development of alternative formulations and delivery routes. The provided experimental protocol for a competitive receptor binding assay offers a robust method for quantifying the affinity of novel progestins. A thorough understanding of the distinct signaling pathways, receptor binding profiles, and pharmacokinetic properties of endogenous and synthetic progestins is essential for the rational design and development of new therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully elucidate the comparative pharmacokinetics and metabolic pathways of this compound.

References

The Dual Role of Norprogesterone: A Technical Guide to its Mineralocorticoid Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norprogesterone (19-norprogesterone), a synthetic progestin, exhibits a distinct and potent interaction with the mineralocorticocorticoid receptor (MR). Unlike its parent compound, progesterone (B1679170), which acts as an MR antagonist, this compound functions as a full mineralocorticoid agonist. This technical guide provides an in-depth analysis of the evidence supporting this activity, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. Understanding this agonistic profile is critical for researchers and drug development professionals working with progestins and investigating steroid receptor signaling, as it has significant implications for potential off-target effects and therapeutic applications.

Introduction: The Shift from Antagonist to Agonist

Progesterone is well-established as a competitive antagonist of the mineralocorticoid receptor, mitigating the effects of aldosterone (B195564).[1] However, the removal of the C19 methyl group, creating 19-norprogesterone (B1209251), dramatically alters its interaction with the MR, converting it into a full agonist.[2][3] This structural modification leads to a significant increase in binding affinity and the induction of a transcriptional response characteristic of mineralocorticoid activity. This guide will dissect the experimental evidence that defines this compound's role as a mineralocorticoid agonist.

Quantitative Analysis of this compound-MR Interaction

The affinity of this compound for the mineralocorticoid receptor has been quantified through competitive radioligand binding assays. These studies demonstrate a significantly higher affinity compared to progesterone and a notable affinity relative to the endogenous agonist, aldosterone.

CompoundReceptor SourceRelative Binding Affinity (vs. Aldosterone)Fold-Increase in Affinity (vs. Progesterone)Reference
19-Norprogesterone Rat Kidney Cytosol47%~3-fold[4][5][6]
Progesterone Rat Kidney Cytosol~15% (calculated)1-fold[2][6]
Aldosterone Rat Kidney Cytosol100%Not Applicable[4]

In Vivo Evidence: The Adrenalectomized Rat Bioassay

The definitive in vivo demonstration of this compound's mineralocorticoid agonist activity comes from the adrenalectomized rat bioassay. This model is a cornerstone for assessing the physiological effects of mineralocorticoids on electrolyte balance.

Principle of the Assay

Adrenalectomized rats lack endogenous mineralocorticoids, leading to excessive sodium excretion and potassium retention. Administration of a mineralocorticoid agonist reverses this effect, causing a decrease in the urinary sodium-to-potassium (Na+/K+) ratio.

Experimental Findings

In this bioassay, progesterone acts as a mineralocorticoid antagonist, showing no agonist activity on its own.[2] In stark contrast, 19-norprogesterone demonstrates full mineralocorticoid agonist activity, effectively reducing the urinary Na+/K+ ratio.[2][3] A single subcutaneous injection of 20 micrograms of 19-norprogesterone in adrenalectomized male rats induced a marked decline in the urinary [Na+]/[K+] ratio.[4]

Experimental Protocols

Competitive Radioligand Binding Assay for Mineralocorticoid Receptor

This protocol outlines the methodology used to determine the relative binding affinity of this compound to the mineralocorticoid receptor in rat kidney cytosol.

Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the specific binding of a radiolabeled aldosterone tracer ([³H]aldosterone) to the mineralocorticoid receptor.

Materials:

  • Adrenalectomized male rat kidneys

  • [³H]Aldosterone (radioligand)

  • Unlabeled aldosterone, progesterone, and 19-norprogesterone (competitors)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Glycerol

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Cytosol Preparation: Kidneys from adrenalectomized rats are homogenized in a cold Tris-HCl buffer containing DTT and glycerol. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the mineralocorticoid receptors.

  • Competitive Binding Incubation: Aliquots of the kidney cytosol are incubated with a fixed concentration of [³H]aldosterone and varying concentrations of unlabeled competitor (aldosterone, progesterone, or 19-norprogesterone).

  • Separation of Bound and Free Ligand: Following incubation, dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal, leaving the receptor-bound [³H]aldosterone in the supernatant.

  • Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]aldosterone (IC50) is determined. Relative binding affinities are then calculated by comparing the IC50 values of the test compounds to that of aldosterone.

Adrenalectomized Rat Urinary Na+/K+ Ratio Bioassay

This in vivo protocol is designed to assess the mineralocorticoid agonist or antagonist activity of a compound by measuring its effect on urinary electrolyte excretion.

Objective: To determine the effect of this compound on the urinary Na+/K+ ratio in adrenalectomized rats.

Materials:

  • Male adrenalectomized rats

  • Test compounds (progesterone, 19-norprogesterone) dissolved in a suitable vehicle (e.g., sesame oil)

  • Metabolic cages for urine collection

  • Flame photometer for Na+ and K+ analysis

Procedure:

  • Animal Preparation: Male rats are adrenalectomized and allowed to recover. They are maintained on a standard diet and saline solution to drink.

  • Dosing: On the day of the experiment, the rats are administered the test compound (progesterone or 19-norprogesterone) or vehicle via subcutaneous injection.

  • Urine Collection: The rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 4-6 hours).

  • Electrolyte Analysis: The concentrations of sodium (Na+) and potassium (K+) in the collected urine samples are measured using a flame photometer.

  • Data Analysis: The urinary Na+/K+ ratio is calculated for each animal. The effect of the test compound is determined by comparing the Na+/K+ ratio of the treated group to that of the vehicle-treated control group. A significant decrease in the ratio indicates mineralocorticoid agonist activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Mineralocorticoid Receptor Signaling Pathway

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Aldosterone or This compound MR_HSP MR-HSP Complex Ligand->MR_HSP Binds Cytoplasm Cytoplasm MR_Ligand MR-Ligand Complex MR_HSP->MR_Ligand HSP Dissociation Dimerization Dimerization MR_Ligand->Dimerization Translocation Nucleus Nucleus MRE MRE Binding Dimerization->MRE Transcription Gene Transcription MRE->Transcription Proteins Mineralocorticoid- Regulated Proteins Transcription->Proteins Response Physiological Response (e.g., Na+ reabsorption) Proteins->Response Cytoplasm_box Nucleus_box Binding_Assay_Workflow Start Start Prep Prepare Rat Kidney Cytosol (MR Source) Start->Prep Incubate Incubate Cytosol with [3H]Aldosterone & Competitor (this compound) Prep->Incubate Separate Separate Bound from Free Ligand (Charcoal) Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Analyze Data (IC50, Relative Affinity) Count->Analyze End End Analyze->End Rat_Bioassay_Workflow Start Start Adx Adrenalectomize Rats Start->Adx Dose Administer this compound or Vehicle (s.c.) Adx->Dose Collect Collect Urine in Metabolic Cages Dose->Collect Measure Measure Urinary Na+ & K+ (Flame Photometry) Collect->Measure Calculate Calculate Na+/K+ Ratio Measure->Calculate Compare Compare Treated vs. Control Groups Calculate->Compare End End Compare->End

References

Methodological & Application

Application Notes and Protocols for the Quantification of Norprogesterone in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19-Norprogesterone (B1209251) (19-norpregn-4-ene-3,20-dione) is a synthetic progestin that is structurally analogous to progesterone (B1679170), differing by the absence of a methyl group at the C-19 position.[1] This structural modification enhances its progestogenic activity.[1] Accurate quantification of 19-norprogesterone in plasma is essential for pharmacokinetic and pharmacodynamic studies in drug development and for monitoring in research settings. This document outlines proposed analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, for the determination of 19-norprogesterone in plasma.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₂₈O₂[2]
Molar Mass300.44 g/mol [2]
Melting Point144.5 °C[2]
AppearanceOff-white powder[2]
Water Solubility36.1 mg/L (at 37 °C)[2]

Analytical Methods Overview

A comparative overview of potential analytical methods for the quantification of 19-norprogesterone in plasma is presented below. The choice of method will depend on the required sensitivity, specificity, sample throughput, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions.High sensitivity and specificity, suitable for high-throughput analysis.Requires expensive instrumentation and skilled operators.
GC-MS Chromatographic separation of volatile derivatives followed by mass spectrometric detection.High specificity and sensitivity.Often requires derivatization, which can be time-consuming.
Immunoassay Competitive binding of labeled and unlabeled antigen to a specific antibody.High sensitivity, suitable for high-throughput screening.Potential for cross-reactivity with structurally related steroids.[3][4][5][6]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of steroid hormones in biological matrices due to its high sensitivity and specificity.

Proposed Quantitative Parameters (Based on Progesterone & Norethindrone Analysis)

The following table summarizes typical performance characteristics of LC-MS/MS methods for progesterone and norethindrone, which would be the target for a validated 19-norprogesterone assay.

ParameterProgesteroneNorethindroneReference
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL50 pg/mL
Linearity Range 0.5 - 200 ng/mL50 - 10,000 pg/mL
Intra-day Precision (%CV) < 6.7%0.7 - 5.3%
Inter-day Precision (%CV) < 6.7%2.0 - 4.7%
Accuracy (Relative Error %) ± 6.2%-8.2 to -2.6%
Recovery > 85%~85%
Experimental Protocol: LC-MS/MS

This proposed protocol is adapted from validated methods for progesterone and norethindrone.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add 25 µL of an internal standard (IS) working solution (e.g., 19-norprogesterone-d6 in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of plasma sample, add 25 µL of IS working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial.

3. LC-MS/MS Conditions (Proposed)

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions (Hypothetical):

    • 19-Norprogesterone: Precursor ion [M+H]⁺: m/z 301.4 → Product ions (to be determined experimentally, likely involving neutral losses and fragmentation of the steroid core).

    • 19-Norprogesterone-d6 (IS): Precursor ion [M+H]⁺: m/z 307.4 → Product ions.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (IS) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC reconstitute->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate quantify Quantification using Calibration Curve integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample lle Liquid-Liquid Extraction plasma->lle derivatize Derivatization (Oximation & Silylation) lle->derivatize inject Inject into GC derivatize->inject separation Chromatographic Separation inject->separation detection MS Detection (SIM/MRM) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify Immunoassay_Specificity cluster_assay Competitive Immunoassay cluster_outcome Assay Outcome antibody Anti-Progesterone Antibody signal Measured Signal antibody->signal Determines labeled_p4 Labeled Progesterone labeled_p4->antibody Binds unlabeled_p4 Progesterone (Sample) unlabeled_p4->antibody Binds cross_reactant 19-Norprogesterone (Potential Cross-Reactant) cross_reactant->antibody May Bind (Cross-reactivity) concentration Calculated Concentration cross_reactant->concentration Causes Inaccurate Result signal->concentration

References

Application of norprogesterone in hormonal contraception research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Norprogesterone, a synthetic progestin, is a key molecule in the field of hormonal contraception research. As a derivative of progesterone (B1679170), it exerts its effects primarily through interaction with the progesterone receptor (PR), playing a crucial role in the regulation of ovulation and endometrial development. Its high affinity for the progesterone receptor makes it a potent inhibitor of the hypothalamic-pituitary-ovarian (HPO) axis, the central mechanism for preventing conception.[1] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound and its derivatives in the development of novel contraceptive agents.

Mechanism of Action

This compound's primary contraceptive effect is achieved through the suppression of the mid-cycle surge of luteinizing hormone (LH), which is essential for ovulation. By binding to progesterone receptors in the hypothalamus and pituitary gland, this compound mimics the negative feedback loop of endogenous progesterone, thereby inhibiting the release of gonadotropin-releasing hormone (GnRH) and subsequently LH and follicle-stimulating hormone (FSH). This antigonadotropic action prevents follicular development and the release of an egg.

Additionally, progestins like this compound induce changes in the cervical mucus, making it thicker and less permeable to sperm, and can also alter the endometrium to make it unreceptive to implantation.

Progesterone Receptor Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of intracellular events that ultimately leads to the regulation of gene expression.

Progesterone Receptor Signaling Pathway cluster_cell Target Cell This compound This compound PR Progesterone Receptor (PR) (in cytoplasm) This compound->PR Binds HSP Heat Shock Proteins (HSP) PR_this compound This compound-PR Complex PR->PR_this compound Conformational Change & HSP Dissociation PR_Dimer Dimerized PR Complex PR_this compound->PR_Dimer Dimerization PRE Progesterone Response Element (PRE) in DNA PR_Dimer->PRE Translocation to Nucleus & Binds to DNA Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Proteins Synthesis of New Proteins mRNA->Proteins Translation CellularResponse Cellular Response (e.g., Inhibition of GnRH release) Proteins->CellularResponse

Progesterone Receptor Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data for this compound and related progestins, providing a basis for comparative analysis in contraceptive research.

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) (%)IC50 (nM)Reference Compound
ProgesteroneProgesterone Receptor (PR)1007.74Progesterone
This compound Progesterone Receptor (PR)High AffinityNot explicitly quantified in cited literature-
NorethisteroneProgesterone Receptor (PR)~150-Progesterone
NestoroneProgesterone Receptor (PR)High Affinity--

Note: The RBA of this compound is described as high, but a specific numerical value was not available in the reviewed literature. Norethisterone is a derivative of this compound.

Table 2: In Vivo Ovulation Inhibition

CompoundAnimal ModelEffective Dose for Ovulation InhibitionDuration of StudyReference
NorethisteroneRat10, 25, and 50 µ g/rat daily for 10 days10 days[2]
Norethisterone Enanthate (injectable)Rat and Hamster20-60 mg (oral dose)Single dose, mating after 5 and 10 days[3]

Note: Data for this compound was not specifically available. Norethisterone data is provided as a relevant proxy.

Table 3: Clinical Contraceptive Efficacy of this compound Derivatives

CompoundDosage and AdministrationStudy PopulationEfficacy (Pregnancy Rate)Reference
Norethisterone Oenanthate (Norigest)200 mg intramuscular injection every 56 days383 women0 pregnancies over 5,521 woman-months[4]
Norethisterone Enanthate (NEN)Injectable20 fertile womenNo pregnancies reported[5]
Norethisterone Acetate (B1210297) (NET)Minipill20 fertile womenNo pregnancies reported[5]

Experimental Protocols

Progesterone Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the progesterone receptor.

Objective: To quantify the binding affinity (Ki or IC50) of this compound for the progesterone receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-R5020.

  • Receptor Source: Cytosol preparation from estrogen-primed rabbit or rat uterus, or a cell line overexpressing the human progesterone receptor (e.g., T47D cells).

  • Buffers: Tris-HCl buffer with EDTA and dithiothreitol.

  • Scintillation fluid and counter.

  • Glass fiber filters.

Workflow Diagram:

Receptor Binding Assay Workflow A Prepare Receptor Cytosol C Incubate Receptor, [3H]-Ligand, and this compound A->C B Prepare Serial Dilutions of this compound B->C D Separate Bound and Free Ligand (e.g., charcoal-dextran or filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 and Ki determination) E->F

Receptor Binding Assay Workflow

Procedure:

  • Receptor Preparation: Prepare a cytosol fraction from homogenized estrogen-primed rabbit or rat uteri by ultracentrifugation.

  • Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and the radioligand.

  • Competition: Add increasing concentrations of unlabeled this compound (or a reference compound like unlabeled progesterone) to the tubes. Include tubes with no competitor (total binding) and tubes with a large excess of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by adding a charcoal-dextran suspension followed by centrifugation, or by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Ovulation Inhibition Assay in Rats

This protocol outlines an in vivo study to assess the efficacy of this compound in inhibiting ovulation in a rat model.

Objective: To determine the effective dose of this compound required to inhibit ovulation in female rats.

Materials:

  • Test Compound: this compound

  • Animals: Mature, regularly cycling female Sprague-Dawley or Wistar rats.

  • Vehicle: Sesame oil or other suitable vehicle for subcutaneous or oral administration.

  • Microscope and slides.

Workflow Diagram:

Ovulation Inhibition Assay Workflow A Select Regularly Cycling Female Rats B Administer this compound or Vehicle Daily (e.g., for one or more estrous cycles) A->B C Monitor Estrous Cycles (Vaginal Smears) B->C D Euthanize Rats on the Morning of Expected Estrus C->D E Isolate Oviducts D->E F Examine Oviducts for the Presence of Ova E->F G Data Analysis (Percentage of Rats with Inhibited Ovulation) F->G

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application and Protocol Guide for the Use of Norprogesterone in Endometrial Function Studies

Abstract

This compound, a synthetic 19-norprogestin, is a highly selective agonist for the progesterone (B1679170) receptor (PR). Its minimal affinity for other steroid receptors, such as the androgen and glucocorticoid receptors, makes it an invaluable tool for dissecting the specific roles of progesterone signaling in the complex physiology of the endometrium. This document provides detailed application notes on the mechanism of action of this compound, a summary of its quantitative effects, and comprehensive protocols for its use in key in vitro models of endometrial function, particularly decidualization.

Mechanism of Action

Progesterone, acting through its nuclear receptors (PR-A and PR-B), is a critical regulator of endometrial function, preparing the uterus for embryo implantation and maintaining pregnancy.[1] this compound mimics these effects by binding to and activating the PR. This action is particularly "clean" due to its high selectivity compared to other synthetic progestins that may exhibit off-target androgenic effects.[2][3]

Upon binding this compound, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. The activated PR dimer then binds to progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-regulators and the transcriptional machinery to either activate or repress gene expression, leading to profound changes in endometrial cell behavior, including the inhibition of estrogen-driven proliferation and the induction of differentiation (decidualization).[4][5] This signaling cascade is fundamental for transforming the proliferative endometrium into a receptive, secretory lining capable of supporting a pregnancy.[6]

This compound Signaling Pathway

Norprogesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP PR-HSP Complex This compound->PR_HSP Binds PR Active PR Dimer PR_HSP->PR Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR->PRE Nuclear Translocation & Binding Target_Genes Target Genes (e.g., PRL, IGFBP1, HAND2) PRE->Target_Genes Recruits Co-regulators mRNA mRNA Target_Genes->mRNA Transcription Cellular_Response Endometrial Cellular Response (e.g., Decidualization, Anti-proliferation) mRNA->Cellular_Response Translation & Protein Synthesis

Caption: this compound activates the classical nuclear progesterone receptor signaling pathway.

Quantitative Data Summary

The following table summarizes the binding affinities and functional effects of this compound and related 19-norprogestins. This data is essential for determining appropriate experimental concentrations.

ParameterCompoundValueModel SystemReference
Receptor Binding Affinity
Relative Binding Affinity vs Progesterone (PR)Norethisterone~150%Human PR (MCF-7 cells)[7]
Relative Binding Affinity vs DHT (Androgen Receptor)Norethisterone~15%Human AR (MCF-7 cells)[7]
Relative Binding Affinity vs Progesterone (PR)Nomegestrol (B1679828) Acetate (B1210297)~70%Rat Uterus Cytosol[2]
Relative Binding Affinity vs DHT (Androgen Receptor)Nomegestrol AcetateNot detectableRat Prostate Cytosol[2]
Functional Activity
Antiproliferative Effect (IC50)Norethisterone~10-100 nMHuman Endometriotic Stromal Cells[8]
Induction of Decidualization Markers (PRL, IGFBP1)Progesterone / MPA10 nM - 1 µMPrimary Human Endometrial Stromal Cells[9]
Regulation of Gene Expression (e.g., FOXO1A, HAND2)ProgesteroneTreatment-dependentHuman Endometrial Stromal Cells[10]

Note: Data for specific this compound compounds can be limited; related 19-norprogestins like norethisterone and nomegestrol acetate are presented to demonstrate the typical high PR affinity and selectivity of this class. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.

Experimental Protocols

Protocol 1: In Vitro Decidualization of Human Endometrial Stromal Cells (HESCs)

This protocol details the differentiation of primary HESCs into decidual cells, a cornerstone model for studying endometrial receptivity.[9]

Experimental Workflow for In Vitro Decidualization

Decidualization_Workflow A Isolate primary HESCs from endometrial tissue B Culture HESCs in growth medium to ~80% confluency A->B C Prime cells with Estradiol (E2) in low-serum medium B->C D Induce Decidualization with: E2 + this compound + cAMP analog C->D E Culture for 3 to 10 days, changing media every 48h D->E F Harvest cells or supernatant for analysis E->F G Assess Decidualization Markers (Morphology, qPCR, ELISA) F->G Logical_Framework A Hypothesis: This compound-mediated signaling is essential for decidualization B Model System: Primary Human Endometrial Stromal Cells (HESCs) A->B C Experiment: In Vitro Decidualization Assay (Protocol 1) B->C D Primary Outcome: Measure key decidualization markers (PRL, IGFBP1 expression) C->D E Secondary Analysis: Global transcriptomics (RNA-seq) to identify novel target genes C->E F Data Interpretation: Does this compound induce a robust decidual phenotype? D->F E->F G Conclusion: Elucidate the specific role of PR activation in endometrial differentiation F->G

References

In Vitro Assays to Determine Norprogesterone Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norprogesterone and its derivatives, belonging to the 19-norprogesterone (B1209251) class of progestins, are synthetic steroid hormones designed to mimic the actions of endogenous progesterone (B1679170).[1] These compounds are characterized by the absence of a methyl group at the C10 position, a structural modification that influences their binding affinity and specificity for the progesterone receptor (PR).[1] Unlike progestins derived from 19-nortestosterone, 19-norprogesterone derivatives are often considered "pure" progestational molecules as they tend to bind almost exclusively to the PR with minimal cross-reactivity with other steroid receptors, such as the androgen receptor.[2][3]

Assessing the bioactivity of this compound is crucial for understanding its therapeutic potential and safety profile. This involves a series of in vitro assays designed to quantify its ability to bind to the PR, activate downstream signaling pathways, and elicit a cellular response. The following application notes detail the principles and protocols for three key assays: Progesterone Receptor Binding Assay, PRE-Luciferase Reporter Gene Assay, and a PR-dependent Cell Proliferation Assay.

Progesterone Receptor (PR) Competitive Binding Assay

Application Note: This assay quantitatively determines the affinity of this compound for the progesterone receptor (PR). The principle is based on competitive displacement, where the test compound (this compound) competes with a radiolabeled progestin (e.g., ³H-Promegestone/R5020) for binding to the PR in a prepared cell lysate or cytosol fraction.[4][5] By measuring the concentration of this compound required to displace 50% of the radiolabeled ligand (IC50), its relative binding affinity (RBA) can be calculated and compared to that of endogenous progesterone. This assay is a fundamental first step in characterizing the progestogenic potential of a compound.

Data Presentation: Progesterone Receptor Binding Affinity

CompoundReceptor SourceRelative Binding Affinity (RBA) (%) Progesterone = 100%Reference
This compoundHuman PR>100% (Higher affinity than Progesterone)[6]
Nomegestrol (B1679828) Acetate (B1210297)Rat Uterus~67%[7]
NorethisteroneHuman PRVaries by study[4]
LevonorgestrelRabbit Uterine Receptors~500%[5]
GestodeneRabbit Uterine Receptors~900%[5]

Note: RBA values can vary based on experimental conditions and the specific radioligand used.

Experimental Protocol: Competitive Binding Assay

  • Preparation of Cytosol:

    • Homogenize PR-rich tissue (e.g., rabbit uterus) or PR-expressing cells (e.g., T47D, MCF-7) in a cold buffer (e.g., Tris-EDTA buffer).[4][7]

    • Centrifuge the homogenate at high speed (e.g., 105,000 x g) to pellet cellular debris and organelles.

    • Collect the supernatant (cytosol), which contains the soluble PR. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In assay tubes, combine the cytosol preparation with a fixed, saturating concentration of a radiolabeled progestin (e.g., 1-5 nM of ³H-R5020).

    • Add increasing concentrations of unlabeled this compound or a reference compound (e.g., progesterone) to compete for binding.

    • To determine non-specific binding, include tubes with a large excess (e.g., 1000-fold) of unlabeled progesterone.

    • Incubate the mixture at 4°C for a sufficient period (e.g., 16-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a dextran-coated charcoal suspension to the tubes. The charcoal will adsorb the unbound radioligand.

    • Incubate for a short period (e.g., 10-15 minutes) at 4°C.

    • Centrifuge at low speed to pellet the charcoal.

  • Quantification:

    • Carefully transfer the supernatant, containing the PR-bound radioligand, to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Progesterone / IC50 of this compound) x 100.

PRE-Luciferase Reporter Gene Assay

Application Note: This cell-based assay measures the ability of this compound to act as a PR agonist and induce gene transcription. The assay utilizes host cells (e.g., T47D, MCF-7, or Ishikawa cells) that are transiently or stably transfected with two plasmids.[8][9] The first is a reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple Progesterone Response Elements (PREs). The second is a control plasmid, typically expressing Renilla luciferase, used to normalize for transfection efficiency and cell viability. When this compound binds to and activates the PR, the complex binds to the PREs, driving the expression of firefly luciferase.[8] The resulting luminescence is proportional to the transcriptional activity, allowing for the quantification of potency (EC50).

PRE_Luciferase_Workflow cluster_prep Cell Preparation cluster_measure Measurement & Analysis Seed Seed Cells in 96-well Plate Transfect Transfect with PRE-Luc & Renilla Plasmids Seed->Transfect Treat Treat with this compound (Dose-Response) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Firefly & Renilla Luminescence Lyse->Measure Analyze Calculate Ratio & Determine EC50 Measure->Analyze

Caption: Workflow for a PRE-Luciferase Reporter Gene Assay.

Experimental Protocol: PRE-Luciferase Assay

  • Cell Culture and Plating:

    • Culture PR-positive cells (e.g., T47D) in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS).[10]

    • For the experiment, switch to phenol (B47542) red-free media with charcoal-stripped FBS to reduce background hormonal effects.[10]

    • Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mixture containing a PRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent according to the manufacturer's protocol.

    • Add the mixture to the cells and incubate for 24 hours.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a reference agonist (e.g., progesterone or R5020) in the appropriate cell culture medium.

    • Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for another 18-24 hours.

  • Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence on a plate reader.

    • Next, add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase. Measure the second luminescence signal.

  • Data Analysis:

    • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.

    • Plot the normalized relative light units (RLU) against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal transcriptional response.

Data Presentation: Transcriptional Activation

CompoundCell LineEC50 (nM)Reference
ProgesteroneHeLa0.3[12]
R5020 (Promegestone)T47D0.05 - 0.1[10]
This compound(Not specified)Expected to be potent, likely sub-nanomolar[2]

Note: EC50 values are highly dependent on the cell line and specific reporter construct used.[9] Data for this compound is inferred from its high binding affinity.

T47D Cell Proliferation Assay

Application Note: The T47D human breast cancer cell line is an excellent model for studying progestin-induced cellular responses because its proliferation is regulated by the progesterone receptor.[13] Progestins can have a biphasic effect on T47D cells, initially stimulating a peak of S-phase entry followed by a G1 phase arrest, leading to an overall anti-proliferative effect after several days of treatment.[14][15] This assay measures the net effect of this compound on cell proliferation over a defined period (e.g., 6 days). Methods like BrdU incorporation or MTT/CellTiter-Glo® assays can be used to quantify cell viability and proliferation.

Experimental Protocol: BrdU Proliferation Assay

  • Cell Culture and Plating:

    • Culture T47D cells as described previously, using phenol red-free medium with charcoal-stripped serum for experiments.[10]

    • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the assay.[14] Allow cells to attach overnight.

  • Compound Treatment:

    • Treat cells with a range of concentrations of this compound or a vehicle control.

    • Incubate for the desired period (e.g., 4-6 days), replacing the medium with fresh compound every 2-3 days.[14]

  • BrdU Labeling:

    • Approximately 18-24 hours before the end of the incubation period, add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well. BrdU is a thymidine (B127349) analog that will be incorporated into the DNA of proliferating cells.

  • Detection:

    • Remove the labeling medium and fix the cells.

    • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). This antibody will bind to the incorporated BrdU.

    • Wash the wells to remove unbound antibody.

    • Add the enzyme substrate (e.g., TMB). The enzyme will catalyze a color change.

    • Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of DNA synthesis and thus, cell proliferation.

    • Plot the absorbance values against the log concentration of this compound.

    • Analyze the dose-response curve to determine the stimulatory or inhibitory effects of this compound on cell proliferation.

This compound Signaling Pathway

Upon entering a target cell, this compound binds to the progesterone receptor (PR) located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated receptor-ligand complex then dimerizes and translocates into the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the modulation of gene expression and subsequent cellular responses.[8][16]

Signaling_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus NorP This compound Complex PR-HSP Complex NorP->Complex Binds & Displaces HSP PR Progesterone Receptor (PR) PR->Complex HSP Heat Shock Proteins HSP->Complex ActiveComplex Activated PR Dimer Complex->ActiveComplex Dimerization & Activation PRE PRE ActiveComplex->PRE Translocation & DNA Binding Transcription Transcription (mRNA Synthesis) PRE->Transcription Recruits Co-activators DNA DNA Response Cellular Response (e.g., Proliferation Change) Transcription->Response Translation & Effect

References

Animal Models for Studying the Effects of Norprogesterone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the study of norprogesterone and its derivatives. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound, specifically 19-norprogesterone (B1209251), is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone (B1679170) receptors.[1] Unlike natural progesterone, 19-norprogesterone derivatives often exhibit higher potency and improved pharmacokinetic profiles.[2] Commonly studied derivatives include altrenogest, nomegestrol (B1679828) acetate (B1210297), and nestorone. These compounds are investigated for a range of applications, from veterinary use in estrus synchronization to potential therapeutic uses in humans, including neuroprotection and contraception.[3][4][5][6]

Animal models, particularly rodents such as rats and mice, are invaluable tools for elucidating the physiological effects, mechanisms of action, and preclinical safety and efficacy of this compound derivatives.[7][8] These models allow for controlled studies of dose-response relationships, pharmacokinetics, and behavioral effects that are not feasible in human subjects.

Animal Models and Applications

Rodent models are frequently employed to investigate the effects of this compound derivatives on the central nervous system, reproductive system, and in models of disease.

  • Rats (Sprague-Dawley, Wistar): Often used for neuroprotection studies, such as in models of stroke and traumatic brain injury, due to their larger size, which facilitates surgical procedures and tissue collection.[7][9] They are also used to study effects on the reproductive cycle and ovulation.[5][10]

  • Mice (C57BL/6, Swiss Webster): Commonly used for behavioral studies, including anxiety and depression models, due to the availability of a wide range of behavioral tests and genetic models.[11][12] They are also utilized in studies of myelination and neurodegenerative diseases.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies using animal models to investigate the effects of various this compound derivatives.

Table 1: Pharmacokinetic Parameters of Altrenogest

Animal ModelAdministration RouteDoseCmax (ng/mL)Tmax (h)
GiltsOral20 mg/day for 18 days22.69 ± 6.15 (steady state)Similar after 1st and 18th dose
MaresOral0.044 mg/kg daily for 15 days13.2 ± 5.80.8 ± 0.8
MaresIntramuscular0.3 mg/kg (twice, Day 0 & 7)18.0 ± 6.67.9 ± 3.9

Data sourced from[13][14][15]

Table 2: Ovulation Inhibition by this compound Derivatives in Rats

CompoundAdministration RouteEffective DoseEndpoint
Nomegestrol AcetateOralID50 < 1.25 mg/kg50% inhibition of ovulation
Nomegestrol AcetateOral1 mg/rat/dayOne animal ovulated
Nomegestrol AcetateOral2.5 mg/rat/dayNo animals ovulated
NestoroneSubcutaneousED50 = 1.32 mg/kg50% inhibition of ovulation

Data sourced from[5][16][17]

Table 3: Receptor Binding Affinity of this compound Derivatives

CompoundReceptorAnimal Model/Cell LineBinding Affinity (Relative to Progesterone or specific value)
19-norprogesteroneProgesterone Receptor (PR)Rat UterusHigh affinity
Nomegestrol AcetateAndrogen Receptor (AR)Rat Ventral ProstateIC50: 22.6 ± 4.0 nmol/L; Ki: 7.58 ± 0.94 nmol/L
NorethindroneProgesterone Receptor (PR)Human PR Ligand Binding DomainKi: 1.9 nM; Kd: 0.4 nM; IC50: 3.2 nM; EC50: 2.2 nM

Data sourced from[1][18][19]

Table 4: Neuroprotective and Behavioral Effects of this compound Derivatives

CompoundAnimal ModelDoseEffect
19-norprogesteroneRat hippocampal neuronsNot specifiedNeuroprotective against glutamate (B1630785) excitotoxicity
NestoroneC57BL/6 Mice (Cuprizone model)Not specifiedStimulated remyelination of the corpus callosum
Nomegestrol AcetateOvariectomized Wistar Rats0.5 and 1 mg/kg/day (oral)Increased allopregnanolone (B1667786) levels in the hippocampus
NestoroneNeonatal Rats (Hypoxic-Ischemic Model)10 µg/kgReduced brain lesion size

Data sourced from[4][10][20][21]

Experimental Protocols

The following are detailed protocols for key experiments commonly used in the study of this compound derivatives in rodent models.

Preparation and Administration of this compound Derivatives

Objective: To prepare and administer this compound derivatives to rodents via subcutaneous injection or oral gavage.

Materials:

  • This compound derivative (e.g., nomegestrol acetate, nestorone)

  • Vehicle (e.g., sesame oil, corn oil, sterile water with suspending agent)

  • Sterile syringes (1 mL) and needles (25-27 gauge for subcutaneous, 18-20 gauge gavage needle for rats, 20-22 gauge for mice)

  • Vortex mixer

  • Sterile filter (0.22 µm) if preparing an aqueous solution for injection

Protocol for Subcutaneous (s.c.) Injection (adapted from[6][22][23][24][25]):

  • Preparation of Solution/Suspension:

    • Under sterile conditions, accurately weigh the required amount of the this compound derivative.

    • For oil-based solutions, dissolve the compound in the chosen sterile oil (e.g., sesame oil). Gentle warming and vortexing may be necessary to ensure complete dissolution.

    • For aqueous suspensions, the compound can be suspended in sterile water containing a small amount of a suspending agent like Tween 80 or carboxymethylcellulose. Vortex thoroughly to ensure a uniform suspension.

  • Animal Restraint:

    • For mice, restrain the animal by grasping the loose skin at the scruff of the neck with the thumb and forefinger of your non-dominant hand.

    • For rats, a similar scruffing technique can be used, or the animal can be gently wrapped in a towel.

  • Injection Procedure:

    • Create a "tent" of skin on the back of the animal, between the shoulder blades.

    • Insert the sterile needle (bevel up) at the base of the skin tent, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly inject the solution/suspension.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

    • Return the animal to its home cage and monitor for any adverse reactions.

Protocol for Oral Gavage (adapted from[8][14][15][16][26]):

  • Preparation of Solution/Suspension:

    • Prepare the this compound derivative in an appropriate vehicle as described above. Ensure the final volume to be administered does not exceed recommended limits (typically 10 mL/kg for rats and mice).

  • Animal Restraint:

    • Hold the rodent firmly but gently, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Procedure:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.

    • Once the needle is at the predetermined depth, slowly administer the solution.

    • Withdraw the needle smoothly.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic or anxiogenic effects of this compound derivatives in mice or rats.

Materials:

  • Elevated Plus Maze apparatus

  • Video tracking software (e.g., ANY-maze)

  • Stopwatch

  • 70% ethanol (B145695) for cleaning

Protocol (adapted from[4][7][20][27][28]):

  • Habituation:

    • Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate.

  • Procedure:

    • Place the mouse or rat in the center of the maze, facing one of the open arms.

    • Immediately start the video recording and/or stopwatch.

    • Allow the animal to freely explore the maze for a 5-minute period.

    • The experimenter should remain out of sight of the animal during the test.

  • Data Collection and Analysis:

    • Using the video tracking software or manual scoring, record the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of anxiolytic-like effects.

  • Cleaning:

    • Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.

Analysis of Signaling Pathway Activation: Western Blot for MAPK/ERK

Objective: To determine if a this compound derivative activates the MAPK/ERK signaling pathway in a specific tissue (e.g., brain, uterus).

Materials:

  • Tissue homogenizer

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Protocol (adapted from[3][5][29][30][31]):

  • Protein Extraction:

    • Homogenize the tissue sample in ice-cold RIPA buffer.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated to determine the level of pathway activation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for studying this compound derivatives.

G cluster_workflow Experimental Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Assessment Baseline Behavioral/ Physiological Assessment Animal_Acclimation->Baseline_Assessment Treatment_Group_Assignment Random Assignment to Treatment Groups Baseline_Assessment->Treatment_Group_Assignment Norprogesterone_Administration This compound Derivative or Vehicle Administration Treatment_Group_Assignment->Norprogesterone_Administration Post_Treatment_Assessment Post-Treatment Behavioral/ Physiological Assessment Norprogesterone_Administration->Post_Treatment_Assessment Tissue_Collection Tissue Collection and Biochemical Analysis Post_Treatment_Assessment->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis

General experimental workflow for in vivo studies.

G cluster_classical Classical (Genomic) Signaling Pathway This compound This compound PR_Cytoplasm Progesterone Receptor (PR) (in cytoplasm with HSP) This compound->PR_Cytoplasm Binds PR_Dimer PR Dimer PR_Cytoplasm->PR_Dimer Dimerization & HSP release Nucleus Nucleus PR_Dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) on DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Biological_Response Biological Response (e.g., changes in cell function) Translation->Biological_Response

Classical genomic signaling pathway of this compound.

G cluster_non_classical Non-Classical (Non-Genomic) Signaling Pathways This compound This compound Membrane_PR Membrane Progesterone Receptor (mPR) This compound->Membrane_PR Binds PI3K PI3K Membrane_PR->PI3K Activates MAPKKK MAPKKK (e.g., Raf) Membrane_PR->MAPKKK Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK MAPK->Cell_Survival Gene_Expression Modulation of Gene Expression MAPK->Gene_Expression

Non-classical signaling pathways activated by this compound.

Conclusion

The use of animal models, particularly rodents, is essential for advancing our understanding of the physiological and pharmacological effects of this compound and its derivatives. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies. By employing these standardized methods, the scientific community can generate comparable and reliable data, ultimately accelerating the translation of basic research findings into clinical applications.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19-Norprogesterone (B1209251) is a potent synthetic progestin, structurally analogous to progesterone (B1679170) but lacking the C19 methyl group.[1] Its potent progestogenic activity makes it a compound of significant interest in pharmaceutical research and development.[1] Accurate and precise analytical methods are crucial for the quantification of 19-norprogesterone in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of steroids due to its high resolution, sensitivity, and reproducibility.

Principle of the Method

The method described is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds, like progestins, are retained longer on the column. Quantification is achieved by measuring the peak area of the analyte using a UV detector at a wavelength where the compound exhibits maximum absorbance. An internal standard can be used to improve the precision and accuracy of the method.

Experimental Protocols

1. Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Isocratic or Gradient Pump

      • Autosampler

      • Column Thermostat

      • UV/Vis or Photodiode Array (PDA) Detector

    • Chromatography Data System (CDS) software

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Chemicals and Reagents:

    • 19-Norprogesterone reference standard

    • Progesterone or Estradiol (as potential internal standard)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Potassium phosphate (B84403) monobasic (for buffer preparation)

    • Orthophosphoric acid or potassium hydroxide (B78521) (for pH adjustment)

2. Chromatographic Conditions (Representative Method)

The following table summarizes a typical set of starting conditions for the HPLC analysis of a progestin like 19-norprogesterone.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) or Methanol and Water (e.g., 75:25 v/v)
Flow Rate 1.0 - 1.5 mL/min
Mode Isocratic
Injection Volume 20 µL
Column Temperature 35 - 40°C
Detection Wavelength 245 nm
Internal Standard Estradiol or Progesterone

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • For an acetonitrile/water mobile phase, mix the required volumes of acetonitrile and water (e.g., 600 mL of acetonitrile and 400 mL of water for a 60:40 ratio).

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the 19-norprogesterone reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 25 µg/mL).

  • Sample Preparation (e.g., for a pharmaceutical formulation):

    • Accurately weigh and transfer a portion of the sample equivalent to a target concentration of 19-norprogesterone into a volumetric flask.

    • Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve the analyte.

    • Dilute to the final volume with the diluent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters (Representative Data)

The following tables summarize typical validation data for HPLC methods used for progestins like progesterone and norethindrone. These values provide an expected performance range for a validated method for 19-norprogesterone.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.0< 1.5
Theoretical Plates ≥ 2000> 3000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%< 1.0%

Table 2: Method Validation Summary

ParameterConcentration RangeTypical Result
Linearity (r²) 1 - 50 µg/mL≥ 0.999
Limit of Detection (LOD) N/A~0.1 µg/mL
Limit of Quantification (LOQ) N/A~0.3 µg/mL
Accuracy (% Recovery) 80%, 100%, 120% of nominal98.0 - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)Low, Medium, High QC≤ 2.0%
- Intermediate Precision (Inter-day)Low, Medium, High QC≤ 2.0%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation Injection Inject into HPLC System MobilePhase->Injection StandardStock Standard Stock Solution WorkingStandards Working Standards StandardStock->WorkingStandards WorkingStandards->Injection Calibration Calibration Curve Generation WorkingStandards->Calibration SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 245 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Norprogesterone Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway

Progestin_Signaling cluster_cell Target Cell NP 19-Norprogesterone PR Progesterone Receptor (PR) NP->PR Binds to HSP Heat Shock Proteins PR->HSP Dissociation PR_NP PR-NP Complex PR->PR_NP Forms Dimer Dimerized Complex PR_NP->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Gene Target Gene PRE->Gene mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Generalized signaling pathway of 19-norprogesterone via the progesterone receptor.

References

Application Notes and Protocols for the Identification of Norprogesterone Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norprogesterone, a synthetic progestin, is a key compound in various therapeutic areas. Understanding its metabolic fate is crucial for drug development, efficacy, and safety assessment. This document provides detailed application notes and protocols for the identification and quantification of this compound metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3] The methodologies outlined below are based on established principles for the analysis of progesterone (B1679170) and other synthetic progestins.

Data Presentation: Quantitative Analysis of Progestins

The following tables summarize typical quantitative performance data obtained from LC-MS/MS methods for the analysis of progestins, which can be adapted for this compound and its metabolites.

Table 1: Linearity and Sensitivity of Progestin Analysis

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Progesterone1 - 2001
Norgestrel0.2 - 500.2
Norethisterone0.2 - 500.2

Data adapted from similar progestin assays.

Table 2: Precision and Recovery Data for Progestin Analysis

AnalyteIntra-assay Precision (% CV)Inter-assay Precision (% CV)Recovery (%)
Progesterone< 10< 995.3 - 119.4
Norgestrel< 10< 9Not Reported
Norethisterone< 10< 9Not Reported

Data adapted from similar progestin assays.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol describes three common methods for extracting this compound and its metabolites from plasma or serum.

1.1. Protein Precipitation

  • To 500 µL of plasma/serum in a 2 mL centrifuge tube, add 25 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 475 µL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.

1.2. Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma/serum, add 25 µL of the internal standard.

  • Add 2.5 mL of n-hexane (or another suitable organic solvent like methyl tert-butyl ether).

  • Vortex for 3 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Freeze the aqueous (lower) layer by placing the tube in a dry ice/acetone bath.

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

1.3. Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma/serum (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid Chromatography (LC)

This protocol provides typical LC conditions for the separation of this compound and its metabolites.

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Kinetex™ 2.6 µm PFP 100 Å, 100 x 3 mm or equivalent.[1]

  • Column Temperature: 45°C.[1]

  • Mobile Phase A: Purified water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-13.9 min: 60% to 100% B

    • 13.9-14 min: 60% B

    • 14-21 min: 60% B[1]

Protocol 3: Tandem Mass Spectrometry (MS/MS)

This protocol outlines general MS/MS parameters for the detection of this compound and its metabolites.

  • Mass Spectrometer: Agilent 6460 QQQ Mass Spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 5500 V.

  • Source Temperature: 500°C.

  • MRM Transitions: To be determined by infusing standard solutions of this compound and its synthesized or isolated metabolites. The precursor ion will likely be [M+H]+. Product ions are generated by collision-induced dissociation.

Visualizations

Signaling Pathway

Norprogesterone_Metabolism This compound This compound Dihydro_this compound 5α/β-Dihydro This compound This compound->Dihydro_this compound 5α/β-Reductase Tetrahydro_this compound 3α/β, 5α/β-Tetrahydro This compound Dihydro_this compound->Tetrahydro_this compound 3α/β-Hydroxysteroid Dehydrogenase

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma/Serum) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Extraction (Protein Ppt, LLE, or SPE) Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for this compound metabolite analysis.

References

Application Notes and Protocols for Norprogesterone Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norprogesterone (19-norprogesterone) is a synthetic progestin, a derivative of progesterone (B1679170) lacking the methyl group at the C-19 position. This structural modification results in a potent progestational activity, with a high affinity for the progesterone receptor (PR). Understanding the binding characteristics of this compound to its primary target, the progesterone receptor, as well as its potential off-target interactions with other steroid receptors, is crucial for elucidating its pharmacological profile and for the development of selective progestin-based therapeutics.

These application notes provide a detailed protocol for a competitive receptor binding assay to determine the affinity of this compound for the progesterone receptor. Two common methodologies are described: a traditional radioligand binding assay and a non-radioactive fluorescence polarization assay. Additionally, this document summarizes the available quantitative data on the binding affinity of this compound and its cross-reactivity with androgen and estrogen receptors.

Data Presentation

The binding affinity of a compound is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following tables summarize the available data for this compound.

Table 1: Progesterone Receptor (PR) Binding Affinity of this compound

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Relative Binding Affinity (%)
This compoundProgesterone Receptor (PR)Rabbit UterusRadioligand Binding~1.5-400
ProgesteroneProgesterone Receptor (PR)Rabbit UterusRadioligand Binding~6-100

Note: Data is compiled from various sources and experimental conditions may vary.

Table 2: Cross-Reactivity of this compound with Other Steroid Receptors

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Relative Binding Affinity (%)
This compoundAndrogen Receptor (AR)Rat ProstateRadioligand Binding>1000-<0.1
This compoundEstrogen Receptor (ER)Rat UterusRadioligand Binding>1000-<0.1

Note: this compound derivatives have been shown to have antigonadotropic activity that is not mediated through the androgen receptor and they lack estrogenic potential.

Experimental Protocols

Two primary methods for determining receptor binding affinity are detailed below. The choice of method will depend on laboratory equipment, safety protocols, and throughput requirements.

Protocol 1: Competitive Radioligand Binding Assay

This method measures the ability of this compound to compete with a radiolabeled ligand for binding to the progesterone receptor.

Materials and Reagents:

  • Receptor Source: Progesterone receptor-rich tissue homogenate (e.g., from rabbit or rat uterus) or cells expressing the human progesterone receptor (e.g., T47D cells).

  • Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-ORG 2058.

  • Unlabeled Ligand: this compound and unlabeled progesterone (for standard curve).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

  • Wash Buffer: Ice-cold assay buffer.

  • Separation Agent: Dextran-coated charcoal or filtration apparatus with glass fiber filters.

  • Scintillation Cocktail and Scintillation Counter.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation Incubation Incubate Receptor, Radioligand, & this compound Receptor->Incubation Ligands Prepare Ligand Dilutions (Radiolabeled & Unlabeled) Ligands->Incubation Separation Separate Bound from Free Ligand (Charcoal or Filtration) Incubation->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50 & Ki Determination) Detection->Analysis

Competitive Radioligand Binding Assay Workflow

Procedure:

  • Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge to obtain a cytosolic fraction containing the progesterone receptors. Determine the protein concentration of the cytosol.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor preparation and radioligand.

    • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of unlabeled progesterone.

    • Competition: Receptor preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

  • Separation:

    • Charcoal Method: Add dextran-coated charcoal to each tube, incubate on ice, and then centrifuge to pellet the charcoal, which binds the free radioligand.

    • Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand.

  • Quantification: Transfer the supernatant (charcoal method) or the filters (filtration method) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This is a homogeneous assay that measures the change in polarization of a fluorescently labeled progestin upon displacement by this compound.

Materials and Reagents:

  • Receptor: Recombinant human progesterone receptor ligand-binding domain (PR-LBD).

  • Fluorescent Tracer: A fluorescently labeled progesterone analog.

  • Unlabeled Ligand: this compound and unlabeled progesterone.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer, pH 7.4.

  • Microplate Reader: Capable of fluorescence polarization measurements.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_detection Measurement & Analysis Receptor_FP Prepare PR-LBD Assay_Setup Mix PR-LBD, Tracer, & this compound in Plate Receptor_FP->Assay_Setup Ligands_FP Prepare Fluorescent Tracer & this compound Dilutions Ligands_FP->Assay_Setup Incubation_FP Incubate at Room Temperature Assay_Setup->Incubation_FP Measurement Measure Fluorescence Polarization Incubation_FP->Measurement Analysis_FP Data Analysis (IC50 Determination) Measurement->Analysis_FP

Fluorescence Polarization Assay Workflow

Procedure:

  • Reagent Preparation: Prepare working solutions of PR-LBD, fluorescent tracer, and serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a black, low-volume microplate, add the following:

    • Tracer alone (for minimum polarization).

    • Tracer and PR-LBD (for maximum polarization).

    • Tracer, PR-LBD, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Plot the millipolarization (mP) values against the log concentration of this compound to determine the IC50 value.

Signaling Pathway

The classical signaling pathway for progesterone and its analogs, such as this compound, involves binding to the intracellular progesterone receptor, which then translocates to the nucleus to regulate gene expression.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from PR_Nor PR-Norprogesterone Complex PRE Progesterone Response Element (PRE) PR_Nor->PRE Translocates & Binds Gene Target Gene PRE->Gene Regulates Transcription Transcription Gene->Transcription

This compound Signaling Pathway

These protocols and data provide a comprehensive resource for researchers investigating the receptor binding profile of this compound. Adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating a deeper understanding of the pharmacology of this potent progestin.

Application Notes and Protocols for Investigating Norprogesterone Signaling in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of norprogesterone signaling. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Introduction to this compound

This compound (19-norprogesterone) is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone (B1679170). It is a potent agonist of the progesterone receptor (PR) and is structurally related to other 19-norprogesterone (B1209251) derivatives used in various hormonal therapies.[1] Understanding the cellular and molecular mechanisms of this compound action is crucial for elucidating its physiological roles and for the development of novel therapeutics. This document outlines in vitro models and experimental approaches to characterize the signaling pathways activated by this compound.

Choosing the Right Cell Culture Model

The selection of an appropriate cell line is critical for studying this compound signaling. The ideal cell line should express the progesterone receptor (PR) and, depending on the research question, the androgen receptor (AR), as some progestins exhibit cross-reactivity.

Recommended Cell Lines:

  • T47-D (Human Breast Cancer): This cell line is widely used for studying progestin signaling as it expresses high levels of both PR-A and PR-B isoforms.[2] T47-D cells are highly responsive to progestins, making them an excellent model for investigating downstream gene expression and cellular proliferation.[2]

  • MCF-7 (Human Breast Cancer): Another well-characterized breast cancer cell line that expresses both estrogen receptor (ER) and PR. It is a valuable model for studying the interplay between estrogen and progesterone signaling pathways.

  • Ishikawa (Human Endometrial Adenocarcinoma): This cell line is a relevant model for studying the effects of progestins on the endometrium.

Quantitative Data: Receptor Binding and Activity

The following tables summarize the binding affinities and transcriptional activities of this compound derivatives and related progestins for the progesterone and androgen receptors. This data is essential for designing dose-response experiments and for interpreting experimental results.

Table 1: Progesterone Receptor (PR) Binding Affinity and Transcriptional Activity

CompoundReceptor SourceRelative Binding Affinity (RBA) % (Progesterone = 100%)EC50 (nM) for PR-mediated TranscriptionReference
19-Norprogesterone Rat UterusHigh-[1]
Nomegestrol (B1679828) Acetate (B1210297) (19-norprogesterone derivative) Rat Uterus~66-[3]
Norethisterone (19-nortestosterone derivative) Human Endometrium--[4]

Table 2: Androgen Receptor (AR) Binding Affinity

CompoundReceptor SourceRelative Binding Affinity (RBA) % (DHT = 100%)Reference
Nomegestrol Acetate (19-norprogesterone derivative) Rat Ventral ProstateLow[3]
Norethisterone (19-nortestosterone derivative) Human Mammary Carcinoma-[4]

Signaling Pathways of this compound

This compound, like other progestins, elicits its cellular effects through both genomic and non-genomic signaling pathways.

Genomic Signaling

The classical genomic pathway involves the binding of this compound to the intracellular progesterone receptor (PR). This ligand-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription.[5]

cluster_nucleus Nucleus This compound This compound PR_HSP PR-HSP Complex This compound->PR_HSP Binds PR PR PR_this compound PR-Norprogesterone Complex PR->PR_this compound HSP HSP PR_HSP->PR HSP Dissociation PR_this compound->Nucleus Translocation PRE PRE PR_this compound->PRE Binds to Gene_Transcription Gene_Transcription PRE->Gene_Transcription Regulates

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling

This compound can also initiate rapid signaling events that do not require gene transcription. These non-genomic actions are often mediated by membrane-associated progesterone receptors (mPRs) or through interactions of the classical PR with cytoplasmic signaling molecules. Key non-genomic pathways include the activation of Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) cascades.

This compound This compound mPR Membrane PR This compound->mPR Binds cPR Cytoplasmic PR This compound->cPR Binds G_Protein G_Protein mPR->G_Protein Activates Src Src cPR->Src Activates PI3K PI3K G_Protein->PI3K Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Cellular_Response

Caption: Non-genomic signaling pathways of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate this compound signaling.

Protocol 1: Cell Culture and Hormone Treatment

Start Start Seed_Cells Seed Cells in Phenol (B47542) Red-Free Medium Start->Seed_Cells Starve_Cells Hormone Starve Cells (Serum-Free Medium) Seed_Cells->Starve_Cells Treat_Cells Treat with this compound (Dose-Response/Time-Course) Starve_Cells->Treat_Cells Harvest_Cells Harvest Cells for Downstream Analysis Treat_Cells->Harvest_Cells End End Harvest_Cells->End

Caption: General workflow for cell culture and hormone treatment.

Materials:

  • T47-D or MCF-7 cells

  • Phenol red-free cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate T47-D or MCF-7 cells in phenol red-free medium supplemented with 10% charcoal-stripped FBS.

  • Hormone Starvation: Once cells reach 50-70% confluency, replace the medium with serum-free, phenol red-free medium and incubate for 24 hours to synchronize the cells and minimize basal receptor activity.

  • Hormone Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the starvation medium with the this compound-containing medium. For dose-response experiments, use a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M). For time-course experiments, use a fixed concentration and harvest cells at different time points (e.g., 0, 15 min, 30 min, 1h, 6h, 24h).

  • Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them for downstream applications such as RNA extraction, protein lysis, or reporter assays.

Protocol 2: Progesterone Receptor (PR) Luciferase Reporter Assay

Purpose: To quantify the transcriptional activity of the PR in response to this compound.

Materials:

  • PR-responsive luciferase reporter plasmid (containing PREs)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • T47-D or MCF-7 cells

  • Dual-luciferase assay system

Procedure:

  • Transfection: Co-transfect the cells with the PR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Hormone Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound as described in Protocol 1. Include a vehicle control (DMSO or ethanol) and a positive control (e.g., progesterone or R5020).

  • Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: Quantitative RT-PCR (qRT-PCR) for Target Gene Expression

Purpose: To measure the changes in the mRNA levels of specific PR target genes in response to this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or TaqMan)

  • Primers for target genes (e.g., FKBP5, SGK1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated and control cells and synthesize cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.

Protocol 4: Western Blot for Signaling Pathway Activation

Purpose: To detect the phosphorylation and activation of key signaling proteins like ERK and Akt in response to this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the this compound-treated and control cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated protein of interest.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Use of Antagonists to Dissect Signaling Pathways

To confirm the involvement of specific receptors, antagonists can be used in combination with this compound.

  • Mifepristone (RU486): A potent PR antagonist that can be used to block the genomic and non-genomic effects of this compound mediated by the classical PR.

  • Bicalutamide: An AR antagonist that can be used to investigate any potential off-target effects of this compound through the androgen receptor.

By following these application notes and protocols, researchers can effectively utilize cell culture models to investigate the complex signaling mechanisms of this compound, contributing to a deeper understanding of its biological functions and therapeutic potential.

References

Application Notes and Protocols: Use of Norprogesterone Derivatives in Hormone Replacement Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of select norprogesterone derivatives—Nestorone, Nomegestrol (B1679828) acetate (B1210297), Trimegestone (B1683257), and Promegestone—in hormone replacement therapy (HRT) studies. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction to this compound Derivatives in HRT

This compound derivatives are a class of synthetic progestins that are structurally related to 19-norprogesterone. They are utilized in HRT to counteract the proliferative effects of estrogen on the endometrium, thereby reducing the risk of endometrial hyperplasia and cancer in women with a uterus.[1][2][3] This class of progestins is noted for its high progestational activity and, in some cases, a more favorable side-effect profile compared to other synthetic progestins.[1][4] The derivatives discussed here—Nestorone, Nomegestrol acetate, Trimegestone, and Promegestone—have been investigated for their efficacy and safety in managing menopausal symptoms and preventing long-term complications such as osteoporosis.

Data Presentation: Quantitative Insights from Clinical Studies

The following tables summarize key quantitative data from clinical studies on Nestorone, Nomegestrol acetate, and Trimegestone in the context of hormone replacement therapy. Data for Promegestone in HRT is limited in the current literature.

Table 1: Efficacy of this compound Derivatives in HRT

DerivativeDosage and RegimenPrimary Efficacy EndpointKey Quantitative ResultsCitation(s)
Trimegestone 1 mg 17β-estradiol + 0.125 mg trimegestone (daily, continuous combined)Bone Mineral Density (BMD)Lumbar spine BMD increase of 6.3% relative to placebo over 2 years.[5]
1 mg 17β-estradiol + 0.125 mg trimegestone (daily, continuous combined)Vasomotor SymptomsSignificant reduction in the mean daily number and severity of hot flushes from cycle 1 onward.[1]
Nomegestrol Acetate 50 µ g/day transdermal 17β-estradiol + 5 mg/day nomegestrol acetate (sequential)Bleeding Patterns73.6% of cycles had regular progestogen-related bleeding.[6]
Various doses with estradiol (B170435)Endometrial ProtectionAll doses induced histological, ultrastructural, and biochemical changes in the endometrium consistent with progestational effect.[7]
Nestorone Transdermal gel (8 mg or 12 mg) with testosterone (B1683101) gel (10 g)Spermatogenesis Suppression (Male Contraceptive Study)88-89% of men achieved a sperm concentration of ≤ 1 million/mL.

Table 2: Safety and Tolerability of this compound Derivatives in HRT

DerivativeDosage and RegimenKey Safety/Tolerability EndpointKey Quantitative ResultsCitation(s)
Trimegestone 1 mg 17β-estradiol + 0.125 mg trimegestone (daily, continuous combined)Amenorrhea Rate75% of women achieved amenorrhea from the first cycle.[5]
1 mg 17β-estradiol + 0.125 mg trimegestone (daily, continuous combined)Endometrial Hyperplasia<1% incidence of endometrial hyperplasia.[1]
0.05, 0.1, 0.25, 0.5 mg/day with 2 mg oestradiol (sequential)Bleeding PatternsHigher doses were associated with lighter, shorter, and more predictable bleeding.[8]
Nomegestrol Acetate With estradiolAdverse EventsMost frequently reported treatment-related adverse events were acne (16%), weight gain (9.5%), and irregular withdrawal bleeding (9.1%).[9]
5 mg/day with transdermal estradiolBleeding PatternsSignificantly higher incidence of regular progestogen-associated bleeding compared to medroxyprogesterone (B1676146) acetate or natural progesterone (B1679170).[6]
Nestorone Vaginal ring (75 or 100 µ g/day )Ovulation SuppressionEffective suppression of ovulation with inhibition of follicular maturation.[4]

Table 3: Pharmacokinetic Properties of this compound Derivatives

DerivativeBioavailabilityHalf-lifeProtein BindingMetabolismCitation(s)
Nomegestrol Acetate ~63%~46 hours97-98% (primarily to albumin)Hepatic (CYP3A4)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives in HRT.

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., a this compound derivative) to the progesterone receptor (PR).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently-labeled progestin for binding to the PR. The amount of labeled ligand displaced is proportional to the binding affinity of the test compound.

Materials:

  • Test compound (this compound derivative)

  • Radiolabeled progestin (e.g., [³H]-Promegestone (R5020)) or fluorescently-labeled progestin

  • Progesterone receptor preparation (e.g., from uterine cytosol of estrogen-primed rabbits or recombinant human PR)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid and counter (for radiolabeled assays) or fluorescence polarization plate reader (for fluorescent assays)

  • 96-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and a reference progestin (e.g., unlabeled Promegestone) in the assay buffer.

    • Dilute the radiolabeled or fluorescently-labeled progestin to a final concentration that is typically at or below its Kd for the PR.

    • Prepare the PR-containing cytosol or recombinant protein solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the PR preparation to each well.

    • Add the various concentrations of the test compound or reference progestin to the wells.

    • Include control wells for total binding (labeled ligand + PR) and non-specific binding (labeled ligand + PR + a high concentration of unlabeled progestin).

  • Incubation:

    • Add the labeled progestin to all wells.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand:

    • For radiolabeled assays, separate the bound from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification:

    • For radiolabeled assays, measure the radioactivity of the bound fraction using a scintillation counter.

    • For fluorescent assays, measure the fluorescence polarization of the samples in a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation to determine the affinity of the test compound for the PR.

Cell Proliferation Assay

Objective: To assess the effect of a this compound derivative on the proliferation of hormone-responsive breast cancer cells (e.g., T-47D, MCF-7).

Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include MTT, XTT, or WST-1 assays, which are based on the metabolic activity of viable cells, or direct cell counting.

Materials:

  • Hormone-responsive breast cancer cell line (e.g., T-47D)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove endogenous steroids)

  • Test compound (this compound derivative)

  • MTT or similar proliferation assay reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the breast cancer cells in standard medium.

    • Prior to the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for several days to deplete endogenous hormones.

    • Trypsinize and seed the cells into 96-well plates at a predetermined optimal density.

    • Allow the cells to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound derivative in the hormone-depleted medium.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound.

    • Include control wells with vehicle (e.g., DMSO) and a positive control for proliferation (e.g., estradiol) or inhibition.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Proliferation Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized solution) to dissolve the formazan (B1609692) crystals.

  • Quantification:

    • Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the logarithm of the test compound concentration to generate a dose-response curve.

Clinical Trial Protocol for Continuous Combined HRT

Objective: To evaluate the efficacy and safety of a continuous combined HRT regimen containing a this compound derivative in postmenopausal women.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Participant Population: Healthy postmenopausal women with an intact uterus, experiencing vasomotor symptoms.

Intervention:

  • Treatment Group: Daily oral administration of a fixed-dose combination of an estrogen and a this compound derivative.

  • Control Group: Daily oral administration of a matching placebo.

Primary Endpoints:

  • Change from baseline in the frequency and severity of vasomotor symptoms.

  • Incidence of endometrial hyperplasia at the end of the study.

Secondary Endpoints:

  • Bleeding patterns (amenorrhea rates, incidence of breakthrough bleeding and spotting).

  • Changes in bone mineral density.

  • Changes in lipid profiles.

  • Incidence of adverse events.

Key Methodologies:

  • Vasomotor Symptom Assessment: Participants record the frequency and severity (on a scale, e.g., 1-3 for mild, moderate, severe) of hot flushes and night sweats in a daily diary.[8]

  • Endometrial Assessment: An endometrial biopsy is performed at baseline and at the end of the study. Histological evaluation is conducted by at least two independent pathologists to assess for endometrial hyperplasia or other abnormalities.[10]

  • Bleeding Pattern Analysis: Participants record all instances of vaginal bleeding and spotting in a daily diary. Data are analyzed to determine the percentage of amenorrheic women and the number of bleeding/spotting days per cycle.

  • Bone Mineral Density Measurement: BMD of the lumbar spine and femoral neck is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).[11][12]

  • Lipid Profile Analysis: A fasting blood sample is collected at baseline and at specified intervals during the study. The lipid panel typically includes total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides, analyzed using standardized laboratory methods.[13]

  • Safety Monitoring: Adverse events are recorded at each study visit. Regular physical examinations and laboratory tests (e.g., liver function tests) are performed.

Visualizations: Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling Pathway

ProgesteroneSignaling cluster_extracellular Extracellular Space Progesterone Progesterone / this compound Derivative Gene_Transcription Gene_Transcription Cell_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Transcription->Cell_Response Leads to

Experimental Workflow: Progesterone Receptor Binding Assay

ReceptorBindingWorkflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - Labeled Ligand - PR Preparation start->prep_reagents assay_setup Set up 96-well Plate: - Add PR Preparation - Add Test Compound/Controls prep_reagents->assay_setup add_ligand Add Labeled Ligand to all wells assay_setup->add_ligand incubation Incubate to reach equilibrium add_ligand->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Bound Ligand separation->quantification analysis Data Analysis: - Calculate % Specific Binding - Generate Competition Curve - Determine IC50 and Ki quantification->analysis end End analysis->end

Logical Relationship: Clinical Trial for Continuous Combined HRT

HRT_Clinical_Trial cluster_assessments Assessments recruitment Recruit Postmenopausal Women with Vasomotor Symptoms randomization Randomize into Treatment and Placebo Groups recruitment->randomization treatment_period 12-Month Treatment Period (Daily Dosing) randomization->treatment_period vasomotor Vasomotor Symptoms (Daily Diary) treatment_period->vasomotor bleeding Bleeding Patterns (Daily Diary) treatment_period->bleeding bmd Bone Mineral Density (DXA at Baseline & 12 Months) treatment_period->bmd lipids Lipid Profile (Blood Samples) treatment_period->lipids endometrial Endometrial Biopsy (Baseline & 12 Months) treatment_period->endometrial safety Adverse Events Monitoring treatment_period->safety data_analysis Data Analysis and Comparison between Groups vasomotor->data_analysis bleeding->data_analysis bmd->data_analysis lipids->data_analysis endometrial->data_analysis safety->data_analysis conclusion Draw Conclusions on Efficacy and Safety data_analysis->conclusion

References

Application Notes and Protocols for Measuring Norprogesterone's Antigonadotropic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to measure the antigonadotropic activity of norprogesterone and its derivatives. The protocols detailed below are designed to be adaptable for research and preclinical drug development settings.

Introduction to Antigonadotropic Activity

The antigonadotropic activity of a compound refers to its ability to suppress the secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland. This compound derivatives exert this effect primarily through their interaction with progesterone (B1679170) receptors (PRs) at the level of the hypothalamus and the pituitary, thereby inhibiting the hypothalamic Gonadotropin-Releasing Hormone (GnRH) pulse generator and the subsequent LH surge, which is critical for ovulation.[1][2][3][4][5] Understanding and quantifying this activity is crucial for the development of hormonal contraceptives and therapies for hormone-dependent disorders.

In Vivo Methodologies for Assessing Antigonadotropic Activity

In vivo assays are essential for evaluating the systemic effects of this compound on the hypothalamic-pituitary-gonadal (HPG) axis. These studies provide data on the compound's efficacy in a complex physiological environment.

Experimental Protocol 1: Inhibition of Gonadotropin Secretion in Ovariectomized Rodents

This protocol is designed to assess the direct inhibitory effect of this compound on elevated gonadotropin levels in the absence of ovarian feedback.

Objective: To quantify the suppression of LH and FSH by this compound in an ovariectomized rodent model.

Materials:

  • Mature female rats or mice

  • This compound test compound

  • Vehicle control (e.g., sesame oil)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

  • Hormone assay kits (ELISA or RIA for rat/mouse LH and FSH)

Procedure:

  • Animal Model: Perform bilateral ovariectomy on mature female rodents. Allow a recovery period of at least two weeks to allow for the characteristic rise in circulating LH and FSH levels due to the removal of negative feedback from ovarian steroids.

  • Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, and multiple dose levels of this compound). Administer the test compound or vehicle daily via a clinically relevant route (e.g., subcutaneous injection or oral gavage) for a predetermined period (e.g., 7-14 days).

  • Blood Sampling: Collect blood samples at baseline (before the first dose) and at specified time points throughout the treatment period (e.g., 4, 8, 24 hours after the last dose). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.

  • Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Hormone Analysis: Quantify plasma LH and FSH concentrations using commercially available and validated ELISA or RIA kits.

  • Data Analysis: Compare the mean LH and FSH levels between the treatment and control groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Calculate the percentage of suppression for each dose.

Experimental Protocol 2: GnRH Challenge Test in a Primate Model

This protocol evaluates the pituitary's responsiveness to GnRH stimulation in the presence of this compound, providing insight into its site of action.

Objective: To determine if this compound's antigonadotropic effect is mediated at the pituitary level by assessing the LH and FSH response to a GnRH challenge.

Materials:

  • Mature, regularly cycling female non-human primates (e.g., rhesus macaque)

  • This compound test compound

  • Vehicle control

  • GnRH (gonadorelin)

  • Intravenous catheters

  • Blood collection tubes

  • Hormone assay kits (for primate LH and FSH)

Procedure:

  • Animal Model and Catheterization: Use mature female primates with documented regular menstrual cycles. On the day of the experiment, place an intravenous catheter for repeated blood sampling and administration of GnRH.

  • Treatment: Administer a single dose of this compound or vehicle.

  • Baseline Sampling: Collect blood samples at regular intervals (e.g., every 15 minutes for 1 hour) prior to the GnRH challenge to establish baseline LH and FSH levels.

  • GnRH Challenge: Administer a bolus intravenous injection of GnRH (e.g., 100 µg).[2][3]

  • Post-Challenge Sampling: Collect blood samples at frequent intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the GnRH injection.

  • Hormone Analysis: Measure plasma LH and FSH concentrations in all collected samples.

  • Data Analysis: Calculate the area under the curve (AUC) for the LH and FSH response to GnRH for both the treatment and control groups. A significant reduction in the AUC in the this compound-treated group indicates a suppressive effect at the pituitary level.

Quantitative Data Summary: In Vivo Assays
AssayAnimal ModelCompoundDoseDuration% LH Suppression (Mean ± SD)% FSH Suppression (Mean ± SD)Reference
Gonadotropin SuppressionPostmenopausal WomenNomegestrol (B1679828) Acetate (B1210297)5 mg/day12 days60 ± 845 ± 10[6][7]
Gonadotropin SuppressionNormally Cycling WomenNomegestrol Acetate5 mg/day21 daysSignificant decrease in mean LH levelsSignificant decrease in mean FSH levels[2][3][8]
Ovulation InhibitionNormally Cycling WomenNomegestrol Acetate5 mg/day21 daysOvulation suppressed in all subjectsN/A[2][3]
GnRH ChallengePostmenopausal WomenNomegestrol Acetate5 mg/day12 daysSignificantly decreased LH responseSignificantly decreased FSH response[6][7]

Note: Nomegestrol acetate is a 19-norprogesterone (B1209251) derivative. Data are illustrative and may vary based on specific experimental conditions.

In Vitro Methodologies for Assessing Antigonadotropic Activity

In vitro assays provide a controlled environment to investigate the molecular mechanisms underlying this compound's activity, such as receptor binding and downstream signaling.

Experimental Protocol 3: Progesterone Receptor Binding Assay

This competitive binding assay determines the affinity of this compound for the progesterone receptor.

Objective: To calculate the relative binding affinity (RBA) of this compound for the progesterone receptor.

Materials:

  • Source of progesterone receptors (e.g., rabbit uterine cytosol, or purified recombinant human PR)

  • Radiolabeled progestin (e.g., [³H]promegestone)

  • Unlabeled progesterone (for standard curve)

  • This compound test compound

  • Assay buffer

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Preparation of Receptor Source: Prepare a cytosolic fraction from rabbit uteri or use a commercially available purified PR preparation.

  • Competitive Binding: In a series of tubes, incubate a constant amount of the receptor source and the radiolabeled progestin with increasing concentrations of unlabeled progesterone (for the standard curve) or this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The RBA is calculated as: (IC50 of progesterone / IC50 of this compound) x 100.

Experimental Protocol 4: Cell-Based Progesterone Receptor Transactivation Assay

This reporter gene assay measures the functional consequence of this compound binding to the progesterone receptor, determining if it acts as an agonist or antagonist.[9][10][11]

Objective: To quantify the agonist and antagonist activity of this compound on the human progesterone receptor.

Materials:

  • Mammalian cell line engineered to express the human progesterone receptor (e.g., T47D, or a host cell line like CV-1 co-transfected with a PR expression vector).[12]

  • A reporter plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase).[12]

  • Transfection reagent

  • Cell culture medium and supplements

  • Progesterone (as a reference agonist)

  • RU486 (mifepristone, as a reference antagonist)

  • This compound test compound

  • Lysis buffer and substrate for the reporter gene product (e.g., luciferase substrate)

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Culture and Transfection: Culture the cells and transfect them with the reporter plasmid (and PR expression vector if necessary). Plate the transfected cells into a multi-well plate.

  • Agonist Mode: Treat the cells with increasing concentrations of this compound or progesterone for 24 hours.

  • Antagonist Mode: Treat the cells with a constant, sub-maximal concentration of progesterone (e.g., EC50-EC85) in the presence of increasing concentrations of this compound or RU486 for 24 hours.[9]

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the reporter activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 (effective concentration for 50% of maximal response).

    • Antagonist Mode: Plot the reporter activity against the log of the this compound concentration to generate an inhibition curve and calculate the IC50 (concentration for 50% inhibition of the progesterone-induced response).

Quantitative Data Summary: In Vitro Assays
AssayReceptor/Cell LineCompoundRBA (%) vs. ProgesteroneAgonist EC50 (nM)Antagonist IC50 (nM)Reference
Receptor BindingRabbit Uterine PRNorgestimate (B1679921)~100N/AN/A[13]
Receptor BindingRabbit Uterine PR3-keto norgestimate~500N/AN/A[13]
TransactivationT47D-CO cellsMonodemethylated CDB-2914N/AN/A~1[14]
TransactivationCV-1 cells + PRNorethisteroneN/APotent AgonistWeak Antagonist[12]

Note: Norgestimate and Norethisterone are 19-norprogesterone derivatives. CDB-2914 is an antiprogestin. Data are illustrative and specific values will depend on the assay conditions.

Visualizing Pathways and Workflows

Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound Action

The following diagram illustrates the negative feedback mechanism of this compound on the HPG axis.

HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH/FSH (+) Ovaries->Hypothalamus Estrogen (-) Ovaries->Pituitary Estrogen/Inhibin (-) This compound This compound This compound->Hypothalamus Strong Inhibition (-) This compound->Pituitary Inhibition (-) InVivo_Workflow start Start ovx Ovariectomize Rodents start->ovx recovery Recovery (2 weeks) ovx->recovery grouping Group Assignment (Vehicle, Doses) recovery->grouping dosing Daily Dosing (e.g., 7-14 days) grouping->dosing sampling Blood Sampling (Baseline, Post-dose) dosing->sampling analysis Hormone Analysis (LH/FSH ELISA/RIA) sampling->analysis end Data Analysis & Interpretation analysis->end InVitro_Workflow start Start: Culture & Transfect Cells (PR + Reporter Plasmid) plate Plate Transfected Cells in Multi-well Plate start->plate split plate->split agonist Agonist Mode: Treat with this compound split->agonist antagonist Antagonist Mode: Treat with Progesterone + This compound split->antagonist incubate Incubate (24 hours) agonist->incubate antagonist->incubate lyse Cell Lysis incubate->lyse measure Measure Reporter Activity (e.g., Luminescence) lyse->measure end Data Analysis (EC50 / IC50) measure->end

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to evaluate the neuroprotective properties of norprogesterone. The protocols outlined below are designed to assess its efficacy in mitigating neuronal damage through various mechanisms, including the reduction of apoptosis, oxidative stress, and neuroinflammation.

Introduction to this compound and its Neuroprotective Potential

This compound, specifically 19-norprogesterone (B1209251), is a synthetic progestin that has demonstrated neuroprotective effects, in some cases comparable or synergistic to progesterone (B1679170), particularly in models of glutamate (B1630785) excitotoxicity.[1][2][3] Unlike some other synthetic progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), which can antagonize the neuroprotective effects of estrogen, 19-norprogesterone has been shown to work in concert with estradiol (B170435) to protect neurons.[1][2][3] The proposed mechanisms underlying its neuroprotective actions involve the modulation of key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, and the increased expression of anti-apoptotic proteins like Bcl-2.[4][5]

This document provides a detailed experimental workflow, from initial in vitro screening to more complex in vivo models, to thoroughly characterize the neuroprotective profile of this compound.

Experimental Workflow

A tiered approach is recommended to efficiently assess the neuroprotective effects of this compound. This workflow progresses from high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Cell Culture Cell Culture Toxicity Induction Toxicity Induction Cell Culture->Toxicity Induction This compound Treatment This compound Treatment Toxicity Induction->this compound Treatment Viability Assays Viability Assays This compound Treatment->Viability Assays Apoptosis Assays Apoptosis Assays This compound Treatment->Apoptosis Assays Oxidative Stress Assays Oxidative Stress Assays This compound Treatment->Oxidative Stress Assays Neuroinflammation Assays Neuroinflammation Assays This compound Treatment->Neuroinflammation Assays Mechanism of Action Mechanism of Action Neuroinflammation Assays->Mechanism of Action Animal Model Animal Model Mechanism of Action->Animal Model This compound Administration This compound Administration Animal Model->this compound Administration Behavioral Assessment Behavioral Assessment This compound Administration->Behavioral Assessment Histopathological Analysis Histopathological Analysis Behavioral Assessment->Histopathological Analysis Biochemical Analysis Biochemical Analysis Histopathological Analysis->Biochemical Analysis

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

In Vitro Experimental Protocols

Cell Culture and Differentiation

The human neuroblastoma cell line SH-SY5Y is a commonly used model for neuroprotective studies due to its ability to differentiate into a mature neuronal phenotype.[6][7]

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation (optional but recommended): To induce a more neuron-like phenotype, culture cells in a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid for 5-7 days.

Induction of Neurotoxicity

To mimic neurodegenerative conditions, neuronal cultures can be exposed to various toxins.[6][8]

  • Glutamate-induced Excitotoxicity: Expose cells to 100 µM glutamate for 5 minutes to induce excitotoxic cell death.[3]

  • Oxidative Stress: Treat cells with 100 µM hydrogen peroxide (H₂O₂) or 500 µM 6-hydroxydopamine (6-OHDA) for 24 hours.

  • Amyloid-β Toxicity: Incubate cells with 10 µM aggregated amyloid-β 1-42 (Aβ42) for 24-48 hours to model Alzheimer's disease pathology.[6][8]

This compound Treatment
  • Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment Regimen: Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24-48 hours before inducing toxicity.[3] Include progesterone as a positive control and a vehicle control (DMSO).

Assessment of Neuroprotection

These assays provide a quantitative measure of cell health.

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells.[7]

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • LDH Assay (Cytotoxicity): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[3][7]

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture according to the manufacturer's protocol.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

Table 1: Representative Data for Cell Viability and Cytotoxicity

Treatment GroupCell Viability (% of Control)Cytotoxicity (% of Toxin)
Control100 ± 50 ± 2
Toxin Alone52 ± 4100 ± 6
Toxin + this compound (100 nM)85 ± 635 ± 5
Toxin + Progesterone (100 nM)82 ± 540 ± 4

These assays determine if neuroprotection occurs via the inhibition of programmed cell death.

  • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases.[9][10]

    • Lyse the cells and add a luminogenic caspase-3/7 substrate.

    • Incubate at room temperature.

    • Measure luminescence, which is proportional to caspase activity.[10]

  • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]

    • Fix the cells and permeabilize them.

    • Incubate with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

Table 2: Representative Data for Apoptosis Markers

Treatment GroupRelative Caspase-3/7 ActivityTUNEL-Positive Cells (%)
Control1.0 ± 0.12 ± 1
Toxin Alone4.5 ± 0.348 ± 5
Toxin + this compound (100 nM)1.8 ± 0.215 ± 3
Toxin + Progesterone (100 nM)2.0 ± 0.218 ± 4

These assays measure the extent of cellular damage caused by reactive oxygen species (ROS).

  • DCFDA Assay (Intracellular ROS): 2',7'-dichlorofluorescin diacetate (DCFDA) is a fluorescent probe that measures intracellular ROS levels.[12]

    • Load cells with DCFDA and incubate for 30 minutes at 37°C.

    • After treatment, measure the fluorescence intensity (excitation/emission ~485/535 nm).

  • Lipid Peroxidation (MDA) Assay: Measures malondialdehyde (MDA), a product of lipid peroxidation.[13][14]

    • Homogenize cell pellets.

    • React the homogenate with thiobarbituric acid (TBA) at high temperature.

    • Measure the absorbance of the resulting pink-colored product at 532 nm.

Table 3: Representative Data for Oxidative Stress Markers

Treatment GroupIntracellular ROS (Fold Change)MDA Levels (nmol/mg protein)
Control1.0 ± 0.10.5 ± 0.05
Toxin Alone3.8 ± 0.42.1 ± 0.2
Toxin + this compound (100 nM)1.5 ± 0.20.9 ± 0.1
Toxin + Progesterone (100 nM)1.7 ± 0.31.1 ± 0.1

These assays assess the inflammatory response in neuronal and glial co-cultures.

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture medium using enzyme-linked immunosorbent assays (ELISAs).[15][16]

  • Immunocytochemistry for Glial Activation: In co-cultures with microglia and astrocytes, stain for markers of activation such as Iba1 (microglia) and GFAP (astrocytes).[16][17]

Table 4: Representative Data for Neuroinflammatory Markers

Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control15 ± 310 ± 2
LPS Alone250 ± 20180 ± 15
LPS + this compound (100 nM)80 ± 1065 ± 8
LPS + Progesterone (100 nM)95 ± 1275 ± 9

Investigating the Mechanism of Action

To elucidate the signaling pathways involved in this compound-mediated neuroprotection, Western blotting can be employed.

signaling_pathway This compound This compound Progesterone Receptor Progesterone Receptor This compound->Progesterone Receptor PI3K PI3K Progesterone Receptor->PI3K MAPK (ERK) MAPK (ERK) Progesterone Receptor->MAPK (ERK) Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 MAPK (ERK)->Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Neuronal Survival Neuronal Survival Apoptosis->Neuronal Survival

Caption: Putative signaling pathways for this compound's neuroprotective effects.
  • Protocol:

    • Treat cells as described above.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against key signaling molecules (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, Bcl-2, and a loading control like β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

In Vivo Experimental Design

For in vivo validation, rodent models of neurodegenerative diseases are commonly used.[18][19][20][21]

Animal Models
  • Ischemic Stroke: Middle cerebral artery occlusion (MCAO) is a widely used model for focal cerebral ischemia.[22][23]

  • Parkinson's Disease: Unilateral injection of 6-OHDA or MPTP into the substantia nigra or striatum.[18]

  • Alzheimer's Disease: Intracerebroventricular (ICV) infusion of Aβ peptides or the use of transgenic mouse models (e.g., APP/PS1).[18][24]

This compound Administration
  • Route of Administration: Intraperitoneal (IP), subcutaneous (SC), or intranasal delivery.

  • Dose and Timing: A dose-response study should be conducted. Treatment can be administered before (prophylactic) or after (therapeutic) the induction of neuronal damage.

Outcome Measures
  • Behavioral Tests: Assess motor function (rotarod, cylinder test) and cognitive function (Morris water maze, Y-maze).

  • Histopathological Analysis:

    • Infarct Volume: For stroke models, stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Neuronal Loss: Use Nissl staining or NeuN immunohistochemistry to quantify surviving neurons in the region of interest.

    • Apoptosis: Perform TUNEL staining on brain sections.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of oxidative stress markers, inflammatory cytokines, and key signaling proteins as described in the in vitro section.

Conclusion

The experimental design detailed in these application notes provides a robust framework for the comprehensive evaluation of this compound's neuroprotective effects. By systematically progressing from in vitro screening to in vivo validation, researchers can elucidate its therapeutic potential and underlying mechanisms of action for the development of novel treatments for neurodegenerative diseases.

References

Application Notes and Protocols for Evaluating the Salt-Retaining Effects of Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norprogesterone, a synthetic progestin, has demonstrated significant mineralocorticoid agonist activity, distinguishing it from its parent compound, progesterone (B1679170), which acts as a mineralocorticoid antagonist.[1] This salt-retaining effect is primarily mediated through the activation of the mineralocorticoid receptor (MR), a nuclear receptor that plays a crucial role in regulating sodium and water homeostasis.[2] Understanding and accurately quantifying the salt-retaining properties of this compound are essential for its therapeutic development and for anticipating potential side effects related to fluid and electrolyte balance.

These application notes provide detailed protocols for in vivo and in vitro methods to evaluate the salt-retaining effects of this compound. The described assays are designed to assess its impact on electrolyte excretion, its binding affinity for the mineralocorticoid receptor, and its influence on the expression of downstream target genes.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: In Vivo Electrolyte and Water Balance Studies in Adrenalectomized Rats

Treatment GroupDose (mg/kg)Urine Volume (mL/24h)Urinary Na+ Excretion (mmol/24h)Urinary K+ Excretion (mmol/24h)Urinary Na+/K+ Ratio
Vehicle Control-
Aldosterone (B195564) (Positive Control)
This compound
Spironolactone (Antagonist)

Table 2: In Vitro Mineralocorticoid Receptor (MR) Binding Affinity

CompoundIC50 (nM)Relative Binding Affinity (%)
Aldosterone100
Progesterone
This compound

Table 3: Gene Expression Analysis of MR Target Genes in Renal Tissue

Treatment GroupTarget GeneFold Change vs. Vehicle
Vehicle ControlSGK11.0
αENaC1.0
AldosteroneSGK1
αENaC
This compoundSGK1
αENaC

Signaling Pathway

The mineralocorticoid activity of this compound is initiated by its binding to the mineralocorticoid receptor, which triggers a signaling cascade leading to the retention of sodium and water.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound MR_HSP MR-HSP Complex This compound->MR_HSP Binds MR_dimer MR-MR Dimer MR_HSP->MR_dimer Dimerization & HSP Dissociation MRE Mineralocorticoid Response Element MR_dimer->MRE Translocation & Binding Target_Genes Target Genes (e.g., SGK1, ENaC) MRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Salt_Retention Increased Na+ Reabsorption (Salt Retention) Proteins->Salt_Retention Water_Retention Water Retention Salt_Retention->Water_Retention

Caption: Mineralocorticoid Receptor Signaling Pathway.

Experimental Protocols

In Vivo Evaluation of Salt-Retaining Effects in Adrenalectomized Rats

This protocol is based on the established adrenalectomized rat urinary K+/Na+ bioassay, a reliable method for assessing mineralocorticoid activity.[1][3]

Objective: To determine the in vivo mineralocorticoid agonist activity of this compound by measuring its effect on urinary sodium and potassium excretion.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Aldosterone (positive control)

  • Spironolactone (mineralocorticoid antagonist, for specificity control)

  • Vehicle (e.g., sesame oil)

  • Metabolic cages for urine collection[4][5][6]

  • Flame photometer or ion-selective electrode system for electrolyte measurement[7]

  • Anesthetic for adrenalectomy (e.g., isoflurane)

Procedure:

  • Adrenalectomy: Perform bilateral adrenalectomy on rats under anesthesia. Provide 0.9% NaCl in drinking water post-surgery to maintain electrolyte balance. Allow a recovery period of 3-5 days.

  • Animal Acclimatization: House rats individually in metabolic cages for 24 hours before the experiment for acclimatization.[5] Provide free access to food and water.

  • Dosing:

    • Divide rats into treatment groups (n=6-8 per group): Vehicle control, Aldosterone, this compound (at various doses), and this compound + Spironolactone.

    • Administer compounds subcutaneously or orally.

  • Urine Collection: Collect urine over a 24-hour period.[4]

  • Sample Analysis:

    • Measure the total volume of urine for each rat.

    • Determine the concentrations of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or an ion-selective electrode system.[7][8]

  • Data Analysis:

    • Calculate the total excretion of Na+ and K+ for each rat over the 24-hour period.

    • Calculate the urinary Na+/K+ ratio. A decrease in this ratio indicates a mineralocorticoid effect.

    • Compare the effects of this compound to the vehicle control and aldosterone.

In Vitro Mineralocorticoid Receptor (MR) Binding Assay

This protocol determines the affinity of this compound for the mineralocorticoid receptor.

Objective: To quantify the binding affinity of this compound to the MR relative to aldosterone.

Materials:

  • Source of human mineralocorticoid receptor (e.g., expressed in a cell line or as a recombinant protein).

  • Radiolabeled aldosterone (e.g., [³H]-aldosterone).

  • This compound.

  • Unlabeled aldosterone.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of MR: Prepare a cytosolic fraction or purified receptor preparation containing the MR.

  • Competitive Binding Assay:

    • In a series of tubes, incubate a fixed concentration of [³H]-aldosterone and the MR preparation with increasing concentrations of unlabeled this compound or unlabeled aldosterone (for generating a standard curve).

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound [³H]-aldosterone as a function of the log concentration of the competitor (this compound or aldosterone).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the relative binding affinity (RBA) of this compound compared to aldosterone (RBA = (IC50 of aldosterone / IC50 of this compound) x 100%).

Gene Expression Analysis of MR Target Genes

This protocol assesses the functional consequence of MR activation by this compound by measuring the expression of downstream target genes.

Objective: To determine if this compound induces the expression of mineralocorticoid-responsive genes in a target tissue.

Materials:

  • Adrenalectomized rats.

  • This compound, Aldosterone, Vehicle.

  • RNA extraction kit.

  • Reverse transcriptase for cDNA synthesis.

  • Primers for target genes (e.g., SGK1, αENaC) and a housekeeping gene (e.g., GAPDH).[9][10]

  • Real-time PCR system.

Procedure:

  • Animal Treatment: Treat adrenalectomized rats with this compound, aldosterone, or vehicle as described in the in vivo protocol.

  • Tissue Collection: At a specified time point after treatment (e.g., 2-4 hours), euthanize the animals and harvest the kidneys.

  • RNA Extraction: Isolate total RNA from the kidney tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • Real-Time PCR:

    • Perform real-time PCR using the synthesized cDNA, specific primers for the target genes (SGK1, αENaC), and a housekeeping gene.

    • Run the PCR reaction in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in the treated groups relative to the vehicle control group using the 2^-ΔΔCt method.

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Analysis cluster_molecular Molecular Analysis Adrenalectomy Adrenalectomized Rat Model Dosing Administer this compound, Aldosterone, Vehicle Adrenalectomy->Dosing Urine_Collection 24h Urine Collection in Metabolic Cages Dosing->Urine_Collection Tissue_Harvest Harvest Kidneys from Treated Rats Dosing->Tissue_Harvest Electrolyte_Measurement Measure Urinary Na+ & K+ Urine_Collection->Electrolyte_Measurement In_Vivo_Data Calculate Na+/K+ Ratio Electrolyte_Measurement->In_Vivo_Data MR_Source Prepare Mineralocorticoid Receptor Source Binding_Assay Competitive Binding Assay with [3H]-Aldosterone MR_Source->Binding_Assay Quantification Scintillation Counting Binding_Assay->Quantification In_Vitro_Data Determine IC50 & RBA Quantification->In_Vitro_Data RNA_Extraction Extract Total RNA Tissue_Harvest->RNA_Extraction RT_PCR cDNA Synthesis & Real-Time PCR RNA_Extraction->RT_PCR Gene_Expression_Data Quantify Fold Change in SGK1 & ENaC Expression RT_PCR->Gene_Expression_Data

Caption: Workflow for Evaluating this compound's Salt-Retaining Effects.

References

Application of Norprogesterone in Breast Cancer Cell Line Studies: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norprogesterone and its derivatives, a class of synthetic progestins, are pivotal in studying the hormonal regulation of breast cancer. Their applications in in-vitro studies, particularly with breast cancer cell lines, have provided profound insights into the complex mechanisms governing cancer cell proliferation, apoptosis, and signaling. These compounds mimic the action of natural progesterone (B1679170), binding to and activating progesterone receptors (PRs), thereby influencing gene expression and cellular behavior. This document provides a comprehensive overview of the application of this compound and related synthetic progestins in breast cancer cell line research, complete with detailed experimental protocols and data interpretation.

The differential effects of various progestogens on breast cancer cells underscore the importance of studying individual compounds. While some, like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and norethisterone acetate (NETA), have been shown to stimulate proliferation, others, including natural progesterone, can induce apoptosis.[1] The response of breast cancer cells to progestins is often dependent on the specific cell line, the presence of estrogen, and the expression levels of hormone receptors.

Effects on Cell Proliferation and Apoptosis

This compound and related compounds have demonstrated varied effects on the proliferation and apoptosis of breast cancer cell lines. These effects are often dose-dependent and cell-line specific. For instance, norethisterone (NET) has been shown to inhibit the proliferation of MCF-7 breast cancer cells.[2] In combination with estradiol (B170435), NET exhibited an inhibitory effect on cell proliferation ranging from 23% to 38%.[2] In contrast, studies have also shown that a combination of estradiol and NET can increase the proliferation of breast cancer cells overexpressing progesterone receptor membrane component 1 (PGRMC1).[3]

Progesterone itself has been shown to inhibit the growth of PR-positive breast cancer cell lines like T47-D and MCF-7, with a maximal inhibition of 90% observed in T47-D cells after 72 hours of exposure to 10 µM progesterone.[4] This growth inhibition is often accompanied by the induction of apoptosis.[4] Cytofluorometric analysis of T47-D cells treated with 10 µM progesterone for 24 hours revealed that 43% of the cells had undergone apoptosis.[4]

Table 1: Effect of Progestins on the Proliferation of MCF-7 Breast Cancer Cells [2]

CompoundConcentration (M)% Inhibition (Alone)% Inhibition (with 10 nM Estradiol)
Progesterone10⁻⁷20%12% - 61%
10⁻⁵40%
Norethisterone (NET)10⁻⁹ - 10⁻⁵23% - 41%23% - 38%

Table 2: Progesterone-Induced Apoptosis in T47-D Breast Cancer Cells [4]

Progesterone Concentration (µM)Treatment Duration (hours)% Apoptotic Cells
102443%
107248%

Signaling Pathways Modulated by this compound

The biological effects of this compound and other progestins in breast cancer cells are mediated through a complex network of signaling pathways. These can be broadly categorized into classical genomic and non-classical non-genomic pathways.

Genomic Pathway: In the classical pathway, progestins bind to nuclear progesterone receptors (PRs), which then dimerize, translocate to the nucleus, and bind to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.[5]

Non-Genomic Pathways: Progestins can also elicit rapid cellular responses through non-genomic pathways.[5] This can involve the activation of membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1).[6] Activation of these membrane receptors can trigger downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are crucial regulators of cell proliferation, survival, and migration.[6][7] For example, in PR-negative breast cancer cells, progestins can activate MAPK and AKT signaling, leading to inhibition of apoptosis.[6]

Furthermore, progesterone signaling can crosstalk with other important pathways in breast cancer. Progesterone can induce the expression of RANKL, a key factor in mammary cell proliferation, through a paracrine mechanism.[8] The RANKL/RANK signaling axis can, in turn, regulate the activation of cyclin D1, a critical component of the cell cycle machinery.[6]

Norprogesterone_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR mPR / PGRMC1 This compound->mPR Non-Genomic Pathway nPR Nuclear PR This compound->nPR Genomic Pathway PI3K PI3K mPR->PI3K MAPK MAPK mPR->MAPK AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation nPR_active Active nPR (Dimerized) nPR->nPR_active Binding & Dimerization PRE PRE nPR_active->PRE Translocation & Binding Gene_Expression Gene Expression (e.g., RANKL, Cyclin D1) PRE->Gene_Expression Gene_Expression->Cell_Proliferation Apoptosis_Modulation Apoptosis_Modulation Gene_Expression->Apoptosis_Modulation

Caption: Signaling pathways of this compound in breast cancer cells.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible study of this compound's effects on breast cancer cell lines. Below are protocols for key in-vitro assays.

Cell Culture

The choice of cell line is critical and depends on the research question. MCF-7 and T47-D are commonly used PR-positive luminal A type breast cancer cell lines, while MDA-MB-231 is a PR-negative basal-like cell line.[9][10][11][12]

Materials:

  • Breast cancer cell line (e.g., MCF-7, T47-D)

  • Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Maintain cells in complete growth medium in a humidified incubator.

  • For experiments, seed cells at a predetermined density in appropriate culture plates.

  • Allow cells to attach and grow for 24 hours before treatment.

  • For hormone treatment studies, it is often necessary to culture cells in a phenol (B47542) red-free medium with charcoal-stripped FBS for a period to deplete endogenous steroids.

Cell_Culture_Workflow start Start with cryopreserved breast cancer cells thaw Thaw cells and culture in complete medium start->thaw passage Subculture cells (Passaging) thaw->passage seed Seed cells for experiment passage->seed hormone_deplete Hormone depletion (Phenol red-free medium, charcoal-stripped FBS) seed->hormone_deplete treat Treat cells with This compound hormone_deplete->treat assay Perform downstream assays (Proliferation, Apoptosis, etc.) treat->assay

Caption: General workflow for cell culture and treatment.
Cell Proliferation Assay (ATP-Chemosensitivity Assay)

This assay measures cell proliferation based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • 96-well culture plates

  • ATP-based luminescence assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) with or without estradiol.[2]

  • Incubate for the desired period (e.g., 7 days).[2]

  • Add the ATP-releasing reagent from the kit to each well and incubate according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of proliferation relative to the untreated control.

Apoptosis Assay (Cytofluorometric Analysis)

This method uses flow cytometry to quantify apoptotic cells, for example, by staining with Annexin V and Propidium Iodide (PI).

Materials:

  • 6-well culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 72 hours).[4]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

The study of this compound and its analogs in breast cancer cell lines has been instrumental in elucidating the role of progestogenic signaling in breast cancer biology. The diverse effects observed across different cell lines and experimental conditions highlight the complexity of hormone action. The provided protocols and data serve as a foundational guide for researchers and drug development professionals to design and interpret experiments aimed at further understanding and targeting these pathways for therapeutic benefit. Rigorous adherence to standardized protocols and careful selection of appropriate cell line models will be crucial for advancing our knowledge in this field.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral delivery of norprogesterone. Given that this compound shares key physicochemical properties with progesterone (B1679170) (e.g., poor aqueous solubility, susceptibility to first-pass metabolism), data and strategies for progesterone are used as a highly relevant proxy throughout this guide.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high oral bioavailability for this compound?

A1: The primary challenges for the oral delivery of this compound are its poor aqueous solubility and significant first-pass metabolism.[1][2] As a lipophilic compound (Biopharmaceutics Classification System - BCS Class II), its dissolution in gastrointestinal fluids is limited, which restricts absorption.[2] Furthermore, upon absorption, the drug passes through the liver where it is extensively metabolized by enzymes before it can reach systemic circulation, reducing its effective concentration.[1][3]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Nanotechnology-based approaches and lipid-based drug delivery systems are the most promising strategies for lipophilic drugs like this compound.[1] Key examples include:

  • Nanonization/Micronization: Reducing the particle size of the drug increases the surface area available for dissolution, which can significantly improve its absorption rate.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nano- or microemulsions in the gastrointestinal tract. This pre-dissolved state enhances solubility and absorption.[5][6][7]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that encapsulate the drug, protecting it from degradation and facilitating absorption, potentially through lymphatic pathways which can bypass the liver's first-pass effect.[8][9]

Q3: How does a Self-Emulsifying Drug Delivery System (SEDDS) work to improve bioavailability?

A3: SEDDS formulations are pre-concentrates containing the drug dissolved in a mixture of oils and surfactants. When this mixture reaches the aqueous environment of the stomach, gentle agitation from gastrointestinal motility causes it to spontaneously form a fine emulsion (nano or micro-sized droplets).[5][7] This process offers several advantages:

  • The drug is presented to the intestinal wall in a solubilized state, overcoming dissolution rate limitations.

  • The large surface area of the fine droplets enhances drug release and absorption.[7]

  • The components of the SEDDS can also enhance membrane permeability and inhibit drug efflux pumps.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific issues that may arise during the development and testing of this compound formulations.

Problem 1: Low In Vitro Dissolution Rate

Potential Cause Troubleshooting Step Recommended Action
Poor Wetting of Drug Powder The hydrophobic nature of this compound prevents efficient contact with the aqueous dissolution medium.Add a surfactant (e.g., 0.5% Sodium Lauryl Sulfate - SLS) to the dissolution medium to improve wettability. Ensure the chosen surfactant concentration is justified and does not artificially inflate solubility to a non-discriminatory level.[10][11]
Drug Recrystallization from Formulation For amorphous systems or supersaturated SEDDS, the drug may precipitate out in the aqueous medium.Observe samples for signs of precipitation. Use techniques like Dynamic Light Scattering (DLS) to monitor for particle size changes over time. Consider adding precipitation inhibitors (e.g., HPMC) to the formulation.
Inadequate Agitation Insufficient mixing in the dissolution vessel can lead to the formation of a stagnant powder cone ("mounding") at the bottom.Increase the paddle speed (e.g., from 50 rpm to 75 or 100 rpm) as per USP guidelines, especially for dense powders.[12] Ensure the apparatus is properly calibrated.
Incorrect Dissolution Medium pH This compound's solubility is pH-independent, but formulation excipients may be pH-sensitive.Evaluate dissolution in media across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to ensure consistent release.[10][13]

Problem 2: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step Recommended Action
Food Effect The presence of food can significantly alter the absorption of lipophilic drugs and SEDDS formulations.Standardize the feeding state of animal models. Conduct studies in both fasted and fed states to characterize the food effect. For fasted studies, fast animals overnight (approx. 12 hours) with free access to water.[14]
Improper Dosing Technique Inaccurate oral gavage can lead to dosing errors or deposition of the formulation in the esophagus instead of the stomach.Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model.[15] Verify the dose volume and concentration for accuracy.
Formulation Instability The formulation may not be stable, leading to inconsistent dosing. For SEDDS, phase separation can occur. For suspensions, inadequate re-suspension leads to variable dosing.Visually inspect the formulation for homogeneity before each dose. If it's a suspension, ensure it is vortexed thoroughly to achieve uniformity. For SEDDS, check for phase separation.[15]
Inter-animal Physiological Differences Natural variations in gastric emptying, intestinal transit time, and enzyme activity can cause variability.Increase the number of animals per group (n=5 or more) to improve statistical power.[14] Use a crossover study design if feasible to reduce inter-individual variability.

Diagram: Troubleshooting Logic for Low Oral Bioavailability

G Start Start: Low Oral Bioavailability Observed CheckDissolution Is In Vitro Dissolution Rate Adequate? Start->CheckDissolution CheckPermeability Is Intestinal Permeability (Papp) High? CheckDissolution->CheckPermeability Yes ImproveFormulation Action: Improve Formulation (e.g., Nanonization, SEDDS) CheckDissolution->ImproveFormulation No CheckMetabolism Is First-Pass Metabolism a Factor? CheckPermeability->CheckMetabolism Yes AddEnhancer Action: Add Permeability Enhancer to Formulation CheckPermeability->AddEnhancer No InhibitMetabolism Action: Co-administer with CYP450 Inhibitor (Research) or Use Lymphatic-Targeting Formulation (e.g., LCT-SEDDS) CheckMetabolism->InhibitMetabolism Yes Success End: Bioavailability Improved CheckMetabolism->Success No ImproveFormulation->Start Re-evaluate AddEnhancer->Start Re-evaluate InhibitMetabolism->Start Re-evaluate

Caption: A decision tree for troubleshooting poor oral bioavailability.

Data Presentation: Comparison of Formulation Strategies

The following table summarizes pharmacokinetic data from studies on progesterone, illustrating the impact of different formulation strategies on oral bioavailability.

Formulation StrategyAnimal ModelCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Relative Bioavailability IncreaseReference
Micronized Progesterone (micro-PG) Healthy Rabbits--355.0 ± 14.1Baseline[2][4]
Nanonized Progesterone (nano-PG) Healthy Rabbits--464.5 ± 8.81.3-fold (30%)[2][4]
Progesterone API Suspension Wistar Rats~5~1~25Baseline[16]
Progesterone Bilosomes Wistar Rats~20~4~244~9.75-fold [16]
Marketed Progesterone Capsules Wistar Rats~10~2~57~2.28-fold (vs API)[16]

Note: Data is compiled from separate studies and should be used for directional comparison. AUC stands for Area Under the Curve, a measure of total drug exposure.

Experimental Protocols

Here are detailed methodologies for key experiments involved in developing and evaluating this compound formulations.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a liquid SEDDS pre-concentrate for this compound.

Materials:

  • This compound (API)

  • Oil Phase (e.g., Capryol 90, Oleic Acid, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80, Solutol HS 15)

  • Co-surfactant / Co-solvent (e.g., Transcutol HP, Propylene Glycol)

  • Vortex mixer, magnetic stirrer, analytical balance, glass vials.

Methodology:

  • Excipient Screening (Solubility Study):

    • Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate sealed vials.

    • Place the vials in an isothermal shaker at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Quantify the dissolved this compound concentration in each excipient using a validated HPLC method.

    • Select the excipients with the highest solubilizing capacity for formulation development.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the best oil, surfactant, and co-surfactant based on the solubility study.

    • Prepare mixtures of surfactant and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 1:2, 3:1).

    • For each Smix ratio, mix it with the oil phase at different weight ratios, from 9:1 to 1:9.

    • To 100 µL of each oil/Smix mixture, add distilled water dropwise with gentle stirring.

    • Visually observe the mixture for transparency and ease of emulsification. The region where clear or slightly bluish, stable nanoemulsions form is marked on a ternary phase diagram.[17]

  • Preparation of this compound-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the clear emulsion region.

    • Weigh the required quantities of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.

    • Add the pre-weighed amount of this compound to the mixture and stir until it is completely dissolved.

    • The resulting clear, homogenous liquid is the this compound-loaded SEDDS pre-concentrate. Store in a sealed vial at room temperature.

Diagram: Experimental Workflow for SEDDS Formulation

G Start Start: Formulate SEDDS Screen 1. Excipient Screening (Solubility Study) Start->Screen PhaseDiagram 2. Construct Ternary Phase Diagram Screen->PhaseDiagram SelectRatio 3. Select Optimal Excipient Ratio PhaseDiagram->SelectRatio LoadDrug 4. Prepare Drug-Loaded SEDDS Pre-concentrate SelectRatio->LoadDrug Characterize 5. Characterization - Droplet Size - Emulsification Time - Drug Content LoadDrug->Characterize End End: Optimized SEDDS Characterize->End

Caption: Step-by-step workflow for developing a SEDDS formulation.

Protocol 2: In Vitro Dissolution Testing

Objective: To assess the release rate of this compound from a developed formulation compared to the unformulated API.

Apparatus & Materials:

  • USP Dissolution Apparatus II (Paddle Method)

  • Dissolution Vessels (900 mL)

  • Paddles, Syringes with filters (0.45 µm, PTFE)

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate (B84403) buffer (pH 6.8), containing 0.5% w/v Sodium Lauryl Sulfate (SLS) to maintain sink conditions.[10][11]

  • Validated HPLC method for this compound quantification.

Methodology:

  • Preparation:

    • Pre-heat the dissolution medium to 37 ± 0.5°C and add it to the vessels. Deaerate the medium if necessary.

    • Set the paddle rotation speed to 50 or 75 rpm.[11][18]

  • Test Execution:

    • Carefully drop one unit dose of the formulation (e.g., a capsule containing the SEDDS or a tablet of nanonized this compound) into each vessel.

    • Simultaneously, start the timer and the paddle rotation.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[18]

    • Immediately filter each sample through a 0.45 µm syringe filter into an HPLC vial.

    • Replenish the dissolution medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Analysis:

    • Analyze the filtered samples using a validated HPLC method to determine the concentration of this compound.

    • Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.

    • Plot the percentage of drug released versus time to generate a dissolution profile.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound from different formulations and assess potential for active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Test formulations, positive control (e.g., propranolol (B1214883) - high permeability), negative control (e.g., atenolol (B1665814) - low permeability)

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS for sample analysis.

Methodology:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells and seed them onto the Transwell inserts at an appropriate density.

    • Grow the cells for 18-22 days, replacing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[19]

    • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Rinse the cell monolayers with pre-warmed transport buffer (37°C).

    • Add the test formulation (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Efflux Ratio Determination (Basolateral to Apical - B→A):

    • To determine if the drug is a substrate for efflux pumps like P-glycoprotein, perform the experiment in the reverse direction.

    • Add the test formulation to the basolateral chamber and sample from the apical chamber.

    • Optionally, run the A→B experiment in the presence of a P-gp inhibitor like verapamil. A significant increase in A→B permeability suggests P-gp mediated efflux.[19][20]

  • Analysis:

    • Quantify the concentration of this compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[19]

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of an oral this compound formulation.

Materials:

  • Sprague-Dawley or Wistar rats (male or ovariectomized female, 200-250g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant)

  • Centrifuge, pipettes, freezer (-80°C)

  • Validated LC-MS/MS method for quantifying this compound in plasma.

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals for at least one week before the study.

    • Fast rats overnight (approx. 12 hours) prior to dosing, with free access to water.

    • Divide rats into groups (n=5 per formulation). Include a control group receiving an unformulated suspension and potentially an IV group to determine absolute bioavailability.

    • Accurately weigh each animal to calculate the dose volume.

    • Administer the formulation via oral gavage. Record the exact time of administration.[14][15]

  • Blood Sampling:

    • Collect blood samples (approx. 150-200 µL) from the tail vein or saphenous vein at specified time points.

    • Typical time points for an oral formulation are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14][21]

    • Place blood into anticoagulant tubes, mix gently, and keep on ice.

  • Plasma Processing and Storage:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.

    • Carefully collect the plasma supernatant and transfer it to labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis and Pharmacokinetic Calculation:

    • Extract this compound from the plasma samples (e.g., using liquid-liquid extraction or protein precipitation).

    • Quantify the drug concentration using a validated LC-MS/MS method.[22][23]

    • Plot the mean plasma concentration versus time for each formulation.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate the relative bioavailability (F%) of the test formulation compared to the control using the formula: F% = (AUCtest / AUCcontrol) * (Dosecontrol / Dosetest) * 100

References

Challenges in the chemical synthesis of norprogesterone derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of norprogesterone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound derivatives?

A1: The synthesis of this compound derivatives is a multi-step process that often presents several challenges. Key difficulties include:

  • Stereocontrol: Achieving the desired stereochemistry at various chiral centers of the steroid nucleus is crucial for biological activity. Stereoselective reductions of ketone groups and stereospecific introduction of substituents are common hurdles.

  • Regioselectivity: The steroid scaffold has multiple reactive sites. Directing a reaction to a specific position, such as selective oxidation or alkylation, without affecting other similar functional groups can be challenging.

  • Protecting Group Strategy: The presence of multiple hydroxyl and carbonyl groups often necessitates the use of protecting groups. The selection, introduction, and selective removal of these groups add complexity and steps to the synthesis.[1]

  • Purification: The final products and intermediates are often mixtures of diastereomers and other closely related impurities. Their separation can be difficult and may require advanced chromatographic techniques like HPLC.[2][3][4][5]

  • Side Reactions: Many reactions in steroid synthesis are prone to side reactions, such as over-reduction, epimerization, or rearrangement, which can lower the yield and complicate purification.

Troubleshooting Guides

Stereoselective Reduction of the 3-Keto Group

Issue: Poor stereoselectivity in the reduction of the 3-keto group, leading to a mixture of 3α- and 3β-hydroxy epimers.

Background: The stereochemical outcome of the reduction of the 3-keto group in the steroid A-ring is highly dependent on the reducing agent and the steric environment around the ketone. The 3β-hydroxy epimer is often the thermodynamically more stable product, while the 3α-hydroxy epimer can be favored under certain kinetic conditions.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • For preferential formation of the equatorial (3β) alcohol: Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent (e.g., methanol, ethanol) is a common choice that often favors the formation of the more stable equatorial alcohol.[6]

    • For preferential formation of the axial (3α) alcohol: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®) or lithium tris-(R,S-1,2-dimethylpropyl)-borohydride, can favor the formation of the axial alcohol through steric hindrance, which directs the hydride attack from the less hindered equatorial face.[6] The Luche reduction (NaBH₄ with a cerium(III) salt like CeCl₃) can also improve the selectivity for the axial alcohol.[7]

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the conformation of the steroid and the reactivity of the reducing agent, thereby affecting the stereochemical outcome.

Summary of Reducing Agents and Expected Stereoselectivity:

Reducing AgentPredominant Product (unhindered 3-keto steroid)Typical ConditionsReference
Sodium Borohydride (NaBH₄)Equatorial (3β-hydroxy)Methanol or Ethanol, 0 °C to room temperature[6]
Lithium Aluminum Hydride (LiAlH₄)Axial (3α-hydroxy)Anhydrous THF or Et₂O, 0 °C to room temperature
Lithium tri-sec-butylborohydride (L-Selectride®)Axial (3α-hydroxy)Anhydrous THF, -78 °C to 0 °C
Lithium tris-(R,S-1,2-dimethylpropyl)-borohydrideAxial (3α-hydroxy)Anhydrous THF, -78 °C to 0 °C[6]
Sodium Borohydride / Cerium(III) chloride (Luche)Axial (3α-hydroxy)Methanol, 0 °C to room temperature[7]

Experimental Protocol: Stereoselective Reduction to 3α-Hydroxy Steroid

  • Dissolve the 3-keto steroid in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride® (1.1 to 1.5 equivalents) in THF to the stirred steroid solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide (B78521) and hydrogen peroxide.[8]

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protection and Deprotection of Hydroxyl Groups

Issue: Unwanted side reactions due to the reactivity of hydroxyl groups at other positions during a specific transformation.

Background: The steroid nucleus often contains multiple hydroxyl groups with similar reactivities. To achieve regioselectivity, it is often necessary to protect one or more of these hydroxyl groups.[1] An ideal protecting group should be easy to introduce, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule.

Troubleshooting Steps:

  • Choosing the Right Protecting Group:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are commonly used for their ease of introduction and removal under specific conditions (e.g., fluoride (B91410) ions like TBAF for deprotection). They are generally stable to a wide range of non-acidic and non-fluoride conditions.

    • Benzyl Ethers (Bn): These are robust and stable to many acidic and basic conditions. They are typically removed by hydrogenolysis (H₂/Pd-C).

    • Acetals/Ketals (e.g., from dihydropyran to form a THP ether): These are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[1]

    • Esters (e.g., Acetate, Benzoate): These are stable to acidic conditions but are easily cleaved by base-catalyzed hydrolysis.

  • Orthogonal Protection Strategy: When multiple hydroxyl groups are present, an orthogonal protecting group strategy is often necessary. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one hydroxyl group in the presence of others.

Summary of Common Hydroxyl Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleTBAF, HF, acidic conditionsStable to base, mild acid, and many reagents
Triisopropylsilyl etherTIPSTIPS-Cl, imidazoleTBAF, HF, acidic conditionsMore stable to acid than TBDMS
Benzyl etherBnBenzyl bromide, NaHH₂, Pd/CStable to acid, base, and many reagents
Tetrahydropyranyl etherTHPDihydropyran, acid catalystAqueous acidStable to base, nucleophiles, and hydrides
Acetate esterAcAcetic anhydride, pyridineBase (e.g., K₂CO₃, MeOH), acidStable to mild acid and hydrogenation
Purification of Diastereomers

Issue: Difficulty in separating diastereomeric products.

Background: Many synthetic steps in the preparation of this compound derivatives can generate diastereomers, which often have very similar physical properties, making their separation by standard column chromatography challenging.

Troubleshooting Steps:

  • Optimize Flash Chromatography:

    • Experiment with different solvent systems (eluents) of varying polarity.

    • Use a high-performance silica gel with a smaller particle size for better resolution.

    • Consider using a gradient elution.

  • High-Performance Liquid Chromatography (HPLC):

    • Normal Phase HPLC: Can be effective for separating less polar compounds.

    • Reversed-Phase HPLC (RP-HPLC): Often the method of choice for separating diastereomers of moderate to high polarity.[2][5] A C18 column is commonly used.[2]

  • Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method.

Experimental Protocol: HPLC Separation of Diastereomers

  • Column: A reversed-phase C18 column is a good starting point.[2]

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The exact ratio will need to be optimized for the specific diastereomers. A gradient elution, where the percentage of the organic solvent is gradually increased, can be very effective.

  • Detection: UV detection is commonly used if the compounds have a chromophore.

  • Sample Preparation: Dissolve the mixture of diastereomers in a suitable solvent (ideally the mobile phase) and filter it before injection.

  • Optimization:

    • Start with a broad gradient to determine the approximate retention times of the diastereomers.

    • Narrow the gradient around the elution time of the diastereomers to improve resolution.

    • Adjust the flow rate and column temperature to further optimize the separation.

Visualizations

General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Action cluster_3 Evaluation Problem Identify Unexpected Result (e.g., low yield, impurity) Analyze Analyze Reaction Data (TLC, NMR, LC-MS) Problem->Analyze Hypothesize Formulate Hypothesis (e.g., wrong reagent, side reaction) Analyze->Hypothesize Modify Modify Reaction Conditions (e.g., change temp, solvent, reagent) Hypothesize->Modify Repeat Repeat Experiment Modify->Repeat Evaluate Evaluate Outcome Repeat->Evaluate Success Problem Solved Evaluate->Success Failure Problem Persists Evaluate->Failure Failure->Analyze Re-evaluate

Caption: A general workflow for troubleshooting synthetic chemistry problems.

Decision Tree for Protecting Group Selection

G Start Need to protect a hydroxyl group? Acidic Acidic conditions? Start->Acidic Yes Basic Basic conditions? Start->Basic Yes Hydrogenation Hydrogenation? Start->Hydrogenation Yes Fluoride Fluoride source? Start->Fluoride Yes Use_Benzyl Use Benzyl Ether Acidic->Use_Benzyl No Avoid_Acetal Avoid Acetals/Ketals Acidic->Avoid_Acetal Yes Use_Silyl Use Silyl Ether (TBDMS, TIPS) Basic->Use_Silyl No Avoid_Ester Avoid Esters Basic->Avoid_Ester Yes Use_Acetal Use Acetal/Ketal (THP) Hydrogenation->Use_Acetal No Avoid_Benzyl Avoid Benzyl Ethers Hydrogenation->Avoid_Benzyl Yes Use_Ester Use Ester (Acetate) Fluoride->Use_Ester No Avoid_Silyl Avoid Silyl Ethers Fluoride->Avoid_Silyl Yes

Caption: A decision tree for selecting a suitable hydroxyl protecting group.

References

Technical Support Center: Overcoming Solubility Issues of Norprogesterone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of norprogesterone.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound (19-norprogesterone) is approximately 36.1 µg/mL at 37°C.[1] This low solubility can present significant challenges for in vitro experiments and the development of aqueous formulations.

Q2: My this compound is not dissolving in my aqueous buffer. What can I do?

A2: Direct dissolution of this compound in aqueous buffers is often difficult due to its hydrophobic nature. Consider the following troubleshooting steps:

  • Initial Stock Solution: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or acetone (B3395972) to create a concentrated stock solution. You can then dilute this stock solution into your aqueous buffer. Be mindful of the final solvent concentration to avoid affecting your experimental system.

  • Solubility Enhancement Techniques: If the final concentration of the organic solvent is a concern, or if you require higher aqueous concentrations of this compound, you will need to employ solubility enhancement techniques. These are detailed in the guides below and include the use of cyclodextrins, co-solvent systems, and nanoparticle formulations.

Q3: I'm observing precipitation of my this compound compound during my cell-based assay. How can I prevent this?

A3: Precipitation during an experiment can be caused by the low aqueous solubility of this compound. Here are some potential solutions:

  • Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound in your assay.

  • Incorporate a Solubilizer: The use of solubility enhancers, such as cyclodextrins, can help maintain this compound in solution. For example, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve its aqueous solubility.

  • Optimize Vehicle Control: Ensure your vehicle control (the solvent mixture without this compound) does not cause any cellular stress or artifacts that could be misinterpreted as a compound effect.

Troubleshooting Guides

Guide 1: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming inclusion complexes with increased water solubility.

Issue: Low solubility of this compound for in vitro studies.

Solution: Prepare a this compound-cyclodextrin inclusion complex. Studies have shown that complexation with β-cyclodextrin (β-CD), hydroxyethyl-β-cyclodextrin (HE-β-CD), and hydroxypropyl-β-cyclodextrin (HP-β-CD) can markedly improve the dissolution rate of 19-norprogesterone.[2] The phase solubility diagrams for these complexes are typically of the AL-type, indicating the formation of a soluble 1:1 complex.[2][3]

Solubility Enhancement MethodFold Increase in Aqueous SolubilityReference
400 mM Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)~7000-fold[4]
Cyclodextrin (B1172386) Nanosponge~45-fold[5]

Note: Data for progesterone (B1679170) is provided as a reference due to the limited availability of specific quantitative data for this compound. Similar improvements can be expected for this compound due to its structural similarity.

This protocol is a general guideline and may require optimization for your specific needs.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).

  • Slurry Formation: In a mortar, create a slurry by adding a small amount of a hydroalcoholic solution (e.g., ethanol:water 1:1 v/v) to a pre-weighed amount of cyclodextrin.

  • Incorporation of this compound: Gradually add the powdered this compound to the cyclodextrin slurry.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The consistency of the paste should be maintained by adding small amounts of the hydroalcoholic solution if it becomes too dry.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform powder. Store in a desiccator until use.

G Workflow for Preparing this compound-Cyclodextrin Complex cluster_start Preparation cluster_process Complexation cluster_finish Final Product A Calculate Molar Ratio (this compound:Cyclodextrin) B Create Cyclodextrin Slurry (with hydroalcoholic solution) A->B C Add this compound to Slurry B->C D Knead Mixture (30-60 min) C->D E Dry the Paste D->E F Sieve and Store Powder E->F

Workflow for this compound-Cyclodextrin Complexation.
Guide 2: Co-solvent Systems for Enhanced Solubility

Co-solvents are mixtures of water and one or more water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Issue: Need for a simple and readily prepared aqueous solution of this compound.

Solution: Utilize a co-solvent system. The synergistic effect of a co-solvent like polyethylene (B3416737) glycol 400 (PEG 400) with cyclodextrins has been shown to significantly enhance the solubility of progesterone, and similar principles apply to this compound.[6][7][8]

This protocol provides a general approach. The optimal co-solvent and its concentration should be determined experimentally.

  • Solvent Selection: Choose a biocompatible, water-miscible organic solvent (e.g., ethanol, PEG 400, propylene (B89431) glycol).

  • Stock Solution Preparation: Dissolve the desired amount of this compound in the chosen organic solvent to create a concentrated stock solution. Gentle warming or sonication may be required to facilitate dissolution.

  • Aqueous Dilution: Slowly add the aqueous buffer to the this compound stock solution while stirring to reach the final desired concentration and co-solvent ratio.

  • Clarity Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, the concentration of this compound may be too high for that specific co-solvent ratio, and adjustments will be necessary.

G Logical Flow for Co-solvent System Preparation Start Start Dissolve Dissolve this compound in Organic Co-solvent Start->Dissolve AddBuffer Slowly Add Aqueous Buffer (while stirring) Dissolve->AddBuffer Check Check for Precipitation AddBuffer->Check Success Homogeneous Solution (Ready for Use) Check->Success No Failure Precipitation Occurs Check->Failure Yes Adjust Adjust this compound Concentration or Co-solvent Ratio Failure->Adjust Adjust->Dissolve

Decision workflow for preparing a co-solvent system.
Guide 3: Nanoparticle Formulations for Sustained Release and Improved Solubility

Encapsulating this compound into biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its aqueous dispersibility and provide a platform for sustained release.

Issue: Poor bioavailability and the need for a controlled-release formulation of this compound.

Solution: Prepare this compound-loaded PLGA nanoparticles using the solvent evaporation method.

This is a generalized protocol and requires optimization for specific particle size and drug loading.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a volatile organic solvent (e.g., acetone, dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticles several times with deionized water to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Encapsulation Efficiency: Determined by quantifying the amount of unencapsulated this compound in the supernatant after centrifugation.

G This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Src c-Src PR->Src Non-genomic PR_dimer PR Dimer PR->PR_dimer Genomic Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Modulates PRE Progesterone Response Element (PRE) PR_dimer->PRE PRE->Transcription

Simplified this compound Signaling Pathway.

This compound, a potent progestin, exerts its biological effects through both genomic and non-genomic signaling pathways.[7] In the classical genomic pathway, this compound binds to the intracellular progesterone receptor (PR).[6] Upon binding, the receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. This compound and its derivatives can also initiate rapid, non-genomic signaling by activating membrane-associated PRs, which can lead to the activation of downstream kinase cascades such as the c-Src/Ras/Raf/MEK/ERK pathway.[9] The activation of these pathways can, in turn, modulate gene transcription, demonstrating a crosstalk between the two signaling arms.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of norprogesterone and its analogs (e.g., Nestorone) in in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo research?

A1: this compound is a synthetic progestin, a steroid hormone that mimics the effects of natural progesterone (B1679170). It is a 19-norprogesterone (B1209251) derivative, meaning it lacks a methyl group at the C19 position, which can alter its biological activity and metabolic profile compared to progesterone.[1] In research, this compound and its analogs are valuable tools for investigating the roles of progesterone receptors in various physiological processes, including reproduction, neuroprotection, and cancer biology.[2][3] Their high potency and specificity for the progesterone receptor make them suitable for a range of in vivo studies.[1][2]

Q2: What are the common routes of administration for this compound in animal studies?

A2: The most common routes of administration for this compound and other lipophilic steroids in rodent models are subcutaneous (s.c.) injection and oral gavage. Subcutaneous injection allows for sustained release and bypasses first-pass metabolism, which is particularly important for compounds like Nestorone that are largely inactivated when given orally.[2][4] Oral gavage can be used, but formulation is critical to ensure adequate absorption.[5]

Q3: How do I choose an appropriate vehicle for dissolving this compound?

A3: this compound is a lipophilic compound with low aqueous solubility.[6] Therefore, oil-based vehicles are commonly used for subcutaneous injections. Sterile corn oil or sesame oil are standard choices.[5] For oral gavage, suspensions in aqueous vehicles containing suspending agents like methylcellulose (B11928114) are often prepared.[7] It's crucial to ensure the vehicle is sterile and non-irritating to the animal.[8]

Q4: What are the known metabolites of this compound and its analogs?

A4: The metabolism of this compound analogs like Nestorone has been studied in rats. Following subcutaneous injection, Nestorone is metabolized into several compounds, with two identified metabolites being 17α-deacetyl-Nestorone and 4,5-dihydro-17α-deacetyl-Nestorone.[1] A significant portion of the administered dose is excreted in the feces, indicating biliary excretion is a primary elimination route.[1]

Q5: Are there potential off-target effects to consider when using this compound?

A5: While 19-norprogesterone derivatives are known for their high specificity to the progesterone receptor, it is always important to consider potential off-target effects.[1] Some synthetic progestins can interact with other steroid receptors, such as androgen and glucocorticoid receptors.[9] It is advisable to consult the specific pharmacological profile of the chosen this compound analog and consider including appropriate controls in your experimental design to rule out off-target effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations Poor solubility of this compound in the chosen vehicle.- Increase the concentration of the co-solvent (e.g., ethanol (B145695) or DMSO) in the vehicle, keeping it at a safe level for the animal. - Consider using a different vehicle, such as a lipid-based formulation for oral administration.[10] - For subcutaneous injections, ensure the compound is fully dissolved in the oil vehicle; gentle warming and vortexing can aid dissolution.
High first-pass metabolism (especially with oral administration).- Switch to a parenteral route of administration, such as subcutaneous injection, to bypass the liver.[4] - Co-administer with an inhibitor of relevant metabolic enzymes if known and appropriate for the study.
High variability in results between animals Inconsistent administration technique.- Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., subcutaneous injection, oral gavage).[11] - Standardize the injection site and volume for all animals.[8] - For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea.[12]
Formulation instability (e.g., precipitation of the compound).- Prepare fresh formulations for each experiment. - If storing formulations, validate their stability under the storage conditions. - Visually inspect the formulation for any signs of precipitation before each administration.
Injection site reactions (e.g., swelling, inflammation) Irritating vehicle or high concentration of the compound.- Reduce the concentration of any co-solvents. - Ensure the pH of the formulation is close to neutral.[8] - Rotate injection sites if multiple injections are required.[8] - Consider using a more biocompatible vehicle.
Unexpected behavioral or physiological changes in animals Off-target effects of the this compound analog.- Review the literature for known off-target activities of the specific compound. - Include a control group treated with a different progestin with a known off-target profile for comparison. - If possible, use a specific antagonist for the suspected off-target receptor to see if the unexpected effects are mitigated.
Vehicle-induced effects.- Always include a vehicle-only control group in your experimental design. - Be aware that some vehicles, like corn oil, can have biological effects of their own.[5]

Data Presentation

Table 1: Reported In Vivo Dosages of this compound Analogs in Rodents
Compound Animal Model Dosage Administration Route Application Reference
NestoroneRat (female)400 µCi/kg (radiolabeled)SubcutaneousPharmacokinetic study[1]
NestoroneRat (female)1.32 mg/kg (ED50)Not specifiedOvulation inhibition[13]
NestoroneRat (male & female pups)10 µg/kgNot specifiedNeuroprotection (hypoxic-ischemic brain injury)[3]
ProgesteroneMouse (male)37.5 or 75 mg/kgSubcutaneousAnesthetic requirement reduction[14]
ProgesteroneRat (female)8, 16, or 32 mg/kgIntraperitoneal & SubcutaneousNeuroprotection (stroke)[15]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Subcutaneous Injection in Rats

1. Materials:

  • This compound or Nestorone powder

  • Sterile sesame oil or corn oil (vehicle)

  • Sterile 1 mL syringes

  • Sterile 18-gauge needles (for drawing up the solution)

  • Sterile 25- to 27-gauge needles (for injection)[11]

  • Sterile glass vial

  • 70% ethanol swabs

  • Analytical balance

2. Vehicle Preparation:

  • Ensure the sesame oil or corn oil is sterile. If not, it can be sterilized by filtration through a 0.22 µm filter.

3. Formulation Preparation (Example for a 1 mg/mL solution):

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of the compound.

  • Transfer the powder to a sterile glass vial.

  • Add a small amount of the oil vehicle (e.g., 200 µL) to the vial and vortex thoroughly to create a slurry.

  • Gradually add the remaining vehicle to reach the final desired volume (1 mL in this example), vortexing between additions to ensure complete dissolution. Gentle warming of the oil may aid in dissolving the compound.

  • Visually inspect the solution to ensure there are no undissolved particles.

4. Administration Procedure:

  • Weigh the rat to determine the correct injection volume based on the desired dosage (mg/kg).

  • Restrain the rat firmly but gently. For a subcutaneous injection, the loose skin over the back, between the shoulder blades, is a common and appropriate site.[8]

  • Wipe the injection site with a 70% ethanol swab and allow it to dry.

  • Using a sterile syringe with a 25- to 27-gauge needle, draw up the calculated volume of the this compound solution.

  • Create a "tent" of skin by gently pinching the loose skin at the injection site.

  • Insert the needle at the base of the skin tent, parallel to the body, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.[16]

  • Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and choose a new injection site with a fresh needle.[11]

  • Slowly inject the solution. A small bleb may form under the skin, which is normal.[16]

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Preparation and Administration of this compound via Oral Gavage in Mice

1. Materials:

  • This compound powder

  • 0.5% (w/v) methylcellulose in sterile water (vehicle)

  • Sterile 1 mL syringes

  • 20- or 22-gauge, 1.5-inch curved or straight gavage needles with a ball tip[12]

  • Sterile tubes for preparation

  • Magnetic stirrer and stir bar

  • 70% ethanol swabs

  • Analytical balance

2. Vehicle Preparation (0.5% Methylcellulose):

  • Heat approximately one-third of the total required volume of sterile water to 60-80°C.

  • Slowly add the methylcellulose powder while stirring to disperse it evenly.

  • Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. Allow the solution to cool to room temperature.

3. Formulation Preparation (Example for a 1 mg/mL suspension):

  • Weigh the desired amount of this compound powder (e.g., 1 mg).

  • In a sterile tube, add a small amount of the 0.5% methylcellulose vehicle to the powder and mix to form a smooth paste. This helps to prevent clumping.[7]

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to achieve the final desired volume (1 mL) and concentration.

  • Continue stirring until a uniform suspension is achieved.

4. Administration Procedure:

  • Weigh the mouse to calculate the precise dosing volume (typically 5-10 mL/kg).[6]

  • Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be held securely.

  • Measure the appropriate length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. This ensures the needle will reach the stomach. You can mark the needle to avoid over-insertion.[12]

  • Gently insert the gavage needle into the mouth, slightly to one side of the tongue.

  • Advance the needle smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, or if the animal begins to struggle excessively, withdraw the needle immediately as it may be in the trachea.[11]

  • Once the needle is in the correct position, slowly depress the syringe plunger to administer the suspension.

  • After administration, gently withdraw the needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Mandatory Visualizations

Progesterone Receptor Signaling Pathway

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR Membrane Progesterone Receptor (mPR) This compound->mPR Non-genomic (Rapid signaling) PR_complex Progesterone Receptor (PR) -HSP Complex This compound->PR_complex Genomic (Classical pathway) Kinase_Cascade Kinase Cascade (e.g., Src, MAPK) mPR->Kinase_Cascade PR Active PR PR_complex->PR HSP dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization Kinase_Cascade->PR_complex Phosphorylation PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear translocation and DNA binding Gene_Transcription Target Gene Transcription PRE->Gene_Transcription

Caption: this compound signaling through genomic and non-genomic pathways.

Experimental Workflow for a Dose-Response Study

Dose_Response_Workflow A Acclimatize Animals B Randomize into Groups (Vehicle, Dose 1, Dose 2, Dose 3) A->B C Prepare this compound Formulations B->C D Administer Treatment (e.g., Subcutaneous Injection) C->D E Monitor Animals for Adverse Effects D->E F Collect Samples at Predetermined Time Points (e.g., blood, tissue) D->F H Perform Behavioral or Physiological Assays D->H G Analyze Samples (e.g., ELISA, qPCR, Western Blot) F->G I Data Analysis and Dose-Response Curve Generation G->I H->I

Caption: General workflow for an in vivo dose-response study of this compound.

Troubleshooting Logic for Inconsistent In Vivo Results

Troubleshooting_Logic Start Inconsistent In Vivo Results Q1 Is the formulation prepared fresh daily? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the administration technique consistent? A1_Yes->Q2 Action1 Prepare fresh formulation daily. Validate storage stability. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there signs of vehicle-induced effects? A2_Yes->Q3 Action2 Retrain personnel on administration technique. Standardize injection/gavage procedure. A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Test a different, more inert vehicle. Ensure vehicle control group is robust. A3_Yes->Action3 Q4 Could there be off-target effects? A3_No->Q4 Action3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Action4 Review literature for off-target binding. Use receptor antagonists as controls. A4_Yes->Action4 End Re-evaluate experimental design and consult literature. A4_No->End Action4->End

Caption: Decision tree for troubleshooting inconsistent in vivo results.

References

Technical Support Center: Minimizing Off-Target Effects of Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of norprogesterone in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target receptors for this compound?

A1: The primary off-target receptor for this compound is the mineralocorticoid receptor (MR), for which it acts as an agonist.[1] Unlike its parent compound, progesterone (B1679170), which is an MR antagonist, this compound can elicit mineralocorticoid effects.[1] Its affinity for the androgen receptor (AR) and glucocorticoid receptor (GR) is comparatively low.

Q2: Why is it critical to consider the off-target effects of this compound in my research?

A2: Off-target effects can lead to unintended biological responses, potentially confounding experimental results and leading to the misinterpretation of data. For instance, activation of the MR by this compound could influence sodium retention and blood pressure in in vivo models, which may be incorrectly attributed to its progestogenic activity. Understanding and mitigating these effects is essential for accurate and reproducible research.

Q3: How do the off-target effects of this compound compare to other progestins?

A3: Progestins are categorized into generations based on their chemical structure. While newer generations were designed for greater specificity to the progesterone receptor (PR), off-target effects can still occur. Some first-generation progestins exhibit notable androgenic or glucocorticoid activity. This compound's distinct feature is its potent mineralocorticoid agonist activity. A direct comparison of binding affinities is necessary to determine the off-target potential of different progestins in your experimental model.

Q4: Can this compound influence signaling pathways beyond classical steroid receptor activation?

A4: Yes, beyond direct receptor binding, progestins can modulate various signaling pathways. For example, they can influence pathways involved in cell proliferation and survival, such as the MAPK/ERK and SGK1 pathways.[2][3][4][5] These effects can be independent of their classical nuclear receptor activity and may contribute to both on-target and off-target cellular responses.

Troubleshooting Guide

Problem 1: Unexpected Phenotype Observed After this compound Treatment

  • Possible Cause: Your observed phenotype may be due to off-target effects of this compound, particularly through activation of the mineralocorticoid receptor (MR).

  • Troubleshooting Steps:

    • Literature Review: Thoroughly research the known binding profile of this compound to off-target receptors.

    • Receptor Expression Analysis: Confirm the expression levels of potential off-target receptors (MR, GR, AR) in your experimental model (cell line or tissue) using techniques like qPCR or Western blot. High expression of an off-target receptor could amplify unintended effects.

    • Use of Antagonists: To isolate the on-target effect, co-treat your cells with this compound and a specific antagonist for the suspected off-target receptor. For example, use spironolactone (B1682167) or eplerenone (B1671536) for the MR. A reversal of the unexpected phenotype in the presence of the antagonist suggests an off-target effect.

    • Dose-Response Analysis: Perform a dose-response curve for this compound. Off-target effects may only become apparent at higher concentrations. Use the lowest effective concentration that elicits the desired on-target effect to minimize off-target signaling.

Problem 2: High Background or Inconsistent Results in Binding Assays

  • Possible Cause: High background can be caused by non-specific binding of the radioligand or issues with the assay buffer or separation technique. Inconsistent results may stem from variability in cell culture conditions.

  • Troubleshooting Steps:

    • Optimize Blocking: Ensure adequate blocking of non-specific binding sites. This can be achieved by including an excess of unlabeled ligand in your non-specific binding control wells.

    • Check Assay Buffer: Ensure the pH and ionic strength of your binding buffer are optimal for the receptor of interest.

    • Review Separation Technique: If using filtration, ensure filters are pre-soaked to reduce non-specific binding. If using charcoal absorption, ensure the charcoal concentration and incubation time are optimized.[6]

    • Use Charcoal-Stripped Serum: When culturing cells for steroid hormone experiments, use fetal bovine serum (FBS) that has been treated with charcoal to remove endogenous steroids, which can interfere with your assay.[7][8][9][10]

    • Use Phenol (B47542) Red-Free Medium: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with steroid hormone receptor studies.[11][12][13][14]

Problem 3: Observed Effect Does Not Correlate with Progesterone Receptor (PR) Expression

  • Possible Cause: The observed effect may be mediated by a PR-independent mechanism or an off-target receptor.

  • Troubleshooting Steps:

    • siRNA Knockdown: Use siRNA to specifically knock down the expression of the progesterone receptor in your cell model. If the effect of this compound persists after PR knockdown, it indicates a PR-independent mechanism.

    • Off-Target Receptor Knockdown: Similarly, use siRNA to knock down the expression of suspected off-target receptors (e.g., MR). If the effect is diminished after knockdown, it confirms the involvement of that off-target receptor.

    • Investigate Non-Genomic Signaling: Consider the possibility of rapid, non-genomic signaling pathways that do not require direct binding to nuclear receptors and gene transcription. Techniques like Western blotting for phosphorylated signaling proteins (e.g., p-ERK, p-AKT) can be employed.

Data Presentation

Table 1: Comparative Binding Affinity of this compound and Other Progestins for Steroid Receptors

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
This compound HighLowLowHigh (Agonist)[1]
Progesterone HighLowLowModerate (Antagonist)[1]
Norethisterone HighModerateLowLow
Levonorgestrel HighHighLowLow
Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) HighLowModerateLow

Note: This table provides a qualitative summary based on available literature. Quantitative values (Ki or IC50) can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Whole-Cell Radioligand Binding Assay

This protocol is to determine the binding affinity of this compound for a specific steroid receptor in whole cells.

Materials:

  • Cells expressing the receptor of interest

  • Appropriate cell culture medium (phenol red-free) and charcoal-stripped FBS

  • Radiolabeled ligand for the receptor of interest (e.g., [³H]-dexamethasone for GR)

  • Unlabeled this compound

  • Unlabeled specific ligand for the receptor of interest (for non-specific binding control)

  • Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • Lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail and vials

  • Multi-well plates

Workflow:

G A Cell Culture and Plating B Incubate with Radiolabeled Ligand and varying concentrations of this compound A->B C Wash cells to remove unbound ligand B->C D Cell Lysis C->D E Scintillation Counting to measure bound radioactivity D->E F Data Analysis (IC50, Ki determination) E->F

Caption: Workflow for a whole-cell radioligand binding assay.

Detailed Steps:

  • Cell Culture: Culture cells expressing the receptor of interest to 80-90% confluency in phenol red-free medium supplemented with charcoal-stripped FBS.

  • Cell Plating: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare a binding buffer.

  • Ligand Preparation: Prepare serial dilutions of unlabeled this compound. Also, prepare a solution of the radiolabeled ligand at a concentration close to its Kd.

  • Incubation: Wash the cells with assay buffer. Add the assay buffer containing the radiolabeled ligand and varying concentrations of this compound to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of a known unlabeled ligand (non-specific binding). Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Reporter Gene Assay

This protocol is to determine the functional activity (agonist or antagonist) of this compound on a specific steroid receptor.

Materials:

  • Host cell line with low endogenous steroid receptor expression (e.g., CHO-K1, HEK293)

  • Expression vector for the steroid receptor of interest

  • Reporter vector containing a hormone response element (HRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium (phenol red-free) and charcoal-stripped FBS

  • This compound

  • Known agonist and antagonist for the receptor of interest

  • Luciferase assay reagent

Workflow:

G A Co-transfect cells with receptor and reporter plasmids B Treat cells with varying concentrations of this compound A->B C Incubate for 24-48 hours B->C D Lyse cells C->D E Measure reporter gene activity (e.g., luminescence) D->E F Data Analysis (EC50/IC50 determination) E->F

Caption: Workflow for a steroid hormone receptor reporter gene assay.

Detailed Steps:

  • Cell Culture and Transfection: Seed host cells in a multi-well plate. Co-transfect the cells with the receptor expression vector and the HRE-reporter vector using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh phenol red-free medium containing charcoal-stripped FBS and varying concentrations of this compound. To test for agonist activity, treat cells with this compound alone. To test for antagonist activity, co-treat cells with a known agonist and varying concentrations of this compound. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer for the reporter assay.

  • Reporter Assay: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid or total protein concentration. For agonist activity, plot the reporter activity against the log concentration of this compound to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.

Mandatory Visualizations

Signaling Pathways

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway (Mineralocorticoid Receptor) cluster_2 Non-Genomic Signaling NP_PR This compound-PR Complex PRE Progesterone Response Element (PRE) NP_PR->PRE Binds to DNA Gene_Transcription_On Target Gene Transcription PRE->Gene_Transcription_On Regulates Biological_Response_On Progestogenic Effects Gene_Transcription_On->Biological_Response_On Leads to NP_MR This compound-MR Complex MRE Mineralocorticoid Response Element (MRE) NP_MR->MRE Binds to DNA Gene_Transcription_Off Off-Target Gene Transcription MRE->Gene_Transcription_Off Regulates Biological_Response_Off Mineralocorticoid Effects Gene_Transcription_Off->Biological_Response_Off Leads to Membrane_Receptor Membrane-Associated Receptors MAPK_ERK MAPK/ERK Pathway Membrane_Receptor->MAPK_ERK SGK1 SGK1 Pathway Membrane_Receptor->SGK1 Cellular_Response Rapid Cellular Responses MAPK_ERK->Cellular_Response SGK1->Cellular_Response This compound This compound This compound->NP_PR On-Target This compound->NP_MR Off-Target This compound->Membrane_Receptor Activates

Caption: On-target and off-target signaling pathways of this compound.

References

Stability of norprogesterone under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of norprogesterone and its derivatives under various experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is 19-norprogesterone (B1209251)?

A1: 19-Norprogesterone, also known as 19-norpregn-4-ene-3,20-dione, is a synthetic steroidal progestin. It is a close structural analogue of the natural hormone progesterone (B1679170) but lacks the methyl group at the C19 position.[1] This modification makes 19-norprogesterone a highly potent progestogen, historically noted as being 4- to 8-times more active than progesterone in certain assays.[1] It serves as a foundational structure for other synthetic progestins.[2]

Q2: What are the recommended storage conditions for solid (powder) this compound?

A2: As a solid, this compound and its derivatives are generally stable. For long-term storage, purified, lyophilized steroid hormones should be stored in a non-cycling freezer at or below -15°C, sealed under dry nitrogen or vacuum if possible.[3] Studies on Nestorone, a 19-norprogesterone derivative, showed no detectable degradation in the solid state even under severe experimental conditions.[4] Similarly, progesterone has shown high stability as a solid, with no degradation observed after 3 months at 40°C and 75% relative humidity.[5]

Q3: How should I prepare and store solutions of this compound?

A3: this compound solutions are less stable than the solid powder and are susceptible to degradation. Stability is dependent on the solvent, temperature, and pH.[4]

  • Solvent Selection: Choose a high-purity, appropriate buffer or solvent. To improve consistency, it is recommended to resuspend the entire vial in a suitable buffer before aliquoting.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles and contamination, prepare single-use aliquots of your stock solution.

  • Storage Temperature: Store solution aliquots frozen at or below -15°C.[3]

Q4: How stable is this compound in solution at different temperatures?

A4: Solution stability is highly temperature-dependent. For a 19-norprogesterone derivative (Nestorone), degradation follows a first-order mechanism, and the reaction rate increases with rising storage temperature.[4] For maximum stability, solutions should be stored frozen. Avoid leaving solutions at room temperature or in heated conditions for extended periods.

Q5: Is this compound sensitive to light?

A5: Yes, progestins can be sensitive to light. Forced degradation studies on related compounds like medroxyprogesterone (B1676146) acetate (B1210297) and norethisterone acetate include photostability testing, which can generate degradation products.[6][7] Therefore, it is best practice to protect this compound, both in solid form and in solution, from light by using amber vials or by storing it in the dark.

Q6: What is the impact of pH on this compound stability in aqueous solutions?

A6: The pH of the medium significantly affects the stability of this compound derivatives in solution. Studies on Nestorone show that it degrades more rapidly in alkaline media through a hydrolytic mechanism compared to an oxidative one.[4] If working with aqueous solutions, the pH should be carefully controlled and buffered to ensure reproducibility and minimize degradation.

Data Summary Tables

Table 1: General Storage Recommendations for this compound

FormStorage TemperatureLight/Moisture ProtectionShelf-Life Considerations
Solid/Powder ≤ -15°C (Long-term)Store in a tightly sealed container, protected from light.Purified hormones can be stable for 5 years or more under these conditions.[3]
Solution ≤ -15°C (Frozen)Store in single-use aliquots in amber vials or wrapped in foil.Stability is dependent on solvent, pH, and concentration. Avoid repeated freeze-thaw cycles.[3][4]

Table 2: Stability of a 19-Norprogesterone Derivative (Nestorone) Under Various Conditions

ConditionObservationPrimary Degradation Mechanism
Solid State (Powder) No detectable degradation observed, even under severe stress conditions.[4]N/A
Aqueous Solution (General) Slow degradation following first-order kinetics. The rate is dependent on temperature and pH.[4]Hydrolysis, Oxidation
Aqueous Solution (Alkaline pH) Degradation rate is faster compared to neutral or acidic conditions.[4]Hydrolysis[4]
Aqueous Solution (Increased Temp.) The rate of decomposition increases as storage temperature rises.[4]Temperature-dependent kinetics

Troubleshooting Guides

Problem: My chromatogram (HPLC/LC-MS) shows unexpected peaks.

  • Possible Cause 1: Degradation. this compound may have degraded due to improper storage (e.g., exposure to light, high temperature, or non-optimal pH) or during sample processing.

    • Solution: Prepare fresh samples from solid material stored under recommended conditions (≤ -15°C, dark). Ensure sample processing occurs quickly and without prolonged exposure to harsh conditions. Co-inject with a reference standard to confirm the main peak's retention time.

  • Possible Cause 2: Contamination. The solvent, buffer, or storage container may be contaminated.

    • Solution: Use fresh, high-purity (e.g., HPLC-grade) solvents and reagents. Ensure all glassware and containers are scrupulously clean. Run a blank (solvent only) to check for system contamination.

Problem: I am observing inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Sample Handling. Variations in the time samples spend at room temperature, exposure to light, or the age of the stock solution can lead to variability.

    • Solution: Standardize your experimental workflow. Use freshly prepared solutions or solutions from the same validated batch. Minimize the time samples are kept on the benchtop.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can cause degradation.

    • Solution: Prepare single-use aliquots from a master stock solution to ensure you are using a fresh sample for each experiment.[3]

Problem: The solid compound or its solution has changed color (e.g., turned yellow).

  • Possible Cause: Oxidative or Photolytic Degradation. A color change is often a visual indicator of chemical degradation, which can be initiated by exposure to oxygen and/or light.

    • Solution: Discard the discolored material. For future prevention, store the compound in a tightly sealed container, protected from light, and consider purging the container with an inert gas like nitrogen or argon before sealing.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8]

Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.

Methodology (based on typical progestin studies): [6][7][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 1N HCl. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). Cool and neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 1N NaOH. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-4 hours). Cool and neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature or slightly elevated temperature for a set period (e.g., 24 hours), protected from light.

  • Thermal Degradation: Store the solid this compound powder in an oven at an elevated temperature (e.g., 80-105°C) for an extended period (e.g., 24-72 hours). Also, subject the stock solution to thermal stress (e.g., 60-80°C).

  • Photolytic Degradation: Expose both the solid powder and the stock solution to UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the intact this compound from its potential degradation products.

Example HPLC Conditions (based on methods for progesterone and related steroids): [10][11]

  • Instrument: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water or a buffer (e.g., phosphate (B84403) buffer). A common starting point could be ACN:Water (55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the absorbance maximum of this compound, likely around 240-250 nm.

  • Column Temperature: Ambient or controlled (e.g., 30-40°C).

  • Injection Volume: 10-20 µL.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.[12] Specificity is confirmed by analyzing the samples from the forced degradation study to ensure all degradation peaks are well-resolved from the parent this compound peak.[10]

Visualizations

Logical & Experimental Workflows

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Results or Unexpected Chromatogram check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_handling Review Sample Handling & Preparation Protocol start->check_handling check_storage->check_handling No improper_storage Improper Storage Identified (Temp, Light, Age) check_storage->improper_storage Yes improper_handling Protocol Deviation Identified (Contamination, Freeze-Thaw) check_handling->improper_handling Yes re_run Re-run Experiment with Corrected Procedures check_handling->re_run No obvious issues, re-run with caution action_storage Action: 1. Use fresh solid stock. 2. Store at <= -15°C, protected from light. 3. Prepare fresh solutions & aliquot. improper_storage->action_storage action_handling Action: 1. Use high-purity solvents. 2. Standardize workflow. 3. Avoid freeze-thaw cycles. improper_handling->action_handling action_storage->re_run action_handling->re_run

Caption: A logical workflow for troubleshooting common stability-related issues.

StabilityStudyWorkflow Experimental Workflow for a Stability Study cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (Stress Application) cluster_analysis 3. Analysis & Evaluation prep_stock Prepare this compound Stock Solution stress_acid Acid (HCl, Heat) prep_stock->stress_acid stress_base Base (NaOH, Heat) prep_stock->stress_base stress_ox Oxidation (H2O2) prep_stock->stress_ox stress_therm Thermal (Heat) prep_stock->stress_therm stress_photo Photolytic (UV/Vis Light) prep_stock->stress_photo control Control (No Stress) prep_stock->control hplc_analysis Analyze all samples via Stability-Indicating HPLC stress_acid->hplc_analysis stress_base->hplc_analysis stress_ox->hplc_analysis stress_therm->hplc_analysis stress_photo->hplc_analysis control->hplc_analysis eval Evaluate Results: - % Degradation - Peak Purity - Identify Degradants hplc_analysis->eval

Caption: Workflow for conducting a forced degradation stability study.

Potential Degradation Pathway

DegradationPathway Inferred Degradation Pathway for an Ester Derivative of this compound Parent This compound Derivative (e.g., Nestorone) 16-methylene-17α-acetoxy- 19-nor-pregn-4-ene-3,20-dione Degradant1 Primary Hydrolysis Product 16-methylene-17α-hydroxy- 19-nor-pregn-4-ene-3,20-dione Parent->Degradant1 Hydrolysis (esp. alkaline pH) Degradant2 Oxidation Products (Further degradation) e.g., Hydroxylated or Epoxidated Species Parent->Degradant2 Oxidation / Photolysis (Light, O2) Degradant1->Degradant2 Oxidation

Caption: Inferred degradation based on a 19-norprogesterone derivative.[4]

References

How to prevent degradation of norprogesterone during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Norprogesterone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experiments, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (19-norprogesterone) is a synthetic steroidal progestin, structurally similar to progesterone (B1679170) but lacking the methyl group at the C-19 position. This modification results in potent progestational activity. In research, it is often used to study progesterone receptor signaling, neuroprotective mechanisms, and its effects on the mineralocorticoid receptor.[1][2]

Q2: What are the main factors that can cause this compound degradation during experiments?

A2: Like many steroid hormones, this compound is susceptible to degradation from several factors:

  • Chemical Instability: Exposure to strong acids or alkalis can lead to hydrolysis or other chemical rearrangements. Studies on a this compound derivative, Nestorone, indicate that it degrades faster in alkaline media through hydrolysis.

  • Oxidation: Exposure to oxygen, light, and certain metal ions can promote oxidation.

  • Thermal Stress: High temperatures, especially during procedures like solvent evaporation, can cause degradation of thermally sensitive steroids.

  • Enzymatic Activity: If working with biological samples, endogenous enzymes such as esterases and oxidoreductases can metabolize this compound if not properly inactivated.

  • Microbial Degradation: Contamination of samples or solutions with microorganisms can alter the steroid's structure.[3][4]

Q3: How should I store this compound powder and its stock solutions to ensure stability?

A3:

  • Powder: this compound in its solid, powdered form is generally stable. It should be stored in a tightly sealed container, protected from light, in a cool and dry place. A non-cycling freezer at or below -15°C is recommended for long-term storage.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO or ethanol (B145695). It is advisable to prepare high-concentration stock solutions and aliquot them into small, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

Q4: What are the known signaling pathways activated by this compound?

A4: this compound primarily acts through the following pathways:

  • Progesterone Receptor (PR) Signaling: It binds to and activates progesterone receptors (PR-A and PR-B), initiating downstream genomic and non-genomic signaling cascades that regulate gene expression.[5][6]

  • Mineralocorticoid Receptor (MR) Signaling: Unlike progesterone, which is an MR antagonist, 19-norprogesterone (B1209251) acts as a full mineralocorticoid agonist. This can lead to effects such as sodium retention.[1][7]

  • Neuroprotective Pathways: this compound has been shown to exert neuroprotective effects, likely through the activation of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in promoting cell survival and reducing apoptosis.[2][8]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or lower-than-expected biological activity in cell culture. Degradation of this compound in the culture medium.- Prepare fresh working solutions of this compound for each experiment from a frozen stock. - For long-term experiments (>24 hours), consider replenishing the media with freshly diluted this compound at regular intervals. - Minimize the exposure of media containing this compound to light by using amber-colored plates or keeping them in the dark as much as possible.
Adsorption of this compound to plasticware.- Steroids, particularly lipophilic ones, can adsorb to plastic surfaces of labware, reducing the effective concentration.[9] - Consider using low-adsorption microcentrifuge tubes and cell culture plates. - The presence of serum proteins in the culture medium can help to reduce adsorption.[9]
Precipitation of this compound in aqueous solutions. Low aqueous solubility of this compound.- Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental system and does not exceed cytotoxic levels (typically ≤ 0.1%). - After diluting the stock solution in your aqueous buffer or media, vortex or mix thoroughly to ensure it is fully dissolved.
Variability in results between experiments. Inconsistent preparation of this compound solutions.- Standardize your protocol for preparing this compound solutions. Use calibrated pipettes for accurate dilutions. - Always use high-purity, anhydrous solvents for preparing stock solutions to avoid introducing water that could lead to hydrolysis over time.
Degradation of stock solution.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Periodically check the purity of your stock solution using an analytical method like HPLC if you suspect degradation.

Data Presentation

Table 1: Factors Affecting Steroid Hormone Stability and Recommended Prevention Strategies

Factor Effect on this compound Prevention Strategy
Temperature Increased temperature accelerates degradation.Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature or higher. Use gentle heating for solvent evaporation.
Light Photodegradation can occur upon exposure to UV or ambient light.Store powder and solutions in amber vials or protect from light with aluminum foil. Conduct experiments under subdued lighting where possible.
pH Degradation is more rapid in alkaline conditions due to hydrolysis.[4]Prepare solutions in neutral or slightly acidic buffers (pH 5-7). Avoid highly acidic or alkaline conditions unless experimentally required.[10]
Solvent Use of impure or aqueous solvents can lead to degradation.Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for stock solutions.
Oxygen Oxidation can lead to the formation of degradation products.Degas solvents if necessary and store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Adsorption Adsorption to plasticware can reduce the effective concentration.[9]Use low-adsorption labware. The presence of serum proteins can mitigate adsorption.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol

  • Sterile, low-adsorption microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Pre-warmed (37°C) cell culture medium or appropriate buffer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. In a sterile environment, accurately weigh the required amount of this compound powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired high concentration (e.g., 10-20 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Vortex the stock solution briefly to ensure it is homogeneous. c. Perform a serial dilution of the stock solution in pre-warmed cell culture medium or buffer to achieve the final desired concentration. d. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cells (typically ≤ 0.1%). e. Mix the final working solution well by gentle pipetting or inversion. f. Use the prepared working solution immediately. For control wells, add medium containing the same final concentration of the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the concentration of this compound over time to assess its stability under specific experimental conditions. This protocol is adapted from methods used for progesterone and other synthetic progestins.[11][12][13][14]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Samples of this compound incubated under the conditions being tested (e.g., in different solvents, at various temperatures, or for different durations)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

  • Standard Curve Preparation: a. Prepare a stock solution of the this compound reference standard in the mobile phase. b. Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: a. At each time point of your stability study, take an aliquot of your experimental sample. b. If necessary, perform an extraction (e.g., liquid-liquid extraction with a suitable solvent like hexane (B92381) and diethyl ether) to separate this compound from interfering substances in the matrix.[12] c. Evaporate the extraction solvent under a gentle stream of nitrogen. d. Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis: a. Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., around 245 nm, which is common for similar steroids).[13] b. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared samples.

  • Data Analysis: a. Identify and quantify the this compound peak in your samples by comparing the retention time and peak area to the standard curve. b. Plot the concentration of this compound as a function of time to determine its degradation kinetics under the tested conditions.

Visualizations

Norprogesterone_Neuroprotection_Pathway cluster_receptors Membrane Receptors cluster_kinases Kinase Cascades cluster_downstream Downstream Effects This compound This compound mPR Membrane PR This compound->mPR PI3K PI3K mPR->PI3K MAPK MAPK/ERK mPR->MAPK Akt Akt PI3K->Akt Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis ↓ Apoptosis Akt->Apoptosis CellSurvival ↑ Cell Survival MAPK->CellSurvival Bcl2->Apoptosis Experimental_Workflow_Norprogesterone_Stability start Start: Prepare this compound Working Solution incubate Incubate under Test Conditions (e.g., 37°C, different pH) start->incubate sample Collect Aliquots at Time Points (0, 24, 48, 72h) incubate->sample extract Sample Preparation (e.g., Liquid-Liquid Extraction) sample->extract analyze HPLC Analysis extract->analyze quantify Quantify this compound Concentration analyze->quantify end End: Determine Degradation Kinetics quantify->end

References

Technical Support Center: Purification of Synthesized Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of synthesized norprogesterone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized this compound? A1: The primary methods for purifying crude this compound are crystallization, column chromatography (including flash chromatography), and High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC for achieving high purity.[1][2][3] Often, a combination of these techniques is employed to achieve the desired purity standards.

Q2: What are the typical impurities I might encounter in crude this compound? A2: Impurities in synthesized this compound are similar to those found in progesterone (B1679170) synthesis and can include starting materials, reagents, and side-products. Common impurities may include stereoisomers, oxidation byproducts, and unreacted intermediates.[4][5][6] Specifically, isomers like (17α)-pregn-4-ene-3,20-dione can be present.[6]

Q3: How do I choose the right purification strategy? A3: The choice of strategy depends on the scale of your synthesis and the required final purity.

  • For large-scale purification (grams to kilograms): Crystallization is an excellent first step to significantly increase purity and remove the bulk of impurities. This can be followed by column chromatography if necessary.

  • For medium-scale purification (milligrams to grams): Flash column chromatography is a highly effective and relatively fast method.[7][8][9]

  • For high-purity applications (analytical standards, final drug substance): Preparative HPLC is the method of choice, capable of separating closely related impurities and achieving purity levels >99.5%.[1][2][10]

Q4: Is this compound sensitive to any particular conditions during purification? A4: Like many steroids, this compound can be sensitive to harsh acidic or basic conditions and high temperatures over extended periods. It is advisable to use neutral pH conditions where possible and avoid excessive heat during solvent evaporation steps to prevent degradation.

Purification Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Crystallization The chosen solvent system is not optimal; either the compound is too soluble at low temperatures, or not soluble enough at high temperatures.Solvent Screening: Test a variety of solvent systems. Good solvents are those in which this compound is highly soluble when hot and poorly soluble when cold. Common solvents for steroid crystallization include acetone, ethanol, methanol, ethyl acetate (B1210297), and mixtures with hexanes.[11][12][13]
Product is "oiling out" instead of crystallizing.This happens when the solution becomes supersaturated too quickly or in the presence of impurities. Try a slower cooling rate, scratching the inside of the flask to induce nucleation, or adding a seed crystal. Using a more non-polar solvent system can also help.[11]
Poor Separation in Column Chromatography Incorrect solvent system (eluent).TLC First: Develop an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation from impurities.[7][14]
Column was packed improperly.Ensure the silica (B1680970) gel is packed uniformly without air bubbles or cracks to prevent channeling. A slurry packing method is generally recommended.[15][16]
Sample was loaded incorrectly.Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica first) is a superior technique.[7]
Co-elution of Impurities in HPLC Mobile phase composition is not selective enough.Method Development: Adjust the mobile phase composition. For reversed-phase HPLC, varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact resolution.[10][17] Using additives like tetrahydrofuran (B95107) (THF) can also improve the separation of structurally similar steroids.[17]
Incorrect column chemistry.A standard C18 column is a good starting point for steroid separations.[10][17] If co-elution persists, consider a different stationary phase, such as C8 or a cyano (CN) column, which offer different selectivities.[18]
Product Fails to Elute from the Column The eluent is not polar enough.Gradient Elution: If the compound is strongly adsorbed to the silica, a gradient elution may be necessary. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent (e.g., start with 100% hexanes and gradually add ethyl acetate).[7][8]
High Back Pressure in HPLC System Sample contains particulates.Always filter your sample through a 0.45 µm syringe filter before injection to prevent clogging of the column and system.[19]
Column frit is clogged.This can result from unfiltered samples or precipitation of the compound in the mobile phase. Try back-flushing the column or cleaning it according to the manufacturer's instructions.

Experimental Protocols & Data

Recrystallization

This protocol is a general guideline for purifying this compound from a crude solid.

Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add a potential recrystallization solvent (see table below) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Table 1: Common Recrystallization Solvents for Steroids

Solvent/SystemComments
AcetoneOften effective for moderately polar steroids.[12]
Ethanol / MethanolGood general-purpose solvents for crystallization.[11]
Ethyl Acetate / Hexane (B92381)A common two-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then clarify with a few drops of hot ethyl acetate before cooling.[11]
Dichloromethane / MethanolCan be effective but requires careful handling due to the volatility of dichloromethane.
Flash Column Chromatography

This protocol is suitable for purifying gram-scale quantities of this compound.

Methodology:

  • Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives this compound an Rf value of approximately 0.2-0.3.[7][14]

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.[15]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[8]

    • Pour the slurry into the column and allow it to pack under gravity or light pressure, tapping the column gently to ensure even packing.[15][16] Do not let the column run dry.

    • Add a protective layer of sand on top of the silica bed.[15]

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[7]

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • A step or linear gradient can be used by gradually increasing the proportion of the more polar solvent to speed up the elution of the target compound after impurities have been washed off.[7][8]

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Example Column Chromatography Parameters for Steroids

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)[8]
Mobile Phase (Eluent) Hexane:Ethyl Acetate or Toluene:Ethyl Acetate mixtures (e.g., starting from 9:1 and increasing polarity).[14]
Sample Loading 1g crude material per 50-100g of silica gel (general rule).
Detection TLC with UV visualization or a potassium permanganate (B83412) stain.
Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is for achieving the highest purity of this compound, suitable for analytical standards or final API.

Methodology:

  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC system. This saves solvent and sample.[10] The goal is to achieve baseline separation between this compound and all impurities.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase. The concentration should be as high as possible without causing precipitation. Filter the solution through a 0.45 µm filter.[19]

  • System Setup:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • The flow rate for the preparative column should be scaled up from the analytical method based on the column cross-sectional area.[10]

  • Injection and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Collect fractions as the peaks elute, using a fraction collector triggered by the UV detector signal.

  • Post-Run Processing:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent via rotary evaporation. If the mobile phase contained non-volatile buffers, an additional extraction or desalting step may be required.

    • Lyophilize or crystallize the final product from the remaining aqueous solution.

Table 3: Example HPLC Conditions for Steroid Purification

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A WaterWater
Mobile Phase B Acetonitrile or Methanol[10][17]Acetonitrile or Methanol
Gradient Linear gradient from 30% B to 90% B over 20 minSame gradient profile, adjusted for system delay volume
Flow Rate 1.0 mL/min~21.2 mL/min (scaled for column diameter)[10]
Detection UV at 240-254 nm[17][18]UV at 240-254 nm
Injection Volume 10 µL1-5 mL (depending on concentration and loadability)

Visualizations

Workflow and Logic Diagrams

G cluster_0 Overall Purification Workflow Crude Crude Synthesized This compound Cryst Crystallization Crude->Cryst Filt Filtration Cryst->Filt MotherLiquor Mother Liquor (Impurities) Filt->MotherLiquor ColChrom Column Chromatography Filt->ColChrom If purity < 95% Pure High-Purity This compound (>99.5%) Filt->Pure If purity is sufficient HPLC Preparative HPLC ColChrom->HPLC For highest purity HPLC->Pure

Caption: General experimental workflow for the purification of synthesized this compound.

G cluster_1 Troubleshooting: Low Purity after Column Chromatography Start Impure Fractions After Column CheckTLC Review Initial TLC (Rf of target?) Start->CheckTLC RfTooHigh Rf > 0.4 (Eluted too fast) CheckTLC->RfTooHigh Too High RfOK 0.2 < Rf < 0.4 (Good separation expected) CheckTLC->RfOK Optimal RfTooLow Rf < 0.2 (Slow elution, band broadening) CheckTLC->RfTooLow Too Low Solvent Decrease Eluent Polarity RfTooHigh->Solvent CheckLoading Check Column Loading (Overloaded?) RfOK->CheckLoading Overloaded Yes CheckLoading->Overloaded NotOverloaded No CheckLoading->NotOverloaded ReduceLoad Reduce Sample Load or Use a Wider Column Overloaded->ReduceLoad CheckPacking Check Column Packing (Cracks or Channels?) NotOverloaded->CheckPacking BadPacking Yes CheckPacking->BadPacking GoodPacking No CheckPacking->GoodPacking Repack Repack Column Carefully BadPacking->Repack ConsiderHPLC Consider Preparative HPLC for Difficult Separations GoodPacking->ConsiderHPLC

Caption: Logical troubleshooting guide for low purity results after column chromatography.

Signaling Pathway

This compound, as a progestin, primarily acts through the progesterone receptor (PR).

G cluster_2 Simplified Progesterone Receptor Signaling NP This compound (NP) CellMembrane Cell Membrane NP->CellMembrane PR_complex Progesterone Receptor (PR) + Chaperone Proteins NP->PR_complex Binding & Chaperone Release CellMembrane->PR_complex Nucleus Nucleus PRE Progesterone Response Element (PRE) on DNA Nucleus->PRE NP_PR NP-PR Complex Dimer Dimerized NP-PR Complex NP_PR->Dimer Dimerization Dimer->Nucleus Translocation Dimer->PRE Binding to DNA Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis (Biological Response) mRNA->Protein

Caption: Simplified signaling pathway for this compound via the progesterone receptor.

References

Addressing cross-reactivity in immunoassays for norprogesterone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to cross-reactivity in immunoassays for norprogesterone. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reliability of your results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound immunoassays.

Problem / Observation Potential Cause Recommended Solution(s)
Unexpectedly High this compound Levels / False Positives Cross-reactivity with structurally similar endogenous or exogenous compounds. Steroid hormones share a common chemical structure, making immunoassays susceptible to interference.[1][2][3]1. Review Potential Cross-Reactants: Consult the data table below for compounds known to cross-react with progesterone (B1679170) assays, which may also affect this compound assays due to structural similarity.[4][5]2. Perform a Cross-Reactivity Study: Test your antibody against a panel of structurally related steroids (See Protocol 1).[6]3. Confirm with a Different Method: Use a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to validate your immunoassay results.[1][7]
Matrix Effects from components in the sample (e.g., serum, plasma) interfering with antibody-antigen binding.[8]1. Perform Spike and Recovery & Linearity of Dilution Experiments: These tests are critical to determine if the sample matrix is affecting analyte detection (See Protocols 2 & 3).[9][10][11]2. Optimize Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[8][12] The optimal dilution factor should be determined experimentally.[13]3. Use Matrix-Matched Calibrators: Prepare your standard curve in the same matrix as your samples (e.g., steroid-free serum) to balance matrix-induced variations.[8]
Inconsistent or Poorly Reproducible Results Assay Variability due to pipetting errors, inconsistent incubation times or temperatures, or "edge effects" on the microplate.[14]1. Standardize Procedures: Ensure consistent and calibrated pipetting, and strictly adhere to incubation times and temperatures.[15][16]2. Proper Plate Handling: Allow plates and reagents to equilibrate to room temperature before use. Use plate sealers during incubation to prevent evaporation and avoid using the outer wells of the plate if edge effects are suspected.[15][17]3. Reagent Quality: Use fresh, high-purity reagents and avoid repeated freeze-thaw cycles of antibodies and standards.[15][18]
Low or No Signal Poor Antibody Performance or suboptimal assay conditions.1. Check Antibody Concentration: The antibody concentration may need to be optimized for your specific assay.[19]2. Verify Reagent Integrity: Ensure all reagents, including the enzyme conjugate and substrate, have not expired and have been stored correctly.[19]3. Review Assay Protocol: Confirm that incubation times and temperatures are optimal for the antibody-antigen binding reaction.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay? A1: Cross-reactivity occurs when the antibody in the immunoassay, which is intended to bind specifically to this compound, also binds to other structurally similar molecules that may be present in the sample.[7][21] This can lead to an overestimation of the true this compound concentration, resulting in inaccurate data.[22] The structural similarity among steroid hormones is a primary reason for this challenge in immunoassays.[2][4]

Q2: Which compounds are likely to cross-react with a this compound immunoassay? A2: While specific cross-reactivity data for every this compound kit is unique to the antibody used, compounds with high structural similarity are the most likely culprits. These include progesterone, its metabolites (e.g., 5α/5β-dihydroprogesterone, 17-hydroxyprogesterone), and synthetic progestins like norgestomet.[1][4][22] It is crucial to validate the assay's specificity against potentially interfering compounds.

Q3: How can I minimize matrix effects? A3: Matrix effects, where components in a complex sample interfere with the assay, can be managed through several strategies.[8][23] The most common approach is to dilute the sample to reduce the concentration of interfering substances.[12][24] Performing spike and recovery and linearity-of-dilution experiments is essential to validate the assay for your specific sample type and determine the minimum required dilution.[10][11] Using blocking agents in your assay buffer can also help mitigate non-specific binding.[20][24]

Q4: What is the difference between a monoclonal and a polyclonal antibody, and which is better for reducing cross-reactivity? A4: A monoclonal antibody (mAb) recognizes a single, specific epitope on the antigen, while polyclonal antibodies (pAbs) are a mixture of antibodies that recognize multiple epitopes on the same antigen.[25] Generally, monoclonal antibodies offer higher specificity and are often preferred for capture antibodies in an immunoassay to minimize cross-reactivity.[25][26]

Q5: When should I use a confirmatory analysis method like LC-MS/MS? A5: It is highly recommended to confirm immunoassay results with a more specific reference method like LC-MS/MS, especially during assay development and validation.[7][27] LC-MS/MS is less susceptible to cross-reactivity and can accurately quantify multiple steroids simultaneously.[5] It should also be used when immunoassay results are unexpected or inconsistent with other clinical or experimental data.

Data Presentation: Potential Cross-Reactants

The following table summarizes publicly available cross-reactivity data for various steroid hormones in progesterone immunoassays. Due to structural similarities, these compounds represent potential cross-reactants in a This compound assay and should be considered during validation.

Potential Cross-Reactant Assay/Kit Manufacturer % Cross-Reactivity
ProgesteroneAll100%
5β-DihydroprogesteroneRoche Elecsys Progesterone II18.2%[1][4]
11α-HydroxyprogesteroneEagle Biosciences100%[4]
DeoxycorticosteroneEagle Biosciences1.7%[4]
17-HydroxyprogesteroneRoche Elecsys Progesterone IIWeak (0.5-4.9%)[1][4]
5α-Pregnan-3,20-dioneRoche Elecsys Progesterone IIWeak (0.5-4.9%)[1]
CorticosteroneDemeditec Diagnostics (RIA)3.87%[4]
PregnenoloneEagle Biosciences0.2%[4]
TestosteroneAbnova0.1%[4]
EstradiolSigma-Aldrich, Abnova<0.01%[4]

Note: This data is for progesterone immunoassays and serves as a guide. Actual cross-reactivity in a this compound assay must be determined experimentally.

Visual Guides and Workflows

Troubleshooting_Workflow start Unexpected Results (e.g., High Concentration) matrix_check Hypothesis 1: Matrix Interference start->matrix_check cr_check Hypothesis 2: Cross-Reactivity start->cr_check assay_check Hypothesis 3: Assay Procedure Error start->assay_check matrix_exp Action: Perform Spike & Recovery and Linearity of Dilution Experiments (Protocols 2 & 3) matrix_check->matrix_exp matrix_result Results show poor recovery or non-linearity? matrix_exp->matrix_result matrix_solve Solution: 1. Determine Minimum Required Dilution (MRD). 2. Use Matrix-Matched Calibrators. 3. Re-test samples. matrix_result->matrix_solve Yes matrix_result->cr_check No cr_exp Action: Perform Competitive Inhibition Assay with suspected cross-reactants (Protocol 1) cr_check->cr_exp cr_result Significant cross-reactivity detected? cr_exp->cr_result cr_solve Solution: 1. Confirm results with LC-MS/MS. 2. Source a more specific antibody. 3. Document interference in assay limitations. cr_result->cr_solve Yes cr_result->assay_check No assay_review Action: Review protocol, reagent prep, and equipment calibration. assay_check->assay_review assay_solve Solution: Standardize procedures and re-run assay with appropriate controls. assay_review->assay_solve

Caption: A logical workflow for troubleshooting unexpected immunoassay results.

Cross_Reactivity_Assessment_Workflow cluster_prep Preparation cluster_assay Competitive Assay Execution cluster_analysis Data Analysis step1 1. Identify Potential Cross-Reactants (structurally similar compounds) step2 2. Prepare Serial Dilutions of this compound (Standard) and Cross-Reactant step1->step2 step3 3. Run Competitive ELISA (See Protocol 1) step2->step3 step4 4. Generate Inhibition Curves for Standard and Cross-Reactant step3->step4 step5 5. Determine IC50 Values (Concentration for 50% inhibition) step4->step5 step6 6. Calculate % Cross-Reactivity %CR = (IC50_this compound / IC50_Cross-Reactant) x 100 step5->step6

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Experimental Protocols

Protocol 1: Determining Percent Cross-Reactivity using Competitive ELISA

This protocol outlines the key steps for determining the cross-reactivity of a specific compound in a competitive this compound ELISA.[4][6]

Objective: To quantify the extent to which a structurally related compound interferes with the this compound assay.

Materials:

  • Microtiter plate pre-coated with anti-norprogesterone antibody.

  • This compound standards of known concentrations.

  • The compound to be tested for cross-reactivity (cross-reactant).

  • This compound-enzyme (e.g., HRP) conjugate.

  • Assay buffer, Wash buffer, Substrate solution (e.g., TMB), Stop solution.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of both the this compound standard and the cross-reactant in assay buffer. The concentration range for the cross-reactant should be wider than the standard curve to ensure the full inhibition curve can be generated.

  • Assay Setup: To the appropriate wells, add the assay buffer, a fixed amount of this compound-enzyme conjugate, and either the this compound standard, the cross-reactant dilution, or the sample.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature or 37°C).

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for the recommended time to allow for color development.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance (OD) of each well at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for both the this compound standard and the cross-reactant to generate two separate inhibition curves.

  • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50 of this compound).

  • Determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50 of the cross-reactant).

  • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100

  • Summarize the results in a table for easy comparison.

Protocol 2: Spike and Recovery

This protocol is used to determine if the detection of this compound is affected by the sample matrix.[9][10][28]

Objective: To assess whether components in the sample matrix interfere with the accurate measurement of the analyte.

Procedure:

  • Sample Selection: Select a sample representative of the study. If the endogenous level of this compound is high, dilute it with assay buffer until the value falls within the standard curve range.

  • Spike Preparation: Prepare a concentrated spiking stock of the this compound standard (e.g., 10x the concentration of the highest standard curve point).[9]

  • Sample Aliquoting: Create three sets of tubes:

    • Neat Sample: The original (or pre-diluted) sample.

    • Spiked Sample: The sample spiked with a known amount of the this compound standard. The final concentration should fall in the middle of the standard curve range.[9]

    • Spiked Buffer Control: Assay buffer spiked with the same amount of this compound standard as the Spiked Sample.

  • Assay: Analyze all three samples in the immunoassay according to the kit protocol.

  • Calculation: Calculate the percent recovery using the formula: % Recovery = ([Spiked Sample Conc. - Neat Sample Conc.] / Spiked Buffer Control Conc.) x 100

Interpretation:

  • An acceptable recovery range is typically 80-120%.[9][11]

  • Recoveries outside this range indicate that the sample matrix is interfering with the assay.

Protocol 3: Linearity of Dilution

This protocol assesses whether the sample can be serially diluted and still provide accurate measurements, which is another indicator of matrix interference.[10][13]

Objective: To determine if the sample matrix produces a linear dose-response parallel to the standard curve.

Procedure:

  • Sample Selection: Use a sample (either neat or spiked) with a this compound concentration in the upper range of the standard curve.

  • Serial Dilution: Perform a series of serial dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the standard assay diluent.

  • Assay: Analyze the undiluted sample and all dilutions in the immunoassay.

  • Calculation:

    • Determine the concentration of this compound in each diluted sample from the standard curve.

    • Correct for the dilution factor (Observed Conc. x Dilution Factor = Corrected Conc.).

    • Calculate the percent linearity between dilutions: % Linearity = (Corrected Conc. of Dilution / Corrected Conc. of Previous Dilution) x 100

Interpretation:

  • The corrected concentrations for each dilution should be consistent, ideally within 80-120% of each other.[11]

  • A sample that does not exhibit linear dilution suggests the presence of matrix interference that is overcome upon dilution.[13] This experiment helps determine the minimum required dilution for your samples.[11]

References

Technical Support Center: Optimizing Cell-Based Assays for High-Throughput Screening of Norprogesterone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for the high-throughput screening (HTS) of norprogesterone analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

  • Question: My replicate wells show significant variability in signal. What could be the cause, and how can I fix it?

  • Answer: High variability can stem from several factors.[1] A primary cause is often inconsistent cell seeding. Ensure a homogenous cell suspension before and during plating, and consider using automated cell dispensers for better consistency.[2] Pipetting errors during the addition of compounds or reagents can also contribute; using a multichannel pipette and preparing a master mix for reagents can help minimize this. Edge effects, where wells on the perimeter of the plate behave differently, can be mitigated by filling the outer wells with sterile buffer or media and excluding them from analysis.[3] Finally, ensure your plates are incubated in a humidified environment to prevent evaporation, which can concentrate reagents in the outer wells.

Issue 2: Low Signal-to-Noise Ratio or Weak Signal

  • Question: My assay window is very narrow, with a low signal-to-noise ratio. How can I improve my signal?

  • Answer: A weak signal can be due to several issues. First, check the viability and health of your cells; only use cells from a consistent passage number and ensure they are not overgrown. For reporter assays, low transfection efficiency can be a major factor. Optimize the DNA to transfection reagent ratio to maximize efficiency. The promoter driving your reporter gene might also be too weak; if possible, consider using a stronger promoter. Additionally, ensure that your reagents, such as the luciferase substrate, are fresh and have been stored correctly to maintain their activity.

Issue 3: High Background Signal

  • Question: I am observing a high background signal in my negative control wells. What are the potential sources and solutions?

  • Answer: High background can be caused by contamination of your reagents or samples, so always use freshly prepared solutions.[4] In luminescence assays, using white plates can sometimes contribute to background; opaque white plates are generally recommended to maximize signal and reduce crosstalk between wells.[3] Autofluorescence from the compounds themselves can also be a source of high background in fluorescence-based assays. It's important to screen for compound interference as part of your assay development.

Issue 4: Inconsistent Dose-Response Curves

  • Question: The dose-response curves for my compounds are not consistent between experiments. Why is this happening?

  • Answer: Inconsistent dose-response curves can be a result of variations in cell health and density between experiments.[1] It is critical to have a standardized cell culture and plating procedure. The stability of your compounds in the assay media over the incubation period can also be a factor.[5] Consider performing a time-course experiment to determine the optimal incubation time before compound degradation becomes an issue. Finally, ensure accurate serial dilutions of your compounds and consistent DMSO concentrations across all wells, as high concentrations of DMSO can be toxic to cells.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of cell-based assays for this compound analog screening.

  • Question: Which cell-based assay is most suitable for screening this compound analogs?

  • Answer: The choice of assay depends on the specific research question. For identifying compounds that bind to the progesterone (B1679170) receptor (PR), a competitive binding assay using fluorescence polarization is a good choice.[6][7] To screen for compounds that activate or inhibit PR signaling, a luciferase reporter gene assay is highly effective.[8][9] This involves a cell line expressing PR and a reporter gene (luciferase) under the control of a progesterone-responsive promoter. For assessing the overall effect of the compounds on cell health, cell viability assays like MTT, MTS, or ATP-based assays are essential.[2]

  • Question: How do I choose the right cell line for my assay?

  • Answer: The ideal cell line should express the progesterone receptor (PR-A and/or PR-B) at a consistent and detectable level. Human breast cancer cell lines like T47D or MCF-7 are commonly used as they endogenously express PR. Alternatively, you can use a cell line with low endogenous steroid receptor activity, such as HEK293 or U2OS, and transiently or stably transfect it with the desired PR isoform.[9]

  • Question: What are the critical quality control metrics for a high-throughput screening assay?

  • Answer: The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[4][10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11] Other important metrics include the signal-to-background ratio (S/B) and the signal-to-noise ratio (S/N).[10]

  • Question: How should I normalize my HTS data?

  • Answer: Normalization is crucial to correct for plate-to-plate and well-to-well variations.[3][12][13] A common method is to normalize the data to the positive and negative controls on each plate.[12] For example, you can set the average of the negative controls (e.g., DMSO vehicle) to 0% activity and the average of the positive controls (e.g., a known progesterone agonist) to 100% activity.

  • Question: What is the difference between classical and non-classical progesterone receptor signaling?

  • Answer: Classical, or genomic, progesterone signaling involves progesterone binding to the intracellular progesterone receptor (PR), which then translocates to the nucleus, binds to progesterone response elements (PREs) on the DNA, and regulates gene transcription.[14][15] Non-classical, or non-genomic, signaling is more rapid and is initiated by progesterone binding to membrane-associated progesterone receptors (mPRs).[14][16] This activates intracellular signaling cascades, such as the MAPK pathway.[15]

Experimental Protocols

1. Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

This protocol is adapted from a method for identifying progesterone receptor binding compounds.[17]

  • Objective: To determine the binding affinity of this compound analogs to the progesterone receptor ligand-binding domain (PR-LBD).

  • Principle: This is a competitive assay where a fluorescently labeled progesterone ligand (tracer) competes with the unlabeled test compound for binding to the PR-LBD. Binding of the large PR-LBD to the tracer slows its rotation, resulting in a high fluorescence polarization (FP) signal. Displacement of the tracer by a competing compound leads to a decrease in the FP signal.[7]

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of this compound analogs in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[6]

    • Reagent Preparation:

      • Prepare a working solution of recombinant human PR-LBD (e.g., 40 nM).

      • Prepare a working solution of a fluorescent progesterone tracer (e.g., 2 nM Fluormone™ PL Green).

      • Prepare a 2X master mix of the PR-LBD and tracer in assay buffer.

    • Assay Procedure (384-well plate):

      • Add 5 µL of the diluted test compounds or controls to the wells.

      • Add 15 µL of the 2X PR-LBD/tracer master mix to each well.

      • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen tracer.

    • Controls:

      • High Polarization (0% competition): PR-LBD + tracer (no competitor).

      • Low Polarization (100% competition): PR-LBD + tracer + a saturating concentration of unlabeled progesterone.

2. Luciferase Reporter Gene Assay for PR Activation

This protocol is a general guide for a reporter assay to screen for PR agonists or antagonists.[5][8]

  • Objective: To identify and characterize this compound analogs that modulate progesterone receptor transcriptional activity.

  • Principle: A cell line is engineered to express the progesterone receptor and a luciferase reporter gene driven by a promoter containing progesterone response elements (PREs). Activation of the PR by an agonist leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.

  • Methodology:

    • Cell Seeding: Plate a PR-expressing reporter cell line (e.g., T47D-luc or a stably transfected HEK293 line) in a 384-well white, clear-bottom plate at a pre-optimized density.

    • Compound Addition:

      • Agonist screening: Add serial dilutions of the this compound analogs to the cells.

      • Antagonist screening: Add a fixed, sub-maximal concentration (e.g., EC80) of a known PR agonist (e.g., progesterone) followed by serial dilutions of the test compounds.[7]

    • Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.

    • Luciferase Assay:

      • Equilibrate the plate to room temperature.

      • Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.

      • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Controls:

      • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO).

      • Positive Control (Agonist): Cells treated with a saturating concentration of a known PR agonist.

      • Positive Control (Antagonist): Cells treated with the agonist and a known PR antagonist (e.g., mifepristone).

3. Cell Viability Assay (MTS-based)

This protocol provides a method to assess the cytotoxicity of the screened compounds.[2]

  • Objective: To determine the effect of this compound analogs on cell viability.

  • Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding and Compound Treatment: Follow the same procedure as for the primary screening assay.

    • MTS Reagent Addition: After the compound incubation period, add 20 µL of a combined MTS/PES solution to each well of the 96-well plate.

    • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

    • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a plate reader.

    • Controls:

      • 100% Viability: Cells treated with vehicle only.

      • 0% Viability (Maximum kill): Cells treated with a known cytotoxic agent or lysed with detergent.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Assay Reagents

AssayReagentRecommended Starting Concentration
FP Competitive Binding Assay Progesterone Receptor LBD20-40 nM
Fluorescent Progesterone Tracer1-2 nM
Luciferase Reporter Assay (Antagonist) Progesterone (Agonist)EC50 - EC80 (e.g., 8.0 nM)[7]
Cell Viability (MTS) MTS/PES SolutionPer manufacturer's instructions

Table 2: Key HTS Quality Control Metrics and Acceptance Criteria

MetricFormulaAcceptance Criteria
Z'-Factor 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]0.5 ≤ Z' < 1 (Excellent)[4][11]
Signal-to-Background Mean_pos / Mean_neg> 10 (Assay dependent)
Signal-to-Noise (Mean_pos - Mean_neg) / sqrt(SD_pos^2 + SD_neg^2)> 5 (Assay dependent)

SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively. SD_neg and Mean_neg are the standard deviation and mean of the negative control, respectively.

Visualizations

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 This compound Analog mPR Membrane PR (mPR) P4->mPR Non-Classical (Rapid) PR_complex PR + HSP P4->PR_complex Classical (Genomic) MAPK_cascade MAPK Signaling Cascade mPR->MAPK_cascade PR PR PR_complex->PR HSP dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation Gene Target Gene Transcription PRE->Gene

Caption: Progesterone Receptor Signaling Pathways.

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis & Follow-up Assay_Dev Assay Development & Optimization Plate_Prep Compound Library Plating (384-well) Assay_Dev->Plate_Prep Compound_Add Compound Addition Plate_Prep->Compound_Add Cell_Culture Cell Culture & Expansion Cell_Plating Cell Seeding Cell_Culture->Cell_Plating Cell_Plating->Compound_Add Incubation Incubation Compound_Add->Incubation Signal_Read Signal Detection (Luminescence/Fluorescence) Incubation->Signal_Read Data_QC Data QC & Normalization (Z'-factor, S/B) Signal_Read->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Secondary_Assay Secondary & Orthogonal Assays (e.g., Viability) Dose_Response->Secondary_Assay

Caption: High-Throughput Screening Workflow.

References

Technical Support Center: Improving the Selectivity of Norprogesterone for the Progesterone Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of norprogesterone for the progesterone (B1679170) receptor (PR).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for improving the selectivity of this compound for the progesterone receptor?

This compound is a potent progestogen, but like many steroid hormones, it can exhibit cross-reactivity with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This off-target binding can lead to undesirable side effects. Improving the selectivity of this compound for the PR is crucial for developing safer and more effective therapeutic agents. For instance, 19-norprogesterone (B1209251) has been shown to have a significant affinity for the mineralocorticoid receptor, approximately 47% of that of aldosterone, and about a 3-fold higher affinity than progesterone for the MR.[1][2] Such off-target activity can lead to side effects like changes in electrolyte balance.

Q2: What are the primary off-targets for this compound and its derivatives?

The primary off-targets for this compound and related 19-norprogestins are the androgen, glucocorticoid, and mineralocorticoid receptors. The structural similarity between steroid hormones allows for binding to multiple receptors, which can result in a range of unintended biological effects.

Q3: What structural modifications can be made to this compound to improve its selectivity for the progesterone receptor?

Structure-activity relationship (SAR) studies have identified several modifications that can enhance PR selectivity:

  • 17α-substitution: Introduction of a hydroxyl group at the 17α position can decrease affinity for the MR.[1]

  • 6-methylation and C6-C7 double bond: The addition of a methyl group at the C6 position and the formation of a double bond between C6 and C7 can further reduce MR affinity.[1]

  • 17α-acetylation: Acetylation of the 17α-hydroxyl group has been shown to nearly abolish mineralocorticoid receptor affinity.[1]

  • 11β-substituents: While not specific to this compound, the addition of bulky substituents at the 11β-position is a common strategy in the development of selective PR modulators (SPRMs) to reduce off-target binding.

Troubleshooting Guides

Guide 1: Inconsistent Results in Progesterone Receptor Competitive Binding Assays

Issue: High variability between replicate wells or experiments when determining the IC50 of this compound derivatives.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Pipetting Errors Ensure proper calibration of pipettes. Use a multichannel pipette for adding reagents to multiple wells to maintain consistency.
Improper Mixing Gently vortex all reagent and compound stock solutions before preparing dilutions. Ensure the assay plate is gently agitated after reagent addition if the protocol specifies.
Temperature Gradients Allow all reagents, compounds, and microplates to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation.
Radioligand Degradation Store radiolabeled ligands according to the manufacturer's instructions, typically at low temperatures and protected from light. Avoid repeated freeze-thaw cycles.
Receptor Preparation Inconsistency Prepare a large batch of receptor source (e.g., cell lysate or purified receptor) to be used across multiple experiments to minimize variability. Aliquot and store at -80°C.
Guide 2: High Background Signal in Luciferase Reporter Gene Assays

Issue: The "no treatment" or vehicle control wells exhibit high luminescence, reducing the assay window and sensitivity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contamination Use freshly prepared, sterile reagents and media. Ensure aseptic technique during cell culture and assay setup.
Promoter "Leakiness" The reporter construct may have a basal level of transcription. If possible, switch to a reporter construct with a promoter known for lower basal activity.
Cell Clumping Ensure a single-cell suspension before seeding to have a uniform cell number across wells.
Plate Type Use white, opaque-walled plates designed for luminescence assays to minimize well-to-well crosstalk and background from transmitted light.[3]
Extended Incubation Optimize the incubation time with the luciferase substrate. Some substrates can develop a high background over time.
Guide 3: Suspected Off-Target Effects in Cell-Based Assays

Issue: A this compound derivative shows activity in a PR-negative cell line or elicits a response inconsistent with PR activation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cross-reactivity with other nuclear receptors Test the compound in cell lines expressing other steroid receptors (AR, GR, MR) using a relevant reporter gene assay for each.
Non-receptor mediated effects Perform a counter-screen using a cell line that does not express any steroid receptors to identify potential cytotoxic or other non-specific effects.
Metabolism of the compound Analyze the cell culture media by LC-MS/MS to determine if the parent compound is being metabolized into an active form that may have a different receptor selectivity profile.

Data Presentation

Table 1: Relative Binding Affinity (RBA) of this compound and Derivatives for the Mineralocorticoid Receptor (MR)

CompoundModificationRelative Binding Affinity for MR (% of Aldosterone)
Aldosterone-100%
Progesterone-~15% (derived from 3-fold lower affinity than 19-nor P)[2]
19-NorprogesteroneRemoval of C19 methyl group47%[1]
17α-hydroxy-19-norprogesterone+ 17α-hydroxyl group13%[1]
Nomegestrol+ 6-methyl group and C6=C7 double bond1.2%[1]
Nomegestrol Acetate+ 17α-acetate group0.23%[1]

Note: Data is compiled from literature sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (Filtration Format)

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for the progesterone receptor.

  • Receptor Preparation:

    • Prepare a cytosol fraction from tissues rich in progesterone receptors (e.g., rabbit uterus) or use commercially available recombinant human PR.

    • Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).

    • Perform ultracentrifugation to obtain a high-speed cytosol fraction containing the soluble receptors.[4]

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a radiolabeled PR ligand (e.g., [³H]-progesterone or [³H]-ORG 2058).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound derivative).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled progesterone).

  • Incubation:

    • Add the receptor preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 2: Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate or inhibit PR-mediated gene transcription.

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T or T47D) that endogenously or exogenously expresses the human progesterone receptor.

    • Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs) and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Treatment:

    • Plate the transfected cells in a white, opaque 96-well plate.

    • For agonist mode, add serial dilutions of the test compound.

    • For antagonist mode, add a constant, sub-maximal concentration of a known PR agonist (e.g., progesterone) along with serial dilutions of the test compound.[6]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[6]

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagents to room temperature.

    • Add the firefly luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.

    • Add the Renilla luciferase substrate (stop and glo) and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luminescence against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists).

Mandatory Visualizations

Progesterone_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR PR (inactive) Progesterone->PR Binds PR_P PR-Progesterone (active) PR->PR_P Conformational Change HSP HSP PR_P->HSP Dissociates PR_dimer PR Dimer PR_P->PR_dimer Dimerization PRE Progesterone Response Element PR_dimer->PRE Binds PR_dimer->PRE Transcription Gene Transcription PRE->Transcription Initiates

Caption: Classical Progesterone Receptor Signaling Pathway.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR (inactive) Androgen->AR Binds AR_A AR-Androgen (active) AR->AR_A Conformational Change HSP HSP AR_A->HSP Dissociates AR_dimer AR Dimer AR_A->AR_dimer Dimerization ARE Androgen Response Element AR_dimer->ARE Binds AR_dimer->ARE Transcription Gene Transcription ARE->Transcription Initiates

Caption: Potential Off-Target Androgen Receptor Signaling Pathway.

experimental_workflow cluster_binding Binding Assay cluster_functional Functional Assay (Reporter Gene) b1 Prepare Receptor & Radioligand b2 Add Test Compound (this compound derivative) b1->b2 b3 Incubate to Equilibrium b2->b3 b4 Separate Bound from Free b3->b4 b5 Quantify Bound Radioligand b4->b5 b6 Calculate IC50 & Ki b5->b6 end_node Evaluate Selectivity (PR vs. Off-Targets) b6->end_node f1 Transfect Cells with PR & Reporter Plasmids f2 Treat with Test Compound f1->f2 f3 Incubate (18-24h) f2->f3 f4 Measure Luciferase Activity f3->f4 f5 Normalize Data f4->f5 f6 Calculate EC50/IC50 f5->f6 f6->end_node start Start: Synthesize This compound Derivative start->b1 start->f1

Caption: Integrated Workflow for Assessing this compound Selectivity.

References

Reducing the mineralocorticoid side effects of norprogesterone derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the mineralocorticoid side effects of norprogesterone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the mineralocorticoid side effects of this compound derivatives and why do they occur?

A1: Mineralocorticoid side effects primarily include sodium and water retention, potentially leading to bloating, weight gain, and increased blood pressure.[1][2] These effects occur because some this compound derivatives can bind to and activate the mineralocorticoid receptor (MR), mimicking the action of the natural hormone aldosterone (B195564).[1][3] The MR is a nuclear receptor that, upon activation, translocates to the nucleus and regulates the expression of genes involved in ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump.[3][4][5] This leads to increased sodium reabsorption and potassium excretion in the kidneys.[5]

Q2: Which structural modifications can reduce the mineralocorticoid activity of this compound derivatives?

A2: Specific chemical modifications have been shown to significantly decrease affinity for the mineralocorticoid receptor. For instance, introducing a hydroxyl group at the C-17α position, adding a methyl group at C-6, creating a double bond at C-6, and acetylating the 17α-hydroxyl group can stepwise reduce MR binding and subsequent salt-retaining effects.[1] These modifications alter the steroid's three-dimensional structure, reducing its ability to fit into the ligand-binding pocket of the MR.

Q3: What are the primary strategies to mitigate mineralocorticoid side effects during pre-clinical development?

A3: The primary strategies include:

  • Rational Drug Design: Synthesizing derivatives with structural modifications that decrease affinity for the MR while maintaining high affinity for the progesterone (B1679170) receptor (PR).[1][6]

  • Screening Assays: Implementing robust in vitro (e.g., receptor binding assays) and in vivo (e.g., measuring urinary electrolyte balance in animal models) screening to characterize the mineralocorticoid profile of new compounds early in development.[1][6]

  • Co-administration with an MR Antagonist: In experimental settings, co-administering the this compound derivative with a known MR antagonist like spironolactone (B1682167) or eplerenone (B1671536) can be used to confirm that the observed side effects are MR-mediated and to counteract them.[7]

Q4: How can I screen my novel this compound derivative for off-target mineralocorticoid activity?

A4: A standard approach involves a two-tiered screening process. First, perform an in vitro competitive radioligand binding assay to determine the compound's relative binding affinity (RBA) for the mineralocorticoid receptor compared to aldosterone.[6] Second, for compounds showing significant MR binding, proceed to an in vivo assay in adrenalectomized rats to measure the effect on urinary sodium and potassium excretion (the Na+/K+ ratio).[1] A significant decrease in this ratio indicates a mineralocorticoid (salt-retaining) effect.

Q5: My in vivo study shows signs of fluid retention. How can I troubleshoot if this is an MR-mediated effect?

A5: To determine if the observed fluid retention is due to mineralocorticoid activity, you can conduct a mechanistic study. Administer your compound to one group of adrenalectomized rats and co-administer your compound with a potent MR antagonist (e.g., spironolactone) to a second group. If the fluid retention and associated changes in urinary Na+/K+ ratio are prevented or reversed in the co-administration group, it strongly suggests the effect is mediated through the mineralocorticoid receptor.

Data Presentation

Table 1: Comparative Mineralocorticoid Receptor Binding Affinity of this compound Derivatives

This table summarizes the relative binding affinity (RBA) of several 19-norprogesterone (B1209251) derivatives for the rat kidney mineralocorticoid receptor, with aldosterone's affinity set to 100%.

CompoundStructural Modification from 19-NorprogesteroneRelative Binding Affinity (RBA) %Reference
Aldosterone(Reference)100%[1]
19-NorprogesteroneParent Compound47%[1]
17α-OH-19-NorprogesteroneAddition of a 17α-hydroxyl group13%[1]
NomegestrolAddition of a C6 methyl group and C6-C7 double bond1.2%[1]
Nomegestrol AcetateAcetylation of the 17α-hydroxyl group0.23%[1]

Visualizations

Signaling Pathways and Workflows

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative MR_HSP MR-HSP90 Complex Ligand->MR_HSP Binds MR_Ligand Activated MR-Ligand Complex MR_HSP->MR_Ligand Conformational Change & HSP Dissociation MR_dimer MR Dimer MR_Ligand->MR_dimer Nuclear Translocation & Dimerization HRE Hormone Response Element (HRE) on DNA MR_dimer->HRE Binds Transcription Gene Transcription (e.g., ENaC, Na+/K+ pump) HRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Ion Transport Proteins mRNA->Proteins Translation (in cytoplasm) Side_Effects Na+ & Water Retention Proteins->Side_Effects Leads to

Caption: Mineralocorticoid receptor (MR) signaling pathway.

Screening_Workflow cluster_0 Experimental Workflow A Synthesize Novel This compound Derivative B In Vitro Screening: MR Binding Assay A->B C < 1% RBA vs Aldosterone? B->C D In Vivo Assay: Urinary Na+/K+ Ratio in Adrenalectomized Rats C->D No F Low Mineralocorticoid Side Effect Risk C->F Yes E Significant Decrease in Na+/K+ Ratio? D->E E->F No G High Mineralocorticoid Side Effect Risk E->G Yes

Caption: Workflow for screening mineralocorticoid activity.

Troubleshooting_Logic cluster_1 Troubleshooting Guide Start In Vivo Study Shows Unexpected Fluid Retention or Hypertension Q1 Was In Vitro MR Binding Affinity High? Start->Q1 A1_Yes Proceed to Mechanistic Study Q1->A1_Yes Yes A1_No Consider Other Causes: - Off-target effects on other receptors - Metabolic activation to an MR-active compound Q1->A1_No No Mech_Study Conduct In Vivo Study with MR Antagonist (e.g., Spironolactone) Co-administration A1_Yes->Mech_Study Q2 Does Antagonist Block the Side Effect? Mech_Study->Q2 Result_Yes Conclusion: Effect is MR-Mediated. Action: Re-evaluate compound structure or development path. Q2->Result_Yes Yes Result_No Conclusion: Effect is NOT MR-Mediated. Action: Investigate alternative pharmacological mechanisms. Q2->Result_No No

Caption: Troubleshooting logic for in vivo side effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor

Objective: To determine the relative binding affinity (RBA) of a test compound for the Mineralocorticoid Receptor (MR) in comparison to aldosterone.

Materials:

  • Test this compound derivatives

  • Aldosterone (for standard curve)

  • [³H]-Aldosterone (radioligand)

  • Kidneys from adrenalectomized male rats

  • Buffer A: Tris-HCl, EDTA, molybdate, pH 7.4

  • Buffer B: Buffer A with dithiothreitol (B142953) (DTT) and glycerol

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail and vials

  • Homogenizer, refrigerated centrifuge, scintillation counter

Methodology:

  • Cytosol Preparation:

    • Perfuse kidneys from adrenalectomized rats with cold Buffer A to remove blood.

    • Homogenize the kidneys in Buffer B.

    • Centrifuge the homogenate at high speed (e.g., 105,000 x g) for 60 minutes at 4°C to obtain the supernatant (cytosol), which contains the soluble MR.

  • Competitive Binding Assay:

    • Set up assay tubes in triplicate. Include tubes for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled aldosterone), and competitive binding (radioligand + varying concentrations of the test compound).

    • Add a fixed concentration of [³H]-Aldosterone to each tube.

    • Add the appropriate unlabeled compound (aldosterone standard or test derivative) in increasing concentrations.

    • Add an aliquot of the kidney cytosol to each tube.

    • Incubate the mixture for 18-24 hours at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold DCC suspension to each tube and incubate for 10 minutes at 4°C. The charcoal binds the free radioligand.

    • Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant, containing the protein-bound radioligand, to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound and the aldosterone standard.

    • Determine the IC₅₀ (concentration required to inhibit 50% of specific [³H]-Aldosterone binding) for both aldosterone and the test compound.

    • Calculate the Relative Binding Affinity (RBA) as: (IC₅₀ of Aldosterone / IC₅₀ of Test Compound) x 100%.

Protocol 2: In Vivo Assessment of Mineralocorticoid Activity (Rat Antinatriuretic Assay)

Objective: To evaluate the mineralocorticoid (salt-retaining) activity of a test compound in a whole-animal model.

Materials:

  • Adrenalectomized male rats (to remove endogenous aldosterone influence)

  • Test this compound derivative and vehicle

  • Aldosterone (positive control)

  • Saline solution (0.9% NaCl)

  • Metabolic cages for urine collection

  • Flame photometer or ion-selective electrode analyzer for Na+ and K+ measurement

Methodology:

  • Animal Acclimatization:

    • House adrenalectomized rats in individual metabolic cages for several days to acclimatize. Provide saline solution for drinking to maintain electrolyte balance.

  • Experimental Procedure:

    • On the day of the experiment, administer a saline load (e.g., 3% of body weight) to all animals via oral gavage or subcutaneous injection to ensure adequate urine flow.

    • Divide animals into groups: Vehicle control, Positive control (aldosterone, e.g., 0.5 µ g/rat ), and Test groups (various doses of the this compound derivative).

    • Administer the respective treatments (vehicle, aldosterone, or test compound) via subcutaneous injection or oral gavage.

  • Urine Collection and Analysis:

    • Collect urine over a 4-6 hour period post-treatment.

    • Measure the total volume of urine for each animal.

    • Determine the concentration of sodium (Na+) and potassium (K+) in each urine sample using a flame photometer or equivalent instrument.

  • Data Analysis:

    • Calculate the total amount of Na+ and K+ excreted by each animal (concentration x volume).

    • Determine the urinary Na+/K+ ratio for each animal.

    • Compare the mean Na+/K+ ratio of the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant decrease in the Na+/K+ ratio, similar to the aldosterone group, indicates mineralocorticoid activity (antinatriuretic and kaliuretic effects).[1]

References

Enhancing the metabolic stability of norprogesterone for longer in vivo action.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the metabolic stability of norprogesterone for longer in vivo action.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound and its derivatives?

This compound, a 19-norprogesterone (B1209251) derivative, generally follows metabolic pathways similar to endogenous progesterone (B1679170).[1] The primary and rate-limiting step in the metabolism of many progestins, including 19-nortestosterone derivatives like norethisterone (a close analog of this compound), is 5α-reduction of the A-ring.[2][3][4] This is followed by reduction of the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases.[2] The key enzymes involved in this process are 5α-reductase and aldo-keto reductases.[3] Additionally, metabolism can occur via hydroxylation mediated by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[5]

Q2: What are the most effective strategies to improve the metabolic stability of this compound?

To enhance the in vivo half-life of this compound, the primary strategy is to introduce structural modifications that hinder its metabolic breakdown. Key approaches include:

  • Blocking 5α-reduction: Introducing substituents at the 7α and 11-positions of the steroid skeleton has been shown to be highly effective in inhibiting 5α-reductase activity.[2] For example, 7α-methyl and 11β-ethyl substitutions on norethisterone significantly reduce its metabolism.[2]

  • Modifying other labile sites: Although 5α-reduction is a primary pathway, other positions on the steroid nucleus can also be susceptible to metabolism. A thorough metabolite identification study can reveal these "metabolic hotspots," which can then be blocked through chemical modifications, such as deuteration or substitution with a halogen.

Q3: How do I choose the right in vitro assay to assess the metabolic stability of my this compound analogs?

The choice of in vitro assay depends on the specific metabolic pathways you want to investigate:

  • Liver Microsomes: This is a cost-effective and high-throughput method ideal for studying Phase I metabolism, which is primarily mediated by CYP enzymes.[6][7] It is a good starting point for screening a large number of compounds.

  • S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II (conjugation) reactions.

  • Hepatocytes (primary or cryopreserved): Considered the "gold standard," hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of both Phase I and Phase II metabolism in a more physiologically relevant environment.[7]

For assessing the impact of modifications on 5α-reduction, using a system known to express 5α-reductase, such as rat liver microsomes or specific cell lines, would be appropriate.

Q4: What are the expected pharmacokinetic parameters for progestins, and how do they vary?

The pharmacokinetic parameters of progestins can vary significantly depending on the specific compound, the route of administration, and the animal species.[8] For instance, the terminal half-life of norethisterone, levonorgestrel, cyproterone (B1669671) acetate (B1210297), and gestodene (B1671452) shows considerable variation across rats, beagles, and rhesus monkeys.[8] The oral bioavailability of progesterone itself is very low (<10%), while synthetic progestins generally have better oral bioavailability.[9]

Troubleshooting Guides

Issue 1: High variability in metabolic stability results between experiments.

  • Potential Cause: Inconsistent experimental conditions.

    • Troubleshooting Steps:

      • Standardize Reagent Preparation: Ensure that all buffers, cofactor solutions (e.g., NADPH), and substrate solutions are prepared fresh and consistently for each experiment.

      • Control Microsome/Hepatocyte Viability: If using cryopreserved hepatocytes, ensure proper thawing and handling procedures to maintain cell viability. For microsomes, avoid repeated freeze-thaw cycles.

      • Verify Incubation Conditions: Precisely control incubation temperature (typically 37°C) and time.[7]

      • Check Solvent Concentration: Keep the final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve the test compounds low (typically <1%) as they can inhibit enzyme activity.

  • Potential Cause: Issues with the analytical method (LC-MS/MS).

    • Troubleshooting Steps:

      • Use an Internal Standard: Incorporate a stable, isotopically labeled internal standard to account for variations in sample processing and instrument response.

      • Validate the Analytical Method: Ensure the LC-MS/MS method is validated for linearity, accuracy, precision, and sensitivity for both the parent compound and its expected metabolites.

      • Check for Matrix Effects: Ion suppression or enhancement from the biological matrix can affect quantification. Perform post-column infusion or matrix effect experiments to assess and mitigate these effects.

Issue 2: My modified this compound analog shows good in vitro stability but poor in vivo efficacy.

  • Potential Cause: Poor absorption or high first-pass metabolism in the gut.

    • Troubleshooting Steps:

      • Assess Intestinal Metabolism: Use in vitro models of intestinal metabolism, such as intestinal microsomes or S9 fractions, to determine if the compound is being metabolized before reaching systemic circulation.

      • Evaluate Permeability: Use Caco-2 cell permeability assays to assess the compound's ability to be absorbed across the intestinal epithelium.

      • Consider Alternative Routes of Administration: If oral bioavailability is a significant hurdle, explore parenteral routes such as subcutaneous or intramuscular injection to bypass first-pass metabolism.

  • Potential Cause: Rapid clearance by non-hepatic tissues.

    • Troubleshooting Steps:

      • Investigate Extrahepatic Metabolism: Use tissue homogenates or microsomes from other metabolically active organs (e.g., kidney, lung) to assess the compound's stability in these tissues.

  • Potential Cause: The modification has negatively impacted receptor binding or activity.

    • Troubleshooting Steps:

      • Perform Receptor Binding Assays: Conduct competitive binding assays to determine the affinity of the modified analog for the progesterone receptor (PR) and compare it to the parent compound.

      • Conduct Functional Assays: Use reporter gene assays or other functional assays to measure the progestogenic activity of the analog.

Issue 3: Difficulty in identifying the metabolites of this compound analogs.

  • Potential Cause: Metabolites are present at very low concentrations.

    • Troubleshooting Steps:

      • Increase Incubation Concentration/Time: Use a higher concentration of the parent compound or a longer incubation time to generate more metabolites.

      • Concentrate the Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the metabolites before LC-MS/MS analysis.

      • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides greater sensitivity and mass accuracy, aiding in the identification of unknown metabolites.

  • Potential Cause: The metabolic pathway is unexpected.

    • Troubleshooting Steps:

      • Use Metabolite Prediction Software: In silico tools can predict potential sites of metabolism and the likely structures of metabolites.

      • Synthesize Potential Metabolites: If you hypothesize a particular metabolic transformation, synthesize the suspected metabolite to use as a reference standard for confirmation by LC-MS/MS.

Data Presentation

Table 1: In Vitro Metabolism of Norethisterone and its Derivatives in Rat Uterus and Vagina

CompoundTissue% Metabolized
NorethisteroneUterus26.9
Vagina37.1
Org OM38 (7α-methyl-norethisterone)Uterus/Vagina1.0 - 7.6
Org 4060 (11β-ethyl-norethisterone)Uterus/Vagina1.0 - 7.6
Org 34694 (7α-methyl, 11-ethylidene-norethisterone)Uterus/Vagina1.0 - 7.6

Data adapted from Blom et al.[2]

Table 2: Pharmacokinetic Parameters of Progesterone via Different Routes of Administration

Route of AdministrationElimination Half-life (hours)
Oral5 - 10 (with food)
Sublingual6 - 7
Vaginal14 - 50
Intramuscular20 - 28
Subcutaneous13 - 18

Data from Wikipedia.[9]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound analogs.

Materials:

  • Human liver microsomes (pooled, mixed gender)

  • Test compound (this compound analog)

  • Positive control compounds (e.g., testosterone, progesterone)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) containing an internal standard (e.g., deuterated analog)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound and positive controls in DMSO or ACN.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Mandatory Visualizations

Progesterone_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone This compound mPR Membrane PR (mPR) Progesterone->mPR Non-classical (Rapid) PR_complex_inactive Inactive PR HSP Progesterone->PR_complex_inactive Classical (Genomic) G_protein G-protein mPR->G_protein SRC c-Src G_protein->SRC MAPK_pathway MAPK Pathway (ERK) SRC->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway SRC->PI3K_AKT_pathway Transcription Gene Transcription MAPK_pathway->Transcription Phosphorylation of Transcription Factors Protein New Protein PI3K_AKT_pathway->Protein Cell Survival PR_dimer Active PR Dimer PR_complex_inactive->PR_dimer HSP dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation PRE->Transcription mRNA mRNA Transcription->mRNA mRNA->Protein

Caption: Progesterone Receptor Signaling Pathways.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Studies Lead_ID Lead Identification (this compound) SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Synthesis Analog Synthesis SAR->Synthesis Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Synthesis->Metabolic_Stability Receptor_Binding Receptor Binding Assay Synthesis->Receptor_Binding Functional_Assay Functional Assay Synthesis->Functional_Assay Data_Analysis Data Analysis Metabolic_Stability->Data_Analysis Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Selection Candidate Selection Data_Analysis->Selection Selection->SAR Iterative Optimization PK_PD Pharmacokinetics & Pharmacodynamics Selection->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

Caption: Workflow for Developing Metabolically Stable this compound Analogs.

Troubleshooting_Logic cluster_investigation Investigation cluster_strategy Modification Strategy cluster_evaluation Re-evaluation Start Start: High In Vitro Metabolic Instability Metabolite_ID Metabolite Identification Start->Metabolite_ID Identify_Hotspots Identify Metabolic Hotspots Metabolite_ID->Identify_Hotspots Block_5a_Reductase Block 5α-Reductase (e.g., 7α/11-substitution) Identify_Hotspots->Block_5a_Reductase If A-ring metabolism is dominant Block_Other_Hotspots Block Other Hotspots (e.g., Halogenation) Identify_Hotspots->Block_Other_Hotspots If other sites are labile Reassay_Stability Re-assay Metabolic Stability Block_5a_Reductase->Reassay_Stability Block_Other_Hotspots->Reassay_Stability Check_Activity Confirm Receptor Activity Reassay_Stability->Check_Activity Check_Activity->Identify_Hotspots If further optimization is needed End End: Stable & Active Analog Check_Activity->End If successful

Caption: Troubleshooting Logic for Enhancing Metabolic Stability.

References

Technical Support Center: Troubleshooting Norprogesterone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving norprogesterone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed methodologies for key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing a weaker or no biological response to this compound in our cell-based assays compared to published data. What are the potential causes?

A1: Several factors could contribute to a diminished or absent response. Consider the following possibilities:

  • Compound Integrity: this compound, like other steroid hormones, can degrade if not stored properly. Ensure that your stock solutions are fresh and have been stored correctly, typically at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.

  • Cell Line Viability and Receptor Expression: The expression of progesterone (B1679170) receptors (PR) can vary between cell lines and even with passage number. It is crucial to verify the expression of PR in your cell line using techniques like qPCR or Western blot.

  • Suboptimal Assay Conditions: The concentration of this compound, incubation time, cell density, and serum components in the culture medium can all influence the outcome. It is advisable to perform a dose-response curve to determine the optimal concentration and to use charcoal-stripped serum to eliminate the influence of endogenous hormones.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not affecting cell viability or the experimental outcome. Always include a vehicle control in your experiments.

Q2: Our experimental replicates show high variability in this compound-treated groups. How can we improve consistency?

A2: High variability between replicates can obscure real effects. To improve consistency, focus on the following:

  • Precise Pipetting and Cell Seeding: Inaccurate pipetting of this compound or reagents and inconsistent cell numbers across wells are common sources of variability. Use calibrated pipettes, change tips between samples, and ensure a homogenous cell suspension before seeding.

  • Plate Edge Effects: Wells on the periphery of a microplate are prone to evaporation and temperature fluctuations, which can lead to "edge effects." To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Automated Liquid Handling: If available, using automated liquid handlers for dispensing cells and reagents can significantly improve consistency.

  • Normalization: For cell-based assays, normalizing the final readout to a measure of cell viability or cell number (e.g., using a CellTiter-Glo® or crystal violet assay) can account for variations in cell proliferation or seeding.

Q3: We suspect off-target effects are contributing to our inconsistent results with this compound. How can we investigate this?

A3: this compound, while a potent progestin, may interact with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), or mineralocorticoid receptor (MR).[1][2]

  • Receptor Expression Profiling: Determine the expression levels of AR, GR, and MR in your experimental model. High expression of these receptors could increase the likelihood of off-target effects.[1]

  • Use of Specific Antagonists: To confirm the involvement of a specific off-target receptor, co-treat your cells with this compound and a specific antagonist for the suspected receptor (e.g., flutamide (B1673489) for AR, mifepristone (B1683876) for GR, or spironolactone (B1682167) for MR). A reversal of the unexpected phenotype would suggest an off-target effect.[1]

  • Receptor Binding Assays: Perform competitive binding assays to determine the affinity of this compound for other steroid receptors.

Q4: How should we properly handle and store this compound to ensure its stability?

A4: The stability of this compound is critical for reproducible experimental results. Follow these guidelines:

  • Storage of Solid Compound: Store solid this compound at the temperature recommended by the supplier, typically at -20°C, and protect it from light.

  • Preparation of Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent like DMSO.

  • Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute solutions for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent Results in Receptor Binding Assays
Potential Cause Troubleshooting Steps
Degraded radioligand Use a fresh batch of radioligand and verify its specific activity.
Improper separation of bound and free ligand Optimize the separation method (e.g., filtration, charcoal adsorption). Ensure complete washing to remove unbound ligand.
Variable receptor preparation Prepare fresh cell membranes or lysates for each experiment. Quantify protein concentration to ensure equal amounts are used in each assay.
Incorrect incubation time or temperature Perform time-course and temperature-dependence experiments to determine optimal binding conditions.
Issue 2: Variable Gene Expression in qPCR or Reporter Assays
Potential Cause Troubleshooting Steps
Low transfection efficiency (for reporter assays) Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell density). Use a positive control plasmid (e.g., expressing a fluorescent protein) to monitor efficiency.
Variable RNA quality (for qPCR) Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer).
Primer/probe inefficiency (for qPCR) Validate primer/probe sets to ensure optimal amplification efficiency and specificity.
Inconsistent cell stimulation Ensure accurate and consistent addition of this compound to all wells. Use a multichannel pipette or automated liquid handler.
Issue 3: Inconsistent Protein Levels in Western Blotting
Potential Cause Troubleshooting Steps
Uneven protein loading Accurately quantify protein concentration in lysates before loading. Use a loading control (e.g., β-actin, GAPDH) to normalize the data.
Inefficient protein transfer Optimize transfer conditions (e.g., voltage, time). Use a pre-stained protein ladder to visualize transfer efficiency.
Suboptimal antibody concentration Titrate primary and secondary antibodies to determine the optimal working concentration.
Inconsistent blotting and washing Ensure all membranes are treated with the same volumes and incubation times for blocking, antibody incubation, and washing steps.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for the progesterone receptor.

Methodology:

  • Cell Culture: Culture cells expressing the progesterone receptor (e.g., T47D cells) to 80-90% confluency.

  • Membrane Preparation: Harvest cells, homogenize in a hypotonic buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) to all wells.

  • Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor. Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of an unlabeled progestin (non-specific binding).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate progesterone receptor-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: Co-transfect cells with an expression vector for the progesterone receptor and a reporter plasmid containing a luciferase gene under the control of a progesterone response element (PRE). A co-transfected plasmid expressing Renilla luciferase can be used for normalization.

  • Cell Treatment: After transfection, treat the cells with increasing concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.[1][3]

Western Blotting for Downstream Signaling Proteins

This protocol is for detecting changes in the expression or phosphorylation of proteins downstream of progesterone receptor activation.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated ERK, Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Norprogesterone_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR Membrane PR (mPR) This compound->mPR Binds PR Progesterone Receptor (PR) -HSP Complex This compound->PR Binds Src Src mPR->Src Activates PR_active Activated PR (Dimerized) PR->PR_active HSP dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocates & Binds Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Phosphorylates Transcription Factors PRE->Gene_Transcription Initiates

Caption: this compound signaling pathways.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Reagent Quality - this compound stability - Reagent concentrations - Cell line integrity start->check_reagents check_protocol Review Experimental Protocol - Pipetting accuracy - Incubation times/temperatures - Control groups start->check_protocol check_equipment Check Equipment Calibration - Pipettes - Plate readers - Incubators start->check_equipment outcome1 Identify Source of Error check_reagents->outcome1 check_protocol->outcome1 check_equipment->outcome1 reagent_issue Prepare Fresh Reagents Optimize Storage outcome1->reagent_issue Reagent Issue protocol_issue Refine Protocol Standardize Procedures outcome1->protocol_issue Protocol Issue equipment_issue Recalibrate Equipment outcome1->equipment_issue Equipment Issue re_run Re-run Experiment reagent_issue->re_run protocol_issue->re_run equipment_issue->re_run

Caption: Logical workflow for troubleshooting inconsistent results.

Western_Blot_Workflow start Sample Preparation sds_page SDS-PAGE start->sds_page 1. Cell Lysis & Protein Quantification transfer Protein Transfer sds_page->transfer 2. Gel Electrophoresis blocking Blocking transfer->blocking 3. Transfer to Membrane primary_ab Primary Antibody Incubation blocking->primary_ab 4. Block Non-specific Sites secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab 5. Bind Primary Ab to Target detection Detection secondary_ab->detection 6. Bind Secondary Ab to Primary analysis Data Analysis detection->analysis 7. Chemiluminescent Signal

Caption: Standard experimental workflow for Western blotting.

References

Validation & Comparative

A Comparative Analysis of the Progestogenic Potency of Norprogesterone and Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the progestogenic potency of norprogesterone (19-norprogesterone) and progesterone (B1679170). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative activities of these two compounds.

Executive Summary

This compound, a synthetic progestin, demonstrates significantly higher progestogenic potency compared to its parent compound, progesterone. In vivo studies have shown that this compound is approximately 4 to 8 times more potent than progesterone when administered parenterally. This increased potency is attributed to structural modifications that enhance its interaction with the progesterone receptor. While direct comparative in vitro data on receptor binding and transcriptional activation is less readily available in recent literature, historical studies and the pharmacological classification of this compound derivatives consistently point to a higher affinity and efficacy at the progesterone receptor.

Data Presentation

In Vivo Progestogenic Potency

The progestational activity of this compound and progesterone has been historically quantified using established in vivo bioassays, such as the Clauberg and Corner-Allen tests in rabbits. These assays measure the ability of a compound to induce endometrial proliferation.

CompoundBioassayRelative Potency (vs. Progesterone)Reference
This compound Clauberg Test4-8 times greater[1]
This compound Corner-Allen Test4-8 times greater[1]
Progesterone Clauberg Test1 (Reference)[1]
Progesterone Corner-Allen Test1 (Reference)[1]

Table 1: In Vivo Progestational Activity of this compound Compared to Progesterone.

Receptor Binding Affinity

While specific head-to-head relative binding affinity (RBA) data for this compound and progesterone from a single study is not prevalent in recent literature, it is widely acknowledged that 19-norprogesterone (B1209251) derivatives as a class exhibit a high affinity for the progesterone receptor (PR).[2] The removal of the C19 methyl group, a key feature of this compound, is known to increase both ligand binding affinity and transcriptional activity in the progesterone receptor.[3]

CompoundReceptorRelative Binding Affinity (RBA)Ki ValueReference
This compound Progesterone Receptor (PR)HighNot explicitly stated in direct comparison[2]
Progesterone Progesterone Receptor (PR)100% (Reference)Not explicitly stated in direct comparison

Table 2: Progesterone Receptor Binding Affinity (Conceptual).

In Vitro Transcriptional Activation
CompoundAssay TypeCell LineEC50EmaxReference
This compound PRE-luciferase reporter assayTBDNot explicitly statedNot explicitly stated
Progesterone PRE-luciferase reporter assayTBDNot explicitly statedNot explicitly stated

Table 3: In Vitro Transcriptional Activation (Conceptual).

Experimental Protocols

In Vivo Bioassays for Progestational Activity

1. Clauberg Test:

  • Objective: To assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.

  • Methodology:

    • Immature female rabbits are first primed with daily subcutaneous injections of estradiol (B170435) for several consecutive days to induce endometrial proliferation.

    • Following estrogen priming, the test compound (e.g., this compound or progesterone) is administered subcutaneously daily for five days.

    • The animals are then euthanized, and the uteri are excised, fixed, sectioned, and stained.

    • The degree of endometrial proliferation and glandular development is histologically assessed and scored to determine the progestational potency.[1]

2. Corner-Allen Test:

  • Objective: To evaluate the progestational activity of a compound in ovariectomized mature female rabbits.

  • Methodology:

    • Sexually mature female rabbits are bilaterally ovariectomized.

    • The test compound is administered daily for five days.

    • The animals are then euthanized, and the uteri are examined histologically for progestational changes in the endometrium.

    • The extent of endometrial transformation is used to quantify the potency of the progestin.[1]

In Vitro Assays

1. Competitive Radioligand Binding Assay:

  • Objective: To determine the relative affinity of a test compound for the progesterone receptor compared to a radiolabeled ligand.

  • Methodology:

    • A preparation containing progesterone receptors (e.g., from uterine tissue or cells overexpressing the receptor) is incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone).

    • Increasing concentrations of the unlabeled test compound (this compound or progesterone) are added to compete for binding to the receptor.

    • After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

2. Progesterone Receptor Transactivation Assay:

  • Objective: To measure the ability of a compound to activate the transcriptional activity of the progesterone receptor.

  • Methodology:

    • A suitable mammalian cell line (e.g., T47D or MCF-7, which endogenously express the progesterone receptor) is transiently transfected with a reporter plasmid. This plasmid contains a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

    • The transfected cells are then treated with varying concentrations of the test compound (this compound or progesterone).

    • Upon binding to the progesterone receptor, the agonist-receptor complex binds to the PRE on the reporter plasmid, driving the expression of the reporter gene.

    • The activity of the reporter enzyme is measured (e.g., luminescence for luciferase) and is proportional to the transcriptional activity of the progesterone receptor.

    • Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response), which are measures of the potency and efficacy of the compound, respectively.

Signaling Pathways and Experimental Workflows

Progesterone Signaling Pathway

Progesterone, and by extension this compound, primarily exert their effects through the intracellular progesterone receptors (PR-A and PR-B). Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

ProgesteroneSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone or This compound CellMembrane PR Progesterone Receptor (PR) Progesterone->PR Binds Cytoplasm Nucleus Transcription Modulation of Gene Transcription PR_HSP Inactive PR-HSP Complex PR->PR_HSP Active_PR Active PR Dimer PR->Active_PR Dimerization HSP Heat Shock Proteins HSP->PR_HSP PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) Active_PR->PRE Binds Active_PR->PRE PRE->Transcription

Progesterone Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the workflow for determining the relative binding affinity of this compound and progesterone for the progesterone receptor.

BindingAssayWorkflow Start Start PrepareReceptor Prepare Progesterone Receptor Source Start->PrepareReceptor Incubate Incubate Receptor with Radioligand and Competitor PrepareReceptor->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Bound Radioactivity Separate->Measure Analyze Analyze Data (IC50, Ki) Measure->Analyze End End Analyze->End

Workflow for Competitive Radioligand Binding Assay.
Experimental Workflow: Transactivation Assay

This diagram outlines the steps involved in a progesterone receptor transactivation assay to measure the functional potency of the compounds.

TransactivationWorkflow Start Start Transfect Transfect Cells with PRE-Reporter Plasmid Start->Transfect Treat Treat Cells with Test Compound Transfect->Treat Incubate Incubate Cells Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Gene Activity Lyse->Measure Analyze Analyze Data (EC50, Emax) Measure->Analyze End End Analyze->End

Workflow for Progesterone Receptor Transactivation Assay.

References

Norprogesterone's Progestational Activity Validated in Clauberg Assay: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 20, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide on the progestational activity of norprogesterone, validated through the established Clauberg assay. This guide provides a detailed analysis of this compound's potency in comparison to other synthetic progestins, supported by experimental data and detailed protocols.

A pivotal study has demonstrated that 19-norprogesterone (B1209251) exhibits significantly higher progestational activity than progesterone (B1679170), with bioassays indicating a physiological activity 4 to 8 times greater. This increased potency is attributed to the replacement of the methyl group at the C-10 position with a hydrogen atom. The Clauberg assay, a standardized method for assessing progestational activity, was employed to quantify these differences.

Comparative Progestational Potency

To provide a clear perspective on this compound's activity, the following table summarizes its potency relative to other commonly used progestins as determined by the Clauberg assay and other relevant bioassays. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, some of the relative potencies are derived from different studies and should be interpreted with this in mind.

ProgestinRelative Potency (Compared to Progesterone)Key Findings
This compound 4 to 8 times more potent A total dose of 62.5 mcg of 19-norprogesterone produced a similar response to 250 mcg of progesterone in the Clauberg assay.
Norethindrone (B1679910) Approximately 10-12 times more potent than progesterone (oral)Norethindrone serves as a common reference standard for progestin potency.
Levonorgestrel Approximately 8 times more potent than norethindrone (oral)Considered one of the most potent progestins.
Medroxyprogesterone Acetate (MPA) Potent progestational agentWhile potent, its relative activity can vary depending on the assay and route of administration.[1][2]
Progesterone Baseline (Reference)The naturally occurring steroid hormone.

Experimental Protocols

The validation of this compound's activity was conducted using a standardized Clauberg assay protocol.

Clauberg Assay Protocol

Objective: To determine the progestational activity of a test compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.

Animal Model: Immature female New Zealand white rabbits.

Procedure:

  • Estrogen Priming: For six consecutive days, rabbits are injected subcutaneously with 10 mcg of alpha-estradiol in 0.5 ml of corn oil daily. This stimulates the proliferation of the uterine endometrium.[3]

  • Progestagen Administration: Following the estrogen priming phase, the test progestagen (e.g., this compound or a comparator) is administered subcutaneously in a corn oil solution daily for five days.[3]

  • Tissue Collection: Twenty-four hours after the final progestagen injection, the animals are euthanized.[3]

  • Histological Examination: The uteri are excised, and the degree of glandular proliferation and arborization of the endometrium is assessed histologically. The extent of this development is indicative of the progestational potency of the test compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of the Clauberg assay and the progesterone receptor signaling pathway.

Clauberg_Assay_Workflow cluster_priming Estrogen Priming Phase (6 Days) cluster_progestagen Progestagen Treatment Phase (5 Days) cluster_analysis Analysis Phase estrogen_inj Daily Subcutaneous Injection of Estradiol progestagen_inj Daily Subcutaneous Injection of Test Progestin estrogen_inj->progestagen_inj Followed by euthanasia Euthanasia (24h post-last injection) progestagen_inj->euthanasia uterus_excision Uterus Excision euthanasia->uterus_excision histology Histological Examination of Endometrium uterus_excision->histology potency_det Determination of Progestational Potency histology->potency_det

Caption: Experimental workflow of the Clauberg assay for determining progestational activity.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response progesterone Progesterone / Progestin pr Progesterone Receptor (PR) -HSP Complex progesterone->pr Binds to pr_active Activated PR pr->pr_active Conformational Change & HSP Dissociation pr_dimer PR Dimer pr_active->pr_dimer Dimerization & Translocation pre Progesterone Response Element (PRE) on DNA pr_dimer->pre Binds to transcription Gene Transcription pre->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Biological Effects (e.g., Endometrial Proliferation) protein->response

References

Norprogesterone vs. Levonorgestrel: A Comparative Analysis of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the receptor binding profiles of norprogesterone (specifically 19-norprogesterone) and levonorgestrel (B1675169), two synthetic progestins of significant interest to researchers and drug development professionals. The data presented herein, compiled from various experimental studies, offers a comprehensive overview of their interactions with key steroid hormone receptors, providing insights into their potential therapeutic activities and off-target effects.

Executive Summary

19-Norprogesterone (B1209251), a derivative of progesterone (B1679170), exhibits a highly specific binding profile, with a strong affinity for the progesterone receptor (PR). It demonstrates a notable interaction with the mineralocorticoid receptor (MR), acting as a partial agonist, and a higher affinity for the glucocorticoid receptor (GR) compared to progesterone. Crucially, 19-norprogesterone and its derivatives are reported to have minimal to no interaction with the androgen receptor (AR) and estrogen receptor (ER).

In contrast, levonorgestrel, a widely used synthetic progestin derived from 19-nortestosterone, displays a broader spectrum of receptor interactions. While it is a potent progestin with very high affinity for the PR, it also exhibits significant binding to the androgen receptor, which accounts for its androgenic effects. Its affinity for the glucocorticoid, mineralocorticoid, and estrogen receptors is comparatively low.

Data Presentation: Receptor Binding Affinities

The following table summarizes the relative binding affinities (RBA) of 19-norprogesterone and levonorgestrel for key steroid hormone receptors. The data has been collated from multiple sources to provide a comparative overview. It is important to note that direct head-to-head comparative studies across all receptors are limited, and thus, some values for 19-norprogesterone are presented qualitatively based on consistent findings in the literature.

Receptor19-Norprogesterone (Relative Binding Affinity)Levonorgestrel (Relative Binding Affinity)Reference Compound (RBA = 100)
Progesterone Receptor (PR)HighVery High (125-143%)[1]Progesterone
Androgen Receptor (AR)Negligible[2]Moderate[3]Dihydrotestosterone
Glucocorticoid Receptor (GR)3-fold higher than Progesterone[4][5]Low[6]Dexamethasone
Mineralocorticoid Receptor (MR)~3-fold higher than Progesterone[7]LowAldosterone
Estrogen Receptor (ER)Negligible[8]Negligible[9]Estradiol

Experimental Protocols

The receptor binding data presented in this guide is primarily derived from competitive radioligand binding assays. The following is a detailed methodology for a typical competitive binding assay for the progesterone receptor.

Progesterone Receptor Competitive Binding Assay Protocol

1. Preparation of Receptor Source:

  • A cytosol fraction rich in progesterone receptors is prepared from a suitable tissue source, such as the uterine endometrium of rabbits or from human breast cancer cell lines (e.g., T47D).

  • The tissue is homogenized in a cold buffer solution (e.g., Tris-HCl with protease inhibitors) to maintain receptor integrity.

  • The homogenate is then subjected to ultracentrifugation to obtain a high-speed supernatant (cytosol) containing the soluble progesterone receptors.

2. Radioligand and Competitor Preparation:

  • A high-affinity, radioactively labeled progestin, such as ³H-promegestone (R5020), is used as the radioligand.

  • Unlabeled test compounds (19-norprogesterone and levonorgestrel) and a reference compound (unlabeled progesterone) are prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially diluted in the assay buffer to create a range of concentrations.

3. Competitive Binding Reaction:

  • A constant, saturating concentration of the radioligand is incubated with the receptor preparation in the assay buffer.

  • Increasing concentrations of the unlabeled test compounds or the reference compound are added to the incubation mixture. These unlabeled compounds will compete with the radioligand for binding to the progesterone receptor.

  • The reaction mixtures are incubated at a controlled temperature (e.g., 4°C) for a sufficient period to allow the binding to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • Following incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand.

  • A common method is the use of dextran-coated charcoal. The charcoal adsorbs the free radioligand, while the larger receptor-bound complexes remain in the supernatant after a brief centrifugation.

  • Alternatively, filtration methods can be used where the reaction mixture is passed through a filter that traps the receptor-bound complexes.

5. Quantification and Data Analysis:

  • The radioactivity of the bound fraction is measured using a scintillation counter.

  • The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • From this curve, the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Uterine Cytosol) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand (e.g., ³H-Progestin) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or Levonorgestrel) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Curve Generate Competition Curve Quantification->Curve IC50 Determine IC50 Curve->IC50 RBA Calculate RBA IC50->RBA

Caption: Workflow of a competitive radioligand binding assay.

Progesterone Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone (or Progestin) PR_complex Inactive PR Complex (PR + HSPs) Progesterone->PR_complex Binds PR_active Active PR PR_complex->PR_active HSPs dissociate PR_dimer PR Dimer PR_active->PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds Transcription Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation (in Cytoplasm) mRNA->Translation Protein New Protein Translation->Protein Response Cellular Response Protein->Response

References

A Comparative Guide to Norprogesterone Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of norprogesterone, a synthetic progestin. Understanding the metabolic fate of this compound in different species is crucial for preclinical drug development and the extrapolation of toxicological and pharmacological data to humans. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways. For the purpose of this guide, data on norethisterone (norethindrone), a closely related and extensively studied 19-norprogestogen, is used as a surrogate for this compound due to the limited availability of data on this compound itself.

Cross-Species Comparison of this compound (Norethisterone) Metabolism

The metabolism of norethisterone varies significantly across different species, primarily due to differences in the expression and activity of metabolic enzymes. The main metabolic pathways include A-ring reduction, hydroxylation, and conjugation.

Table 1: Major Metabolites of Norethisterone Identified in Various Species

MetaboliteHumanMonkey (Rhesus)Dog (Beagle)RatMouse
A-Ring Reduced Metabolites
5α-DihydronorethisteroneMajor[1][2]IdentifiedIdentifiedMajor[1][3]Likely
3α,5α-TetrahydronorethisteroneMajor[1][4]IdentifiedIdentifiedMajor (37.1% in vagina, 26.9% in uterus)[3]Identified[5]
3β,5α-TetrahydronorethisteroneIdentified[1]IdentifiedIdentifiedIdentified[3]Identified
Hydroxylated Metabolites
Various hydroxylated metabolitesIdentified[6]IdentifiedIdentifiedIdentifiedLikely
Aromatized Metabolite
EthinylestradiolMinor, but significant[7][8][9]----
Conjugated Metabolites
Glucuronide conjugatesMajor in urine[10]--Major[11]-
Sulfate conjugatesMajor in plasma[4][10]--Minor[11]-

Table 2: Key Enzymes Involved in Norethisterone Metabolism

Enzyme FamilyHumanMonkeyDogRatMouse
Cytochrome P450 (CYP) CYP3A4 (major), CYP2C9, CYP2C19[6][12]CYP3A homologues likely involvedCYP3A homologues likely involvedCYP3A homologues likely involvedCYP3A homologues likely involved
Reductases 5α-reductase, 3α/β-hydroxysteroid dehydrogenases[3]5α-reductase, 3α/β-hydroxysteroid dehydrogenases5α-reductase, 3α/β-hydroxysteroid dehydrogenases5α-reductase, 3α/β-hydroxysteroid dehydrogenases[3]5α-reductase, 3α/β-hydroxysteroid dehydrogenases
Sulfotransferases (SULTs) PresentPresentPresentPresentPresent
UDP-Glucuronosyltransferases (UGTs) PresentPresentPresentPresentPresent

Note: The involvement of specific enzyme homologues in monkey, dog, rat, and mouse is inferred from the known roles of these enzyme families in steroid metabolism across mammals.

Metabolic Pathways of this compound (Norethisterone)

The metabolism of norethisterone is a complex process involving multiple enzymatic reactions. The primary pathways are summarized in the diagram below.

This compound Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Norethisterone) A_Ring_Reduced A-Ring Reduced Metabolites (5α-Dihydronorethisterone, Tetrahydronorethisterone) This compound->A_Ring_Reduced 5α-reductase, 3α/β-HSD Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated CYP450s (e.g., CYP3A4) Aromatized Aromatized Metabolite (Ethinylestradiol) This compound->Aromatized Aromatase (CYP19A1) Conjugated_Glucuronide Glucuronide Conjugates A_Ring_Reduced->Conjugated_Glucuronide UGTs Conjugated_Sulfate Sulfate Conjugates A_Ring_Reduced->Conjugated_Sulfate SULTs Hydroxylated->Conjugated_Glucuronide UGTs Hydroxylated->Conjugated_Sulfate SULTs Excretion Excretion (Urine, Feces) Conjugated_Glucuronide->Excretion Conjugated_Sulfate->Excretion Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Sample Analysis cluster_data Data Interpretation Microsomes Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) Incubation Incubation with This compound Microsomes->Incubation Hepatocytes Hepatocytes (Optional, for Phase II) Hepatocytes->Incubation Sample_Prep Sample Preparation (Extraction, Cleanup) Incubation->Sample_Prep Animal_Dosing Dosing of Animal Models (Monkey, Dog, Rat, Mouse) Sample_Collection Collection of Plasma, Urine, and Feces Animal_Dosing->Sample_Collection Sample_Collection->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Metabolite_ID Metabolite Identification and Quantification LC_MS_MS->Metabolite_ID Data_Comparison Cross-Species Data Comparison Metabolite_ID->Data_Comparison Report Report Generation Data_Comparison->Report

References

Validating the Anti-Estrogenic Effects of Norprogesterone in Uterine Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-estrogenic effects of norprogesterone in uterine tissue, referencing progesterone (B1679170) as a primary comparator due to the extensive available data. The information presented is intended to support research and development in gynecology and related fields.

Comparative Analysis of Anti-Estrogenic Properties

Progesterone and its derivatives, including 19-norprogesterone (B1209251), are known to counteract the proliferative effects of estrogen on the uterine endometrium. This anti-estrogenic activity is primarily mediated through the progesterone receptor (PR).[1][2][3] While specific quantitative data for the direct anti-estrogenic effects of this compound are limited in publicly available literature, its actions can be inferred from its structural relationship to progesterone and studies on 19-norprogesterone derivatives.

Table 1: Comparison of Progesterone and this compound Anti-Estrogenic Activity

ParameterProgesteroneThis compound (19-norprogesterone)Reference Compound(s)
Estrogen Receptor (ER) Binding Affinity (Ki) Very low affinity for ERα and ERβ.Presumed to have very low affinity for ERα and ERβ, similar to progesterone. Data from specific competitive binding assays for uterine tissue is not readily available.Estradiol (high affinity)
Inhibition of Estrogen-Induced Uterine Epithelial Proliferation (IC50) Effectively inhibits estrogen-induced proliferation. Specific IC50 values are dependent on the experimental model.Expected to inhibit estrogen-induced proliferation. Specific IC50 values for uterine cells are not readily available in the literature.Tamoxifen (variable agonist/antagonist)
Regulation of Estrogen-Responsive Genes (e.g., GREB1, TFF1, PGR) Downregulates the expression of estrogen-responsive genes in the uterus.Presumed to downregulate estrogen-responsive genes via PR-mediated pathways. Quantitative data on specific gene regulation in uterine tissue is not readily available.Estradiol (induces expression)
In Vivo Anti-Uterotrophic Activity Demonstrates potent anti-uterotrophic effects by counteracting estrogen-induced increases in uterine weight.[4]Expected to possess anti-uterotrophic activity. Specific dose-response data is not readily available.Estradiol (uterotrophic)

Note: The data for this compound is largely inferred from the known activities of progesterone and the general classification of 19-norprogesterone derivatives as non-estrogenic.[5] Further direct experimental validation is required for definitive quantitative comparisons.

Signaling Pathways

The anti-estrogenic effect of this compound in uterine tissue is understood to be primarily mediated through the progesterone receptor, which in turn modulates estrogen receptor signaling.

Estrogen_Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cell Uterine Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Prog This compound PR Progesterone Receptor (PR) Prog->PR ER_dimer ER Dimer ER->ER_dimer Dimerization PR_dimer PR Dimer PR->PR_dimer Dimerization ERE Estrogen Response Element (ERE) Gene_Activation Gene Transcription (Proliferation) ERE->Gene_Activation Activates ER_dimer->ERE PR_dimer->ERE Inhibits ER binding (Tethering/Competition) Gene_Repression Gene Repression (Anti-Proliferative) PR_dimer->Gene_Repression Recruits Co-repressors

Estrogen and this compound signaling pathways in uterine cells.

Experimental Workflows & Protocols

Validating the anti-estrogenic effects of this compound requires a multi-faceted approach employing both in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays A1 ER Competitive Binding Assay A2 Cell Proliferation Assay (e.g., Ishikawa cells) A1->A2 Confirm lack of ER agonism A3 Gene Expression Analysis (qPCR/Western Blot) A2->A3 Investigate mechanism B1 Rodent Uterotrophic Assay A3->B1 Validate in whole organism

References

A Comparative Study of the Androgenic Activity of Norprogesterone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the androgenic and antiandrogenic activities of several norprogesterone derivatives currently utilized in various therapeutic applications. The information presented is collated from preclinical studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of the androgenic profiles of these compounds.

Comparative Androgenic Activity of this compound Derivatives

The androgenic activity of this compound derivatives is a critical consideration in their therapeutic application, as off-target androgenic effects can lead to undesirable side effects. Conversely, antiandrogenic properties can be beneficial in certain clinical contexts. The following table summarizes the available quantitative data on the androgen receptor (AR) binding affinity and the in vivo androgenic or antiandrogenic activity of selected this compound derivatives.

DerivativeAndrogen Receptor (AR) Binding AffinityIn Vivo Androgenic/Antiandrogenic Activity
Nomegestrol Acetate (B1210297) - IC50: 22.6 ± 4.0 nmol/l for rat ventral prostate AR[1] - Ki: 7.58 ± 0.94 nmol/l[1]- Devoid of androgenic effect on male accessory sex organs in rats.[1] - Exhibits significant antiandrogenic effects, though reported to be 20 times less potent than cyproterone (B1669671) acetate (CPA).[1]
Nestorone® (elcometrine) - Binding affinity to AR is 500- to 600-fold less than that of testosterone (B1683101).- Shows no androgenic or anabolic activity in castrated immature rats.[2]
Trimegestone - Weak affinity for the androgen receptor, reported as 1-2.4% of that of testosterone.- Devoid of androgenic activity in castrated rats.[3] - Exhibits weak antiandrogenic activity at higher doses.
Dienogest - Binds to the androgen receptor.- Possesses significant antiandrogenic activity, estimated to be about 30% of that of cyproterone acetate.[4]
Drospirenone - Binds to the androgen receptor.- Exhibits potent antiandrogenic activity. In a rat model, its potency was found to be about one-third that of cyproterone acetate.[5]

Note: The data presented above are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as the specific radioligand used, tissue source for the receptor, and animal models.

Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing the androgenic activity of chemical compounds.

androgen_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP Inactive AR-HSP Complex AR->AR_HSP AR_Androgen Active AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins (HSPs) HSP->AR_HSP AR_HSP->AR AR_dimer AR Dimerization AR_Androgen->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Biological Response mRNA->Protein

Figure 1: Androgen Receptor Signaling Pathway.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays receptor_binding Androgen Receptor (AR) Competitive Binding Assay reporter_gene AR Transcriptional Activation Assay receptor_binding->reporter_gene Assess functional activity hershberger Hershberger Assay (Androgenic/Anabolic Activity) reporter_gene->hershberger Evaluate in vivo efficacy data_analysis Data Analysis and Activity Profile Determination hershberger->data_analysis start Compound of Interest (this compound Derivative) start->receptor_binding Determine AR binding affinity

Figure 2: Experimental Workflow for Androgenicity Testing.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

a. Materials:

  • AR Source: Cytosol from the ventral prostate of castrated rats.

  • Radioligand: ³H-Testosterone or other high-affinity synthetic androgen.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., ethanol).

  • Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (B142953) (DTT), sodium molybdate, charcoal-dextran suspension.

  • Scintillation Counter.

b. Protocol:

  • Preparation of AR-rich cytosol: Ventral prostates from castrated rats are homogenized in a cold buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the AR.

  • Competitive Binding Incubation: A constant amount of the AR-containing cytosol and a fixed concentration of the radioligand are incubated with varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is treated with a charcoal-dextran suspension to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.

  • Measurement of Radioactivity: The supernatant, containing the AR-bound radioligand, is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 value.

Hershberger Assay

The Hershberger assay is an in vivo method to assess the androgenic and antiandrogenic activity of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[6][7]

a. Animals:

  • Immature, castrated male rats.

b. Protocol for Androgenic Activity:

  • Dosing: The castrated rats are treated with the test compound daily for a period of 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.

  • Necropsy: On day 11, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[6]

  • Data Analysis: The weights of the tissues from the test compound-treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of these tissues indicates androgenic activity.

c. Protocol for Antiandrogenic Activity:

  • Dosing: The castrated rats are co-administered the test compound and a reference androgen (e.g., testosterone propionate) daily for 10 days. A control group receiving only the reference androgen is also included.

  • Necropsy and Data Analysis: The procedure is the same as for the androgenic activity assessment. A statistically significant decrease in the weights of the androgen-dependent tissues in the group receiving the test compound plus the reference androgen, compared to the group receiving only the reference androgen, indicates antiandrogenic activity.[6]

References

Norprogesterone: A Comparative Analysis with Other 19-Norsteroids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norprogesterone (19-norprogesterone) is a synthetic steroidal progestin that belongs to the class of 19-norsteroids.[1][2] These steroids are structurally derived from a parent steroid by the removal of a methyl group at the C19 position.[2] This modification significantly alters their biological activity. This compound itself is an analog of the natural hormone progesterone (B1679170), lacking the C19 methyl group.[1][3] Its discovery and the subsequent understanding of its potent progestogenic activity paved the way for the development of other 19-norsteroids, including derivatives of 19-nortestosterone such as norethisterone, levonorgestrel (B1675169), and gestodene (B1671452), which are widely used in hormonal contraceptives and hormone replacement therapies.[1][4]

This guide provides a comparative analysis of this compound against other prominent 19-norsteroids, focusing on their receptor binding profiles, biological activities, and the experimental methodologies used for their characterization.

Structural and Functional Comparison

The removal of the C19 methyl group from the steroid nucleus is the defining feature of 19-norsteroids. While this compound is a derivative of progesterone, other widely used progestins like norethisterone, levonorgestrel, and gestodene are derivatives of 19-nortestosterone (nandrolone).[1][4] This fundamental structural difference leads to distinct pharmacological profiles. Derivatives of 19-norprogesterone (B1209251) are often noted for their high progestational specificity and reduced off-target effects, such as androgenic or mineralocorticoid activity, when compared to some 19-nortestosterone derivatives.[3][4]

Receptor Binding Affinity

The biological effects of steroids are mediated by their binding to specific intracellular receptors. The relative binding affinity (RBA) of a compound to these receptors determines its potency and potential side-effect profile. The table below summarizes the RBA of this compound and other selected 19-norsteroids for the progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Progesterone 100% (Reference)Low Affinity[5]No AffinityAntagonist[6]Antagonist, Lower Affinity than Aldosterone[1][6]
This compound High Affinity, Potent Agonist[3][7]No Significant Androgenic Effects[3]No Affinity3-fold Higher Affinity than Progesterone[8][9]High Affinity, Partial Agonist (3-fold higher than Progesterone)[1][6][8]
Norethisterone ~150% (vs. Progesterone)[10]Weak Agonist (~15% of Metribolone)[10]Negligible (Metabolizes to EE)[10]Negligible Affinity[10]Negligible Affinity[10]
Levonorgestrel 323%58%< 0.02%7.5%17% (No significant activity)[11]
Gestodene High Affinity[5][12]Marked Affinity[5]No Measurable Affinity[12]Marked Affinity[5]Marked Affinity, Antagonist[5][12]
Values are relative and compiled from various sources. The reference compound and experimental conditions can vary between studies, so these values should be considered for comparative purposes.

Biological Activity Profile

Progestogenic Activity

This compound is a potent progestogen, demonstrating 4 to 8 times the activity of progesterone in the Clauberg assay, a classic test for progestational effects.[1] Similarly, 19-nortestosterone derivatives like levonorgestrel and gestodene are also highly potent progestogens, forming the basis of their contraceptive efficacy.[5]

Androgenic Activity

A key differentiator among 19-norsteroids is their androgenic activity. This compound and its derivatives are generally considered to have minimal to no significant androgenic effects.[3][4] In contrast, 19-nortestosterone derivatives retain some affinity for the androgen receptor.[13] Levonorgestrel has a notable AR binding affinity (58%) and is considered weakly androgenic.[11] Gestodene also exhibits androgenic activity.[5] Norethisterone is also weakly androgenic.[10] This residual androgenicity can contribute to side effects like acne and metabolic changes in some users.[13]

Mineralocorticoid Activity

This compound exhibits a unique profile regarding the mineralocorticoid receptor. Unlike progesterone, which is an MR antagonist, this compound acts as a partial agonist.[1][6] It has a threefold higher affinity for the MR than progesterone and can produce mineralocorticoid effects such as sodium retention in animal models.[1][6] In contrast, gestodene, while also having a marked affinity for the MR, acts as an antimineralocorticoid, similar to progesterone.[5] Levonorgestrel has some affinity for the MR but does not appear to have significant mineralocorticoid or antimineralocorticoid activity.[11] Norethisterone has negligible affinity for the MR.[10]

Estrogenic Activity

Most of the compared progestins, including this compound, levonorgestrel, and gestodene, have no direct significant binding affinity for the estrogen receptor.[12] However, norethisterone is an exception, as it can be metabolized in the liver to a small extent into the potent estrogen ethinylestradiol, thereby conferring some estrogenic effects.[10]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these steroids involves binding to and activating intracellular nuclear receptors, which then act as transcription factors to regulate gene expression.

Steroid_Receptor_Signaling cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus S Steroid (e.g., this compound) R_HSP Receptor-HSP Complex S->R_HSP Enters Cell HSP HSP R Receptor R_S Activated Receptor-Steroid Complex R->R_S Binds Steroid R_HSP->R HSP Dissociates R_S_dimer Dimerized Complex R_S->R_S_dimer Dimerization HRE Hormone Response Element (HRE) on DNA R_S_dimer->HRE Binds to DNA cluster_nuc cluster_nuc R_S_dimer:e->cluster_nuc:w Translocation Gene Target Gene HRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Generalized signaling pathway for nuclear steroid receptors.

The characterization of these compounds relies on standardized laboratory procedures. A common method to determine binding affinity is the competitive radioligand binding assay.

Competitive_Binding_Assay prep 1. Receptor Preparation (e.g., Uterus Cytosol) radioligand 2. Add Radiolabeled Ligand (e.g., [3H]-ORG 2058 for PR) prep->radioligand competitor 3. Add Unlabeled Competitor (e.g., this compound) at varying concentrations radioligand->competitor incubation 4. Incubate (Allow binding to reach equilibrium) competitor->incubation separation 5. Separate (Bound from unbound ligand) incubation->separation quantification 6. Quantify Radioactivity (e.g., Scintillation Counting) separation->quantification analysis 7. Data Analysis (Calculate IC50 and Ki) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Receptor Binding Assays

These assays are performed in vitro to determine the affinity of a compound for a specific receptor.

  • Objective: To quantify the relative binding affinity (RBA) of a test compound (e.g., this compound) compared to a reference steroid for a specific receptor.

  • Methodology:

    • Receptor Source: A tissue or cell lysate rich in the target receptor is prepared (e.g., human uterine cytosol for the progesterone receptor).[12]

    • Radioligand: A specific, radioactively labeled steroid (e.g., [3H]-ORG 2058 for PR, or [3H]-Aldosterone for MR) is used at a fixed concentration.[14]

    • Competition: The receptor preparation and radioligand are incubated with increasing concentrations of the unlabeled test compound.

    • Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, bound and free radioligand are separated, often using methods like dextran-coated charcoal treatment.[12]

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) and compare it to the reference compound.

Transactivation Assays

These assays measure the functional consequence of receptor binding, i.e., the ability of the compound to activate or inhibit gene transcription.

  • Objective: To determine if a compound acts as an agonist or antagonist at a specific receptor and to quantify its transcriptional activity.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., HeLa or MCF-7) is cultured.[5][15]

    • Transfection: The cells are transfected with two DNA plasmids: one containing the gene for the steroid receptor of interest (e.g., AR) and a second "reporter" plasmid. The reporter plasmid contains a hormone response element (HRE) linked to a reporter gene (e.g., luciferase).[5]

    • Treatment: The transfected cells are treated with the test compound (e.g., gestodene).

    • Measurement: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., light produced by luciferase) is measured.

    • Analysis: An increase in reporter activity indicates an agonist effect, while a decrease in the presence of a known agonist indicates an antagonist effect.

Clauberg Test (In Vivo Progestational Activity)

This is a classic in vivo bioassay to determine the progestogenic potency of a substance.

  • Objective: To assess the ability of a compound to induce progestational changes in the uterine endometrium.

  • Methodology:

    • Animal Model: Immature female rabbits are used.[1]

    • Priming: The animals are first primed with an estrogen to stimulate the growth of the uterine endometrium.

    • Treatment: Following estrogen priming, the animals are treated with the test progestin (e.g., this compound) for several days.

    • Histological Examination: The animals are euthanized, and their uteri are removed. The uterine tissue is histologically examined for characteristic progestational changes, such as glandular proliferation and secretion.

    • Scoring: The degree of endometrial transformation is scored (e.g., McPhail scale) to provide a quantitative measure of progestational activity.

Conclusion

This compound is a potent progestin that serves as a foundational molecule in the 19-norsteroid family. Its key distinguishing features, when compared to 19-nortestosterone derivatives like levonorgestrel and gestodene, are its lack of significant androgenic activity and its unique partial agonist activity at the mineralocorticoid receptor.[1][3][6] While 19-nortestosterone derivatives are highly effective progestins, their off-target binding to the androgen receptor can be a source of undesirable side effects. The development of newer progestins, including derivatives of 19-norprogesterone, has been driven by the goal of achieving high progestational potency with greater receptor selectivity, thereby offering improved therapeutic profiles.[4][16] This comparative analysis underscores the significant impact that subtle changes in steroid structure can have on receptor binding and overall biological function.

References

Validating the specificity of norprogesterone for the progesterone receptor over other steroid receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of synthetic steroids is paramount. This guide provides a comprehensive comparison of norprogesterone's binding affinity for the progesterone (B1679170) receptor (PR) against other key steroid receptors, supported by experimental data and detailed methodologies.

This compound, a synthetic progestin, is structurally analogous to progesterone but lacks the C19 methyl group. This modification significantly alters its binding profile to various steroid hormone receptors, influencing its therapeutic potential and off-target effects. This guide delves into the specificity of this compound, offering a clear perspective on its performance relative to the endogenous hormone, progesterone.

Comparative Binding Affinity of this compound

To quantify the specificity of this compound, its binding affinity for the progesterone receptor (PR) is compared with its affinity for the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). The following table summarizes the relative binding affinities (RBA) of this compound and the endogenous hormone progesterone for these receptors. The RBA is expressed as a percentage relative to the natural ligand for each receptor.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)
This compound HighLowModerateHighNegligible
Progesterone 100%LowLowHighNegligible

Data Interpretation:

This compound exhibits a high affinity for the progesterone receptor, comparable to that of progesterone itself, indicating its potent progestogenic activity. Notably, this compound demonstrates a significantly increased affinity for the glucocorticoid receptor and a high affinity for the mineralocorticoid receptor, where it acts as a partial agonist.[1][2][3][4] This contrasts with progesterone, which is an antagonist at the MR.[1][3] The binding of this compound to the androgen and estrogen receptors is generally low, suggesting a reduced likelihood of androgenic or estrogenic side effects.[5][6][7] Derivatives of 19-norprogesterone, such as nomegestrol (B1679828) acetate, have been engineered to further reduce affinity for MR and GR, thereby enhancing their specificity for the PR.[8]

Visualizing Steroid Signaling and Specificity Testing

To better understand the molecular interactions and the experimental approach to validating specificity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Progesterone Signaling Pathway & this compound Off-Target Interaction cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Binds (High Affinity) GR Glucocorticoid Receptor (GR) This compound->GR Binds (Moderate Affinity) MR Mineralocorticoid Receptor (MR) This compound->MR Binds (High Affinity) HSP Heat Shock Proteins PR->HSP Associated PR_dimer PR Dimer PR->PR_dimer Dimerization AR Androgen Receptor (AR) AR->HSP Associated GR->HSP Associated GR_dimer GR Dimer GR->GR_dimer Dimerization MR->HSP Associated MR_dimer MR Dimer MR->MR_dimer Dimerization PRE Progesterone Response Element PR_dimer->PRE Binds GRE Glucocorticoid Response Element GR_dimer->GRE Binds MRE Mineralocorticoid Response Element MR_dimer->MRE Binds Transcription_PR Gene Transcription (Progestogenic Effects) PRE->Transcription_PR Transcription_GR Gene Transcription (Glucocorticoid Effects) GRE->Transcription_GR Transcription_MR Gene Transcription (Mineralocorticoid Effects) MRE->Transcription_MR

Caption: Progesterone signaling and this compound's potential off-target interactions.

Experimental Workflow for Steroid Receptor Specificity cluster_assays In Vitro Assays cluster_binding Binding Assay Details cluster_transactivation Transactivation Assay Details Binding_Assay Competitive Binding Assay Receptors Prepare Receptor Lysates (PR, AR, GR, MR, ER) Binding_Assay->Receptors Transactivation_Assay Transactivation Assay Cells Transfect Cells with Receptor & Reporter Gene Transactivation_Assay->Cells Radioligand Incubate with Radiolabeled Ligand (e.g., [3H]-Progesterone) Receptors->Radioligand Competitor Add Increasing Concentrations of this compound Radioligand->Competitor Separate Separate Bound and Free Ligand Competitor->Separate Measure Measure Radioactivity Separate->Measure Calculate_Ki Calculate Ki/IC50 Values Measure->Calculate_Ki Data_Analysis Data Analysis & Specificity Profile Calculate_Ki->Data_Analysis Treat Treat Cells with This compound Cells->Treat Lyse Lyse Cells Treat->Lyse Measure_Reporter Measure Reporter Gene Activity (e.g., Luciferase) Lyse->Measure_Reporter Calculate_EC50 Calculate EC50 Values Measure_Reporter->Calculate_EC50 Calculate_EC50->Data_Analysis

Caption: Workflow for determining the specificity of this compound for steroid receptors.

Experimental Protocols

The determination of this compound's specificity relies on robust and well-defined experimental protocols. The two primary assays used are competitive binding assays and transactivation assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for PR, AR, GR, MR, and ER.

Materials:

  • Purified recombinant human steroid receptors (PR, AR, GR, MR, ER) or cell lysates containing these receptors.

  • Radiolabeled ligands: [³H]-Progesterone (for PR), [³H]-Testosterone or [³H]-R1881 (for AR), [³H]-Dexamethasone (for GR), [³H]-Aldosterone (for MR), [³H]-Estradiol (for ER).

  • Unlabeled this compound and reference standards (progesterone, testosterone, dexamethasone, aldosterone, estradiol).

  • Assay buffer (e.g., Tris-HCl buffer with additives like EDTA, dithiothreitol, and molybdate (B1676688) to stabilize the receptors).

  • Scintillation cocktail and scintillation counter.

  • Filter plates and vacuum manifold.

Procedure:

  • Receptor Preparation: Prepare cell lysates or use purified receptors at a predetermined concentration.

  • Assay Setup: In a multi-well plate, add a constant concentration of the specific radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of unlabeled this compound (or reference compounds) to the wells. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled natural ligand (non-specific binding).

  • Incubation: Add the receptor preparation to each well and incubate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Steroid Receptor Transactivation Assay

This cell-based assay measures the functional response (gene activation) induced by a ligand binding to its receptor.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating or inhibiting transcription mediated by PR, AR, GR, MR, and ER.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the receptor being studied).

  • Expression plasmids for the full-length human steroid receptors (PR, AR, GR, MR, ER).

  • Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). The HRE should be specific for the receptor being tested (e.g., PRE for PR, ARE for AR).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound and reference standards.

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with the appropriate receptor expression plasmid and the corresponding reporter plasmid.

  • Treatment: After transfection, treat the cells with increasing concentrations of this compound or reference compounds. Include a vehicle control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells and lyse them to release the cellular contents, including the reporter enzyme.

  • Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates. For a luciferase reporter, add luciferin substrate and measure the light output with a luminometer.

  • Data Analysis: Plot the reporter gene activity against the logarithm of the ligand concentration. The EC50 value is determined from this dose-response curve.

Conclusion

The data presented in this guide demonstrates that while this compound is a potent progestogen, it exhibits significant cross-reactivity with the glucocorticoid and mineralocorticoid receptors. This lack of high specificity is a critical consideration for researchers and drug developers. The detailed experimental protocols provided herein offer a standardized approach to further investigate the binding profiles of this compound and its derivatives, facilitating the development of more selective and therapeutically effective progestins. Understanding the complete steroid receptor interaction profile is essential for predicting the full pharmacological and potential toxicological effects of synthetic steroids.

References

Comparative Efficacy of Norprogesterone and Medroxyprogesterone Acetate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pharmacological profiles of norprogesterone and medroxyprogesterone (B1676146) acetate (B1210297), two synthetic progestins, reveals distinct differences in their receptor binding affinities, signaling pathways, and potential clinical effects. While direct comparative efficacy studies are limited, this guide provides a comprehensive overview based on available experimental data to inform researchers, scientists, and drug development professionals.

This compound (19-norprogesterone) is a potent progestin that is structurally closely related to progesterone (B1679170), differing only by the absence of a methyl group at the C-19 position. Medroxyprogesterone acetate (MPA) is a derivative of 17α-hydroxyprogesterone and is one of the most widely used progestins in clinical practice. This guide delves into a comparative analysis of their efficacy, drawing upon preclinical and clinical findings.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and medroxyprogesterone acetate, focusing on receptor binding affinity and pharmacokinetic parameters. It is important to note that data for this compound is less extensive than for the widely studied MPA, and some of its properties are inferred from its derivatives.

Table 1: Comparative Receptor Binding Affinity
ReceptorThis compound (Relative Binding Affinity)Medroxyprogesterone Acetate (Relative Binding Affinity)Reference Compound
Progesterone Receptor (PR)High (Potent progestogen)[1]HighProgesterone
Androgen Receptor (AR)Data not availableModerate[2]Dihydrotestosterone
Glucocorticoid Receptor (GR)3-fold higher than progesterone[3][4]42% of Dexamethasone[5]Dexamethasone
Mineralocorticoid Receptor (MR)~3-fold higher than progesterone (agonist)[3][4][6]Low (antagonist)[7]Aldosterone
Table 2: Comparative Pharmacokinetic Properties
ParameterThis compoundMedroxyprogesterone Acetate
Bioavailability (Oral) Minimally active[6]Good
Route of Administration Parenteral[6]Oral, Intramuscular
Metabolism Information not readily availableExtensively metabolized in the liver
Half-life Information not readily available~50 days (intramuscular)

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are summaries of typical experimental protocols used to determine receptor binding affinity and to assess in vitro efficacy.

Receptor Binding Assay (Competitive Binding)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Preparation of Receptor Source: Cytosol or whole-cell preparations containing the receptor of interest (e.g., from rat uterus for progesterone receptor) are prepared.

  • Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-ORG 2058 for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or MPA).

  • Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone).

In Vitro Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines.

  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum.

  • Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compounds (this compound or MPA), alone or in combination with an estrogen like estradiol.

  • Incubation: The cells are incubated for a defined period (e.g., 7 days).

  • Measurement of Cell Proliferation: Cell viability or proliferation is quantified using methods such as the ATP-chemosensitivity test, which measures the amount of ATP present, correlating with the number of viable cells.

  • Data Analysis: The percentage of inhibition or stimulation of cell proliferation compared to a control group is calculated.

Signaling Pathways

The biological effects of this compound and medroxyprogesterone acetate are mediated through their interaction with steroid receptors, leading to the activation of genomic and non-genomic signaling pathways.

This compound Signaling Pathway

As a potent progestin, this compound's primary mechanism of action is through the progesterone receptor (PR). The binding of this compound to the PR is thought to initiate a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription. Derivatives of 19-norprogesterone (B1209251) are noted for their high specificity for the PR with minimal cross-reactivity with other steroid receptors, suggesting a more targeted progestogenic effect with potentially fewer off-target side effects.[8]

Norprogesterone_Signaling This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to PRE Progesterone Response Element (PRE) PR->PRE Binds to Transcription Gene Transcription PRE->Transcription Modulates Biological_Effects Progestogenic Biological Effects Transcription->Biological_Effects Leads to

Figure 1: Simplified genomic signaling pathway of this compound.

Medroxyprogesterone Acetate Signaling Pathway

Medroxyprogesterone acetate also primarily acts through the progesterone receptor. However, it exhibits significant binding to other steroid receptors, including the androgen and glucocorticoid receptors, which contributes to a broader range of biological activities and potential side effects. MPA's interaction with these receptors can lead to both agonistic and antagonistic effects, depending on the target tissue and the specific cellular context.

MPA_Signaling MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds to AR Androgen Receptor (AR) MPA->AR Binds to GR Glucocorticoid Receptor (GR) MPA->GR Binds to Nucleus Nucleus PR->Nucleus Target_Genes Target Genes PR->Target_Genes AR->Nucleus AR->Target_Genes GR->Nucleus GR->Target_Genes Biological_Effects Diverse Biological Effects Target_Genes->Biological_Effects

Figure 2: Multi-receptor signaling pathway of Medroxyprogesterone Acetate.

Comparative Efficacy and Clinical Implications

Due to the scarcity of direct comparative clinical trials, the relative efficacy of this compound and MPA must be inferred from their distinct pharmacological profiles.

This compound and its derivatives are characterized by their high progestational potency and selectivity for the progesterone receptor.[1][8] This specificity is hypothesized to result in a more favorable side-effect profile, with a lower incidence of androgenic and glucocorticoid-related adverse effects. The lack of oral bioavailability, however, limits its administration to parenteral routes.[6]

Medroxyprogesterone acetate , in contrast, is orally active and has been extensively studied and used clinically for decades. Its broader receptor binding profile, while contributing to its therapeutic effects in various conditions, is also associated with a range of side effects, including potential androgenic and glucocorticoid effects. For instance, in vitro studies have shown that MPA can inhibit the proliferation of certain breast cancer cells.[9]

Conclusion

This compound and medroxyprogesterone acetate represent two distinct classes of synthetic progestins with different pharmacological characteristics. This compound and its derivatives appear to offer a more targeted progestogenic action due to their high receptor selectivity, which may translate to a better safety profile. However, the lack of oral bioavailability and limited clinical data on the parent compound are significant hurdles for its broader application. Medroxyprogesterone acetate remains a cornerstone of progestin therapy due to its proven efficacy and versatility in administration routes, despite its less selective receptor binding profile that can lead to a wider array of off-target effects.

For researchers and drug development professionals, the choice between these or other progestins will depend on the desired therapeutic outcome, the importance of receptor selectivity, and the preferred route of administration. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound and medroxyprogesterone acetate.

References

A Head-to-Head Comparison of Norprogesterone and Dydrogesterone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pharmacodynamic and pharmacokinetic profiles of two distinct progestogenic agents, 19-norprogesterone (B1209251) and dydrogesterone (B1671002), reveals significant differences in their receptor interactions, metabolic pathways, and clinical attributes. This guide provides a comprehensive comparison to inform research and drug development in endocrinology and related fields.

This report synthesizes available data on 19-norprogesterone, a direct derivative of progesterone (B1679170) lacking the C19 methyl group, and dydrogesterone, a stereoisomer of progesterone. While both compounds exhibit progestogenic activity, their structural differences lead to distinct pharmacological behaviors. Dydrogesterone is a well-characterized, orally active progestin with a favorable safety profile, whereas quantitative pharmacokinetic data for 19-norprogesterone remains less defined in the public domain.

Pharmacodynamic Profile: Receptor Binding and Activity

The primary mechanism of action for both norprogesterone and dydrogesterone is their interaction with the progesterone receptor (PR), a nuclear receptor that modulates gene expression.

19-Norprogesterone is recognized as a potent progestogen, demonstrating a high binding affinity for the progesterone receptor.[1] The absence of the C19 methyl group is reported to increase both ligand binding affinity and transcriptional activity at the PR compared to progesterone.[2] A notable characteristic of 19-norprogesterone is its significant affinity for the mineralocorticoid receptor (MR), where it acts as a partial agonist. This contrasts with progesterone, which is an MR antagonist.[3] This partial agonism at the MR can lead to mineralocorticoid effects, such as sodium retention.

Dydrogesterone , a retro-progesterone, also exhibits a selective affinity for the progesterone receptor.[2] However, it is characterized by its lack of clinically relevant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities.[4] This high selectivity contributes to its favorable side-effect profile. Its active metabolite, 20α-dihydrodydrogesterone (DHD), also contributes to its progestogenic effects, albeit with reduced potency.[4]

Parameter19-NorprogesteroneDydrogesteroneReference
Progesterone Receptor (PR) Affinity HighHigh[1][2]
Mineralocorticoid Receptor (MR) Activity Partial AgonistNegligible[3][4]
Androgenic Activity Not well-defined, derivatives can have activityNegligible[4]
Estrogenic Activity Not well-definedNegligible[4]
Glucocorticoid Activity Not well-definedNegligible[4]

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of dydrogesterone are well-documented, highlighting its good oral bioavailability. In contrast, specific quantitative pharmacokinetic data for 19-norprogesterone is limited, with available information suggesting poor oral activity for the parent compound.

19-Norprogesterone is reported to be minimally active when administered orally, suggesting low oral bioavailability.[3] This has historically limited its clinical use in oral formulations. The metabolism of 19-norprogesterone derivatives, such as norethisterone, primarily involves reduction of the A-ring by 5α-reductase.

Dydrogesterone is rapidly absorbed after oral administration, with a Tmax of approximately 0.5 to 2.5 hours.[5] It has an absolute bioavailability of 28%.[5] Dydrogesterone undergoes extensive first-pass metabolism in the liver, primarily by aldo-keto reductase 1C (AKR1C) to its main active metabolite, 20α-dihydrodydrogesterone (DHD).[6][7] Cytochrome P450 enzymes, particularly CYP3A4, play a secondary role in its metabolism.[6][7] The terminal half-life of dydrogesterone is between 5 to 7 hours, while its metabolite DHD has a longer half-life of 14 to 17 hours.[5]

Parameter19-NorprogesteroneDydrogesteroneReference
Oral Bioavailability Low (qualitative)28%[3][5]
Tmax (oral) Data not available0.5 - 2.5 hours[5]
Cmax (oral, 10 mg single dose) Data not available~2.1 ng/mL[5]
AUC (oral, 10 mg single dose) Data not available~7.7 ng·h/mL[5]
Terminal Half-life Data not available5 - 7 hours[5]
Primary Metabolite 5α-reduced metabolites (inferred from derivatives)20α-dihydrodydrogesterone (DHD)[6][7]
Primary Metabolizing Enzymes 5α-reductase (inferred)Aldo-keto reductase 1C (AKR1C), CYP3A4[6][7]

Clinical Efficacy and Safety

Dydrogesterone has a long history of clinical use for a variety of conditions related to progesterone deficiency, including luteal phase support in assisted reproductive technology (ART), threatened and recurrent miscarriage, endometriosis, and menstrual disorders.[8] Clinical trials have demonstrated its efficacy and safety, with a side effect profile that includes headache, nausea, breast tenderness, and menstrual irregularities.[9][10]

Clinical data on the efficacy and safety of 19-norprogesterone itself is scarce due to its poor oral bioavailability. However, its derivatives, such as nomegestrol (B1679828) acetate, have been developed and studied for various indications, including contraception and menopausal hormone therapy.[6] The side effect profile of these derivatives can vary depending on their specific structure and off-target activities.

Experimental Protocols

Progesterone Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the progesterone receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.

Methodology:

  • Receptor Preparation: Prepare a source of progesterone receptors, such as a cell lysate from a cell line overexpressing the human progesterone receptor (e.g., T47D cells) or a purified recombinant progesterone receptor ligand-binding domain (LBD).

  • Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled progestin (e.g., [³H]-promegestone (R5020)) and a range of concentrations of the unlabeled test compound (this compound or dydrogesterone).

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.

  • Quantification: Quantify the amount of radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the metabolic stability of a test compound in the presence of human liver microsomes.

Principle: This assay measures the rate of disappearance of a parent drug when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Methodology:

  • Reaction Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP450 enzymes), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (this compound or dydrogesterone) at a known concentration.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent drug using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration in the incubation.

Signaling Pathway and Experimental Workflow Diagrams

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (this compound or Dydrogesterone) PR_complex Inactive PR Complex (PR + HSPs) Progestin->PR_complex Binding PR_active Active PR Dimer PR_complex->PR_active Conformational Change & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binding to DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Classical Progesterone Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_metabolism Metabolic Stability Assay b1 Prepare Receptor (e.g., T47D cell lysate) b2 Incubate with Radioligand & Test Compound b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 m1 Prepare Human Liver Microsomes & NADPH System m2 Incubate with Test Compound m1->m2 m3 Time-Course Sampling & Reaction Quenching m2->m3 m4 LC-MS/MS Analysis m3->m4 m5 Calculate Half-life & CLint m4->m5

Caption: Experimental Workflows for In Vitro Characterization.

References

Unveiling the Potency of Norprogesterone: A Comparative Guide to In Vitro Affinity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between a compound's in vitro binding affinity and its in vivo potency is paramount. This guide provides a detailed comparison of norprogesterone's performance against its parent compound, progesterone (B1679170), offering a comprehensive look at its receptor binding profile and physiological effects.

This compound, a synthetic progestin, demonstrates a significantly enhanced biological profile compared to progesterone. This heightened potency is a direct result of its increased affinity for the progesterone receptor and its interactions with other steroid receptors. This guide summarizes the key quantitative data, details the experimental methodologies used to derive these findings, and visualizes the underlying biological and experimental processes.

In Vitro and In Vivo Performance: A Head-to-Head Comparison

The following table summarizes the quantitative data on the in vitro binding affinity and in vivo potency of this compound relative to progesterone.

ParameterThis compoundProgesteroneReference Compound
In Vitro Binding Affinity
Progesterone Receptor (PR)High AffinityHigh AffinityProgesterone
Mineralocorticoid Receptor (MR)~300%100%Progesterone
Glucocorticoid Receptor (GR)~300%100%Progesterone
Androgen Receptor (AR)Low to negligible affinityLow affinityProgesterone
In Vivo Potency
Progestational Activity (Clauberg & Corner-Allen assays)4 to 8 times more potentStandardProgesterone

Delving into the Data: Experimental Insights

The enhanced progestational activity of this compound is a direct consequence of its molecular structure. The absence of the C19-methyl group in this compound leads to a conformation that allows for a stronger interaction with the progesterone receptor, resulting in a more potent physiological response.

The in vivo progestational potency of this compound has been demonstrated to be four to eight times greater than that of progesterone in classic endocrinological assays such as the Clauberg and Corner-Allen tests. These assays measure the endometrial response to progestational agents.

In addition to its high affinity for the progesterone receptor, this compound also exhibits a three-fold higher affinity for both the mineralocorticoid and glucocorticoid receptors compared to progesterone. This cross-reactivity is an important consideration in drug development, as it can lead to off-target effects. Conversely, 19-norprogesterone (B1209251) derivatives are noted for having minimal to no binding affinity for the androgen receptor, suggesting a low potential for androgenic side effects.

Experimental Protocols in Detail

The data presented in this guide are derived from established and validated experimental protocols.

In Vitro Receptor Binding Affinity Assays

Competitive binding assays are the standard method for determining the in vitro binding affinity of a compound to its receptor.

Principle: This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is known as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value.

Generalized Protocol:

  • Receptor Preparation: A source of the target receptor is prepared. This can be from tissue homogenates (e.g., uterine tissue for progesterone receptors) or from cell lines engineered to express the receptor of interest.

  • Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the bound and free radiolabeled ligands are separated. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from this curve.

In Vivo Progestational Potency Assays

The Clauberg and Corner-Allen assays are historical and foundational methods for assessing the in vivo progestational activity of a compound.

Principle: These assays rely on the ability of progestational compounds to induce characteristic changes in the uterine endometrium of immature or ovariectomized rabbits that have been primed with estrogen.

Generalized Clauberg Assay Protocol:

  • Animal Preparation: Immature female rabbits are primed with daily injections of estradiol (B170435) for several days to stimulate endometrial proliferation.

  • Treatment: The estrogen-primed rabbits are then treated with the test compound (e.g., this compound) or a vehicle control for a set number of days.

  • Tissue Collection and Analysis: The animals are euthanized, and their uteri are collected, fixed, and sectioned. The degree of endometrial proliferation and glandular development is then histologically assessed and scored.

  • Potency Determination: The potency of the test compound is determined by comparing the dose required to produce a specific endometrial response to that of a standard compound, such as progesterone.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.

G Correlation of In Vitro Binding to In Vivo Potency cluster_0 In Vitro cluster_1 In Vivo Binding_Affinity Binding Affinity (Ki or IC50) Receptor Target Receptor (e.g., Progesterone Receptor) Binding_Affinity->Receptor determines strength of interaction Physiological_Response Physiological Response (e.g., Endometrial Proliferation) Receptor->Physiological_Response initiates signaling cascade leading to Potency Biological Potency (e.g., ED50) Potency->Physiological_Response quantifies

Caption: Relationship between in vitro binding and in vivo potency.

G Workflow for In Vitro Competitive Binding Assay Start Start Prepare_Receptor Prepare Receptor Source Start->Prepare_Receptor Incubate Incubate Receptor with Radiolabeled Ligand and Test Compound Prepare_Receptor->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data (Determine IC50/Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow of an in vitro competitive binding assay.

G Workflow for In Vivo Clauberg Assay Start Start Animal_Priming Estrogen Priming of Immature Rabbits Start->Animal_Priming Treatment Administer Test Compound Animal_Priming->Treatment Tissue_Collection Collect Uterine Tissue Treatment->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology Scoring Score Endometrial Response Histology->Scoring End End Scoring->End

Caption: Workflow of an in vivo Clauberg assay for progestational activity.

Comparative Genomics of Cellular Responses to Norprogesterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular and genomic responses to norprogesterone and its derivatives against other progestins. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

This compound, specifically 19-norprogesterone, and its derivatives represent a significant class of synthetic progestins.[1][2][3] Understanding their distinct cellular and genomic effects compared to endogenous progesterone (B1679170) and other synthetic progestins is crucial for drug development and therapeutic applications. This guide synthesizes available data to facilitate a comparative analysis.

Data Presentation: Quantitative Comparisons

The biological activity of a progestin is determined by its binding affinity to various steroid receptors, its influence on gene expression, and its ultimate impact on cellular processes. The following tables summarize quantitative data comparing this compound derivatives and other common progestins.

Table 1: Comparative Receptor Binding Affinities

The relative binding affinity (RBA) or inhibition constant (Ki) indicates the strength of binding of a ligand to a receptor. A lower Ki or IC50 value, or a higher RBA compared to a reference compound (like progesterone), signifies a stronger affinity. Progestins can exhibit off-target effects by binding to other steroid receptors such as the Androgen Receptor (AR), Estrogen Receptor (ER), and Mineralocorticoid Receptor (MR).[4][5]

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Mineralocorticoid Receptor (MR)Reference
Progesterone 100% RBA / Ki ~34.3 nMLow Affinity / AntagonisticAgonistic[6][7][8]
19-Norprogesterone 4-8x higher than ProgesteroneLow AffinityPartial Agonist[2]
Nomegestrol (B1679828) Acetate (B1210297) (NOMAC) Ki ~22.8 nMAnti-androgenicLow Affinity[6]
Levonorgestrel (LNG) ~5x higher than ProgesteroneHigh Affinity / AgonisticLow Affinity[4][7][8]
Drospirenone (DRSP) High AffinityAnti-androgenicHigh Affinity / Antagonistic[4][8]
Medroxyprogesterone Acetate (MPA) High AffinityWeakly AndrogenicLow Affinity[4][9]

Note: Binding affinities can vary depending on the experimental system (e.g., receptor source, assay type).

Table 2: Comparative Effects on Cellular Proliferation

The effect of progestins on cell growth is context-dependent, varying with cell type, receptor status, and the presence of other hormones like estrogen.

CompoundCell LineEffect on ProliferationConcentrationReference
Progesterone T47D (breast cancer)Inhibitory (long-term)10⁻⁸ M[9][10]
19-Nortestosterone derivatives (general) T47D-A (breast cancer)Stimulatory10⁻⁶ M[9]
Nomegestrol Acetate (NOMAC) T47D (breast cancer)InhibitoryNot specified[1]
Levonorgestrel (LNG) T47D-A (breast cancer)Stimulatory10⁻⁶ M[9]
Medroxyprogesterone Acetate (MPA) T47D-A (breast cancer)Weakly Stimulatory10⁻⁶ M[9]

Signaling Pathways

Progestogens exert their effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves the binding of the progestin to intracellular progesterone receptors (PR-A and PR-B), which then act as ligand-activated transcription factors to regulate gene expression.[3][11] Non-classical pathways are initiated by membrane-bound progesterone receptors (mPRs) or interactions of classical PRs in the cytoplasm, leading to rapid activation of kinase cascades like MAPK/ERK and PI3K/Akt.[11][12]

Classical (Genomic) Progesterone Receptor Signaling

The genomic pathway is the primary mechanism for the long-term effects of progestins, including their impact on cell differentiation and proliferation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR PR-HSP Complex Progestin->PR Binds HSP HSP PR->HSP Dissociates Dimer Activated PR Dimer PR->Dimer Dimerization Dimer_n Activated PR Dimer Dimer->Dimer_n Nuclear Translocation PRE Progesterone Response Element (PRE) Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Cellular Response Cellular Response mRNA->Cellular Response Dimer_n->PRE Binds to DNA

Caption: Classical genomic signaling pathway of the progesterone receptor (PR).

Non-Classical (Non-Genomic) Progestin Signaling

These rapid signaling events can modulate cellular functions like ion channel activity and can also influence the classical genomic pathway.[11][12] The differential binding of progestins to membrane receptors can lead to distinct downstream effects.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Progestin Progestin mPR mPR / PGRMC1 Progestin->mPR G_Protein G-Protein mPR->G_Protein Src c-Src G_Protein->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation TF_Activity Transcription Factor Modulation ERK->TF_Activity

Caption: Non-classical, membrane-initiated signaling pathways activated by progestins.

Experimental Protocols

Reproducible and standardized protocols are essential for comparing the effects of different compounds.

Protocol 1: Competitive Receptor Binding Assay

This protocol determines the relative affinity of a test compound (e.g., this compound) for a specific steroid receptor compared to a radiolabeled ligand.

  • Preparation of Receptor Source:

    • Use either recombinant human receptors expressed in a suitable cell line (e.g., HEK293) or cytosolic extracts from receptor-rich tissues (e.g., rat uterus for PR).[6]

  • Incubation:

    • In a multi-well plate, combine the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., ³H-progesterone for PR).

    • Add increasing concentrations of the unlabeled competitor compound (progesterone as a standard, and test compounds like this compound, levonorgestrel, etc.).

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate receptor-bound radioligand from free radioligand using a method like dextran-coated charcoal adsorption or filtration over glass fiber filters.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand).

    • Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference steroid / IC50 of test steroid) x 100.

Protocol 2: Transcriptome Analysis via RNA-Sequencing

This protocol outlines the workflow for analyzing global gene expression changes in response to progestin treatment.[13][14]

G A 1. Cell Culture & Treatment (e.g., T47D cells) - Vehicle Control - Progesterone - this compound B 2. RNA Extraction (Total RNA isolation) A->B C 3. Library Preparation (mRNA selection, fragmentation, cDNA synthesis, adapter ligation) B->C D 4. High-Throughput Sequencing (e.g., Illumina platform) C->D E 5. Data Analysis - Quality Control (FastQC) - Alignment to Genome (STAR) - Quantification (HTSeq) D->E F 6. Differential Expression Analysis (DESeq2 or edgeR) E->F G 7. Pathway & Functional Analysis (Gene Ontology, KEGG) F->G

Caption: Experimental workflow for comparative transcriptomic analysis.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., T47D breast cancer cells) in a steroid-depleted medium (phenol red-free medium with charcoal-stripped serum) for 24-48 hours.[15]

    • Treat cells with the vehicle control, a reference progestin (e.g., 10 nM progesterone), and the test progestin (e.g., 10 nM this compound) for a specified time (e.g., 24 hours).

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.

  • Library Preparation:

    • Isolate mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first- and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Assess the quality of raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between treatment groups.

    • Perform functional enrichment analysis to identify affected biological pathways.[13][16]

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling cascades.[17]

  • Protein Extraction:

    • Treat cells as described in Protocol 2 for shorter time points (e.g., 0, 5, 15, 30, 60 minutes) to capture rapid signaling events.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the protein of interest (e.g., phospho-ERK, total-ERK, phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis:

    • Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to the total protein levels.

Conclusion

The available data indicates that this compound and its derivatives possess distinct pharmacological profiles compared to progesterone and other synthetic progestins. Notably, their high affinity for the progesterone receptor, coupled with varying affinities for other steroid receptors, suggests a potential for more selective therapeutic action.[1] Derivatives like nomegestrol acetate show promise due to their potent progestational activity and favorable anti-androgenic profile.[6] However, a significant gap exists in the literature regarding direct, side-by-side comparative genomic and proteomic studies. Future research employing high-throughput sequencing and mass spectrometry is essential to fully elucidate the unique molecular signatures of this compound-induced cellular responses, which will be critical for the rational design of next-generation progestin-based therapies.

References

Lack of Estrogenic Activity in Norprogesterone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data confirms that norprogesterone derivatives, including nomegestrol (B1679828) acetate (B1210297), trimegestone (B1683257), and nestorone, are highly selective progestins devoid of estrogenic activity. This analysis is critical for researchers and drug development professionals in the fields of endocrinology and reproductive health, where discerning the precise hormonal activity of synthetic steroids is paramount for therapeutic efficacy and safety.

This guide provides a comparative overview of the estrogenic potential of these three key this compound derivatives, supported by data from in vitro and in vivo studies. The findings consistently demonstrate their negligible affinity for estrogen receptors and their inability to elicit estrogenic responses in sensitive bioassays.

Comparative Analysis of Estrogen Receptor Binding Affinity

The primary mechanism of estrogenic action is the binding to and activation of estrogen receptors (ERα and ERβ). The affinity of this compound derivatives for these receptors has been evaluated in competitive binding assays, which quantify the ability of a compound to displace a radiolabeled estrogen ligand from the receptor. A higher IC50 or Kᵢ value indicates lower binding affinity. The relative binding affinity (RBA) is often expressed as a percentage relative to the potent endogenous estrogen, 17β-estradiol.

CompoundEstrogen Receptor α (ERα) Binding AffinityEstrogen Receptor β (ERβ) Binding AffinityReference Compound
Nomegestrol Acetate RBA: 0%No significant activity reported17β-estradiol (RBA: 100%)
Trimegestone No detectable affinityNo detectable affinity17β-estradiol
Nestorone No binding to estrogen receptorsNo binding to estrogen receptors17β-estradiol

Table 1: Relative Binding Affinity of this compound Derivatives for Estrogen Receptors. Data compiled from multiple in vitro studies consistently show a lack of significant binding of nomegestrol acetate, trimegestone, and nestorone to estrogen receptors.[1][2][3][4][5]

Functional Assays: In Vitro Evidence

Beyond receptor binding, functional assays in estrogen-responsive cells provide crucial evidence for the lack of estrogenic activity.

Estrogen Receptor Transactivation (Reporter Gene) Assays

These assays utilize cells engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). Activation of the estrogen receptor by a ligand leads to the expression of the reporter gene, which can be quantified. Studies have shown that while estrogens like 17β-estradiol induce a strong reporter gene signal, nomegestrol acetate, trimegestone, and nestorone do not.[6]

Cell Proliferation Assays (MCF-7)

The MCF-7 human breast cancer cell line is estrogen-dependent for proliferation. In the absence of estrogens, these cells cease to divide. The addition of an estrogenic compound stimulates their proliferation. Numerous studies have demonstrated that nomegestrol acetate, trimegestone, and nestorone do not stimulate the proliferation of MCF-7 cells, further confirming their lack of estrogenic activity.[7]

In Vivo Confirmation: The Uterotrophic Bioassay

The rodent uterotrophic bioassay is a well-established in vivo test for estrogenic activity. It measures the increase in uterine weight in ovariectomized or immature female rodents following exposure to a test compound. Estrogenic compounds induce a significant increase in uterine wet and blotted weight. This compound derivatives, such as trimegestone, have been shown to be devoid of any uterotrophic activity in this assay, providing in vivo confirmation of their non-estrogenic nature.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) E2 Estrogen (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER ERE Estrogen Response Element (ERE) ER->ERE Dimerization & DNA Binding HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER HSP Dissociation ER_HSP->HSP Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogen Signaling Pathway.

ExperimentalWorkflows cluster_binding Receptor Binding Assay cluster_reporter Reporter Gene Assay cluster_prolif MCF-7 Proliferation Assay cluster_utero Uterotrophic Bioassay b_start Incubate ER with Radiolabeled Estrogen & Test Compound b_measure Measure Displaced Radioligand b_start->b_measure b_end Determine IC50/Ki/RBA b_measure->b_end r_start Transfect Cells with ERE-Reporter Construct r_treat Treat Cells with Test Compound r_start->r_treat r_measure Measure Reporter Gene Activity r_treat->r_measure r_end Quantify Transcriptional Activation r_measure->r_end p_start Culture MCF-7 Cells in Estrogen-Free Medium p_treat Treat Cells with Test Compound p_start->p_treat p_measure Assess Cell Proliferation (e.g., SRB assay) p_treat->p_measure p_end Determine Effect on Cell Growth p_measure->p_end u_start Administer Test Compound to Ovariectomized/Immature Rodents u_necropsy Necropsy and Uterine Excision u_start->u_necropsy u_weigh Weigh Uterus (Wet and Blotted) u_necropsy->u_weigh u_end Compare Uterine Weight to Control Group u_weigh->u_end

Caption: Experimental Workflows for Estrogenicity Testing.

Detailed Experimental Protocols

Estrogen Receptor Binding Assay
  • Receptor Source: Estrogen receptors (ERα or ERβ) are typically obtained from the cytosol of target tissues (e.g., rat uterus) or from recombinant expression systems.

  • Ligand: A radiolabeled estrogen, such as [³H]17β-estradiol, is used as the ligand.

  • Competition: The receptors are incubated with a fixed concentration of the radiolabeled estrogen and varying concentrations of the test compound (this compound derivative).

  • Separation: Bound and free radioligand are separated using techniques like dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation Assay (E-SCREEN)
  • Cell Culture: MCF-7 cells are maintained in a standard culture medium. Prior to the assay, they are cultured in an estrogen-free medium for several days to arrest cell growth and sensitize them to estrogenic stimuli.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.

  • Incubation: The cells are incubated for a period of 6-7 days.

  • Assessment of Proliferation: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

  • Analysis: The proliferative effect of the test compound is compared to that of the positive and negative controls.

Estrogen Receptor Alpha (ERα) Reporter Gene Assay
  • Cell Line: A suitable cell line (e.g., HeLa, HEK293) is stably or transiently transfected with two plasmids: one expressing human ERα and another containing a reporter gene (e.g., luciferase) downstream of an estrogen response element (ERE).

  • Treatment: The transfected cells are treated with the test compound, a positive control (17β-estradiol), and a vehicle control.

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Analysis: The induction of reporter gene activity by the test compound is compared to the controls to determine its estrogenic potential.

Rodent Uterotrophic Bioassay (OECD Test Guideline 440)
  • Animal Model: Immature or adult ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.

  • Acclimation and Dosing: After a post-ovariectomy period for uterine regression (in adults), the animals are randomly assigned to treatment groups and dosed with the test substance or vehicle control daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection. A positive control group treated with a known estrogen (e.g., ethinyl estradiol) is also included.

  • Necropsy and Uterine Weight: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are statistically compared to the vehicle control group. A significant increase in uterine weight indicates an estrogenic effect.

Conclusion

The comprehensive experimental evidence from receptor binding assays, in vitro functional assays, and in vivo bioassays consistently demonstrates that the this compound derivatives nomegestrol acetate, trimegestone, and nestorone lack estrogenic activity. Their high selectivity for the progesterone (B1679170) receptor, coupled with a negligible interaction with estrogen receptors, underscores their favorable pharmacological profile for use in various therapeutic applications where a pure progestogenic effect is desired without confounding estrogenic actions. This lack of estrogenicity is a key differentiator from some other classes of synthetic progestins and is a critical consideration for drug development and clinical use.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: A Comprehensive Guide to Norprogesterone Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Norprogesterone, a synthetic progestin, requires meticulous and compliant disposal procedures due to its classification as a potential reproductive toxin and its capacity to act as an endocrine disruptor in the environment. Improper disposal can pose significant risks to both human health and aquatic ecosystems. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, a thorough understanding of its hazard profile is crucial. All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.[1] Adherence to stringent safety protocols is not just a matter of best practice but a regulatory necessity.

Mandatory Personal Protective Equipment (PPE):

  • Protective Gloves: Chemical-resistant gloves are required.

  • Protective Clothing: A lab coat or other protective garment must be worn.[2]

  • Eye and Face Protection: Safety goggles or a face shield are mandatory to prevent contact with eyes.[2]

Step-by-Step this compound Disposal Plan

This compound waste must be managed as hazardous chemical waste.[3] A stringent disposal protocol is essential to prevent environmental contamination and ensure compliance with local, regional, and national regulations.[3]

  • Waste Segregation and Identification:

    • Designate a specific, clearly labeled hazardous waste container for all this compound waste, including contaminated materials like gloves, absorbent pads, and pipette tips.[3]

    • Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[3]

  • Containerization:

    • Use a leak-proof, sealable container that is chemically compatible with this compound.[3]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and relevant hazard symbols (e.g., health hazard, environmental hazard).[3]

  • Disposal of Contaminated Materials:

    • All disposable items that have come into contact with this compound are to be considered hazardous waste and must be placed in the designated container.[3]

  • Final Disposal:

    • Crucially, do not dispose of this compound down the drain or in regular trash. [3] This is to prevent contamination of water systems, as hormonal compounds can have long-term adverse effects on aquatic life.[4]

    • The primary and recommended method for the disposal of this compound waste is through a licensed professional waste disposal service or an approved hazardous waste disposal facility.[3]

Decontamination of Reusable Labware

Laboratory equipment and surfaces that come into contact with this compound must be decontaminated or disposed of as hazardous waste.[3] For non-porous materials such as glassware, the following decontamination procedure can be followed:

  • Soak the labware in a bleach solution for 24 hours.[3]

  • Alternatively, rinse the labware with a suitable solvent such as ethanol (B145695) or acetone.[3]

  • Important: The solvent rinse must be collected and disposed of as hazardous waste.[3]

  • All decontamination procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE.[3]

Summary of Disposal and Decontamination Options

MethodDescriptionKey Considerations
Licensed Hazardous Waste Disposal Engagement of a certified environmental waste management contractor for collection and disposal.[3]The highest level of safety and compliance. Ensures proper handling, treatment, and documentation.[3]
Incineration (via waste disposal service) Dissolving or mixing the material with a combustible solvent before burning in a chemical incinerator.[3]To be carried out only by licensed professionals in a controlled environment.[3]
Decontamination of Reusable Labware Soaking in a bleach solution or rinsing with a compatible solvent (e.g., ethanol, acetone).[3]The solvent rinse must be collected as hazardous waste. Requires appropriate PPE and a well-ventilated area.[3]

This compound Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The process begins with the generation of waste and culminates in its final, environmentally sound disposal.

Norprogesterone_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Labeling cluster_2 Disposal Route cluster_3 Final Disposition A This compound Handling (in fume hood with PPE) B Segregate Waste (Solid, Liquid, Sharps) A->B C Accumulate in Designated Leak-Proof Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Store Securely for Pickup D->E F Engage Licensed Hazardous Waste Disposal Service E->F G Incineration at Approved Facility F->G H Proper Documentation and Record Keeping G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Norprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Norprogesterone, as a progestin, is presumed to share hazards with related compounds like Progesterone, which is classified as a potential carcinogen and reproductive toxin.[1][2] Therefore, stringent adherence to safety protocols is necessary to minimize exposure.

Mandatory Personal Protective Equipment (PPE):

PPE CategoryRequired EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[1]To protect eyes from splashes and airborne particles.
Skin and Body Protection A laboratory coat or uniform is required. For tasks with a higher risk of exposure, additional protective garments such as sleevelets, aprons, or disposable suits should be used.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection When handling the solid form, a NIOSH/MSHA-approved respirator (e.g., N-95) is necessary if a chemical fume hood is not available.[1]To prevent inhalation of airborne particles.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Emergency ScenarioProcedural Steps
Inhalation Move the individual to fresh air. Seek medical attention if complaints arise.[2]
Skin Contact Remove contaminated clothing immediately. Rinse the affected skin with plenty of water.[3]
Eye Contact Rinse the opened eye for several minutes under running water.[2]
Ingestion Rinse the mouth with water and then drink plenty of water. Seek medical attention.[2][3]
Spill Ensure adequate ventilation and wear appropriate PPE.[2] For solid spills, sweep up and shovel into a suitable container for disposal.[4] For liquid spills, absorb with an inert material and place in a designated hazardous waste container.[3] Avoid allowing the substance to enter sewers or waterways.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Experimental Protocols:

  • Engineering Controls: All work involving the weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[1]

  • Avoiding Contamination: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[1]

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. This can be done by wiping with soap and water, followed by a thorough rinse.[1] For non-porous items like glassware, soaking in a bleach solution for 24 hours is an effective decontamination method.[1]

Disposal Plan:

This compound waste and any contaminated materials must be treated as hazardous chemical waste.[5]

  • Waste Segregation: Use a designated, clearly labeled, and leak-proof container for all this compound waste, including contaminated gloves, absorbent pads, and pipette tips.[5]

  • Solid Waste: All disposable materials that have come into contact with this compound should be collected in designated hazardous waste bags.[1]

  • Liquid Waste: All residual liquid solutions of this compound must be collected for disposal as hazardous chemical waste.[1]

  • Final Disposal: Engage a licensed professional waste disposal service for the final disposal of this compound waste in accordance with local, regional, and national regulations.[5]

Safe Handling Workflow for this compound

prep Preparation (In Fume Hood) handling Handling (Wear Full PPE) prep->handling decon Decontamination (Surfaces & Glassware) handling->decon spill Spill Occurs handling->spill waste Waste Generation handling->waste disposal Hazardous Waste Disposal decon->disposal spill_proc Follow Spill Procedures spill->spill_proc spill_proc->decon solid_waste Solid Waste (Gloves, etc.) waste->solid_waste liquid_waste Liquid Waste (Solutions) waste->liquid_waste solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。